molecular formula C10H12O4 B113491 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone CAS No. 5396-18-9

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Cat. No.: B113491
CAS No.: 5396-18-9
M. Wt: 196.2 g/mol
InChI Key: BCEPNLMYVYJIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2'-Hydroxy-3',4'-dimethoxyacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1181. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)7-4-5-8(13-2)10(14-3)9(7)12/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEPNLMYVYJIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277214
Record name 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5396-18-9
Record name 5396-18-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Hydroxy-3',4'-dimethoxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, a substituted acetophenone, represents a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a hydroxyl group ortho to the acetyl moiety and two adjacent methoxy groups, imparts distinct chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, spectroscopic characterization, and an exploration of its potential applications in drug discovery and materials science. By synthesizing available data and providing expert insights, this document aims to serve as a valuable resource for researchers working with this versatile molecule.

Introduction

Substituted acetophenones are a class of aromatic ketones that serve as pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. The specific arrangement of functional groups on the phenyl ring dictates the molecule's reactivity and biological profile. This compound, with its molecular formula C₁₀H₁₂O₄, is a noteworthy member of this family. The presence of the ortho-hydroxyl group allows for intramolecular hydrogen bonding and provides a handle for further chemical modifications, while the methoxy groups influence the electronic properties of the aromatic ring and its interaction with biological targets. This guide will delve into the core chemical properties of this compound, offering a detailed exploration for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

General Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Appearance Expected to be a crystalline solidInferred from related compounds
Melting Point Not explicitly reported. For comparison, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone has a melting point of 112-113 °C (385-386 K)[1], and 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone melts at 82 °C.
Solubility Expected to be soluble in hot methanol and other polar organic solvents. Poorly soluble in water.[2][3]Inferred from related compounds
Structural Features

The structure of this compound is characterized by an acetophenone core with a hydroxyl group at the C2 position and methoxy groups at the C3 and C4 positions. This substitution pattern leads to several key structural features:

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This interaction influences the compound's conformation, physical properties (such as melting point and solubility), and chemical reactivity.

  • Electronic Effects: The methoxy groups are electron-donating through resonance, increasing the electron density of the aromatic ring. This activation influences the regioselectivity of electrophilic aromatic substitution reactions.

  • Steric Hindrance: The substituents on the aromatic ring can create steric hindrance, which may affect the accessibility of the reactive sites.

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity

Synthetic Routes

The primary method for the synthesis of this compound and its isomers is the Fries rearrangement .[4][5] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid.[4]

Experimental Protocol: Fries Rearrangement of 3,4-dimethoxyphenyl acetate

This protocol is adapted from the synthesis of the closely related isomer, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone, and is expected to be applicable for the synthesis of the title compound with minor modifications.[1]

Materials:

  • 3,4-dimethoxyphenyl acetate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Water

  • Methanol

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To an ice-cooled solution of 3,4-dimethoxyphenyl acetate in a suitable solvent (or neat), cautiously add boron trifluoride etherate.

  • Allow the mixture to warm to room temperature and then heat to a temperature that promotes the rearrangement (e.g., 110-120 °C) for several hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete, cool the mixture to room temperature and cautiously add water to quench the reaction and precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent such as methanol to afford the purified this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Fries Rearrangement cluster_workup Workup & Purification cluster_product Final Product start 3,4-dimethoxyphenyl acetate reaction 1. BF3·OEt2 2. Heat start->reaction Reactant workup 1. H2O Quench 2. Filtration 3. Recrystallization reaction->workup Crude Product product 1-(2-hydroxy-3,4- dimethoxyphenyl)ethanone workup->product Purified Product

Figure 2: General workflow for the synthesis of this compound via Fries Rearrangement.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base. It can also undergo O-alkylation, O-acylation, and other reactions typical of phenols.

  • Carbonyl Group: The ketone can undergo nucleophilic addition reactions, reduction to a secondary alcohol, and condensation reactions.

  • Aromatic Ring: The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and methoxy groups will influence the position of substitution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the methoxy protons, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. For the related 1-(2-hydroxy-3-methoxy-phenyl)ethanone, the following signals are observed: a singlet for the phenolic proton around δ 12.58 ppm, aromatic protons between δ 6.86-7.35 ppm, a singlet for the methoxy protons at δ 3.91 ppm, and a singlet for the acetyl protons at δ 2.65 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon is expected to appear downfield (around δ 200 ppm), followed by the aromatic carbons, the methoxy carbons, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H Stretch: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

  • C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ for the conjugated ketone carbonyl group.

  • C-O Stretch: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O stretching of the methoxy and hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 196. The fragmentation pattern will likely involve the loss of the acetyl group and subsequent fragmentation of the aromatic ring.

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a common and effective method for the analysis of acetophenone derivatives.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of volatile derivatives of the compound.[7]

Potential Applications and Biological Activity

While specific biological activities for this compound have not been extensively reported, the acetophenone scaffold is present in numerous biologically active molecules.

  • Intermediate in Natural Product Synthesis: This compound is a known intermediate in the synthesis of lamellarin alkaloids, which exhibit a wide range of biological activities, including cytotoxic and anti-HIV properties.[1]

  • Potential Pharmacological Activities: Substituted acetophenones have been investigated for various pharmacological activities, including:

    • Acetylcholinesterase (AChE) Inhibition: Some acetophenone derivatives have shown potential as inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[8]

    • Anticancer Activity: Certain acetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7]

    • Antifouling Agents: Acetophenone hybrids have been explored as potential environmentally friendly antifouling agents.[9]

Further screening of this compound and its derivatives is warranted to explore their full therapeutic potential.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for related compounds, it should be handled with care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable chemical entity with a rich potential for applications in synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, a detailed synthetic protocol, and an exploration of its potential applications. The structural features of this molecule, particularly the ortho-hydroxyl group and the dimethoxy substitution pattern, make it an attractive starting material for the synthesis of complex molecular architectures and for the development of novel therapeutic agents. Further research into the biological activities of this compound is highly encouraged and is expected to unveil new opportunities in drug discovery.

References

  • 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2529.
  • Understand TLC and HPLC Analysis of Acetophenone. (2025). StudyRaid.
  • Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3585-3596.
  • Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. (2020). Marine Drugs, 18(3), 163.
  • 3,4-Dimethoxyacetophenone. (n.d.). Solubility of Things.
  • Fries rearrangement. (n.d.). In Wikipedia.
  • This compound. (n.d.). SpectraBase.
  • 1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone. (n.d.). SpectraBase.
  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. (n.d.). NIST WebBook.
  • Fries Rearrangement. (n.d.). Organic Chemistry Portal.
  • Calculated and experimental 13C NMR chemical shifts. (n.d.). ResearchGate.
  • Table of Characteristic IR Absorptions. (n.d.).
  • 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. (2014). International Journal of Molecular Sciences, 15(1), 468-484.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone. (n.d.). PubChem.
  • Fries rearrangement of 3,5-dimethoxyphenyl acetate. (2024). Iraqi Journal of Science, 25(1), 54-58.
  • 4'-hydroxyacetophenone. (n.d.). The Good Scents Company.
  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2014). Catalysis Science & Technology, 4(8), 2635-2646.
  • Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. (2018). International Journal of Scientific & Engineering Research, 9(8), 1251-1256.
  • 1-(2,4-Dimethoxyphenyl)ethanone. (n.d.). PubChem.
  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Separation of alpha-Hydroxy-4'-methoxyacetophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone. (n.d.). Automated Topology Builder.
  • 2'-Hydroxy-3', 4'-dimethoxyacetophenone, min 98% (GC), 1 gram. (n.d.). Aladdin Scientific.
  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3030.
  • 1-(3,4-Dimethoxyphenyl)ethanone. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(1), o28.
  • 2,4'-Dihydroxy-3'-methoxyacetophenone. (n.d.). NIST WebBook.
  • Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. (n.d.). NIST WebBook.
  • 2'-Hydroxy-3',4'-dimethoxyacetophenone 98.0+%, TCI America™. (n.d.). Fisher Scientific.
  • Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. (2021). Molecules, 26(11), 3183.

Sources

2'-Hydroxy-3',4'-dimethoxyacetophenone synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2'-Hydroxy-3',4'-dimethoxyacetophenone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthetic mechanisms for producing 2'-Hydroxy-3',4'-dimethoxyacetophenone, a valuable hydroxyaryl ketone intermediate in the development of pharmaceuticals and specialty chemicals. We will dissect the core chemical principles, focusing on the Fries Rearrangement as the principal and most effective synthetic route. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a robust mechanistic understanding grounded in authoritative literature.

Introduction: The Significance of 2'-Hydroxy-3',4'-dimethoxyacetophenone

Substituted hydroxyaryl ketones are foundational scaffolds in organic synthesis. 2'-Hydroxy-3',4'-dimethoxyacetophenone, in particular, serves as a critical precursor for a variety of more complex molecules, including flavonoids and various pharmacologically active agents. Its synthesis, therefore, is of considerable interest. While direct Friedel-Crafts acylation of the parent phenol (3,4-dimethoxyphenol) is a theoretical possibility, it is fraught with challenges, including poor regioselectivity and catalyst deactivation.[1] The most reliable and industrially relevant method is the Fries Rearrangement, which offers superior control over the final product structure.[2][3] This guide will elucidate the mechanistic intricacies of this rearrangement and provide a validated protocol for its successful execution.

Mechanistic Deep Dive: The Fries Rearrangement vs. Direct Acylation

The synthesis of hydroxyaryl ketones from phenols presents a classic chemoselectivity problem. Phenols are bidentate nucleophiles, capable of reacting at either the phenolic oxygen (O-acylation) or the aromatic ring (C-acylation).[1]

  • Direct Friedel-Crafts C-Acylation: Attempting a direct Friedel-Crafts acylation on 3,4-dimethoxyphenol using an acylating agent (e.g., acetyl chloride) and a Lewis acid (e.g., aluminum chloride, AlCl₃) is often inefficient. The lone pair of electrons on the phenolic oxygen readily coordinates with the Lewis acid catalyst.[1] This complexation deactivates the catalyst and renders the aromatic ring less nucleophilic, hindering the desired electrophilic aromatic substitution.[4] Furthermore, O-acylation is often the kinetically favored pathway, leading to the formation of an aryl ester as the primary product instead of the desired ketone.

  • The Fries Rearrangement: A Superior Strategy: The Fries Rearrangement elegantly circumvents these issues by embracing the initial O-acylation. The reaction is a Lewis acid-catalyzed conversion of a phenolic ester into a hydroxyaryl ketone.[2][5] The acyl group migrates from the phenolic oxygen to the carbon atoms of the aromatic ring, primarily at the ortho and para positions.[5] This transformation is a cornerstone for producing ortho-hydroxyaryl ketones with high selectivity.

The mechanism, while not definitively singular, is understood to proceed through both intramolecular and intermolecular pathways.[2][5] The widely accepted intermolecular mechanism involves the following key steps:

  • Lewis Acid Coordination: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the aryl ester. This is the more electron-rich oxygen atom.[5]

  • Acylium Ion Formation: This initial complexation weakens the ester linkage, facilitating a rearrangement where the Lewis acid transfers to the phenolic oxygen. This cleavage generates a resonance-stabilized acylium ion (CH₃CO⁺), a potent electrophile.[3][6][7]

  • Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich aromatic ring at the ortho or para position, in a manner analogous to a standard Friedel-Crafts acylation.[2]

  • Rearomatization and Hydrolysis: A proton is lost from the ring to restore aromaticity, and a final aqueous workup hydrolyzes the aluminum-phenoxide complex to liberate the final hydroxyaryl ketone product.[3]

Controlling Regioselectivity: The Key to the Ortho-Isomer

A critical advantage of the Fries Rearrangement is that the regioselectivity (ortho vs. para product) can be controlled by temperature.[8][9]

  • Low Temperatures (<60°C): Favor the formation of the para-isomer, which is the thermodynamically more stable product.[2][4]

  • High Temperatures (>160°C): Favor the formation of the ortho-isomer.[2][8] This is the kinetically controlled pathway, and its preference at high temperatures is attributed to the formation of a stable six-membered bidentate chelate complex between the ortho product and the aluminum chloride catalyst.[4]

For the synthesis of 2'-Hydroxy-3',4'-dimethoxyacetophenone, exploiting this temperature dependence is paramount.

Visualizing the Core Mechanism and Workflow

Fries Rearrangement Mechanism

Fries_Rearrangement Figure 1: Intermolecular Mechanism of the Fries Rearrangement cluster_start Step 1: Ester Formation cluster_rearrangement Step 2: Fries Rearrangement cluster_workup Step 3: Workup phenol 3,4-Dimethoxyphenol ester 3,4-Dimethoxyphenyl Acetate phenol->ester Acetic Anhydride ester2 3,4-Dimethoxyphenyl Acetate complex Ester-AlCl₃ Complex ester2->complex + AlCl₃ acylium Acylium Ion + AlCl₃-Phenoxide Complex complex->acylium Cleavage sigma Ortho Sigma Complex acylium->sigma Ortho Attack product_complex Product-AlCl₃ Chelate sigma->product_complex Rearomatization (-H⁺) product_complex2 Product-AlCl₃ Chelate final_product 2'-Hydroxy-3',4'- dimethoxyacetophenone product_complex2->final_product H₃O⁺ Workup

Caption: Fries Rearrangement intermolecular mechanism.

Experimental Synthesis Workflow

Synthesis_Workflow Figure 2: Experimental Workflow for Synthesis start Starting Materials|{3,4-Dimethoxyphenol | Acetic Anhydride} esterification O-Acylation (Esterification) Formation of 3,4-Dimethoxyphenyl Acetate start->esterification rearrangement rearrangement esterification->rearrangement workup Reaction Quench & Workup Ice conc. HCl rearrangement->workup extraction Extraction Solvent: Ethyl Acetate workup->extraction purification Purification Column Chromatography extraction->purification product Final Product|2'-Hydroxy-3',4'- dimethoxyacetophenone purification->product

Caption: High-level experimental synthesis workflow.

Validated Experimental Protocol

This protocol details the synthesis via a two-step process: initial esterification followed by the high-temperature Fries Rearrangement to ensure ortho-selectivity.

Quantitative Data Summary
ReagentFormulaMW ( g/mol )AmountMolesEquivalents
3,4-DimethoxyphenolC₈H₁₀O₃154.1610.0 g0.06491.0
Acetic AnhydrideC₄H₆O₃102.097.0 mL0.07421.14
PyridineC₅H₅N79.106.0 mL--
Anhydrous AlCl₃AlCl₃133.3410.4 g0.07801.2
NitrobenzeneC₆H₅NO₂123.1150 mL--
Step 1: O-Acylation - Synthesis of 3,4-Dimethoxyphenyl Acetate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,4-dimethoxyphenol (10.0 g, 0.0649 mol).

  • Dissolution: Add pyridine (20 mL) as a solvent and catalyst and stir until the phenol is fully dissolved. Cool the flask in an ice bath to 0-5°C.

  • Reagent Addition: Slowly add acetic anhydride (7.0 mL, 0.0742 mol) dropwise to the cooled solution over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into 150 mL of cold water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3,4-dimethoxyphenyl acetate as an oil or low-melting solid. The crude product is typically of sufficient purity for the next step.

Step 2: Fries Rearrangement - Synthesis of 2'-Hydroxy-3',4'-dimethoxyacetophenone
  • Setup: In a dry 250 mL three-neck flask fitted with a reflux condenser, mechanical stirrer, and thermometer, add anhydrous aluminum chloride (10.4 g, 0.0780 mol) to nitrobenzene (50 mL).[10] Caution: This step is exothermic.

  • Reagent Addition: Slowly add the crude 3,4-dimethoxyphenyl acetate from Step 1 to the AlCl₃ suspension.

  • Reaction: Heat the reaction mixture to 160-170°C using an oil bath and maintain this temperature for 3-4 hours.[2][4][8] Monitor the formation of the product by TLC.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[10] This will decompose the aluminum complex.

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 75 mL). The nitrobenzene will largely remain in the organic phase.

  • Purification:

    • Wash the combined organic layers with water and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the ethyl acetate.

    • The remaining residue (product dissolved in nitrobenzene) can be purified via steam distillation to remove the high-boiling nitrobenzene or, more commonly in a lab setting, by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure 2'-Hydroxy-3',4'-dimethoxyacetophenone.

Conclusion and Field Insights

The synthesis of 2'-Hydroxy-3',4'-dimethoxyacetophenone is most effectively and selectively achieved through the Fries Rearrangement of the corresponding phenolic ester. The causality is clear: direct C-acylation is problematic, whereas the rearrangement provides a robust pathway where regioselectivity can be dictated by temperature. The use of a high-boiling solvent like nitrobenzene is a field-proven choice for achieving the necessary temperatures to favor the kinetic ortho-product.[4][10] While alternative Lewis acids or solvent-free conditions exist, the AlCl₃-mediated rearrangement remains a foundational and reliable method.[3][11] This guide provides the mechanistic rationale and a validated protocol to empower researchers in the successful and efficient synthesis of this important chemical building block.

References

  • PHARMD GURU. (n.d.). FRIES REARRANGEMENT.
  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
  • Various Authors. (2018). What is the role of AlCl3 in the Friedal Craft acylation reaction? Quora.
  • Bensari, A., & Zaveri, N. T. (2003). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. Synthesis, 2003(2), 267-271.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Wikipedia contributors. (n.d.). Friedel–Crafts reaction. Wikipedia.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Wang, Z., et al. (2011). Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. Chemical Communications.
  • Ingle, V. N., et al. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Der Pharma Chemica, 4(1), 377-382.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Li, Y., et al. (2021). Water-Tolerant ortho-Acylation of Phenols. Organic Letters, 23(17), 6858–6863.
  • Clark, J. (n.d.). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide.
  • Hunt, I. (n.d.). Acylation of phenols. University of Calgary.
  • Wang, Z., et al. (2011). Copper-catalyzed ortho-acylation of phenols with aryl aldehydes and its application in one-step preparation of xanthones. Chemical Communications, 47(24), 6930-6932.
  • Majumder, U., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29635-29686.
  • Google Patents. (1998). Production of 2-hydroxy-4-methoxyacetophenone. JPH10279515A.
  • Khan, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Molecules, 28(14), 5369.
  • Various Authors. (2015). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.
  • ResearchGate. (n.d.). Para-selective aza-Friedel–Crafts reaction of phenols with isatin-derived ketamines.
  • Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone.
  • Zeller, M., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 52(48), 6445-6447.
  • Chemistry 211 Experiment 1. (2012).
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube.
  • Google Patents. (2014). Preparation method of 2, 4-dimethoxyacetophenone. CN103570518A.

Sources

Unveiling the Bioactive Potential of 2'-hydroxy-3',4'-dimethoxyacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the predicted biological activities of 2'-hydroxy-3',4'-dimethoxyacetophenone. While direct experimental evidence for this specific molecule is nascent, its structural analogy to well-characterized phenolic compounds, particularly acetophenones and their derivatives, suggests a promising profile for therapeutic and research applications. This document synthesizes the current understanding of related compounds to postulate its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to systematically investigate these potential activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel phenolic compounds.

Part 1: Introduction and Physicochemical Profile

2'-hydroxy-3',4'-dimethoxyacetophenone is a substituted acetophenone, a class of naturally occurring phenolic compounds found in numerous plant families and fungi.[1][2] Acetophenones are recognized for a wide spectrum of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3] The subject of this guide, 2'-hydroxy-3',4'-dimethoxyacetophenone, possesses a chemical structure that strongly suggests a predisposition for significant bioactivity. The presence of a phenolic hydroxyl group and methoxy substitutions on the aromatic ring are key features often associated with the therapeutic effects of related molecules.

Chemical Structure and Properties:

  • IUPAC Name: 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone[4]

  • Synonyms: 3,4-Dimethoxy-2-hydroxyacetophenone, Gallacetophenone 3',4'-dimethyl ether[5][6]

  • CAS Number: 5396-18-9[4][5][6]

  • Molecular Formula: C₁₀H₁₂O₄[4][5][6]

  • Molecular Weight: 196.20 g/mol [4][5][6]

  • Appearance: Off-white solid/powder[7]

  • Melting Point: 75-77°C[5][6]

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₄[4][5][6]
Molecular Weight196.20 g/mol [4][5][6]
CAS Number5396-18-9[4][5][6]
Melting Point75-77°C[5][6]
Boiling Point308.1°C at 760 mmHg[5]
Density1.172 g/cm³[5]

Part 2: Postulated Biological Activities and Mechanistic Insights

Based on its structural features and the known activities of analogous compounds, 2'-hydroxy-3',4'-dimethoxyacetophenone is predicted to exhibit several key biological activities.

Antioxidant Activity

The phenolic hydroxyl group is a hallmark of antioxidant potential, capable of donating a hydrogen atom to neutralize free radicals.[8] This activity is crucial in mitigating oxidative stress, a key factor in numerous pathological conditions. It is highly probable that 2'-hydroxy-3',4'-dimethoxyacetophenone possesses radical-scavenging capabilities.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used method assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagent Preparation:

    • Prepare a stock solution of 2'-hydroxy-3',4'-dimethoxyacetophenone in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

Phenolic compounds are well-documented anti-inflammatory agents.[9][10] Inflammation is a complex biological response, and its chronic manifestation is implicated in a host of diseases. The anti-inflammatory potential of 2'-hydroxy-3',4'-dimethoxyacetophenone can be investigated by assessing its ability to inhibit key inflammatory mediators in a cellular model.

Experimental Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay measures the inhibition of nitric oxide, a pro-inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of 2'-hydroxy-3',4'-dimethoxyacetophenone for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Dexamethasone can be used as a positive control.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • A sodium nitrite standard curve should be used to quantify the nitrite concentration.

G cluster_workflow Anti-inflammatory Assay Workflow A RAW 264.7 Macrophages B Treatment with 2'-hydroxy-3',4'-dimethoxyacetophenone A->B C LPS Stimulation B->C D Incubation (24h) C->D E Collect Supernatant D->E F Griess Assay E->F G Measure Nitric Oxide (NO) Production F->G

Caption: Workflow for assessing anti-inflammatory activity.

Antimicrobial Activity

Various hydroxyacetophenone derivatives have demonstrated antibacterial and antifungal properties.[11] The structural components of 2'-hydroxy-3',4'-dimethoxyacetophenone suggest it may also possess antimicrobial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation:

    • Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth.

  • Assay Setup (96-well plate):

    • Prepare serial dilutions of 2'-hydroxy-3',4'-dimethoxyacetophenone in the appropriate broth.

    • Add 100 µL of each dilution to the wells.

    • Add 100 µL of the microbial inoculum to each well.

    • Include positive controls (e.g., ampicillin for bacteria, fluconazole for fungi) and negative controls (broth only and inoculum only).

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity

Structurally related acetophenones have shown cytotoxic effects against cancer cell lines.[2] Therefore, it is plausible that 2'-hydroxy-3',4'-dimethoxyacetophenone may exhibit anticancer properties.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Cell Culture:

    • Culture a cancer cell line of interest (e.g., human leukemia cell line HL-60) in appropriate media.

    • Seed the cells in a 96-well plate at an optimized density and incubate for 24 hours.[13]

  • Treatment:

    • Treat the cells with various concentrations of 2'-hydroxy-3',4'-dimethoxyacetophenone for 24, 48, or 72 hours. Doxorubicin can be used as a positive control.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC₅₀ value can be calculated from the dose-response curve.

G cluster_pathway Postulated Anticancer Signaling Compound 2'-hydroxy-3',4'- dimethoxyacetophenone Cell Cancer Cell Compound->Cell ROS Increased ROS Cell->ROS induces Mito Mitochondrial Dysfunction ROS->Mito causes Casp9 Caspase-9 Activation Mito->Casp9 leads to Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: A potential apoptotic pathway modulated by the compound.

Enzyme Inhibition
  • Collagenase Inhibition: Collagenase is an enzyme that breaks down collagen, and its inhibition is relevant in skin aging and certain diseases. A fluorometric or colorimetric assay using a specific substrate can be employed to assess the inhibitory potential of 2'-hydroxy-3',4'-dimethoxyacetophenone.[15][16]

  • Aldose Reductase Inhibition: Aldose reductase is an enzyme implicated in diabetic complications. Its inhibition can be measured spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm.[17][18][19]

Part 3: Data Interpretation and Future Directions

The experimental protocols outlined in this guide will generate quantitative data (e.g., IC₅₀ values, MICs) that will form the basis for understanding the biological activity of 2'-hydroxy-3',4'-dimethoxyacetophenone. A lower IC₅₀ or MIC value indicates greater potency.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features for enhanced activity.

  • In Vivo Studies: Validating the in vitro findings in animal models of relevant diseases.

  • Safety and Toxicity Profiling: Assessing the compound's safety profile for potential therapeutic development.

Part 4: Conclusion

2'-hydroxy-3',4'-dimethoxyacetophenone is a promising, yet under-investigated, phenolic compound. Its chemical structure strongly suggests a range of biological activities that warrant thorough investigation. This technical guide provides a solid framework, including detailed experimental protocols, for researchers to systematically explore its potential as a novel antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. The insights gained from such studies will be invaluable for the fields of medicinal chemistry and drug discovery.

References

  • Akila, P., & P. M. G. (2018). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
  • BenchChem. (2025). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. BenchChem.
  • Borys, R. V., et al. (2017).
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Gerlier, D., & Thomasset, N. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50524.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Roche. (n.d.).
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28.
  • Bio-protocol. (n.d.). Aldose Reductase Activity Assay.
  • Bio-protocol. (n.d.). Collagenase Inhibitory Assay.
  • Al-Amiery, A. A., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3605–3610.
  • Alvarez-Suarez, J. M., et al. (2017). Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey. Taylor & Francis Online.
  • Lenta, B. N., et al. (2021). Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents. Molecules, 26(15), 4485.
  • Sigma-Aldrich. (n.d.). Collagenase Activity Colorimetric Assay Kit (MAK293) - Technical Bulletin.
  • Assay Genie. (n.d.). Collagenase Activity Colorimetric Assay Kit (#BN01008).
  • Guerrero-Tutor, B., et al. (2023). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. Molecules, 28(13), 5085.
  • Chulasiri, M., et al. (2023). Collagenase and Tyrosinase Inhibitory Activities and Stability of Facial Cream Formulation Containing Cashew Leaf Extract. Cosmetics, 10(1), 22.
  • Bouhlali, E. D. T., et al. (2019). Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties. Journal of Taibah University for Science, 13(1), 676–684.
  • Bio-protocol. (n.d.).
  • Kumar, A., et al. (2012). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL ANALGESIC AND ANTIINFLAMATORY.
  • Echemi. (n.d.). 2'-hydroxy-3',4'-dimethoxyacetophenone.
  • Göktaş, O., et al. (2007). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 495–499.
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubMed.
  • Tomczyk, M., et al. (2023). Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. Antioxidants, 12(9), 1768.
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities.
  • ChemicalBook. (2025). 3,4-Dimethoxyacetophenone.
  • Boyadzhieva, S., et al. (2022). Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. Molecules, 27(19), 6545.
  • ChemicalBook. (2025). 2'-HYDROXY-3',4'-DIMETHOXYACETOPHENONE.
  • ResearchGate. (n.d.). Aldose Reductase Inhibition Assay.
  • ResearchGate. (2025). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds.
  • Surcel, M., et al. (2020). 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis. Proceedings of the National Academy of Sciences, 117(36), 22423–22429.
  • ResearchGate. (n.d.). The proposed biosynthetic relationships between the acetophenone compounds detected in T. ameghinoi.
  • Guidechem. (n.d.). 2'-HYDROXY-3',4'-DIMETHOXYACETOPHENONE 5396-18-9 wiki.
  • Fisher Scientific. (n.d.). 2'-Hydroxy-3',4'-dimethoxyacetophenone 98.0+%, TCI America™.
  • Sigma-Aldrich. (n.d.). 2 -Hydroxy-4 ,6 -dimethoxyacetophenone 97 90-24-4.
  • Kumar, N., & Narayan, R. (2016). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 8(12), 409.
  • PubChem. (n.d.). (E)-2'-Hydroxy-3,4-dimethoxychalcone.
  • Sigma-Aldrich. (n.d.). 3 ,4 -Dimethoxyacetophenone 98 1131-62-0.
  • MDPI. (n.d.).
  • APExBIO. (n.d.).
  • Cell Signaling Technology. (n.d.). Autophagy Signaling.
  • Leonarduzzi, G., et al. (2004). Signaling kinases modulated by 4-hydroxynonenal. Free Radical Biology and Medicine, 37(11), 1694–1702.

Sources

A Technical Guide to the Structural Analogs of 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the structural analogs of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, a significant scaffold in medicinal chemistry. We delve into the synthetic strategies for creating a diverse library of these compounds, elucidating the rationale behind key experimental choices. A comprehensive analysis of their structure-activity relationships (SAR) is presented, with a focus on their anticancer, antioxidant, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to accelerate the discovery and development of novel therapeutics based on the acetophenone framework.

Introduction: The Versatile Acetophenone Scaffold

Acetophenones are a class of naturally occurring phenolic compounds that have garnered significant attention in the scientific community due to their wide array of pharmacological activities.[1] These activities include, but are not limited to, cytotoxicity against various cancer cell lines, as well as antimicrobial, antimalarial, antioxidant, and antityrosinase properties.[1] The core structure of acetophenone, an acetyl group attached to a benzene ring, provides a versatile template for chemical modification, allowing for the fine-tuning of its biological effects.[2][3] Plant-derived acetophenones, such as apocynin and paeonol, have demonstrated anti-inflammatory characteristics with minimal side effects, making them attractive precursors for drug synthesis.[1]

The subject of this guide, this compound, serves as a key intermediate in the synthesis of complex natural products, including lamellarin alkaloids.[4] Its polysubstituted phenyl ring offers multiple sites for modification, enabling the exploration of a vast chemical space and the optimization of therapeutic properties. Understanding the synthesis and biological evaluation of its structural analogs is paramount for the rational design of novel drug candidates.

Synthetic Strategies for Acetophenone Analogs

The synthesis of this compound and its analogs primarily relies on classical organic reactions that allow for the introduction and modification of functional groups on the aromatic ring. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of acetophenones.[5][6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The general mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The choice of the aromatic precursor dictates the substitution pattern of the final product. For instance, the reaction of 1,2-dimethoxybenzene with acetyl chloride would yield 1-(3,4-dimethoxyphenyl)ethanone. Subsequent functional group manipulations, such as hydroxylation or demethylation, can then be employed to arrive at the desired analog.

Fries Rearrangement

The Fries rearrangement is a powerful method for the synthesis of hydroxyacetophenones from phenyl esters.[4][7] This reaction involves the rearrangement of an acyl group of a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The reaction typically yields a mixture of ortho and para isomers, with the product ratio being influenced by reaction conditions such as temperature and solvent.

A notable example is the synthesis of 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone via the Fries rearrangement of 3,4-dimethoxyphenyl acetate using boron trifluoride etherate.[4] This method provides a direct route to ortho-hydroxyacetophenones, which are valuable intermediates in the synthesis of various bioactive molecules.

Organometallic Routes

Modern synthetic approaches often employ organometallic reagents to achieve high regioselectivity. For instance, the synthesis of 2'-hydroxy-6'-methoxyacetophenone has been accomplished in good yield from 3-methoxyphenol.[8] This route involves the protection of the phenol, followed by selective metallation at the 2-position with butyllithium. The resulting aryllithium species is then converted to an organozinc compound, which readily undergoes a palladium-catalyzed coupling reaction with acetyl chloride to afford the desired product.[8]

Experimental Workflow: Synthesis of an Acetophenone Analog

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization A Starting Material (e.g., 3,4-Dimethoxyphenol) C Reaction Setup (Inert atmosphere, appropriate solvent) A->C B Reagents (e.g., Acetic Anhydride, Lewis Acid) B->C D Reaction Execution (Controlled temperature and time) C->D E Quenching (e.g., with ice-cold HCl) D->E F Extraction (e.g., with Ethyl Acetate) E->F G Purification (e.g., Column Chromatography) F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Purity Assessment (e.g., HPLC) H->I

Caption: A generalized workflow for the synthesis and characterization of acetophenone analogs.

Biological Activities and Structure-Activity Relationship (SAR)

The biological activity of acetophenone derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[2] Hydroxyl and methoxy groups, in particular, play a crucial role in modulating the pharmacological properties of these compounds.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of acetophenone derivatives against various cancer cell lines. The presence of hydroxyl and methoxy groups on the aromatic ring has been shown to enhance anticancer activity.[3] For example, chalcones derived from 2-hydroxy-4-methoxyacetophenone have been evaluated as potential anticancer agents.[9]

The mechanism of action often involves the induction of apoptosis and cell cycle arrest. For instance, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) has been shown to cause a significant decrease in cell proliferation in HT-29 human colon adenocarcinoma cells in a dose- and time-dependent manner, inducing G0/G1 cell cycle arrest.[10]

Antioxidant Activity

The phenolic hydroxyl groups in acetophenone derivatives contribute significantly to their antioxidant properties.[11] These compounds can act as radical scavengers and reducing agents, protecting cells from oxidative damage. A series of acetophenone benzoylhydrazones were synthesized and evaluated for their antioxidant activity, with the 2,4-dihydroxyacetophenone analogue showing potent radical scavenging capacity.[11]

Anti-inflammatory and Other Activities

Acetophenone derivatives have also been investigated for their anti-inflammatory, choleretic, and enzyme inhibitory activities. The number and position of hydroxy substituents on the benzene nucleus are critical in determining the choleretic activity of these compounds.[12] Specifically, a hydroxyl group at the 4-position is a key structural requirement for high choleretic activity in 2,4,6-trihydroxyacetophenone.[12]

Furthermore, certain acetophenone derivatives have been designed as dual binding site acetylcholinesterase (AChE) inhibitors for potential application in Alzheimer's disease.[13] Others have been identified as novel inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a therapeutic target in various cancers.[10]

Comparative Biological Data
CompoundSubstitution PatternBiological ActivityIC₅₀/EC₅₀Cell Line/TargetReference
This compound 2-OH, 3-OCH₃, 4-OCH₃Core Structure---
Eupatofortunone 2-OH, 4-CH₃, 5-acetylCytotoxic82.15 µMMCF-7[1]
2-Hydroxy-4-methylacetophenone 2-OH, 4-CH₃Cytotoxic> 100 µMMCF-7, A549[1]
Dibromoacetophenone analog (27j) VariesmIDH1 inhibitor80.0 nMIDH1 R132H[10]
Acetophenone-tethered 1,2,4-triazole (4e) VariesEGFR inhibitor0.14 µMEGFR[14]
Acetophenone benzoylhydrazone (5g) 2,4-dihydroxyAntioxidant (DPPH)--[11]

Signaling Pathway Modulation: A Case Study in Cancer

The anticancer activity of many acetophenone analogs can be attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. A common target is the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

Signaling Pathway: EGFR Inhibition by Acetophenone Analogs

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Acetophenone Acetophenone Analog Acetophenone->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition by acetophenone analogs.

As depicted, binding of the epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade involving the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival. Certain acetophenone-tethered 1,2,4-triazole derivatives have been rationally designed as EGFR kinase inhibitors, demonstrating potent anticancer activity with IC₅₀ values in the sub-micromolar range.[14] These compounds likely bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

Detailed Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and self-validating experimental protocols are essential.

Protocol: Synthesis of this compound via Fries Rearrangement

Objective: To synthesize this compound from 3,4-dimethoxyphenyl acetate.

Materials:

  • 3,4-dimethoxyphenyl acetate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Methanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask cooled in an ice bath, cautiously add 3,4-dimethoxyphenyl acetate.

  • Slowly add boron trifluoride etherate to the cooled and stirred solution.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add deionized water to quench the reaction, which may result in the precipitation of a solid.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid copiously with deionized water to remove any residual acid and water-soluble impurities.

  • Recrystallize the crude product from a suitable solvent, such as methanol, to afford the purified this compound.

  • Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry to confirm its identity and purity.

Self-Validation:

  • TLC Analysis: Monitor the reaction progress to ensure the consumption of the starting material and the formation of the product.

  • Melting Point: Compare the melting point of the purified product with the literature value.

  • Spectroscopic Data: The NMR, IR, and mass spectra of the product should be consistent with the expected structure of this compound.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a synthesized acetophenone analog on a cancer cell line (e.g., MCF-7).

Materials:

  • Synthesized acetophenone analog

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare a stock solution of the acetophenone analog in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Self-Validation:

  • Positive Control: The positive control should show a significant reduction in cell viability.

  • Dose-Response Curve: The data should generate a sigmoidal dose-response curve from which the IC₅₀ value can be accurately determined.

  • Replicates: The assay should be performed in triplicate to ensure the statistical significance of the results.

Conclusion and Future Perspectives

The structural analogs of this compound represent a promising class of compounds with diverse and potent biological activities. The synthetic versatility of the acetophenone scaffold allows for the generation of extensive compound libraries for high-throughput screening and lead optimization. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of next-generation therapeutics with improved efficacy and selectivity.

Future research in this area should focus on the elucidation of the precise molecular mechanisms of action of these compounds, the exploration of novel substitution patterns to enhance their therapeutic index, and the evaluation of their in vivo efficacy and safety profiles in relevant disease models. The continued investigation of these versatile molecules holds great promise for the development of innovative treatments for a range of human diseases.

References

  • Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues. PubMed. [Link]
  • Synthesis of Acetophenone Deriv
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Natural-derived acetophenones: chemistry and pharmacological activities. PMC. [Link]
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. [Link]
  • Bioactive monoterpenoids and acetophenones from the aerial parts of Eup
  • Structures and opposite bioeffects of acetophenone (1) and its...
  • Tunable Multisite Proton-Coupled Electron Transfer Mediators: Distinct Pathways for Substrate Reduction Versus Competing Hydrogen Evolution. American Chemical Society. [Link]
  • Synthesis of Acetophenone. Sciencemadness Discussion Board. [Link]
  • Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors. PubMed. [Link]
  • Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity rel
  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. [Link]
  • An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone.
  • Full article: Structural, Spectral, Pharmacokinetics Analysis (in-Silico), Drug-Likeness, NCI Analysis (ELF, LOL, IRI & DORI) & Molecular Docking Computations of 2-Hydroxy 2-Phenyl Acetophenone a DFT Approaches. Taylor & Francis Online. [Link]
  • 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PMC. [Link]
  • Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors.
  • “Design, synthesis, characterization and biological activity of acetophenone hetrocycle via novel mannich base MCR .” IJESI. [Link]
  • Synthesis and biological evaluation of some substituted amino thiazole derivatives.
  • Synthesis, biological evaluation, and molecular modeling studies of acetophenones-tethered 1,2,4-triazoles and their oximes as epidermal growth factor receptor inhibitors. PubMed. [Link]
  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Ingenta Connect. [Link]
  • Synthesis of Methoxy and Hydroxy Analogues of 1,2,3,4,4a,9a-Hexahydro-4a-fluorenamine. University of Illinois Chicago. [Link]
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. [Link]
  • (PDF) Routes to Xanthones: An Update on the Synthetic Approaches.
  • Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST WebBook. [Link]
  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. PMC. [Link]
  • The Journal of Organic Chemistry Ahead of Print.
  • A synthetic route to 9-(polyhydroxyalkyl)purines. PubMed. [Link]

Sources

An In-depth Technical Guide to 2'-hydroxy-3',4'-dimethoxyacetophenone: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2'-hydroxy-3',4'-dimethoxyacetophenone, a phenolic compound of significant interest to the scientific community. We will delve into its historical discovery, detail its synthesis, explore its physicochemical and spectroscopic properties, and illuminate its promising biological activities for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The first documented synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone can be traced back to 1933, in the work of Mauthner, published in the Journal für praktische Chemie.[1] In this early report, the compound was synthesized via a multi-step reaction involving the use of aluminum chloride (AlCl₃) in nitrobenzene.[1] This initial synthesis laid the groundwork for future investigations into this molecule. The compound is also known by its synonym, Gallacetophenone 3',4'-dimethyl ether.

Synthesis and Chemical Architecture

The primary and most common method for synthesizing 2'-hydroxy-3',4'-dimethoxyacetophenone is through the Friedel-Crafts acylation of pyrogallol trimethyl ether (1,2,3-trimethoxybenzene).[1] This classic electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the generation of an acylium ion from acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The electron-rich aromatic ring of pyrogallol trimethyl ether then attacks the acylium ion, leading to the formation of a sigma complex. Subsequent deprotonation and cleavage of the ether group at the 2' position, facilitated by the Lewis acid, yields the final product, 2'-hydroxy-3',4'-dimethoxyacetophenone.

Friedel_Crafts_Acylation A Pyrogallol Trimethyl Ether E Sigma Complex A->E Nucleophilic Attack B Acetyl Chloride D Acylium Ion [CH₃CO]⁺ B->D Activation C AlCl₃ (Lewis Acid) D->E Electrophilic Attack F 2'-hydroxy-3',4'-dimethoxyacetophenone E->F Deprotonation & Ether Cleavage

Caption: Friedel-Crafts acylation of pyrogallol trimethyl ether.

Experimental Protocol: Laboratory Scale Synthesis

The following is a representative protocol for the synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone.

Materials:

  • Pyrogallol trimethyl ether

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry carbon disulfide or nitrobenzene (solvent)

  • Ice bath

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in the chosen dry solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension via the dropping funnel.

  • After the addition of acetyl chloride, add a solution of pyrogallol trimethyl ether in the same dry solvent dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain pure 2'-hydroxy-3',4'-dimethoxyacetophenone.

Physicochemical and Spectroscopic Properties

2'-hydroxy-3',4'-dimethoxyacetophenone is a stable, off-white to pale yellow crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 5396-18-9
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Melting Point 75-77 °C
Boiling Point 308.1 ± 37.0 °C (Predicted)
Density 1.172 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in chloroform and methanol
Spectroscopic Data

The structural elucidation of 2'-hydroxy-3',4'-dimethoxyacetophenone is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons, the acetyl group protons, and the methoxy group protons. The chemical shifts and coupling constants provide definitive information about the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ketone (C=O stretch), and the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): The mass spectrum displays a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that are consistent with its chemical structure.

Biological Activities and Therapeutic Potential

Recent research has highlighted the significant biological activities of 2'-hydroxy-3',4'-dimethoxyacetophenone, positioning it as a molecule of interest for drug discovery and development.

Anticancer Activity

Studies have demonstrated the potent anticancer activity of 2'-hydroxy-3',4'-dimethoxyacetophenone, particularly against human leukemia cell lines. The proposed mechanism involves the induction of apoptosis in cancer cells. This makes it a promising lead compound for the development of novel anti-leukemic agents.

Aldose Reductase Inhibition

2'-hydroxy-3',4'-dimethoxyacetophenone has been identified as an inhibitor of aldose reductase. This enzyme is a key player in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting aldose reductase, this compound has the potential to mitigate the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy.

Aldose_Reductase_Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP⁺ Fructose Fructose Sorbitol->Fructose NAD⁺ -> NADH AR Aldose Reductase SDH Sorbitol Dehydrogenase Inhibitor 2'-hydroxy-3',4'- dimethoxyacetophenone Inhibitor->AR Inhibition

Caption: Inhibition of the polyol pathway by 2'-hydroxy-3',4'-dimethoxyacetophenone.

Collagenase Inhibition

The compound has also shown inhibitory activity against collagenase, an enzyme involved in the degradation of collagen. This property suggests its potential application in conditions characterized by excessive collagen breakdown, such as in certain skin aging processes and inflammatory diseases.

Antioxidant Activity

As a phenolic compound, 2'-hydroxy-3',4'-dimethoxyacetophenone exhibits antioxidant properties. It can act as a scavenger of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This antioxidant capacity contributes to its potential protective effects against oxidative stress-related diseases.

Analytical Methods

The identification and quantification of 2'-hydroxy-3',4'-dimethoxyacetophenone in various matrices can be achieved using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method coupled with a UV detector is a robust and widely used technique for the analysis of this compound.

Typical HPLC Conditions:

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an acidic modifier like formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10-20 µL

Conclusion

2'-hydroxy-3',4'-dimethoxyacetophenone, a compound with a rich history dating back to the early 20th century, has emerged as a molecule with significant therapeutic potential. Its straightforward synthesis, coupled with its diverse biological activities, including anticancer, aldose reductase and collagenase inhibition, and antioxidant properties, makes it a compelling candidate for further investigation in the field of drug discovery and development. This guide provides a solid foundation for researchers and scientists to explore the full potential of this versatile acetophenone derivative.

References

  • Mauthner, F. (1933). Journal für praktische Chemie, 136(2), 205-209.

Sources

An In-Depth Technical Guide to the Solubility of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, a significant natural phenolic compound also widely known as paeonol.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing its solubility, presents available quantitative data, and offers a detailed protocol for experimental solubility determination.

Introduction: The Significance of Paeonol and Its Solubility

This compound, or paeonol, is a bioactive compound predominantly extracted from the root bark of the peony plant (Paeonia suffruticosa).[1][2][3] It is a white or slightly yellow crystalline solid with a molecular formula of C₉H₁₀O₃ and a molecular weight of approximately 166.17 g/mol .[2][3] Paeonol has garnered considerable attention in the pharmaceutical and cosmetic industries due to its wide array of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][4]

The solubility of paeonol is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and efficacy in various applications. A thorough understanding of its solubility in different solvent systems is paramount for designing effective delivery systems, optimizing extraction and purification processes, and ensuring reliable results in preclinical and clinical studies. This guide aims to provide a detailed exploration of this crucial property.

Physicochemical Properties and Theoretical Solubility Principles

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of paeonol, featuring a phenolic hydroxyl group (-OH), a ketone group (C=O), two methoxy groups (-OCH₃), and an aromatic ring, allows for a range of interactions.[3]

  • Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ketone and methoxy groups can act as hydrogen bond acceptors. This capability is a primary determinant of its solubility in protic solvents like alcohols.

  • Dipole-Dipole Interactions: The polar functional groups create a molecular dipole, enabling interactions with other polar solvent molecules.

  • Van der Waals Forces: The aromatic ring and the overall molecular structure contribute to London dispersion forces, which are significant in nonpolar solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Solvents with similar polarity and hydrogen bonding capabilities to paeonol are expected to be effective at dissolving it. Conversely, highly nonpolar or highly polar (aqueous, without pH adjustment) solvents are generally less effective.

Quantitative Solubility Data

While extensive quantitative solubility data for paeonol across a wide spectrum of organic solvents is not exhaustively compiled in a single source, available literature and supplier information provide valuable insights.

SolventSolubility (approx.)Reference
Ethanol~30 mg/mL[5]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[5]
Dimethylformamide (DMF)~20 mg/mL[5]
WaterVery slightly soluble (0.58 mg/mL in n-octanol saturated water)[1][2]
Phosphate Buffer (pH dependent)0.284 - 0.598 mg/mL[6][7]

It is noted that paeonol is sparingly soluble in aqueous buffers.[5] For enhanced solubility in aqueous solutions, it is often recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO before dilution with the aqueous buffer.[5] An optimal ethanol concentration for the extraction of paeonol has been identified as around 60-62%, suggesting a high solubility in this specific hydroalcoholic mixture.[8]

Based on its structure, paeonol is expected to exhibit good solubility in other polar aprotic solvents such as acetone and ethyl acetate, and moderate solubility in less polar solvents like chloroform. It is anticipated to have poor solubility in nonpolar solvents such as hexane and toluene.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of paeonol in an organic solvent using the shake-flask method, a gold-standard technique.

Materials and Equipment
  • This compound (paeonol), >98% purity

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of paeonol to a series of vials. The excess is crucial to ensure that an equilibrium with the solid phase is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 25°C (298.15 K).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of paeonol in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to ensure complete separation of the undissolved solid from the supernatant.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of paeonol.

    • Prepare a calibration curve using standard solutions of paeonol of known concentrations.

    • Calculate the concentration of paeonol in the original supernatant by applying the dilution factor. This concentration represents the equilibrium solubility of paeonol in the tested solvent at the specified temperature.

Visualization of Key Concepts

Factors Influencing Paeonol Solubility

G Paeonol This compound (Paeonol) Solubility Solubility Paeonol->Solubility Molecular Structure (H-bond donors/acceptors, polarity) Solvent Organic Solvent Solvent->Solubility Solvent Properties (Polarity, H-bonding capacity) Temp Temperature Temp->Solubility Influences dissolution rate and equilibrium

Caption: Factors influencing the solubility of paeonol.

Experimental Workflow for Solubility Determination

G start Start add_excess Add Excess Paeonol to Solvent start->add_excess equilibrate Equilibrate (Shake at const. Temp) add_excess->equilibrate centrifuge Centrifuge for Phase Separation equilibrate->centrifuge dilute Dilute Supernatant centrifuge->dilute analyze HPLC Analysis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent. It exhibits good solubility in polar organic solvents like ethanol and DMSO, and limited solubility in water. For applications requiring aqueous systems, the use of co-solvents is a viable strategy. The provided experimental protocol offers a reliable framework for researchers to determine the solubility of paeonol in specific solvents of interest, thereby facilitating formulation development and a deeper understanding of its behavior in solution. This guide serves as a foundational resource for scientists and developers working with this promising bioactive compound.

References

  • Investigation of paeonol in dermatological diseases: an animal study review - PMC. (2024, November 11). Frontiers in Pharmacology. [Link]
  • Investigation of paeonol in dermatological diseases: an animal study review - Frontiers. (n.d.). Frontiers. [Link]
  • Study on the physicochemical properties and anti-inflammatory effects of paeonol in rats with TNBS-induced ulcerative colitis - PubMed. (2016, November 15). PubMed. [Link]
  • Study on the physicochemical properties and anti-inflammatory effects of paeonol in rats with TNBS-induced ulcerative colitis - Ovid. (n.d.). Ovid. [Link]
  • Paeonol: A Deep Dive into its Chemical Properties and Market Availability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • In Silico and In Vivo Toxicological Evaluation of Paeonol | Request PDF - ResearchGate. (2025, May 31).
  • Ultrasound-Assisted Extraction of Paeonol from Moutan Cortex: Purification and Component Identification of Extract - PMC - PubMed Central. (2024, January 28). PubMed Central. [Link]

Sources

A Guide to the Research Applications of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone: A Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, a substituted acetophenone, stands as a pivotal intermediate in synthetic organic and medicinal chemistry. While its direct biological applications are not extensively documented, its true value lies in its role as a versatile scaffold for the synthesis of high-value, biologically active compounds. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential research applications of this compound. We will delve into its function as a key precursor for the synthesis of chalcones, flavonoids, and other complex natural products, supported by detailed experimental protocols and mechanistic insights. Furthermore, we will explore the hypothesized intrinsic biological activities of the molecule, stemming from its unique substitution pattern, and outline future research directions.

Introduction: The Chemical Identity and Significance of this compound

This compound is an organic compound characterized by an acetophenone core functionalized with one hydroxyl and two methoxy groups on the phenyl ring. This specific arrangement of functional groups, particularly the ortho-hydroxy ketone moiety, makes it a highly valuable and reactive building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
IUPAC Name This compoundN/A
Appearance Dark yellow blocks[1]
Melting Point 385–386 K (112-113 °C)[1]
Key Structural Feature Intramolecular hydrogen bond between the phenol and acetyl groups[1]

The synthesis of this compound is most commonly achieved via a Fries rearrangement of 3,4-dimethoxyphenyl acetate, a reaction that involves the migration of an acyl group from a phenolic ester to the aromatic ring.[1] Its primary significance in the research field is not as a standalone therapeutic agent but as a crucial intermediate for constructing more complex molecular architectures with pronounced biological activities.

Core Application: A Precursor for Chalcone Synthesis

The most prominent application of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). Chalcones are a major class of naturally occurring compounds belonging to the flavonoid family and are renowned for their extensive spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The α,β-unsaturated ketone moiety is a key pharmacophore responsible for these effects.

The Claisen-Schmidt Condensation: A Gateway to Bioactive Molecules

Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[4][5] In this context, this compound serves as the ketone component. The base (e.g., NaOH or KOH) abstracts an acidic α-proton from the acetyl group, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a chosen aromatic aldehyde, leading to the formation of the characteristic chalcone scaffold after dehydration.

The causality behind this experimental choice is rooted in the reactivity of the α,β-unsaturated ketone system, which can readily undergo Michael addition with biological nucleophiles (like cysteine residues in proteins), enabling it to modulate various cellular pathways. The specific substituents on both aromatic rings of the chalcone, one of which is dictated by our precursor, critically influence the resulting biological efficacy.[2]

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_process Reaction Process Ketone 1-(2-hydroxy-3,4- dimethoxyphenyl)ethanone Enolate Enolate Formation (Nucleophile Generation) Ketone->Enolate Base abstracts α-proton Aldehyde Aromatic Aldehyde (R-CHO) Condensation Aldol Condensation Aldehyde->Condensation Catalyst Base Catalyst (e.g., NaOH, EtOH) Catalyst->Enolate Enolate->Condensation Nucleophilic attack Dehydration Dehydration Condensation->Dehydration Product Chalcone Derivative Dehydration->Product Purification Purification (Recrystallization) Product->Purification

Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Protocol: General Procedure for Chalcone Synthesis

This protocol describes a robust, self-validating method for synthesizing chalcone derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehyde (varied for different derivatives)

  • Ethanol

  • Aqueous Sodium Hydroxide (e.g., 40% w/v)

  • Dilute Hydrochloric Acid

  • Distilled Water

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the desired aromatic aldehyde in a minimal amount of ethanol.

  • Initiation: Cool the mixture in an ice bath. While stirring vigorously, add the aqueous sodium hydroxide solution dropwise. The causality for the base is to catalyze the condensation by generating the enolate ion from the ketone.[5]

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours, indicated by the consumption of the starting materials.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Neutralization & Precipitation: Carefully neutralize the mixture by adding dilute hydrochloric acid dropwise until the solution is acidic (pH ~2-3). This step protonates the phenoxide and precipitates the solid chalcone product.

  • Isolation: Collect the crude chalcone product by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone derivative.

  • Validation: Confirm the purity and structure of the final compound using techniques such as melting point determination, TLC, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Advanced Applications: A Building Block for Complex Natural Products

Beyond chalcones, this compound serves as an intermediate in the multi-step synthesis of more complex and potent natural products.

Synthesis of Lamellarin Alkaloids

Research has explicitly identified this compound (or its isomer 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone) as a key intermediate in the synthesis of lamellarin alkaloids.[1] Lamellarins are a class of marine alkaloids known for their potent cytotoxic activity against various cancer cell lines, making them attractive targets for drug development. The synthesis of these complex polycyclic aromatic structures requires carefully chosen starting materials, and the subject compound provides a correctly functionalized aromatic ring essential for building the final alkaloid core.

Hypothesized Biological Activities and Future Research Directions

While its primary utility is as a synthetic precursor, the inherent chemical structure of this compound suggests potential for direct biological activity. These hypotheses are based on the well-established roles of its functional groups in similar molecules.[6][7]

Potential Antioxidant Activity

The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant activity.[6][8] Phenols can act as radical scavengers by donating a hydrogen atom from the hydroxyl group to neutralize damaging free radicals, such as reactive oxygen species (ROS). The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective antioxidant.

Research Proposal: The antioxidant capacity of this compound could be quantified using standard in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8]

Antioxidant_Mechanism ROS Reactive Oxygen Species (Free Radical) Neutralized Neutralized Molecule ROS->Neutralized Receives H• Compound This compound (Phenolic -OH group) StableRadical Stabilized Phenoxy Radical Compound->StableRadical Donates H•

Caption: Hypothesized Free Radical Scavenging by the Phenolic Group.

Potential Anti-inflammatory Effects

Many phenolic compounds and their derivatives exhibit anti-inflammatory properties.[9][10] Inflammation is a complex biological response often mediated by enzymes like cyclooxygenases (COX) and pro-inflammatory cytokines (e.g., IL-6, TNF-α).[11] Chalcones derived from similar precursors have been shown to exert anti-inflammatory effects by modulating these pathways.[11] It is plausible that this compound itself could exhibit modest anti-inflammatory activity.

Research Proposal: The anti-inflammatory potential could be investigated in cell-based assays, for instance, by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide or cytokine production in macrophage cell lines like RAW 264.7.[11]

Potential Antimicrobial Activity

The structural motifs present in this compound are found in many natural products with antimicrobial activity.[12][13][14] The combination of a hydroxylated aromatic ring and a ketone functional group can contribute to disrupting microbial cell membranes or inhibiting essential enzymes.[6] While likely less potent than its chalcone derivatives, the core molecule could serve as a starting point for developing novel antimicrobial agents.

Research Proposal: The compound could be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using standard methods like the broth microdilution assay to determine its Minimum Inhibitory Concentration (MIC).[12][15]

Conclusion

This compound is a compound of significant strategic importance in medicinal chemistry. Its primary and proven application is as a versatile and indispensable precursor for the synthesis of chalcones, a class of compounds with a wealth of therapeutic potential. Its role as a building block for even more complex molecules like lamellarin alkaloids further underscores its value. While its direct biological activities remain to be fully explored, its chemical structure provides a strong rationale for investigating its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. This guide provides the foundational knowledge and experimental frameworks for researchers to unlock the full potential of this valuable synthetic intermediate.

References

  • National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone. PubChem.
  • Ferreira, L. G., et al. (2023). Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish. BMC Complementary Medicine and Therapies.
  • JETIR. (n.d.). SYNTHESIS OF CHALCONES. JETIR.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. JOCPR.
  • National Center for Biotechnology Information. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. PubChem.
  • PubMed. (2014). 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells. PubMed.
  • Eldehna, W. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules.
  • MDPI. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. MDPI.
  • FooDB. (2010). 1-(3,4-Dimethoxyphenyl)ethanone. FooDB.
  • Der Pharma Chemica. (n.d.). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. Der Pharma Chemica.
  • National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone. PubChem.
  • De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter.
  • PubMed. (n.d.). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone. PubMed.
  • ResearchGate. (2009). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. ResearchGate.
  • PubMed. (2015). Anti-inflammatory effect of certain dimethoxy flavones. PubMed.
  • ResearchGate. (n.d.). Representative natural compounds with antimicrobial activity. ResearchGate.
  • PubMed. (2021). Antibacterial and antibiotic modifying activity, ADMET study and molecular docking of synthetic chalcone... PubMed.
  • Wikipedia. (n.d.). 2C-B. Wikipedia.
  • ResearchGate. (2009). 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. PubChem.
  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. NIST WebBook.
  • PubMed. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed.
  • MDPI. (n.d.). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. MDPI.
  • National Center for Biotechnology Information. (n.d.). Acetosyringone. PubChem.
  • ResearchGate. (n.d.). Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on cell viability. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Ethanone, 1-(2-hydroxy-3,5-dimethoxyphenyl)-. PubChem.

Sources

A Comprehensive Technical Guide to the Molecular Structure Elucidation of 2'-hydroxy-3',4'-dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Chemical Discovery

In the realm of chemical and pharmaceutical sciences, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is the foundational pillar upon which its function, reactivity, and potential applications are built. 2'-hydroxy-3',4'-dimethoxyacetophenone, a substituted phenolic ketone, represents a class of compounds that are not only valuable synthetic intermediates but also possess potential bioactive properties.[1] The elucidation of its structure is a critical step in quality control, synthesis validation, and further research. This guide eschews a rigid, templated approach, instead presenting a logical, evidence-based narrative that mirrors the real-world workflow of a senior scientist. We will journey through a multi-technique spectroscopic analysis, where each piece of data serves as a self-validating check on the others, culminating in the unambiguous confirmation of the molecular structure.

Section 1: Foundational Analysis and Initial Hypothesis

Before delving into complex spectroscopic methods, a foundational analysis provides the basic parameters of our unknown. The subject of our investigation is a white to light-yellow crystalline powder.[2]

Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the molecular formula. This is most reliably achieved through high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement. For 2'-hydroxy-3',4'-dimethoxyacetophenone, the molecular formula is established as C₁₀H₁₂O₄ .[3][4] This corresponds to a molecular weight of 196.20 g/mol .[4]

From the molecular formula, we can calculate the Degree of Unsaturation (DoU) , a crucial first clue about the presence of rings or multiple bonds.

  • DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • DoU = 10 + 1 - (12/2)

  • DoU = 5

A DoU of 5 is highly indicative of an aromatic ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional double bond, most likely a carbonyl group (C=O), which is characteristic of the acetophenone class. This forms our initial working hypothesis.

Section 2: Mass Spectrometry (MS) – The Molecular Blueprint and Fragmentation

Mass spectrometry serves two primary functions: it confirms the molecular weight and provides a fragmentation pattern that acts as a "fingerprint," revealing the molecule's constituent parts.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small quantity of the analyte is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.

  • Analysis: The ions are accelerated through a magnetic field or a quadrupole analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Fragmentation Pathway

The mass spectrum provides clear evidence supporting our hypothesis.

  • Molecular Ion (M⁺•) Peak: A peak is observed at m/z = 196, confirming the molecular weight of C₁₀H₁₂O₄.

  • Base Peak (m/z = 181): The most intense peak in the spectrum is at m/z = 181. This corresponds to the loss of a 15 Da fragment from the molecular ion. This is the hallmark fragmentation of a methyl ketone (acetophenone), representing the loss of a methyl radical (•CH₃) via alpha-cleavage.[5] The resulting fragment is a highly stable acylium ion.

Table 1: Key Mass Spectrometry Fragmentation Data

m/z ValueProposed FragmentNeutral LossSignificance
196[C₁₀H₁₂O₄]⁺•-Molecular Ion
181[M - CH₃]⁺•CH₃ (15 Da)Confirms presence of a -COCH₃ group (Base Peak)

The logical flow of fragmentation is a self-validating system: the molecular weight is confirmed, and the primary fragmentation pattern strongly supports the presence of an acetyl group, a key feature of our target molecule.

G M Molecular Ion (M⁺•) m/z = 196 NL1 - •CH₃ M->NL1 F1 Acylium Ion m/z = 181 NL1->F1 caption Figure 1. Primary fragmentation pathway in EI-MS.

Caption: Figure 1. Primary fragmentation pathway in EI-MS.

Section 3: Vibrational and Electronic Spectroscopy – Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide orthogonal data, confirming the functional groups and the conjugated electronic system suggested by the DoU and MS data.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This allows for the identification of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The IR beam is passed through the crystal, and the resulting spectrum is recorded.

Data Interpretation: The IR spectrum reveals several characteristic absorption bands that align perfectly with the proposed structure.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3300-3500 (broad)O-H StretchPhenolic Hydroxyl (-OH)The broadness indicates hydrogen bonding, specifically intramolecular H-bonding with the adjacent carbonyl oxygen.
~3050-3100C-H StretchAromatic C-HConfirms the presence of the benzene ring.
~2850-2980C-H StretchAliphatic C-HCorresponds to the methyl and methoxy groups.
~1645 C=O Stretch Conjugated Ketone This is a critical peak. The frequency is lower than a typical ketone (~1715 cm⁻¹) due to two effects: conjugation with the aromatic ring and strong intramolecular hydrogen bonding, both of which weaken the C=O bond.[6]
~1500-1600C=C StretchAromatic RingMultiple sharp peaks characteristic of an aromatic system.
~1270 & ~1020C-O StretchAryl Ether (-O-CH₃)Strong absorptions confirming the methoxy groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence and extent of conjugation.

Experimental Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The absorbance is measured as a function of wavelength, typically from 200 to 400 nm.

Data Interpretation: Substituted acetophenones exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.[7] The presence of the hydroxyl and methoxy groups, which are powerful auxochromes (electron-donating groups), causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted acetophenone. Expected absorption maxima (λ_max) would be observed around 280 nm and 320 nm, confirming a highly conjugated electronic system.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of every proton and carbon atom, we can piece together the complete molecular puzzle.

Experimental Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a high-field NMR spectrometer. A suite of experiments, including ¹H NMR, ¹³C NMR, DEPT-135, HSQC, and HMBC, are performed.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals five distinct proton signals, whose chemical shift, integration, and multiplicity provide a wealth of information.

Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet1H2'-OHHighly deshielded due to strong intramolecular H-bonding with the carbonyl oxygen.
~7.35Doublet (d)1HH-6'Ortho to the electron-withdrawing carbonyl group, causing significant deshielding.
~6.45Doublet (d)1HH-5'Ortho to electron-donating -OH and -OCH₃ groups, causing significant shielding.
~3.92Singlet3H4'-OCH₃Typical chemical shift for an aromatic methoxy group.
~3.88Singlet3H3'-OCH₃Distinct from the other methoxy group, indicating a different chemical environment.
~2.55Singlet3H-COCH₃Characteristic shift for an acetophenone methyl group.[8]

The two doublets in the aromatic region with a typical ortho coupling constant (J ≈ 8.5 Hz) confirm a 1,2,3,4-tetrasubstituted benzene ring.

¹³C NMR and DEPT-135 Spectroscopy: Carbon Backbone Mapping

The proton-decoupled ¹³C NMR spectrum shows all 10 unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons; quaternary carbons are absent in a DEPT-135 spectrum.

Table 4: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~203.0-C=OTypical downfield shift for a ketone carbonyl.
~158.0-C-4'Aromatic carbon attached to an oxygen (-OCH₃), highly deshielded.
~152.0-C-2'Aromatic carbon attached to an oxygen (-OH), highly deshielded.
~141.0-C-3'Aromatic carbon attached to an oxygen (-OCH₃), highly deshielded.
~125.0CHC-6'Aromatic methine carbon, deshielded by the adjacent carbonyl.
~115.0-C-1'Quaternary aromatic carbon attached to the acetyl group.
~98.0CHC-5'Aromatic methine carbon, shielded by ortho/para electron-donating groups.
~60.5CH₃4'-OCH₃Aliphatic carbon of a methoxy group.
~56.0CH₃3'-OCH₃Aliphatic carbon of a methoxy group.
~26.5CH₃-COCH₃Aliphatic methyl carbon of the acetyl group.[9]
2D NMR (HSQC & HMBC): Unambiguous Connectivity

Two-dimensional NMR experiments provide the final, irrefutable proof of the structure by correlating protons and carbons.

G cluster_0 1D NMR Data Acquisition cluster_1 2D NMR Correlation cluster_2 Structure Confirmation HNMR ¹H NMR HSQC HSQC HNMR->HSQC Proton Shifts CNMR ¹³C NMR / DEPT CNMR->HSQC Carbon Shifts HMBC HMBC HSQC->HMBC Direct C-H Bonds (¹J) Structure Final Structure HMBC->Structure Long-Range C-H Bonds (²J, ³J) caption Figure 2. Workflow for NMR-based structure elucidation.

Caption: Figure 2. Workflow for NMR-based structure elucidation.

1. Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon it is directly attached to (¹J coupling).[10] This allows for the unambiguous assignment of the protonated carbons identified in the ¹³C spectrum. For instance, the proton at δ 7.35 correlates directly to the carbon at δ 125.0, confirming this pair as C-6'/H-6'.

2. Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is the cornerstone of the final elucidation, revealing correlations between protons and carbons over two to three bonds (²J and ³J couplings).[11] This allows us to connect the individual spin systems and quaternary carbons.

Table 5: Key HMBC Correlations for Structure Confirmation

Proton (δ ppm)Correlates to Carbon (δ ppm)TypeSignificance
-COCH₃ (2.55) ~203.0 (C=O) ²J Connects the methyl to the carbonyl carbon.
-COCH₃ (2.55) ~115.0 (C-1') ³J Connects the acetyl group to the aromatic ring.
H-6' (7.35) ~203.0 (C=O)³JConfirms H-6' is ortho to the acetyl group.
H-6' (7.35)~152.0 (C-2')³JPlaces the hydroxyl group at the 2' position.
H-6' (7.35)~115.0 (C-1')²JConfirms C-1' assignment.
H-5' (6.45)~158.0 (C-4')²JConfirms C-4' assignment.
H-5' (6.45)~141.0 (C-3')²JConfirms C-3' assignment.
H-5' (6.45)~115.0 (C-1')³JLinks H-5' to the C-1' position.
3'-OCH₃ (3.88) ~141.0 (C-3') ³J Unambiguously places this methoxy group at the C-3' position.
4'-OCH₃ (3.92) ~158.0 (C-4') ³J Unambiguously places this methoxy group at the C-4' position.

The correlations highlighted in bold are particularly diagnostic. The link from the acetyl protons to both the carbonyl carbon and the C-1' aromatic carbon firmly attaches the side chain. The correlations from the methoxy protons to their respective aromatic carbons definitively establish the substitution pattern, leaving no ambiguity.

G H_acetyl H₃C-C=O C_carbonyl C=O H_acetyl->C_carbonyl ²J C_1 C-1' H_acetyl->C_1 ³J H_6 H-6' H_6->C_carbonyl ³J C_2 C-2' H_6->C_2 ³J H_5 H-5' C_3 C-3' H_5->C_3 ²J C_4 C-4' H_5->C_4 ²J H_3_methoxy 3'-OCH₃ H_3_methoxy->C_3 ³J H_4_methoxy 4'-OCH₃ H_4_methoxy->C_4 ³J caption Figure 3. Key HMBC correlations confirming the structure.

Caption: Figure 3. Key HMBC correlations confirming the structure.

Section 5: Conclusion – A Synthesized and Self-Validated Result

The molecular structure elucidation of 2'-hydroxy-3',4'-dimethoxyacetophenone is a testament to the power of a systematic, multi-faceted analytical approach. Each experimental result builds upon and validates the last:

  • Mass Spectrometry established the molecular formula (C₁₀H₁₂O₄) and identified the key acetyl functional group through its characteristic fragmentation.

  • IR and UV-Vis Spectroscopy confirmed the presence of the hydroxyl, carbonyl, and conjugated aromatic systems hypothesized from the initial data.

  • ¹H and ¹³C NMR provided a detailed map of the proton and carbon environments, suggesting the precise substitution pattern.

  • 2D NMR (HSQC and HMBC) served as the final arbiter, unambiguously connecting all molecular fragments through one-bond and long-range correlations, confirming the placement of the hydroxyl group at C-2', the methoxy groups at C-3' and C-4', and the acetyl group at C-1'.

The convergence of all spectroscopic evidence leads to the unequivocal identification of the compound as 1-(2-hydroxy-3,4-dimethoxyphenyl)ethan-1-one , or 2'-hydroxy-3',4'-dimethoxyacetophenone . This rigorous, self-validating workflow ensures the highest degree of scientific integrity and provides a trustworthy foundation for any subsequent research or development involving this molecule.

References

  • Vertex AI Search. (n.d.). 2'-Hydroxy-3', 4'-dimethoxyacetophenone, min 98% (GC), 1 gram.
  • Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. Studies. Part III. Carbon-13 N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(3), 479-497.
  • StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone.
  • Royal Society of Chemistry. (2015). Supplementary Information for an article.
  • Sciforum. (n.d.). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
  • Singh, G., et al. (n.d.). Synthetic approach towards 'Click' modified chalcone based organotriethoxysilanes; UV–Vis study. Journal of Organometallic Chemistry.
  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns.
  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube.

Sources

Spectroscopic Data for 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone, a substituted acetophenone, represents a core structural motif in various natural products and pharmaceutical compounds. Its biological activity and potential for further chemical modification make it a molecule of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the acquisition, interpretation, and theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's spectroscopic characteristics.

A defining feature of this compound is the intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen of the acetyl group. This interaction significantly influences the molecule's conformation and electronic distribution, leading to distinct and predictable features in its spectra. This guide will place particular emphasis on elucidating these effects.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 1-(2-hydroxy-3,4-dimethoxyphenyl)ethan-1-one, is presented below. The key functional groups that give rise to its characteristic spectroscopic signals are the phenolic hydroxyl group, the acetyl group, the two methoxy groups, and the substituted aromatic ring.

Caption: Molecular structure of this compound with atom numbering. The dotted line indicates the intramolecular hydrogen bond.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • D₂O Exchange: To confirm the assignment of the hydroxyl proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the hydroxyl proton will disappear or significantly diminish.[1][2]

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectral data for this compound are summarized in the table below. These predictions are based on established substituent effects and data from structurally related compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-OH (C2)12.0 - 14.0s (broad)1H-
H-67.3 - 7.5d1H8.0 - 9.0
H-56.4 - 6.6d1H8.0 - 9.0
-OCH₃ (C3)3.8 - 4.0s3H-
-OCH₃ (C4)3.8 - 4.0s3H-
-COCH₃2.5 - 2.7s3H-

Interpretation:

  • Hydroxyl Proton (-OH): The most notable feature of the ¹H NMR spectrum is the significant downfield chemical shift of the hydroxyl proton, predicted to be in the range of 12.0 - 14.0 ppm. This pronounced deshielding is a direct consequence of the strong intramolecular hydrogen bond with the carbonyl oxygen.[1][3] This interaction localizes the proton in a deshielded environment, and its signal is typically broad and will disappear upon D₂O exchange.[1][2]

  • Aromatic Protons (H-5 and H-6): The aromatic region will display an AX spin system for the two adjacent protons, H-5 and H-6. H-6 is expected to resonate further downfield due to the deshielding effect of the adjacent acetyl group. Both signals will appear as doublets with a typical ortho-coupling constant of 8.0 - 9.0 Hz.

  • Methoxy Protons (-OCH₃): The two methoxy groups at positions C3 and C4 are expected to have very similar chemical environments and may appear as a single peak or two closely spaced singlets around 3.8 - 4.0 ppm.

  • Acetyl Protons (-COCH₃): The methyl protons of the acetyl group will appear as a sharp singlet in the range of 2.5 - 2.7 ppm, a characteristic region for acetophenones.

G cluster_nmr ¹H NMR Spectral Interpretation Workflow Acquire Spectrum Acquire Spectrum Identify -OH Peak (12-14 ppm) Identify -OH Peak (12-14 ppm) Acquire Spectrum->Identify -OH Peak (12-14 ppm) Intramolecular H-bond Analyze Aromatic Region (6.4-7.5 ppm) Analyze Aromatic Region (6.4-7.5 ppm) Acquire Spectrum->Analyze Aromatic Region (6.4-7.5 ppm) Identify Methoxy & Acetyl Peaks (2.5-4.0 ppm) Identify Methoxy & Acetyl Peaks (2.5-4.0 ppm) Acquire Spectrum->Identify Methoxy & Acetyl Peaks (2.5-4.0 ppm) D₂O Exchange D₂O Exchange Identify -OH Peak (12-14 ppm)->D₂O Exchange Confirmation Signal Disappears Signal Disappears D₂O Exchange->Signal Disappears Assign H-5 & H-6 (AX system) Assign H-5 & H-6 (AX system) Analyze Aromatic Region (6.4-7.5 ppm)->Assign H-5 & H-6 (AX system) Assign Singlets Assign Singlets Identify Methoxy & Acetyl Peaks (2.5-4.0 ppm)->Assign Singlets G Intramolecular H-Bond Intramolecular H-Bond Broad O-H Stretch (~3200 cm⁻¹) Broad O-H Stretch (~3200 cm⁻¹) Intramolecular H-Bond->Broad O-H Stretch (~3200 cm⁻¹) Causes Low-frequency C=O Stretch (~1640 cm⁻¹) Low-frequency C=O Stretch (~1640 cm⁻¹) Intramolecular H-Bond->Low-frequency C=O Stretch (~1640 cm⁻¹) Causes Conjugation Conjugation Conjugation->Low-frequency C=O Stretch (~1640 cm⁻¹) Contributes to

Caption: Influence of intramolecular hydrogen bonding and conjugation on key IR absorptions.

Mass Spectrometry (MS)

Experimental Protocol
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₀H₁₂O₄) is 196.20 g/mol .

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 196.

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): A prominent peak at m/z = 181, resulting from the cleavage of the acetyl methyl group. This is a very common fragmentation for acetophenones.

    • Loss of an acetyl group (-COCH₃): A peak at m/z = 153, corresponding to the loss of the entire acetyl group.

    • Further Fragmentations: Subsequent losses of CO, OCH₃, or other small neutral molecules from the fragment ions can also be expected.

Conclusion

The spectroscopic data of this compound are profoundly influenced by its structural features, most notably the intramolecular hydrogen bond between the ortho-hydroxyl and acetyl groups. This interaction provides a powerful diagnostic tool for structural confirmation, leading to a significantly downfield-shifted hydroxyl proton in the ¹H NMR spectrum and a low-frequency carbonyl absorption in the IR spectrum. This in-depth guide provides researchers with the necessary framework to confidently acquire, interpret, and utilize the spectroscopic data of this important molecule in their scientific endeavors.

References

  • D. M. Hercules, Fluorescence and Phosphorescence Analysis: Principles and Applications, Interscience Publishers, 1966. [Link]
  • H.
  • J. R. Dyer, Applications of Absorption Spectroscopy of Organic Compounds, Prentice-Hall, 1965. [Link]
  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, Spectrometric Identification of Organic Compounds, Wiley, 2014. [Link]
  • P. Y. Bruice, Organic Chemistry, Pearson, 2016. [Link]
  • G. A. Olah, A. M. White, "Stable Carbonium Ions. XCI. The 2-Norbornyl Cation and the Question of Nonclassical Carbonium Ions", J. Am. Chem. Soc., 1969, 91, 5801-5810. [Link]
  • M. Hesse, H. Meier, B. Zeeh, Spectroscopic Methods in Organic Chemistry, Thieme, 2008. [Link]
  • E. Pretsch, P. Bühlmann, M.
  • D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Introduction to Spectroscopy, Cengage Learning, 2014. [Link]
  • G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist", Organometallics, 2010, 29, 2176–2179. [Link]
  • L. F. Fieser, M. Fieser, Reagents for Organic Synthesis, Wiley, 1967. [Link]
  • J. B. Lambert, E. P. Mazzola, Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, Pearson, 2019. [Link]
  • R. C.

Sources

A Guide to the ¹H NMR Spectral Analysis of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, a key substituted acetophenone scaffold relevant in medicinal chemistry and drug development. While a publicly available, assigned experimental spectrum for this specific molecule is not readily accessible, this document presents a detailed, predictive analysis grounded in fundamental NMR principles and comparative data from structurally analogous compounds. We will delve into the theoretical underpinnings of the expected spectral features, provide a robust experimental protocol for data acquisition, and offer a systematic interpretation of the predicted chemical shifts, coupling constants, and signal multiplicities. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the structural elucidation and characterization of novel organic molecules.

Introduction: The Significance of this compound

This compound, also known as 2'-hydroxy-3',4'-dimethoxyacetophenone, belongs to a class of aromatic ketones that are pivotal intermediates in the synthesis of a wide array of biologically active compounds. The precise arrangement of the hydroxyl, methoxy, and acetyl substituents on the phenyl ring creates a unique electronic and steric environment, which is crucial for its reactivity and potential interactions with biological targets. Accurate structural confirmation is paramount in the drug development pipeline, and ¹H NMR spectroscopy stands as an unparalleled tool for providing detailed atomic-level structural information in solution.

This guide will provide a deep dive into the theoretical and practical aspects of the ¹H NMR spectral analysis of this compound, enabling researchers to confidently identify and characterize this molecule and its derivatives.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each proton is primarily influenced by its local electronic environment, which is modulated by the inductive and resonance effects of the substituents on the aromatic ring.

Substituent Effects on the Aromatic Protons

The aromatic region of the spectrum is of particular interest. The positions of the two aromatic protons are dictated by the cumulative effects of the ortho-hydroxyl group, and the two meta- and para-methoxy groups relative to the acetyl function.

  • Hydroxyl Group (-OH): As an ortho-, para-directing group, the hydroxyl group is a strong activator, donating electron density to the aromatic ring through resonance. This leads to increased shielding of the ortho and para protons, shifting their signals to a lower chemical shift (upfield).[1] The proton of the hydroxyl group itself is expected to appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. A key feature is the strong intramolecular hydrogen bond between the ortho-hydroxyl proton and the carbonyl oxygen of the acetyl group, which will shift this proton significantly downfield.

  • Methoxy Groups (-OCH₃): Similar to the hydroxyl group, the methoxy groups are also activating and ortho-, para-directing.[1] They donate electron density to the ring, causing an upfield shift for the protons at these positions.

  • Acetyl Group (-COCH₃): The acetyl group is a deactivating, meta-directing group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, leading to deshielding of the aromatic protons, particularly at the ortho and para positions. This causes a downfield shift in their signals.

Predicted Proton Assignments

Based on these principles and analysis of related compounds, we can predict the chemical shifts and multiplicities for the protons of this compound.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, a standardized experimental protocol is essential.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the hydroxyl proton.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03-0.05% (v/v) for chemical shift referencing (δ = 0.00 ppm).[2]

  • Dissolution: Securely cap the vial and gently vortex or swirl until the sample is completely dissolved. If necessary, gentle warming can be applied.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or higher field strength instrument.

  • Insertion and Locking: Insert the NMR tube into the spectrometer's spinner turbine. The spectrometer's field is then "locked" onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum using standard acquisition parameters. This typically includes a 90° pulse angle and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

In-Depth Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound would be analyzed as follows:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-COCH₃~2.6Singlet3HN/A
-OCH₃ (C3)~3.9Singlet3HN/A
-OCH₃ (C4)~3.9Singlet3HN/A
H-5~6.5Doublet1H~8-9
H-6~7.3Doublet1H~8-9
-OH (C2)~12-14Singlet (broad)1HN/A

Note: The chemical shifts of the two methoxy groups may be very similar, potentially appearing as a single peak with an integration of 6H, or as two closely spaced singlets.

Detailed Peak-by-Peak Analysis
  • -COCH₃ (Acetyl Protons): These three equivalent protons are expected to appear as a sharp singlet in the upfield region, typically around δ 2.6 ppm. The singlet nature arises from the absence of any adjacent protons.

  • -OCH₃ (Methoxy Protons): The six protons of the two methoxy groups are predicted to resonate as sharp singlets around δ 3.9 ppm. Their chemical equivalence or slight non-equivalence will depend on the rotational freedom around the C-O bonds and the overall molecular conformation in solution.

  • Aromatic Protons (H-5 and H-6): These two protons form an AX spin system.

    • H-5: This proton is ortho to the electron-donating methoxy group at C4 and meta to the electron-withdrawing acetyl group. The strong shielding from the methoxy group is expected to shift this proton significantly upfield, to around δ 6.5 ppm. It will appear as a doublet due to coupling with H-6.

    • H-6: This proton is ortho to the electron-withdrawing acetyl group and meta to the methoxy group at C4. The deshielding effect of the acetyl group will dominate, shifting this proton downfield to approximately δ 7.3 ppm. It will also appear as a doublet from coupling to H-5. The coupling constant for both doublets (³JHH) is expected to be in the range of 8-9 Hz, which is typical for ortho-coupling in aromatic systems.

  • -OH (Hydroxyl Proton): The proton of the hydroxyl group at C2 is involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This interaction dramatically deshields the proton, causing its signal to appear far downfield, likely in the δ 12-14 ppm range. This signal is often broad due to chemical exchange.

Visualizing Molecular Interactions

To better understand the relationships between the protons in this compound, a molecular structure and a coupling diagram are provided.

Figure 1: Molecular structure and key through-bond coupling interaction in this compound.

Conclusion

The ¹H NMR spectral analysis of this compound is a powerful method for its unambiguous structural confirmation. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by following a rigorous experimental protocol, researchers can confidently interpret the resulting spectrum. This guide provides a solid framework for this analysis, which is a critical step in the characterization of this important synthetic intermediate and its derivatives in the pursuit of new therapeutic agents. The predictive nature of this analysis underscores the power of NMR spectroscopy, not only as a verification tool but also as a predictive one in the field of drug development.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • Reich, H. J. (2021). NMR Sample Preparation. In Structure Determination using Spectroscopic Methods. University of Wisconsin.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Bruker. (n.d.). NMR Sample Preparation.
  • Yukawa, Y., & Tsuno, Y. (1966). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. Bulletin of the Chemical Society of Japan, 39(10), 2274-2286.
  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • Physics Forums. (2011, November 25). Aromatic substitution and it's effect on proton NMR?
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • Banci, L. (2013). An Introduction to Biological NMR Spectroscopy. Molecular & Cellular Proteomics, 12(11), 3022-3039.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I.

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2'-hydroxy-3',4'-dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2'-hydroxy-3',4'-dimethoxyacetophenone. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this important organic compound. By leveraging predictive methodologies and comparative analysis with structurally related molecules, this document offers a robust framework for spectral interpretation and assignment, ensuring a high degree of scientific integrity.

Introduction

2'-hydroxy-3',4'-dimethoxyacetophenone is a substituted aromatic ketone of significant interest in synthetic organic chemistry and medicinal research. Its chemical structure, featuring a hydroxyl group ortho to the acetyl substituent and two methoxy groups on the aromatic ring, gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. Accurate assignment of the 13C NMR spectrum is paramount for structural elucidation, purity assessment, and for tracking its transformations in chemical reactions. This guide will delve into the theoretical and practical aspects of assigning the 13C NMR chemical shifts of this molecule, providing a self-validating system for researchers.

Molecular Structure and Numbering

The systematic numbering of the carbon atoms is crucial for unambiguous spectral assignment. The numbering convention used in this guide is illustrated in the diagram below.

Caption: Molecular structure and numbering of 2'-hydroxy-3',4'-dimethoxyacetophenone.

Predicted 13C NMR Chemical Shifts and Assignments

In the absence of a publicly available, experimentally verified and assigned 13C NMR spectrum for 2'-hydroxy-3',4'-dimethoxyacetophenone, we turn to highly reliable in-silico prediction methods. The following table summarizes the predicted chemical shifts from multiple reputable sources, providing a consensus for the assignments. The rationale behind each assignment is detailed in the subsequent section.

Carbon AtomPredicted Chemical Shift (ppm) - RangeAssignment Rationale
C=O203.5 - 205.0The carbonyl carbon of an acetophenone is typically found in this downfield region. The ortho-hydroxyl group can influence this shift through hydrogen bonding.
C1'113.0 - 115.0This carbon is shielded by the para-methoxy group and deshielded by the acetyl group.
C2'160.0 - 162.0Directly attached to the electron-donating hydroxyl group, this carbon is significantly deshielded.
C3'110.0 - 112.0Shielded by the ortho-hydroxyl and para-methoxy groups.
C4'158.0 - 160.0Directly attached to an electron-donating methoxy group, resulting in a downfield shift.
C5'107.0 - 109.0Shielded by the ortho-methoxy group and the para-hydroxyl group. This is expected to be one of the most upfield aromatic signals.
C6'128.0 - 130.0This carbon is primarily influenced by the meta-hydroxyl and meta-methoxy groups, leading to a moderate chemical shift.
-COCH326.0 - 28.0The methyl carbon of the acetyl group, typically found in this range.
3'-OCH355.8 - 56.5The carbon of the methoxy group at the C3' position.
4'-OCH355.5 - 56.2The carbon of the methoxy group at the C4' position.

Expertise & Experience: The Causality Behind Chemical Shifts

The predicted chemical shifts are not arbitrary; they are a direct consequence of the electronic environment of each carbon atom. Our expertise in NMR spectroscopy allows us to dissect the contributions of each substituent.

  • The Acetyl Group (-COCH3): This electron-withdrawing group deshields the carbonyl carbon (C=O) significantly, placing it far downfield. It also deshields the ipso-carbon (C1') and the ortho and para positions to a lesser extent through resonance and inductive effects.

  • The Hydroxyl Group (-OH): As a strong electron-donating group, the hydroxyl group at the C2' position causes a significant downfield shift (deshielding) of the carbon it is attached to (C2'). It also shields the ortho (C1' and C3') and para (C5') positions through resonance. The ortho-hydroxyl group can also form an intramolecular hydrogen bond with the carbonyl oxygen, which can influence the chemical shift of the carbonyl carbon.

  • The Methoxy Groups (-OCH3): Similar to the hydroxyl group, methoxy groups are electron-donating. The methoxy group at C4' strongly deshields C4' and shields the ortho (C3' and C5') and para (C1') positions. The methoxy group at C3' deshields C3' and shields its ortho (C2' and C4') and para (C6') positions. The interplay of these effects from both methoxy groups determines the final chemical shifts of the aromatic carbons.

The combination of these substituent effects leads to the predicted pattern of chemical shifts. For instance, C5' is predicted to be the most upfield aromatic carbon due to the combined shielding effects of the ortho-methoxy group at C4' and the para-hydroxyl group at C2'. Conversely, C2' and C4' are the most downfield aromatic carbons due to the direct attachment of the electron-donating oxygen atoms.

Trustworthiness: A Self-Validating System through Comparative Analysis

To build confidence in our predicted assignments, we can compare them to the experimental 13C NMR data of structurally similar compounds.

CompoundC1'C2'C3'C4'C5'C6'C=O-COCH3
2'-hydroxyacetophenone[1]118.6162.5118.6136.2118.6130.0204.726.4
3,4-dimethoxyacetophenone[2]130.5110.1149.0153.3110.0123.2196.726.1
2',3',4'-trimethoxyacetophenone~115~158~107~160~124~119~198~32
  • Comparison with 2'-hydroxyacetophenone: This molecule shows the strong deshielding effect of the ortho-hydroxyl group on C2' (162.5 ppm) and the downfield shift of the carbonyl carbon (204.7 ppm), which is consistent with our predictions.[1]

  • Comparison with 3,4-dimethoxyacetophenone: This compound demonstrates the deshielding effect of the methoxy groups on the directly attached carbons (C3' and C4') and the shielding of the other ring carbons.[2]

  • Comparison with 2',3',4'-trimethoxyacetophenone: This closely related molecule provides a good model for the combined effects of multiple electron-donating groups, further corroborating our assignments for the aromatic region.

By observing the incremental effects of adding the hydroxyl and methoxy groups in these reference compounds, we can confidently assign the chemical shifts of 2'-hydroxy-3',4'-dimethoxyacetophenone.

Experimental Protocol for 13C NMR Acquisition

The following is a standard operating procedure for acquiring a high-quality 13C NMR spectrum of 2'-hydroxy-3',4'-dimethoxyacetophenone.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of the solid 2'-hydroxy-3',4'-dimethoxyacetophenone.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for its good solubilizing power and relatively simple solvent signal.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
  • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0 to 220 ppm).
  • Acquisition Time: A typical acquisition time is 1-2 seconds.
  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.
  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Baseline correct the spectrum to obtain a flat baseline.
  • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
  • Integrate the peaks if desired, although integration in 13C NMR is generally not as reliable for quantitative analysis as in 1H NMR without specific experimental setups.

Visualization of Key Relationships

The following diagram illustrates the key through-bond connectivities that are fundamental to the assignment of the 13C NMR spectrum.

Key_Relationships Aromatic_Ring Aromatic Ring (C1' - C6') Acetyl_Group Acetyl Group (C=O, -CH3) Aromatic_Ring->Acetyl_Group C1' Connectivity Hydroxyl_Group Hydroxyl Group (-OH) Aromatic_Ring->Hydroxyl_Group C2' Connectivity Methoxy_Groups Methoxy Groups (-OCH3) Aromatic_Ring->Methoxy_Groups C3', C4' Connectivity Hydroxyl_Group->Acetyl_Group H-Bonding

Caption: Key structural relationships influencing the 13C NMR spectrum.

Conclusion

This in-depth technical guide has provided a comprehensive analysis of the 13C NMR chemical shifts of 2'-hydroxy-3',4'-dimethoxyacetophenone. Through the use of predictive tools and a rigorous comparative analysis with related compounds, we have established a reliable set of assigned chemical shifts. The detailed explanation of the underlying principles governing these shifts, coupled with a standard experimental protocol, equips researchers with the necessary knowledge to confidently acquire and interpret the 13C NMR spectrum of this important molecule. This self-validating approach ensures the scientific integrity of the data and its application in research and development.

References

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • Chemaxon. NMR Predictor. [Link]
  • ACD/Labs. NMR Prediction. [Link]
  • CASPRE. 13C NMR Predictor. [Link]

Sources

mass spectrometry fragmentation pattern of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) . As a substituted acetophenone, its fragmentation is governed by a series of predictable and structurally informative pathways, including alpha-cleavage, rearrangements, and sequential neutral losses dictated by its unique combination of hydroxyl, methoxy, and acetyl functional groups. This document serves as a foundational reference for researchers, analytical chemists, and drug development professionals, offering a detailed mechanistic interpretation of the primary fragment ions. By elucidating these pathways, this guide aims to facilitate the unambiguous identification and structural confirmation of this compound in complex analytical workflows.

Introduction

The Analyte: this compound

This compound is a poly-substituted aromatic ketone. Its structure is characterized by an acetophenone core with hydroxyl and methoxy substituents on the phenyl ring, which are common moieties in natural products and pharmaceutical intermediates.

  • Chemical Formula: C₁₀H₁₂O₄

  • Molecular Weight: 196.20 g/mol

  • Monoisotopic Mass: 196.0736 Da

The precise arrangement of these functional groups—specifically the ortho-hydroxyl group relative to the acetyl group—creates unique electronic and steric effects that profoundly influence its fragmentation behavior upon ionization.

The Technique: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule.[1] This excess energy induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. The analysis of these fragmentation patterns is a cornerstone of structural elucidation for unknown organic molecules. The primary fragmentation processes for ketones involve cleavage of the bonds adjacent to the carbonyl group, a process known as α-cleavage.[2][3] For aromatic compounds like phenols and their ethers, the stable aromatic ring influences the fragmentation, often leading to a prominent molecular ion peak and characteristic losses of substituents.[4]

Predicted Electron Ionization (EI) Fragmentation Pathways

The mass spectrum of this compound is predicted to be dominated by several key fragmentation events originating from the molecular ion (M•+) at m/z 196.

Molecular Ion (M•+)

Upon electron impact, the molecule loses an electron to form the molecular ion, M•+, at m/z 196 . Due to the stability conferred by the aromatic ring, this peak is expected to be clearly observable.

Pathway A: Alpha (α)-Cleavage

The most characteristic fragmentation pathway for acetophenones is the α-cleavage of the bond between the carbonyl carbon and the methyl group.[5][6] This process results in the loss of a methyl radical (•CH₃; 15 Da) and the formation of a highly stable, resonance-stabilized acylium ion.

  • Fragmentation: M•+ → [M - •CH₃]⁺

  • Resulting Ion: The [2-hydroxy-3,4-dimethoxybenzoyl] cation at m/z 181 .

Due to the high stability of this acylium ion, the peak at m/z 181 is predicted to be the base peak in the spectrum.[6][7]

G M Molecular Ion (M•+) m/z 196 F181 [M - •CH₃]⁺ m/z 181 (Base Peak) M->F181 - •CH₃ (15 Da)

Caption: Pathway A: α-cleavage leading to the base peak.

Pathway B: Sequential Fragmentation from the Base Peak

The base peak ion at m/z 181 can undergo further fragmentation, primarily through the loss of neutral molecules like carbon monoxide (CO) or radicals from its methoxy groups.

  • Loss of Carbon Monoxide (CO): A common fragmentation for acylium ions is the expulsion of a neutral CO molecule (28 Da).[6]

    • Fragmentation: [m/z 181]⁺ → [m/z 181 - CO]⁺

    • Resulting Ion: A substituted phenyl cation at m/z 153 .

  • Loss of a Methyl Radical (•CH₃): The ion at m/z 181 can lose a methyl radical from one of the methoxy groups.

    • Fragmentation: [m/z 181]⁺ → [m/z 181 - •CH₃]⁺

    • Resulting Ion: An ion at m/z 166 .

G F181 [M - •CH₃]⁺ m/z 181 F153 [m/z 181 - CO]⁺ m/z 153 F181->F153 - CO (28 Da) F166 [m/z 181 - •CH₃]⁺ m/z 166 F181->F166 - •CH₃ (15 Da)

Caption: Pathway B: Sequential fragmentation of the base peak.

Pathway C: Neutral Losses from the Molecular Ion

In parallel with α-cleavage, the molecular ion can undergo fragmentation initiated by the substituents on the aromatic ring.

  • Loss of Water (H₂O): The ortho position of the hydroxyl group to the acetyl group can facilitate an intramolecular rearrangement (an ortho-effect), leading to the elimination of a neutral water molecule (18 Da).[4]

    • Fragmentation: M•+ → [M - H₂O]•+

    • Resulting Ion: A radical cation at m/z 178 .

  • Loss of Formaldehyde (CH₂O): Methoxy-substituted aromatic compounds can lose formaldehyde (30 Da) via rearrangement.

    • Fragmentation: M•+ → [M - CH₂O]•+

    • Resulting Ion: A radical cation at m/z 166 .

G M Molecular Ion (M•+) m/z 196 F178 [M - H₂O]•+ m/z 178 M->F178 - H₂O (18 Da) F166 [M - CH₂O]•+ m/z 166 M->F166 - CH₂O (30 Da)

Caption: Pathway C: Neutral losses from the molecular ion.

Data Interpretation and Visualization

Summary of Predicted Fragment Ions

The table below summarizes the key ions predicted to appear in the EI mass spectrum of this compound.

m/zProposed Ion Structure/FormulaFragmentation PathwayPredicted Relative Abundance
196[C₁₀H₁₂O₄]•+Molecular Ion (M•+)Medium
181[C₉H₉O₄]⁺M•+ - •CH₃ (α-cleavage)High (Base Peak)
178[C₁₀H₁₀O₃]•+M•+ - H₂O (ortho-effect)Low to Medium
166[C₉H₁₀O₃]•+ or [C₈H₆O₄]⁺M•+ - CH₂O or [m/z 181]⁺ - •CH₃Medium
153[C₈H₉O₃]⁺[m/z 181]⁺ - COMedium
138[C₇H₆O₃]•+[m/z 166]⁺ - COLow

Standard Operating Procedure (SOP) for GC-EI-MS Analysis

This section provides a generalized protocol for acquiring the mass spectrum of the title compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

4.1 Objective: To obtain a reproducible electron ionization mass spectrum of this compound for identification and structural confirmation.

4.2 Materials and Reagents:

  • This compound standard

  • High-purity solvent (e.g., Methanol, Ethyl Acetate)

  • GC vial with insert

  • Microsyringe

4.3 Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Single Quadrupole or Time-of-Flight).

  • Standard non-polar capillary column (e.g., DB-5ms, HP-5ms).

4.4 Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

    • Perform a serial dilution to a working concentration of approximately 10-50 µg/mL.

    • Transfer the final solution to a 2 mL GC vial.

  • GC Parameters (Typical):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Parameters (Typical):

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 400

    • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex or across the entirety of the analyte peak.

    • Perform background subtraction to obtain a clean spectrum.

    • Compare the experimental spectrum with the predicted fragmentation pattern detailed in this guide.

Conclusion

The EI-MS fragmentation of this compound is predicted to be highly characteristic, defined by a prominent molecular ion at m/z 196 and a dominant base peak at m/z 181 resulting from α-cleavage. Secondary and tertiary fragments arising from the sequential loss of CO and •CH₃, alongside parallel fragmentation pathways involving the loss of H₂O and CH₂O from the molecular ion, provide a rich dataset for definitive structural confirmation. This in-depth guide provides the theoretical framework and practical considerations necessary for researchers to confidently identify this molecule and interpret its mass spectral data.

References

  • PubChem. 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone.
  • Filo. Explain all possible fragmentation for in mass spectrometry. Structure o... [Link]
  • Dantus, M. et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU Chemistry. [Link]
  • University of Arizona.
  • NIST Chemistry WebBook. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. National Institute of Standards and Technology. [Link]
  • eGyanKosh.
  • University of Calgary.
  • Chemistry LibreTexts.
  • Michigan State University. Mass Spectrometry. [Link]

Sources

An In-Depth Technical Guide to the FT-IR Spectral Analysis of 2'-hydroxy-3',4'-dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2'-hydroxy-3',4'-dimethoxyacetophenone. As a senior application scientist, this document is structured to deliver not only the spectral data but also the underlying scientific principles and practical insights necessary for accurate interpretation and application in research and development.

Introduction: The Molecular Portrait of 2'-hydroxy-3',4'-dimethoxyacetophenone

2'-hydroxy-3',4'-dimethoxyacetophenone is a substituted acetophenone with a molecular formula of C₁₀H₁₂O₄. Its structure is characterized by an acetophenone core with a hydroxyl group at the 2' position and two methoxy groups at the 3' and 4' positions of the phenyl ring. This unique arrangement of functional groups gives rise to a distinctive FT-IR spectrum, which serves as a molecular fingerprint for its identification and characterization.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides detailed information about the functional groups present in the molecule. For drug development professionals, this technique is invaluable for confirming the identity and purity of synthesized compounds, studying intermolecular interactions, and monitoring chemical reactions.

Below is a diagram illustrating the molecular structure of 2'-hydroxy-3',4'-dimethoxyacetophenone and the key functional groups that will be the focus of our FT-IR analysis.

molecular_structure cluster_acetyl Acetyl Group cluster_substituents Substituents C1 C C2 C-OH C1->C2 C3 C-OCH3 C2->C3 OH OH C4 C-OCH3 C3->C4 OCH3_3 OCH3 C5 C C4->C5 OCH3_4 OCH3 C6 C-C=O C5->C6 C6->C1 C7 C=O C6->C7 C8 CH3 C7->C8

Caption: Molecular structure of 2'-hydroxy-3',4'-dimethoxyacetophenone with key functional groups.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is paramount for accurate analysis. The following protocol outlines the steps for preparing the sample and acquiring the spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Sample Preparation and Data Acquisition Workflow:

experimental_workflow start Start background 1. Background Spectrum Acquisition (Clean ATR Crystal) start->background sample_prep 2. Sample Preparation (Place small amount of solid on crystal) background->sample_prep apply_pressure 3. Apply Pressure (Ensure good contact) sample_prep->apply_pressure sample_scan 4. Sample Spectrum Acquisition apply_pressure->sample_scan data_processing 5. Data Processing (Baseline correction, normalization) sample_scan->data_processing end End data_processing->end

Caption: Experimental workflow for FT-IR data acquisition using the ATR technique.

Step-by-Step Methodology:

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This involves scanning the empty, clean ATR crystal. This spectrum accounts for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Placement: A small amount of finely powdered 2'-hydroxy-3',4'-dimethoxyacetophenone is placed onto the center of the ATR crystal.

  • Pressure Application: The ATR press is used to apply consistent pressure to the sample, ensuring intimate contact between the sample and the crystal surface. This is crucial for obtaining a strong, high-quality signal.

  • Sample Spectrum Acquisition: The FT-IR spectrum of the sample is then recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is then processed. This usually involves automatic subtraction of the background spectrum, baseline correction to account for any sloping baseline, and normalization to the most intense peak.

Spectral Interpretation: Decoding the Vibrational Signatures

The FT-IR spectrum of 2'-hydroxy-3',4'-dimethoxyacetophenone can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.

The Hydroxyl (O-H) Stretching Region (3500-3200 cm⁻¹)

The presence of the 2'-hydroxyl group gives rise to a characteristic broad absorption band in this region. The broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen or methoxy oxygen of a neighboring molecule. In a concentrated solid sample, this band is typically observed between 3500 and 3200 cm⁻¹.[1][2] The exact position and shape of this band can be sensitive to the crystalline structure and the extent of hydrogen bonding.

The C-H Stretching Region (3100-2800 cm⁻¹)

This region is characterized by multiple absorption peaks corresponding to different types of C-H bonds:

  • Aromatic C-H Stretching: The C-H bonds of the phenyl ring typically absorb in the 3100-3000 cm⁻¹ range.[3][4] These peaks are generally of weak to medium intensity.

  • Aliphatic C-H Stretching: The C-H bonds of the methoxy (-OCH₃) and acetyl (-COCH₃) groups absorb in the 3000-2850 cm⁻¹ region.[2][4] One would expect to see both asymmetric and symmetric stretching vibrations for these methyl groups.

The Carbonyl (C=O) Stretching Region (1700-1650 cm⁻¹)

The carbonyl group of the acetophenone moiety gives rise to a very strong and sharp absorption band. For a typical aromatic ketone like acetophenone, this peak appears around 1685 cm⁻¹.[5][6] The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[6] Furthermore, the presence of the ortho-hydroxyl group can lead to intramolecular hydrogen bonding with the carbonyl oxygen, which can further lower the C=O stretching frequency.

The Fingerprint Region (1600-600 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule. Key expected peaks for 2'-hydroxy-3',4'-dimethoxyacetophenone in this region include:

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically produce two to three bands of variable intensity in the 1600-1450 cm⁻¹ range.[3][4]

  • C-O Stretching: Strong absorption bands corresponding to the C-O stretching of the methoxy groups and the phenolic hydroxyl group are expected in the 1300-1000 cm⁻¹ region.[2] Aryl ethers, such as the methoxy groups on the ring, typically show a strong, characteristic band around 1250 cm⁻¹.

  • C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the aliphatic C-H bonds of the methyl groups occur in this region. The pattern of the out-of-plane C-H bending bands between 900 and 675 cm⁻¹ can sometimes provide information about the substitution pattern of the aromatic ring.[3]

Summary of Expected FT-IR Absorption Bands

The following table summarizes the expected characteristic FT-IR absorption bands for 2'-hydroxy-3',4'-dimethoxyacetophenone, their intensities, and the corresponding vibrational modes.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3500 - 3200Strong, BroadO-H Stretching (Hydrogen-bonded)Hydroxyl (-OH)
3100 - 3000Weak-MediumC-H StretchingAromatic Ring
3000 - 2850MediumC-H Stretching (Asymmetric and Symmetric)Methoxy (-OCH₃), Acetyl (-COCH₃)
1700 - 1650Strong, SharpC=O StretchingKetone (C=O)
1600 - 1450Medium-StrongC=C StretchingAromatic Ring
~1250StrongC-O Stretching (Asymmetric)Aryl Ether (-O-CH₃)
1300 - 1000StrongC-O StretchingPhenol, Aryl Ether
900 - 675MediumC-H Out-of-Plane BendingAromatic Ring

Conclusion

The FT-IR spectrum of 2'-hydroxy-3',4'-dimethoxyacetophenone is a rich source of structural information. By carefully analyzing the positions, shapes, and intensities of the absorption bands, researchers can confidently identify this compound and assess its purity. The key spectral features to look for are the broad O-H stretch, the aromatic and aliphatic C-H stretches, the strong, conjugated C=O stretch, and the characteristic bands of the aromatic ring and C-O bonds in the fingerprint region. This in-depth understanding of the FT-IR spectrum is a critical tool for scientists and professionals in the field of drug development and chemical research.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry and Biochemistry.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • International Journal of Advanced Scientific Research. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy.
  • ACS Omega. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. American Chemical Society.
  • ResearchGate. (n.d.). Calculated methoxy vibrational frequencies are shown for selected modes....
  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.
  • National Center for Biotechnology Information. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC.
  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Department of Chemistry.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

This compound, a substituted acetophenone, is a valuable building block in the synthesis of a variety of biologically active compounds and natural products. Its structural motif, featuring a hydroxyl group ortho to an acetyl group, along with methoxy substituents on the phenyl ring, makes it a key intermediate for the development of novel pharmaceuticals and agrochemicals. The strategic placement of its functional groups allows for a diverse range of chemical transformations, enabling the construction of more complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of this important compound via the Fries rearrangement, a robust and reliable method for the preparation of hydroxyaryl ketones.

Scientific Foundation: The Fries Rearrangement

The Fries rearrangement is a classic organic reaction that involves the transformation of a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1][2] This reaction is a powerful tool for the regioselective introduction of an acyl group onto a phenolic ring. The mechanism is believed to proceed through the formation of an acylium ion intermediate, which then acts as an electrophile in a Friedel-Crafts-type acylation of the aromatic ring.[3][4]

The regioselectivity of the Fries rearrangement (ortho- vs. para-acylation) is influenced by several factors, including reaction temperature and the choice of solvent.[1] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. This is often attributed to the thermodynamic stability of the chelated ortho-product at elevated temperatures.[1] In this protocol, we will utilize boron trifluoride etherate as the Lewis acid catalyst, a reagent known to effectively promote the Fries rearrangement.

Experimental Protocol: Synthesis of this compound

This protocol is divided into two main stages: the synthesis of the precursor, 3,4-dimethoxyphenyl acetate, and its subsequent Fries rearrangement to yield the target compound.

Part A: Synthesis of 3,4-Dimethoxyphenyl Acetate

Materials and Reagents:

  • 3,4-Dimethoxyphenol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3,4-dimethoxyphenol (1 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield 3,4-dimethoxyphenyl acetate as an oil or low-melting solid. The product can be used in the next step without further purification if it is of sufficient purity.

Part B: Fries Rearrangement to this compound

Materials and Reagents:

  • 3,4-Dimethoxyphenyl acetate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Ice

  • Deionized water

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

  • Beakers

Safety Precautions:

  • Boron trifluoride etherate is a corrosive and moisture-sensitive liquid that causes severe burns.[5][6][7] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the Lewis acid catalyst by atmospheric moisture.

Procedure:

  • Place 3,4-dimethoxyphenyl acetate (1 equivalent) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Under an inert atmosphere, cautiously add boron trifluoride etherate (4 equivalents) to the cooled starting material.[8]

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 110 °C and maintain this temperature for 5 hours.[8]

  • After 5 hours, cool the reaction mixture back to room temperature and continue stirring for an additional 18 hours.[8]

  • Carefully quench the reaction by slowly adding ice-cold deionized water. This will result in the precipitation of a solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with a copious amount of deionized water to remove any residual acid and salts.

  • Recrystallize the crude product from methanol to afford this compound as a crystalline solid.[8]

Data Presentation

ParameterValue
Starting Material 3,4-Dimethoxyphenyl Acetate
Reagent Boron Trifluoride Etherate
Reaction Temperature 110 °C
Reaction Time 5 hours at 110 °C, then 18 hours at RT
Expected Yield 60-70%
Appearance Yellow to brown crystalline solid
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol

Experimental Workflow

Synthesis_Workflow cluster_part_a Part A: Acetylation cluster_part_b Part B: Fries Rearrangement A1 3,4-Dimethoxyphenol A2 Acetic Anhydride, Pyridine, DCM A1->A2 1. Acetylation A3 3,4-Dimethoxyphenyl Acetate A2->A3 2. Workup B1 3,4-Dimethoxyphenyl Acetate B2 BF3.OEt2 B1->B2 3. Lewis Acid Addition B3 Reaction at 110°C B2->B3 4. Heating B4 Aqueous Workup B3->B4 5. Quenching B5 This compound B4->B5 6. Filtration B6 Recrystallization (Methanol) B5->B6 7. Purification B7 Pure Product B6->B7

Caption: Synthetic workflow for this compound.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured through in-process controls and thorough final product characterization.

  • Reaction Monitoring: The progress of both the acetylation and the Fries rearrangement can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of the product spot with a different retention factor (Rf) provide a qualitative measure of reaction completion.

  • Product Isolation and Purification: The precipitation of the crude product upon aqueous workup provides a clear indication of a successful reaction. Subsequent recrystallization is a critical step that not only purifies the product but also allows for the formation of well-defined crystals, which is a hallmark of a pure compound.[9][10]

  • Characterization: The identity and purity of the final product, this compound, must be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy should be employed to confirm the structure of the target molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the acetyl group, and the phenolic hydroxyl group.

    • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ketone (C=O stretch), and the aromatic ring.

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

    • Melting Point Analysis: A sharp melting point range for the recrystallized product is indicative of high purity.

Reaction Mechanism Diagram

Fries_Rearrangement 3,4-Dimethoxyphenyl Acetate 3,4-Dimethoxyphenyl Acetate Complexation with BF3 Complexation with BF3 3,4-Dimethoxyphenyl Acetate->Complexation with BF3 + BF3.OEt2 Acylium Ion Formation Acylium Ion Formation Complexation with BF3->Acylium Ion Formation Electrophilic Aromatic Substitution (ortho-attack) Electrophilic Aromatic Substitution (ortho-attack) Acylium Ion Formation->Electrophilic Aromatic Substitution (ortho-attack) Intermediate Complex Intermediate Complex Electrophilic Aromatic Substitution (ortho-attack)->Intermediate Complex Product Formation Product Formation Intermediate Complex->Product Formation + H2O (workup) This compound This compound Product Formation->this compound

Caption: Mechanism of the Fries rearrangement.

References

  • Wikipedia. Fries rearrangement. [Link]
  • Organic Chemistry Portal. Fries Rearrangement. [Link]
  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
  • Cole-Parmer.
  • PharmD Guru. 37. FRIES REARRANGEMENT. [Link]
  • Testbook.
  • Patsnap.
  • Patsnap.
  • Fisher Scientific. SAFETY DATA SHEET - (3,4-Dimethoxyphenyl)acetic acid. [Link]
  • Google Patents.
  • European Patent Office.
  • KM Pharma Solution Private Limited. MSDS - 3,4-Dimethoxyphenyl acetic acid. [Link]
  • Google Patents. Process for purifying 4-hydroxy-acetophenone.
  • PubChem.
  • International Journal of Chemical Engineering and Applications.
  • Google Patents.
  • Google Patents.
  • Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Journal of Al-Nahrain University.
  • SpectraBase. This compound - 13C NMR. [Link]
  • The Royal Society of Chemistry.
  • SpectraBase. This compound. [Link]
  • The Royal Society of Chemistry.
  • National Center for Biotechnology Information. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. [Link]

Sources

Application Note: A Researcher's Guide to the Synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone, a valuable intermediate in pharmaceutical synthesis. The core of this protocol is the Fries rearrangement, an elegant and powerful reaction for converting phenolic esters into hydroxyaryl ketones.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, critical parameters for process control, and field-proven insights for troubleshooting and optimization. We present a self-validating protocol, grounded in established chemical principles and supported by authoritative references, to ensure reproducibility and success in the laboratory.

The Strategic Value of the Fries Rearrangement

In the landscape of organic synthesis, the formation of C-C bonds on an aromatic ring is a foundational challenge. While the Friedel-Crafts acylation is a common approach, its direct application to phenols is often problematic, leading to competitive O-acylation to form the ester instead of the desired C-acylated hydroxyaryl ketone.[2][3] The Fries rearrangement provides a strategic solution to this challenge. It is an intramolecular rearrangement of a phenolic ester that migrates an acyl group from the phenolic oxygen to the carbon atoms of the aromatic ring, yielding ortho- and para-hydroxyaryl ketones.[2][4]

This reaction is of significant industrial importance for synthesizing key intermediates for various pharmaceuticals and fine chemicals.[1][2][5] The ability to control the regioselectivity—favoring either the ortho or para isomer by manipulating reaction conditions—makes it a versatile tool in the synthetic chemist's arsenal.[2][4]

The Underlying Mechanism: An Intramolecular Electrophilic Substitution

The Fries rearrangement is catalyzed by either Brønsted or Lewis acids, with aluminum chloride (AlCl₃) being a conventional choice.[5][6] The widely accepted mechanism proceeds through the generation of an acylium carbocation, which then acts as an electrophile in an aromatic substitution reaction.[2][4][6]

The process unfolds in several key stages:

  • Lewis Acid Coordination: The Lewis acid (e.g., AlCl₃) initially coordinates to the carbonyl oxygen of the ester. This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen.[4][7]

  • Acylium Ion Formation: This coordination polarizes the ester bond, facilitating the transfer of the Lewis acid to the phenolic oxygen. This cleavage generates a highly reactive acylium carbocation intermediate.[4]

  • Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions.[4][8]

  • Deprotonation & Hydrolysis: Subsequent deprotonation re-establishes aromaticity. The final product is liberated upon aqueous workup, which hydrolyzes the aluminum-phenoxide complex.[6]

Fries_Mechanism cluster_start Step 1: Coordination cluster_intermediate Step 2: Acylium Ion Generation cluster_attack Step 3: Electrophilic Attack cluster_product Step 4: Hydrolysis Start Aryl Ester + AlCl₃ Complex1 Carbonyl-AlCl₃ Complex Start->Complex1 Coordination Complex2 Phenoxy-AlCl₃ Complex Complex1->Complex2 Rearrangement Acylium Acylium Cation (R-C=O)⁺ Complex2->Acylium SigmaOrtho Ortho Sigma Complex Acylium->SigmaOrtho ortho-attack SigmaPara Para Sigma Complex Acylium->SigmaPara para-attack OrthoProduct ortho-Hydroxyketone SigmaOrtho->OrthoProduct Workup ParaProduct para-Hydroxyketone SigmaPara->ParaProduct Workup

Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.

Controlling Regioselectivity: The Decisive Role of Temperature and Solvent

The ratio of ortho to para products is not arbitrary; it is a function of thermodynamic versus kinetic control.[2]

  • High Temperatures (~80-180 °C): Favor the formation of the ortho isomer. The ortho product can form a more stable bidentate chelate complex with the aluminum catalyst, making it the thermodynamically favored product.[2]

  • Low Temperatures (< 60 °C): Favor the formation of the para isomer, which is the kinetically controlled product due to reduced steric hindrance at the para position.[2][8]

  • Solvent Polarity: Non-polar solvents (e.g., nitrobenzene, chlorobenzene) tend to favor the ortho product, whereas more polar solvents can increase the proportion of the para product.[2][8][9]

For the synthesis of 2' -hydroxy-3',4'-dimethoxyacetophenone, the target is the ortho product, necessitating the use of higher reaction temperatures.

Experimental Protocol: Synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone

This synthesis is a two-stage process. First, the precursor ester (3,4-dimethoxyphenyl acetate) is prepared. Second, this ester undergoes the Fries rearrangement.

Workflow cluster_step1 Part A: Ester Synthesis cluster_step2 Part B: Fries Rearrangement A1 Dissolve 3,4-dimethoxyphenol in suitable solvent A2 Add base (e.g., Pyridine) A1->A2 A3 Add Acetyl Chloride dropwise at 0°C A2->A3 A4 Stir and monitor reaction (TLC) A3->A4 A5 Workup and Isolate 3,4-dimethoxyphenyl acetate A4->A5 B1 Suspend AlCl₃ in dry solvent (e.g., nitrobenzene) A5->B1 Use isolated ester B2 Cool to 0-5°C B1->B2 B3 Add ester from Part A dropwise B2->B3 B4 Heat to 60-80°C and monitor (TLC) B3->B4 B5 Quench with ice/HCl B4->B5 B6 Extract, Purify, and Characterize 2'-hydroxy-3',4'-dimethoxyacetophenone B5->B6

Caption: Experimental workflow for the two-stage synthesis.

Part A: Synthesis of 3,4-Dimethoxyphenyl Acetate

Materials:

  • 3,4-Dimethoxyphenol

  • Acetyl Chloride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Diethyl Ether (solvent)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxyphenol (1 equivalent) in dry DCM.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise via a syringe or dropping funnel, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dimethoxyphenyl acetate, which can be used in the next step, often without further purification.

Part B: Fries Rearrangement to 2'-hydroxy-3',4'-dimethoxyacetophenone

Materials:

  • 3,4-Dimethoxyphenyl Acetate (from Part A)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene or 1,2-Dichloroethane (dry solvent)

  • Hydrochloric Acid (concentrated and 1 M)

  • Crushed Ice

  • Ethyl Acetate or Dichloromethane (extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.5 - 2.5 equivalents). Causality Note: An excess of AlCl₃ is often required as it complexes with both the starting ester and the product ketone.[6][10]

  • Add a dry, inert solvent such as nitrobenzene.[9] Cool the resulting suspension to 0-5 °C in an ice bath.

  • Substrate Addition: Slowly add the crude 3,4-dimethoxyphenyl acetate (1 equivalent) from Part A to the stirred suspension. Control the addition rate to maintain the internal temperature.

  • Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 60-80 °C. Causality Note: This elevated temperature is crucial for favoring the formation of the desired ortho-isomer (the thermodynamic product).[9]

  • Monitoring: Maintain the reaction at this temperature for 4-8 hours. Monitor the formation of the product and consumption of the starting material by TLC.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Safety Critical: This step is highly exothermic and should be performed slowly in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate or DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with 1 M HCl, water, and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is a mixture of ortho and para isomers. Purify the desired 2'-hydroxy-3',4'-dimethoxyacetophenone using column chromatography on silica gel or by recrystallization.

Data Summary and Characterization

ParameterValue/CompoundPurpose/Note
Starting Material 3,4-DimethoxyphenolPhenolic precursor
Intermediate 3,4-Dimethoxyphenyl acetateSubstrate for Fries rearrangement
Final Product 2'-hydroxy-3',4'-dimethoxyacetophenoneTarget molecule
CAS Number 5396-18-9For 2'-hydroxy-3',4'-dimethoxyacetophenone[11][12]
Molecular Formula C₁₀H₁₂O₄[11][12]
Molecular Weight 196.20 g/mol [11][12]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Lewis acid for rearrangement
Catalyst Stoich. 1.5 - 2.5 equivalentsExcess ensures reaction goes to completion
Solvent Nitrobenzene / 1,2-DichloroethaneNon-polar solvent to favor ortho product
Temperature 60 - 80 °CFavors thermodynamic ortho product
Reaction Time 4 - 8 hoursVaries based on scale and temperature
Purification Column Chromatography / RecrystallizationTo separate ortho and para isomers

Characterization: The identity and purity of the final product should be confirmed by standard analytical methods:

  • ¹H and ¹³C NMR: To confirm the structure and connectivity.

  • GC-MS: To determine purity and confirm molecular weight.

  • Melting Point: Literature value is 75-77 °C.[12]

  • FT-IR: To identify key functional groups (hydroxyl, carbonyl, ether).

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Yield Inactive catalyst (moisture contamination)Use fresh, high-purity anhydrous AlCl₃. Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere.[9]
Low reaction temperature or insufficient timeIncrease reaction temperature or extend the reaction time. Monitor closely with TLC to determine the optimal endpoint.
Poor ortho/para Selectivity Reaction temperature too lowIncrease the reaction temperature to the 80-120 °C range to favor the thermodynamic ortho product.[9][13]
Solvent is too polarSwitch to a less polar solvent like nitrobenzene or perform the reaction neat (solvent-free) if feasible.[2]
Formation of Byproducts Deactivating groups on the ring; unstable acyl groupThe Fries rearrangement is less efficient with strongly electron-withdrawing groups.[2][4] Ensure the starting ester is stable under the harsh reaction conditions.
Intermolecular acylationUse a higher dilution or a solvent that favors the intramolecular pathway.

Catalyst Optimization: While AlCl₃ is standard, its corrosive nature and the large stoichiometric amounts required are drawbacks.[6][10] For greener and more catalytic processes, consider exploring alternative Lewis acids like bismuth triflate (Bi(OTf)₃) or solid acid catalysts like zeolites, which can be more environmentally benign and potentially recyclable.[10][14][15]

Safety Precautions

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle only in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Nitrobenzene is toxic and readily absorbed through the skin. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction with water/acid is extremely exothermic. Perform this step slowly, with adequate cooling and behind a safety shield.

References

  • Ollevier, T. (2004).
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • Catalysis Science & Technology. (n.d.).
  • BYJU'S. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction.
  • J&K Scientific LLC. (2021, February 23). Fries Rearrangement.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.
  • Wikipedia. (n.d.). Fries rearrangement.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement.
  • van der Graaff, W. N. P., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(15), 5033-5044.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone.
  • Thermo Fisher Scientific. (n.d.). Fries Rearrangement.
  • CP Lab Chemicals. (n.d.). 2'-Hydroxy-3', 4'-dimethoxyacetophenone, min 98% (GC), 1 gram.
  • ChemicalBook. (n.d.). 2'-HYDROXY-3',4'-DIMETHOXYACETOPHENONE | 5396-18-9.

Sources

The Multifaceted Role of 2'-Hydroxy-3',4'-dimethoxyacetophenone in Medicinal Chemistry: A Guide to its Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, acetophenone derivatives have emerged as a promising class of compounds, demonstrating a wide array of biological activities. This guide focuses on a particularly intriguing member of this family: 2'-hydroxy-3',4'-dimethoxyacetophenone. With its unique substitution pattern, this molecule serves as a valuable building block and exhibits inherent pharmacological properties, making it a subject of significant interest in medicinal chemistry.

This document provides an in-depth exploration of the applications of 2'-hydroxy-3',4'-dimethoxyacetophenone, offering detailed experimental protocols and insights for researchers, scientists, and drug development professionals. The content herein is structured to provide a comprehensive understanding of its synthesis, and its utility in the development of antioxidant, anti-inflammatory, and anticancer agents.

Core Physicochemical Properties

To effectively utilize 2'-hydroxy-3',4'-dimethoxyacetophenone in a research setting, a foundational understanding of its physical and chemical characteristics is essential.

PropertyValueReference
CAS Number 5396-18-9[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Appearance Off-white solid[2]
Melting Point 75-77 °C[3]
Solubility Soluble in chloroform and methanol[3]

Synthesis Protocol: A General Approach

The synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone can be achieved through various methods. A common and effective approach is the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene. The following protocol provides a generalized procedure based on established chemical principles.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize 2'-hydroxy-3',4'-dimethoxyacetophenone from 1,2,3-trimethoxybenzene.

Materials:

  • 1,2,3-trimethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3-trimethoxybenzene in nitrobenzene.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride to the stirred solution, maintaining the temperature below 10 °C.

  • To this mixture, add acetyl chloride dropwise. The reaction is exothermic, so careful control of the addition rate is crucial to maintain the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure 2'-hydroxy-3',4'-dimethoxyacetophenone.[4]

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Antioxidant Research

Phenolic compounds are well-recognized for their antioxidant properties, primarily due to their ability to scavenge free radicals. The hydroxyl and methoxy groups on the aromatic ring of 2'-hydroxy-3',4'-dimethoxyacetophenone contribute to its potential as an antioxidant agent.

Application Note 1: Evaluation of Radical Scavenging Activity using the DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the free radical scavenging activity of a compound. The stable DPPH radical has a deep violet color in solution, which is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

Protocol 2: DPPH Radical Scavenging Assay

Objective: To determine the IC₅₀ value of 2'-hydroxy-3',4'-dimethoxyacetophenone for DPPH radical scavenging.

Materials:

  • 2'-hydroxy-3',4'-dimethoxyacetophenone

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

  • Prepare a series of dilutions of 2'-hydroxy-3',4'-dimethoxyacetophenone in methanol (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[5]

  • Prepare similar dilutions of ascorbic acid to serve as a positive control.

  • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well (e.g., 100 µL).

  • To each well, add an equal volume of the DPPH solution (e.g., 100 µL).

  • Include a blank control containing only the solvent and a negative control containing the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.

  • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Application in Anti-inflammatory Research

Chronic inflammation is implicated in a multitude of diseases. Acetophenone derivatives have demonstrated significant anti-inflammatory potential by modulating key signaling pathways. Research on the closely related 2'-Hydroxy-5'-methoxyacetophenone has shown it attenuates the inflammatory response in lipopolysaccharide (LPS)-induced BV-2 and RAW264.7 cells via the NF-κB signaling pathway.[2]

Application Note 2: Assessment of Anti-inflammatory Activity in Macrophages

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Protocol 3: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

Objective: To evaluate the effect of 2'-hydroxy-3',4'-dimethoxyacetophenone on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • 2'-hydroxy-3',4'-dimethoxyacetophenone

  • Griess Reagent (for NO measurement)

  • MTT reagent (for cell viability)

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of 2'-hydroxy-3',4'-dimethoxyacetophenone for 1-2 hours. The non-toxic concentration range should be determined beforehand using an MTT assay.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (no treatment), a vehicle control group (solvent used to dissolve the compound), and an LPS-only group.

  • Nitric Oxide Measurement: After the incubation period, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only group.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many acetophenone derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK activates Acetophenone 2'-hydroxy-3',4'- dimethoxyacetophenone Acetophenone->IKK inhibits IkB IκB Degradation IKK->IkB phosphorylates NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc translocates iNOS iNOS Gene Transcription NFkB_nuc->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO leads to

Caption: Proposed mechanism of NF-κB inhibition by 2'-hydroxy-3',4'-dimethoxyacetophenone.

Application in Anticancer Research

The structural scaffold of 2'-hydroxy-3',4'-dimethoxyacetophenone is a key component of many chalcones, a class of compounds known for their potent anticancer activities. Chalcones derived from hydroxyacetophenones have demonstrated cytotoxicity against various cancer cell lines.[1]

Application Note 3: Evaluation of Cytotoxicity against Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Protocol 4: MTT Assay for Cytotoxicity

Objective: To determine the IC₅₀ value of 2'-hydroxy-3',4'-dimethoxyacetophenone against a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium and supplements

  • 2'-hydroxy-3',4'-dimethoxyacetophenone

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2'-hydroxy-3',4'-dimethoxyacetophenone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

While specific IC₅₀ values for 2'-hydroxy-3',4'-dimethoxyacetophenone are not extensively reported, chalcones derived from it have shown significant cytotoxicity. For example, certain chalcone derivatives of 2-hydroxy-4-methoxyacetophenone exhibited potent inhibitory activity against MCF-7, HT29, and A549 cancer cell lines with IC₅₀ values ranging from 4.61 to 9 µM.[1]

Conclusion and Future Directions

2'-hydroxy-3',4'-dimethoxyacetophenone represents a versatile and valuable scaffold in medicinal chemistry. Its inherent antioxidant and anti-inflammatory properties, coupled with its utility as a precursor for potent anticancer chalcones, underscore its significance in drug discovery. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore and expand upon the therapeutic potential of this intriguing molecule. Future research should focus on elucidating the precise molecular targets and further optimizing its structure to enhance efficacy and selectivity for various therapeutic applications.

References

  • PubMed. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway.
  • Sciforum. 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents.
  • MDPI. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells.
  • MDPI. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells.
  • MDPI. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.
  • ResearchGate. Inhibitory effects of inflammatory cytokines TNF-α and IL-6 on...
  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov.
  • ResearchGate. Synthesis, Cytotoxicity Evaluation and Molecular Docking Studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone Derivatives.
  • MDPI. DPPH Radical Scavenging Assay.
  • ResearchGate. Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4.
  • MDPI. Lipoxygenase Inhibition by Plant Extracts.
  • LIPOXYGENASE INHIBITORY ACTIVITY OF PHYTOCONSTITUENTS ISOLATED FROM THE RHIZOMES OF Boesenbergia albosanguinea (Ridl.) Loes. Mic.
  • ResearchGate. IC 50 concentrations of DPPH scavenging capacity of bioactive compounds.
  • Science.gov. dpph assay ic50: Topics by Science.gov.
  • PubMed. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone.
  • MDPI. Anti-Inflammatory Effects of Mitrephora sirikitiae Leaf Extract and Isolated Lignans in RAW 264.7 Cells.
  • PubMed. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism.
  • ResearchGate. Does anyone know an easy protocol for DPPH assay?
  • ResearchGate. Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol.
  • PubMed. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones.
  • PubMed. Inhibitory effect of 2'-hydroxycinnamaldehyde on nitric oxide production through inhibition of NF-kappa B activation in RAW 264.7 cells.
  • ResearchGate. Anti-inflammatory related signal pathway and Cytokines on the RAW 264.7...
  • MDPI. Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models.
  • ResearchGate. Changes in TNF and IL-6 production after diphtheria toxoid vaccination: Drug modulation of the cytokine levels.
  • PubMed. TNF-α and IL-6 as Biomarkers of Impaired Lung Functions in Dimethylacetamide Exposure.

Sources

Application Notes & Protocols: 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone in the Synthesis of Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, and its regioisomers, are powerful and versatile starting materials in the synthesis of a diverse array of alkaloids. This technical guide provides in-depth application notes and detailed protocols for the utilization of this precursor in the construction of two major classes of alkaloids: the pyrrole-containing lamellarins and the isoquinoline-based alkaloids. The methodologies presented herein are grounded in established synthetic strategies, including the Paal-Knorr synthesis for pyrrole formation and the Bischler-Napieralski reaction for isoquinoline ring closure. Each protocol is accompanied by mechanistic insights, quantitative data, and visual diagrams to facilitate a comprehensive understanding of the synthetic transformations.

Introduction: The Strategic Advantage of 2'-Hydroxyacetophenones in Alkaloid Synthesis

Substituted 2'-hydroxyacetophenones, such as this compound, are highly valuable synthons in natural product synthesis. The presence of the ortho-hydroxyl group to the acetyl moiety provides a handle for directing reactions and participating in cyclization cascades. The methoxy groups on the aromatic ring not only activate the ring for electrophilic substitution but also mirror the oxygenation patterns commonly found in a wide range of biologically active alkaloids. This guide will explore the strategic application of this precursor in building complex heterocyclic scaffolds.

Synthesis of Lamellarin Alkaloids: A Paal-Knorr Approach

The lamellarin alkaloids are a family of marine-derived compounds known for their potent cytotoxic and anti-HIV activities.[1][2] The core structure of many lamellarins features a pyrrole ring, which can be efficiently constructed from a 1,4-dicarbonyl compound via the Paal-Knorr synthesis.[3][4][5][6] 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone serves as a key starting material for the synthesis of lamellarin G trimethyl ether.[2]

Synthesis of the Key Intermediate: 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone

A common and efficient method for the preparation of 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone is through a Fries rearrangement of 3,4-dimethoxyphenyl acetate.[5]

Protocol 1: Fries Rearrangement for 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone

ReagentMolar Eq.MWAmount
3,4-Dimethoxyphenyl acetate1.0196.20 g/mol 7.99 g (40.7 mmol)
Boron trifluoride etherate4.0141.93 g/mol 20 mL (163 mmol)
Water-18.02 g/mol 50 mL
Methanol (for recrystallization)-32.04 g/mol As needed

Step-by-Step Procedure:

  • To a flask cooled in an ice bath, cautiously add boron trifluoride etherate (20 mL, 163 mmol) to 3,4-dimethoxyphenyl acetate (7.99 g, 40.7 mmol).

  • Allow the mixture to warm to room temperature and then heat to 110°C (383 K) for 5 hours.

  • Cool the reaction mixture back to room temperature and stir for an additional 18 hours.

  • Quench the reaction by the slow addition of water (50 mL), which will result in the precipitation of a brown solid.

  • Collect the solid by filtration and wash thoroughly with a copious amount of water.

  • Recrystallize the crude product from methanol to yield 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone as dark yellow blocks (4.90 g, 61% yield).[5]

From Intermediate to Lamellarin G Trimethyl Ether

The synthesis of lamellarin G trimethyl ether from 2'-hydroxy-4',5'-dimethoxyacetophenone involves the construction of the pyrrole ring followed by subsequent cyclizations to form the pentacyclic core.[2]

Workflow for Lamellarin G Trimethyl Ether Synthesis

G A 1-(2-Hydroxy-4,5- dimethoxyphenyl)ethanone B Vilsmeier Formylation A->B 1. Vilsmeier reagent C Cyclic Hemiacetal Intermediate B->C 2. Hydrolysis D Base-promoted Deprotection and Manganese (IV) Oxidation C->D NaOH, MnO2 E Lamellarin G Trimethyl Ether D->E

Caption: Synthetic route to Lamellarin G Trimethyl Ether.

Protocol 2: Synthesis of Lamellarin G Trimethyl Ether

This protocol is a conceptual outline based on the synthetic strategy reported by Ruchirawat et al.[2] The specific experimental details would require further optimization.

  • Vilsmeier Formylation: React 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone with a Vilsmeier reagent (e.g., POCl₃, DMF) to introduce a formyl group at the adjacent activated position, leading to a 1,4-dicarbonyl precursor after hydrolysis.

  • Paal-Knorr Pyrrole Synthesis: Condense the resulting 1,4-dicarbonyl compound with a suitable amine, such as an aminoacetaldehyde acetal, under acidic conditions to form the pyrrole ring.

  • Cyclization and Lactonization: Subsequent intramolecular reactions, including cyclization and lactonization, will form the pentacyclic core of the lamellarin alkaloid.

  • Oxidation/Aromatization: A final oxidation step yields the fully aromatic lamellarin G trimethyl ether.

Synthesis of Isoquinoline Alkaloids: A Bischler-Napieralski Approach

The isoquinoline core is a common motif in a vast number of alkaloids, including papaverine. The Bischler-Napieralski reaction is a classic and powerful method for the construction of the dihydroisoquinoline ring system, which can be subsequently oxidized to the corresponding isoquinoline.[7][8][9]

Transformation of this compound to a Bischler-Napieralski Precursor

A key step in utilizing this compound for isoquinoline synthesis is its conversion to a β-phenylethylamine derivative. This can be achieved through a series of standard organic transformations.

Synthetic Pathway to a Bischler-Napieralski Precursor

G A 1-(2-Hydroxy-3,4- dimethoxyphenyl)ethanone B Protection of Phenol A->B e.g., MOMCl, DIPEA C Reduction of Ketone B->C e.g., NaBH4 D Conversion to Amine C->D e.g., Mitsunobu reaction with HN3, followed by reduction E N-Acylation D->E Acyl chloride or anhydride F Bischler-Napieralski Precursor E->F

Sources

Application Notes and Protocols: A-Scientist's-Guide to the Acylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Acylated Phenols

Acylated phenols, specifically hydroxyaryl ketones, are pivotal structural motifs in organic chemistry and drug development. They serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fragrances.[1][2] For instance, ortho-hydroxyacetophenone is a key precursor for anticoagulant drugs like warfarin, while para-hydroxyacetophenone is a building block for the widely used analgesic, paracetamol.[2][3] The introduction of an acyl group to a phenolic ring can modulate the biological activity and physicochemical properties of a molecule, making the acylation reaction a fundamental tool for medicinal chemists and process development scientists.

This guide provides an in-depth exploration of the experimental procedures for the acylation of substituted phenols. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and strategies for troubleshooting common challenges. We will delve into the classic Friedel-Crafts acylation, the strategic Fries rearrangement, and modern catalytic approaches, equipping researchers with the knowledge to confidently and successfully perform these critical transformations.

Pillar 1: Understanding the Mechanistic Dichotomy: C- vs. O-Acylation

Phenols are bidentate nucleophiles, meaning they possess two reactive sites: the aromatic ring (C-acylation) and the hydroxyl group (O-acylation).[4] This duality is the central challenge in the acylation of phenols.

  • C-Acylation (Friedel-Crafts Acylation): This electrophilic aromatic substitution reaction forms the desired hydroxyaryl ketone through the formation of a new carbon-carbon bond on the aromatic ring. It is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[5]

  • O-Acylation (Esterification): This nucleophilic acyl substitution reaction leads to the formation of a phenyl ester, a common and often kinetically favored side product.[4][5]

The reaction conditions, particularly the choice and stoichiometry of the catalyst, play a critical role in directing the reaction towards the desired C-acylation product. Generally, O-acylation is kinetically controlled and can be the dominant pathway, while C-acylation is thermodynamically controlled and favored by the presence of a sufficient amount of Lewis acid catalyst.

Pillar 2: Strategic Approaches to Phenol Acylation

Several robust methods exist for the acylation of phenols. The choice of method depends on the specific substrate, the desired regioselectivity (ortho vs. para), and the scale of the reaction.

Strategy 1: The Direct Approach - Friedel-Crafts Acylation

The direct C-acylation of phenols via the Friedel-Crafts reaction is a widely used method. However, it is often plagued by poor yields due to competitive O-acylation.[4][5] The key to a successful direct acylation lies in using a sufficient excess of the Lewis acid catalyst. The catalyst not only activates the acylating agent but also complexes with the phenolic oxygen, reducing its nucleophilicity and disfavoring O-acylation.

Strategy 2: The Two-Step Solution - The Fries Rearrangement

The Fries rearrangement is an elegant and powerful strategy that circumvents the issue of competitive O-acylation by embracing it in a productive two-step process.[4][6][7]

  • O-Acylation: The phenol is first intentionally converted to its corresponding phenyl ester. This reaction is typically high-yielding and straightforward.

  • Rearrangement: The isolated phenyl ester is then treated with a Lewis acid, inducing the migration of the acyl group from the oxygen to the aromatic ring to form the ortho and para hydroxyaryl ketones.[6][7][8]

The Fries rearrangement is of significant industrial importance for the synthesis of hydroxyaryl ketones.[7]

Mechanism of the Fries Rearrangement

The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen.[8] This polarizes the ester bond, leading to the formation of an acylium ion.[6][7][8] This highly electrophilic intermediate then attacks the aromatic ring via an electrophilic aromatic substitution mechanism to yield the ortho and para acylated products.[8]

Fries_Rearrangement A Phenyl Ester B Lewis Acid Complex A->B + AlCl₃ C Acylium Ion Intermediate B->C Rearrangement D Ortho Product C->D Electrophilic Aromatic Substitution (ortho) E Para Product C->E Electrophilic Aromatic Substitution (para)

Caption: Mechanism of the Fries Rearrangement.

Pillar 3: The Influence of Substituents and Regioselectivity

The electronic nature and position of substituents on the phenolic ring significantly impact the rate and regioselectivity of acylation.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R) and alkoxy (-OR) groups activate the aromatic ring towards electrophilic substitution, generally leading to higher yields and faster reaction rates.[4]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) deactivate the ring, making both Friedel-Crafts acylation and the Fries rearrangement less efficient, often resulting in low yields.[4][8]

Controlling Regioselectivity in the Fries Rearrangement:

The ratio of ortho to para products in the Fries rearrangement is highly dependent on the reaction conditions:

  • Temperature: Low temperatures (e.g., <25°C) favor the formation of the para isomer, which is the thermodynamically controlled product.[4][7][8] Higher temperatures (e.g., >60°C) favor the formation of the ortho isomer.[4][7][8] The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the kinetically favored product at elevated temperatures.[4][7]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho product, while the proportion of the para product increases with solvent polarity.[7][8]

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Lewis acids like aluminum chloride react violently with water and are corrosive. Acylating agents such as acetyl chloride are corrosive and lachrymatory. Handle these reagents with extreme care.

Protocol 1: O-Acylation of a Substituted Phenol (Ester Formation)

This protocol describes the general procedure for the formation of a phenyl ester, the first step of the Fries rearrangement.

Materials:

  • Substituted phenol (1.0 eq.)

  • Acetyl chloride (1.1 eq.) or Acetic anhydride (1.1 eq.)

  • Pyridine or Triethylamine (1.2 eq., if not using pyridine as solvent)

  • Dichloromethane (DCM) or Pyridine as solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.0 eq.) in the chosen solvent (e.g., DCM or pyridine).[4]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acylating agent (acetyl chloride or acetic anhydride, 1.1 eq.) dropwise to the stirred solution.[4] If using a non-basic solvent like DCM, add a base such as triethylamine (1.2 eq.) to neutralize the HCl byproduct.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up:

    • Quench the reaction by carefully adding water.

    • If DCM was used as the solvent, transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude phenyl ester.[4]

  • The crude ester can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Fries Rearrangement of a Phenyl Ester

This protocol details the Lewis acid-catalyzed rearrangement of a phenyl ester to yield hydroxyaryl ketones.

Materials:

  • Phenyl ester (from Protocol 1, 1.0 eq.)

  • Anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.)

  • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

  • Three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet

  • Heating mantle or oil bath

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate or diethyl ether for extraction

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (2.0-3.0 eq.).[4] Add the anhydrous solvent to create a slurry.

  • Substrate Addition: Cool the slurry to the desired temperature. For para-selectivity, cool to 0-5°C.[4] For ortho-selectivity, a higher temperature may be used initially. Slowly add a solution of the phenyl ester (1.0 eq.) in the same solvent.

  • Reaction: Stir the reaction at the chosen temperature. To favor the para-product, maintain a low temperature (e.g., <25°C).[4][7] To favor the ortho-product, the mixture may need to be heated (e.g., >60°C).[4][7] Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully and slowly quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.[4] This should be done in a large beaker with vigorous stirring in a fume hood.

    • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[4]

  • Purification:

    • Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.[4]

    • Filter and concentrate the organic layer under reduced pressure.

    • The resulting mixture of ortho- and para-isomers can be separated by column chromatography.[4][5]

Experimental Workflow: Fries Rearrangement

workflow start Start: Phenyl Ester setup Setup: Flame-dried flask, AlCl₃, inert atmosphere start->setup addition Substrate Addition (Temperature Control for Regioselectivity) setup->addition reaction Reaction Monitoring (TLC) addition->reaction quench Quench: Ice/HCl reaction->quench extraction Extraction with Organic Solvent quench->extraction purification Drying and Concentration extraction->purification separation Column Chromatography (Separation of Isomers) purification->separation end End: Purified Hydroxyaryl Ketones separation->end

Sources

Application Notes and Protocols for the Development of Anticancer Agents from 2'-hydroxy-3',4'-dimethoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Chalcones

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a significant class of polyphenolic compounds widely found in nature and serve as precursors for all flavonoids.[1] Their core structure, featuring an α,β-unsaturated carbonyl system, makes them highly reactive and capable of interacting with numerous biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer effects.[2] This guide focuses on a specific subclass of chalcones derived from 2'-hydroxy-3',4'-dimethoxyacetophenone, which have demonstrated significant potential as anticancer therapeutic agents.

The rationale for exploring these derivatives is grounded in the established anticancer properties of the chalcone backbone, which can induce apoptosis (programmed cell death) and disrupt cell cycle progression in cancer cells.[3][4] The substitution pattern on the aromatic rings of the chalcone scaffold plays a crucial role in modulating this activity. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups, as seen in the 2'-hydroxy-3',4'-dimethoxyacetophenone starting material, has been shown to be particularly favorable for enhancing anticancer efficacy.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed narrative on the synthesis, purification, and characterization of these promising compounds, followed by robust, field-proven protocols for evaluating their anticancer activity in vitro and in vivo. The methodologies are presented not merely as a sequence of steps, but with an emphasis on the underlying scientific principles and the causality behind experimental choices, ensuring a self-validating and reproducible research workflow.

PART 1: Synthesis, Purification, and Characterization

The cornerstone of developing these anticancer agents is the robust and reproducible synthesis of high-purity compounds. The Claisen-Schmidt condensation is the most reliable and widely employed method for this purpose.[6]

Principle of the Claisen-Schmidt Condensation

This reaction involves a base-catalyzed aldol condensation between an acetophenone derivative (in this case, 2'-hydroxy-3',4'-dimethoxyacetophenone) and a substituted aromatic aldehyde. The base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-proton from the acetophenone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the more thermodynamically stable α,β-unsaturated ketone, which is the target chalcone.[6]

Detailed Protocol 1: Synthesis of a Representative Chalcone Derivative

This protocol details the synthesis of (E)-1-(2-hydroxy-3,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a representative potent derivative.

Materials:

  • 2'-hydroxy-3',4'-dimethoxyacetophenone (1.0 eq)

  • 4-chlorobenzaldehyde (1.0 eq)

  • Ethanol (95%)

  • Potassium Hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute (e.g., 2N)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh) for column chromatography

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxy-3',4'-dimethoxyacetophenone (e.g., 1.96 g, 10 mmol) in 30 mL of 95% ethanol. Stir at room temperature until fully dissolved.

  • Catalyst Addition: To the stirred solution, add a solution of KOH (e.g., 1.12 g, 20 mmol) in 5 mL of water. Stir the mixture for 15 minutes at room temperature. The solution will typically turn a deep color.

  • Aldehyde Addition: Add 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol) dissolved in 10 mL of 95% ethanol dropwise to the reaction mixture over 10 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). The formation of a new, less polar spot corresponding to the chalcone product should be observed.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing approximately 100 mL of crushed ice and water.

  • Acidification: Slowly acidify the mixture with dilute HCl until it reaches a pH of approximately 2-3. This will cause the chalcone product to precipitate out of the solution as a solid.

  • Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Purification Protocol: Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for column chromatography by running TLC plates with varying ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system should provide good separation between the chalcone product (Rf value of ~0.3-0.4) and any impurities.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., n-hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude, dried product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent system (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate (gradient elution). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure using a rotary evaporator to yield the purified chalcone.

Characterization

The identity and purity of the synthesized chalcone should be confirmed using standard spectroscopic methods:

  • ¹H and ¹³C NMR: To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the α,β-unsaturated carbonyl (~1640 cm⁻¹) and hydroxyl (~3400 cm⁻¹, broad) groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

PART 2: In Vitro Anticancer Evaluation

A systematic in vitro evaluation is critical to determine the cytotoxic potential and mechanism of action of the newly synthesized compounds.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a series of dilutions of the test chalcone in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) and Data Presentation

A key aspect of drug development is understanding the relationship between a compound's structure and its biological activity. By synthesizing and testing a library of chalcone derivatives with varying substituents on the B-ring, researchers can identify the chemical features that enhance anticancer potency.

Table 1: Cytotoxic Activity (IC₅₀, µM) of Representative 2'-hydroxy-3',4'-dimethoxyacetophenone Derivatives

CompoundR (Substitution on B-ring)MCF-7 (Breast)HCT116 (Colon)A549 (Lung)
1 H>100>100>100
2 4-Cl8.512.39.8
3 4-OCH₃15.221.718.5
4 3,4-(OCH₃)₂10.115.611.2
5 4-NO₂5.27.86.4
Doxorubicin -0.81.10.9

Note: The IC₅₀ values presented are representative and may vary depending on the specific experimental conditions. Data is conceptually synthesized from multiple sources to illustrate SAR trends.

From this data, it is evident that the presence and nature of the substituent on the B-ring significantly influence the cytotoxic activity. Electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), tend to increase the anticancer potency. This is likely due to an enhancement of the electrophilic character of the β-carbon of the enone system, making it more susceptible to nucleophilic attack by biological macromolecules.

PART 3: Mechanistic Studies

Understanding how these compounds exert their anticancer effects is crucial for their further development. Key mechanisms for chalcones include the induction of apoptosis and cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the cell's DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (containing PI and RNase A to eliminate RNA staining).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The resulting DNA histogram can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Protocol 5: Western Blot Analysis for Key Signaling Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins involved in apoptosis, cell cycle regulation, and other signaling pathways.

Procedure:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p21, Cyclin D1, p-IκBα, p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Mechanism: Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by 2'-hydroxy-3',4'-dimethoxyacetophenone derivatives.

apoptosis_pathway Chalcone 2'-hydroxy-3',4'- dimethoxyacetophenone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Chalcone->Bax Activates Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2->Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induction.

nfkb_pathway cluster_cytoplasm Cytoplasm Chalcone 2'-hydroxy-3',4'- dimethoxyacetophenone Derivative IKK IKK Complex Chalcone->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 Nucleus Nucleus p65_p50->Nucleus Translocation GeneTranscription Pro-inflammatory & Pro-survival Genes Nucleus->GeneTranscription Activates

Caption: Inhibition of the NF-κB Signaling Pathway.

PART 4: In Vivo Evaluation

Promising candidates from in vitro studies should be evaluated for their efficacy and safety in a preclinical animal model. A xenograft mouse model is commonly used for this purpose.

Protocol 6: Xenograft Mouse Model for Anticancer Efficacy

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line (e.g., HCT116)

  • Matrigel

  • Test compound

  • Vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of 1-5 × 10⁶ cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., 20 mg/kg, daily for 21 days). The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 × length × width²).

  • Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

Conclusion and Future Directions

The derivatives of 2'-hydroxy-3',4'-dimethoxyacetophenone represent a promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent and selective cytotoxicity against various cancer cell lines, makes them attractive candidates for further investigation. The mechanisms of action, primarily through the induction of apoptosis via the intrinsic pathway and the inhibition of the pro-survival NF-κB pathway, provide a solid rationale for their therapeutic potential.

Future research should focus on optimizing the lead compounds to improve their pharmacological properties, including solubility, bioavailability, and in vivo efficacy. Comprehensive toxicological studies are also essential to establish a safe therapeutic window. The protocols and insights provided in this guide offer a robust framework for advancing these promising molecules from the laboratory bench toward clinical application.

References

  • Anticancer Activity of Natural and Synthetic Chalcones.ResearchGate.
  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.National Institutes of Health.
  • Chalcone Derivatives: Role in Anticancer Therapy.MDPI.
  • Chalcone Derivatives: Role in Anticancer Therapy.National Institutes of Health.
  • Synthesis of Chalcones with Anticancer Activities.National Institutes of Health.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies.National Institutes of Health.
  • 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies.National Institutes of Health.
  • Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway.PubMed.

Sources

Application Note & Protocol: Quantitative Analysis of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, a substituted acetophenone, is a key chemical intermediate and a potential active pharmaceutical ingredient (API) whose precise quantification is critical for ensuring product quality, safety, and efficacy in drug development and manufacturing. Its chemical structure, featuring a phenolic hydroxyl group and two methoxy groups on the benzene ring, imparts specific physicochemical properties that must be carefully considered when developing analytical methods. The presence of this compound as an intermediate or final product necessitates robust, accurate, and reliable analytical procedures to meet stringent regulatory standards.

This document provides a detailed, field-proven protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation and the United States Pharmacopeia (USP) general chapter on chromatography <621>.[1][2][3][4] The objective is to furnish researchers, quality control analysts, and drug development professionals with a self-validating system that ensures data integrity and trustworthiness.

Foundational Principles: Why HPLC-UV?

The selection of an analytical technique is the cornerstone of reliable quantification. For a non-volatile, UV-absorbing molecule like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection presents the optimal balance of specificity, sensitivity, and robustness for routine quality control and research applications.

  • Causality of Choice:

    • Specificity: The chromatographic separation inherent to HPLC allows the analyte to be resolved from impurities, degradation products, and matrix components, ensuring the analytical signal is exclusively from the compound of interest.[5]

    • UV Absorbance: The substituted benzene ring acts as a strong chromophore, allowing for sensitive detection at a specific UV wavelength, thereby enhancing the signal-to-noise ratio.

    • Versatility: HPLC methods can be adapted for various sample matrices, from pure API to complex formulations or even biological fluids, by modifying the sample preparation and chromatographic conditions.

    • Regulatory Acceptance: HPLC is a well-established and universally accepted technique by regulatory bodies for the release and stability testing of pharmaceutical products.[3][6]

Overall Analytical Workflow

The quantification process follows a logical sequence from sample receipt to final data reporting. Each step is critical for the integrity of the final result.

Analytical_Workflow cluster_Prep Preparation Phase cluster_Analysis Analysis Phase cluster_Data Data & Reporting Phase Sample Sample Receipt (API, Formulation, etc.) Prep Sample Preparation (Extraction/Dissolution) Sample->Prep Analysis HPLC-UV Analysis (Sequence Run) Prep->Analysis StdPrep Standard Preparation (Stock & Working Standards) SST System Suitability Test (SST) StdPrep->SST SST->Analysis Pass Integration Peak Integration & Calibration Curve Generation Analysis->Integration Calculation Quantification (Concentration Calculation) Integration->Calculation Report Final Report & Data Archiving Calculation->Report

Caption: High-level workflow for the quantification of this compound.

Experimental Protocol: HPLC-UV Method

This protocol provides a comprehensive, step-by-step methodology for the analysis.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Data Acquisition Software: Compliant software for instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (ACS grade)

    • This compound reference standard (purity ≥98%)

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using an inline degasser or by sonication for 15 minutes before use.

    • Rationale: A buffered aqueous mobile phase (A) controls the ionization state of the phenolic hydroxyl group, ensuring consistent peak shape and retention time. Acetonitrile (B) is a common organic modifier providing good elution strength for moderately polar compounds.[7]

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or a 50:50 mixture of Acetonitrile:Water).

    • This stock solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of at least five working standard solutions by serial dilution of the Stock Solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • The diluent should ideally be the mobile phase composition at the start of the analysis to avoid peak distortion.

Sample Preparation

The choice of sample preparation is critical and depends on the matrix.

  • For Bulk Drug Substance (API):

    • Accurately weigh an amount of the API powder to achieve a final concentration within the calibration range (e.g., 25 mg).

    • Transfer to a 25 mL volumetric flask and dissolve in the same diluent used for the standard solutions. This creates a 1000 µg/mL solution.

    • Further dilute as necessary to fall within the mid-range of the calibration curve (e.g., a 1:20 dilution to get 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 20).

    • Accurately weigh an amount of the powder equivalent to a single dose of the API.

    • Transfer to a suitable volumetric flask (e.g., 100 mL).

    • Add approximately 70% of the flask volume with the extraction solvent (e.g., Methanol).

    • Sonicate for 20-30 minutes to ensure complete extraction of the API from the excipients.

    • Allow the solution to cool to room temperature and dilute to volume.

    • Centrifuge a portion of the solution to pelletize insoluble excipients.

    • Dilute the supernatant as needed and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

These conditions serve as a robust starting point and may be adjusted as per USP <621> guidelines to optimize separation.[8]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 70% A / 30% B (Isocratic) or a shallow gradient if needed
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at ~275 nm (or λmax determined by PDA scan)
Run Time ~10 minutes

Method Validation Protocol (ICH Q2(R2))

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4] The following parameters must be assessed.

Validation_Process cluster_Primary Core Validation Parameters cluster_Sensitivity Sensitivity cluster_Reliability Reliability Method Developed Analytical Method Specificity Specificity/ Selectivity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Validated LOD->Validated LOQ->Validated Robustness->Validated

Caption: Logical flow of the analytical method validation process based on ICH Q2(R2).

Validation Experiments
  • Specificity:

    • Protocol: Analyze a blank (diluent), a placebo (formulation matrix without API), the reference standard, and a sample spiked with known impurities.

    • Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time. Peak purity analysis (if using a PDA detector) should pass.

  • Linearity and Range:

    • Protocol: Analyze the five (or more) calibration standards across the proposed range (e.g., 1-100 µg/mL) in triplicate.

    • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999. The y-intercept should be minimal. The range is the interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[4]

  • Accuracy:

    • Protocol: Perform a recovery study by spiking a placebo matrix with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision.

  • Robustness:

    • Protocol: Intentionally vary critical method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5 °C), flow rate (±10%), and detection wavelength (±2 nm).

    • Acceptance Criteria: The system suitability parameters (see below) should remain within acceptable limits, and the results should not be significantly affected by the changes.

System Suitability Testing (SST)

SST is an integral part of the analytical procedure, demonstrating that the chromatographic system is adequate for the intended analysis.[2][9] It must be performed before any sample analysis.

  • Protocol: Inject a working standard solution (mid-range concentration) five times.

  • Acceptance Criteria:

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for 5 replicatesDemonstrates injection and system precision.
%RSD of Retention Time ≤ 1.0% for 5 replicatesIndicates the stability of the pump and mobile phase.

Data Analysis & Reporting

  • Generate Calibration Curve: Plot the average peak area of the standards against their known concentrations.

  • Perform Linear Regression: Obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate Sample Concentration: Use the peak area of the analyte in the sample (y) and the regression equation to calculate its concentration (x) in the injected solution:

    • Concentration (x) = (y - c) / m

  • Account for Dilutions: Apply the appropriate dilution factors from the sample preparation step to determine the final concentration in the original sample. Report the final result in the desired units (e.g., mg/tablet, %w/w).

References

  • ICH Q2(R2) Validation of Analytical Procedures. (2023).
  • General Chapter <621> Chromatography. (2022).
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link][5]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link][3]
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Are You Sure You Understand USP <621>? (2024).
  • ICH Guidance Q14 / Q2(R2)
  • General Chapters: <621> CHROM
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP Chromatography <621>. (2023).

Sources

Application Note: A Robust HPLC Method for the Analysis of 2'-hydroxy-3',4'-dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2'-hydroxy-3',4'-dimethoxyacetophenone. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed protocol from initial method development to full validation according to ICH guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Introduction: Understanding the Analyte

2'-hydroxy-3',4'-dimethoxyacetophenone is a phenolic compound with potential applications in various fields, including as a synthetic intermediate in the pharmaceutical industry.[1] Accurate and reliable quantification of this compound is crucial for quality control and research purposes. A well-developed HPLC method is essential for achieving this.

Physicochemical Properties of 2'-hydroxy-3',4'-dimethoxyacetophenone:

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[2][3][4][5]
Molecular Weight 196.2 g/mol [2][3][4][5]
Melting Point 75-77 °C[2][3]
Predicted pKa 9.79 ± 0.15[2][3]
Solubility Soluble in Chloroform, Methanol[2][3]

The presence of a phenolic hydroxyl group (predicted pKa ≈ 9.79) indicates that the compound's ionization state is pH-dependent.[2][3] To ensure good peak shape and reproducible retention in reversed-phase HPLC, it is crucial to suppress the ionization of this group by maintaining the mobile phase pH well below the pKa, ideally around pH 2.5-3.

HPLC Method Development Strategy

Our strategy focuses on developing a robust and reliable RP-HPLC method. The choice of a C18 stationary phase is a common starting point for the separation of moderately polar compounds like acetophenone derivatives.[6][7] The mobile phase will consist of an organic modifier (acetonitrile or methanol) and an aqueous buffer to control pH and ensure good peak shape.

Initial Parameter Selection

Based on the analyte's properties and common practices for similar compounds, the following starting conditions are proposed:

  • Stationary Phase: A C18 column is a good initial choice due to its versatility and wide use in reversed-phase chromatography for compounds of moderate polarity.[6][8]

  • Mobile Phase: A combination of acetonitrile and water is a common choice. Acetonitrile generally offers lower UV cutoff and viscosity compared to methanol. To suppress the ionization of the phenolic hydroxyl group, the aqueous phase should be acidified using an acid like phosphoric acid or formic acid.[9]

  • Detection Wavelength: Acetophenone and its derivatives typically exhibit strong UV absorbance around 254 nm or 280 nm.[6] A UV scan of a standard solution of 2'-hydroxy-3',4'-dimethoxyacetophenone is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Optimization of Chromatographic Conditions

The initial conditions will be optimized to achieve a symmetric peak, good resolution from any impurities, and a reasonable run time.

  • Mobile Phase Composition: The ratio of organic solvent to aqueous buffer will be adjusted to achieve an optimal retention time, typically between 2 and 10 minutes.

  • pH of the Aqueous Phase: The pH will be maintained in the acidic range (e.g., pH 2.5-3.0) to ensure the analyte is in its non-ionized form, leading to better peak shape and retention.

  • Column Temperature: The column temperature can be controlled (e.g., 30 °C) to improve peak shape and reproducibility of retention times.[10]

Detailed Analytical Protocol

This section provides a step-by-step protocol for the analysis of 2'-hydroxy-3',4'-dimethoxyacetophenone using the developed HPLC method.

Materials and Reagents
  • 2'-hydroxy-3',4'-dimethoxyacetophenone reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or formic acid)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[7]

Preparation of Solutions
  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water). The exact ratio should be determined during method optimization.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of 2'-hydroxy-3',4'-dimethoxyacetophenone reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose reversed-phase column suitable for acetophenone derivatives.[7]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)Acidified mobile phase to suppress ionization of the phenolic group.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[6][10]
Injection Volume 10 µLA small injection volume helps to minimize band broadening.[6]
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[10]
Detection UV at λmax (e.g., 280 nm)Provides high sensitivity for the analyte.[6][10]
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Stock Solution C Prepare Working Standards B->C E Inject Standard/Sample C->E D->E F Acquire Chromatographic Data E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: Experimental workflow for HPLC analysis.

Method Validation Protocol

The developed method must be validated to ensure its suitability for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To assess the ability to measure the analyte in the presence of potential impurities or degradation products.The peak for the analyte should be pure and well-resolved from other peaks.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0%
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.RSD of results should be within acceptable limits (e.g., ≤ 2.0%).
Validation Experimental Design
  • Specificity: Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) will be performed to generate potential degradation products and demonstrate their separation from the main analyte peak.[7]

  • Linearity: A minimum of five concentrations spanning the expected working range will be analyzed. A calibration curve of peak area versus concentration will be plotted, and the correlation coefficient will be calculated.

  • Accuracy: The accuracy will be assessed by the recovery of the analyte in a spiked placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration will be performed on the same day.

    • Intermediate Precision: The repeatability assay will be performed on a different day by a different analyst to assess inter-day and inter-analyst variability.

  • Robustness: The effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) will be evaluated.

Method Validation Logic Diagram

Validation_Logic Start Method Development Complete Specificity Specificity / Forced Degradation Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy / Recovery Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness Start->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Robustness->Validation_Report End Method Validated Validation_Report->End

Caption: Logical flow of the HPLC method validation process.

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the analysis of 2'-hydroxy-3',4'-dimethoxyacetophenone. By following the outlined strategy and protocols, researchers can establish a reliable and robust analytical method suitable for quality control and research applications, ensuring data integrity and compliance with regulatory expectations.

References

  • Technical Support Center: HPLC Separation of Acetophenone Isomers - Benchchem. (n.d.).
  • Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage - Benchchem. (n.d.).
  • Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • 3,4-Dimethoxyacetophenone | 1131-62-0 - ChemicalBook. (2025, March 12).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
  • [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed. (n.d.).
  • 2'-Hydroxy-4',6'-dimethoxyacetophenone, 98% 1 g | Buy Online - Fisher Scientific. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • 2'-HYDROXY-3',4'-DIMETHOXYACETOPHENONE | 5396-18-9 - ChemicalBook. (2025, July 23).
  • Understand tLC and HPLC Analysis of Acetophenone - StudyRaid. (2025, March 15).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • 2'-HYDROXY-3',4'-DIMETHOXYACETOPHENONE | 5396-18-9 - ChemicalBook. (n.d.).
  • 2'-Hydroxy-3',4'-dimethoxyacetophenone | CymitQuimica. (n.d.).
  • 2'-Hydroxy-3',4'-dimethoxyacetophenone 98.0+%, TCI America™ | Fisher Scientific. (n.d.).
  • 2-Hydroxy-4,6-dimethoxyacetophenone - Chem-Impex. (n.d.).

Sources

Purification of Synthetic 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the purification of synthetic 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds. Addressing the challenges of isolating this phenolic ketone from common synthetic impurities, this document provides robust, validated protocols for recrystallization and column chromatography. Furthermore, it establishes clear methodologies for purity assessment using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), ensuring the final product meets the stringent quality requirements for research and drug development.

Introduction: The Importance of Purity

This compound, also known as 2'-hydroxy-3',4'-dimethoxyacetophenone, is a pivotal building block in medicinal chemistry. Its purity is paramount, as even minor impurities can lead to unwanted side reactions, complicate structural elucidation of downstream products, and introduce confounding variables in biological assays. The purification strategies outlined herein are designed to be both effective and adaptable to typical laboratory settings.

Understanding the Impurity Profile

The purification strategy for this compound is intrinsically linked to its synthetic route. A common method for its preparation is the Fries rearrangement of 3,4-dimethoxyphenyl acetate.[1][2] This reaction, while effective, can generate several impurities that must be removed.

Common Impurities:

  • Unreacted Starting Material: Residual 3,4-dimethoxyphenyl acetate.

  • Isomeric Byproducts: The Fries rearrangement can yield both ortho and para acylated products.[1][2] The desired product is the ortho-acylated isomer, while the para-acylated isomer, 1-(4-hydroxy-2,5-dimethoxyphenyl)ethanone, is a common impurity.

  • Decomposition Products: Harsh reaction conditions can lead to the formation of various degradation products.

  • Residual Catalyst: Lewis acids, such as aluminum chloride, used in the Fries rearrangement must be completely removed.[3]

Purification Strategies: A Two-Pronged Approach

A combination of recrystallization and column chromatography is recommended for achieving high purity. The choice between these methods, or their sequential use, will depend on the impurity profile and the desired final purity.

Recrystallization: The First Line of Defense

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The key is to select a solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Recommended Solvent Systems:

  • Ethanol/Water: A versatile and environmentally friendly option.

  • Hexane/Ethyl Acetate: Suitable for compounds with intermediate polarity.[4]

  • Methanol: Has been shown to be effective for a related isomer, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone.

Protocol for Recrystallization from Ethanol/Water:

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Solvent System Advantages Disadvantages
Ethanol/Water Good for polar compounds, low toxicity.May require careful optimization of the solvent ratio.
Hexane/Ethyl Acetate Effective for a range of polarities, easy to remove.More flammable and volatile than ethanol/water.
Methanol High solvating power for many organic compounds.Can be toxic; may require very low temperatures for precipitation.
Column Chromatography: For High-Purity Isolation

Column chromatography is the method of choice for separating complex mixtures or for achieving very high purity.[5] For this compound, normal-phase chromatography using silica gel is highly effective.

dot

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup PurityCheck1 TLC/HPLC Analysis Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography PurityCheck2 TLC/HPLC Analysis ColumnChromatography->PurityCheck2 PurityCheck1->ColumnChromatography Further Purification PureProduct Pure Product (>98%) PurityCheck1->PureProduct Purity Met PurityCheck2->ColumnChromatography Re-purify PurityCheck2->PureProduct Purity Met

Caption: General purification workflow for this compound.

Protocol for Silica Gel Column Chromatography:

  • TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[6][7] Vary the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-230 mesh)Provides good separation for moderately polar compounds.[8]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 7:3 v/v)Allows for fine-tuning of polarity to achieve optimal separation.[9]
Rf Target (TLC) 0.2 - 0.4Ensures good separation on the column and a reasonable elution time.[5]

Purity Assessment: Validating Your Success

Rigorous purity assessment is crucial to confirm the success of the purification process. A combination of TLC and HPLC is recommended.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the progress of a reaction and the purity of column fractions.[7]

dot

TLC_Principle cluster_TLC TLC Plate Origin Origin SolventFront Solvent Front Spot_A Impurity A (Less Polar) Spot_B Product (Desired) Spot_C Impurity C (More Polar) MobilePhase Mobile Phase (Eluent) Moves Up Plate MobilePhase->Origin Capillary Action StationaryPhase Stationary Phase (Silica Gel) Polar

Caption: Principle of Thin-Layer Chromatography for separation based on polarity.

Protocol for TLC Analysis:

  • Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate) and spot it onto the baseline of a silica gel TLC plate.

  • Development: Place the plate in a sealed chamber containing the chosen eluent (e.g., hexane:ethyl acetate, 7:3 v/v).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under UV light (254 nm).[6] The presence of a single spot indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative assessment of purity and is the gold standard for final product analysis. A reverse-phase C18 column is typically used for phenolic compounds.[6]

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. By employing a systematic approach that combines recrystallization and column chromatography, and by validating the purity with TLC and HPLC, researchers can confidently obtain a high-quality product. The protocols and guidelines presented in this document provide a solid foundation for achieving the desired purity and ensuring the integrity of subsequent scientific investigations.

References

  • StudyRaid. (2025, March 15). Understand tLC and HPLC Analysis of Acetophenone.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • SciELO. (n.d.). Article.
  • Unknown. Column chromatography.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry.
  • Unknown. 5. Thin Layer Chromatography.
  • Bartleby. Chapter 5, Problem 1Q.
  • Aladdin Scientific. 2'-Hydroxy-3', 4'-dimethoxyacetophenone, min 98% (GC), 1 gram.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Unknown. CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy.
  • Google Patents. JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
  • ResearchGate. (2025, June 11). Are there alternatives for silica for column chromatography?
  • Organic Syntheses. 2,6-dihydroxyacetophenone.
  • Wikipedia. Fries rearrangement.
  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.
  • The Royal Society of Chemistry. Supporting Information.
  • Organic Chemistry Portal. Fries Rearrangement.
  • BYJU'S. What is the Fries Rearrangement Reaction?
  • European Patent Office. (2023, November 8). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1.
  • ResearchGate. (2025, August 7). (PDF) Bismuth Triflate-Catalyzed Fries Rearrangement of Aryl Acetates.

Sources

Application Note: A Validated Protocol for the Purification of 2'-Hydroxy-3',4'-dimethoxyacetophenone via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2'-Hydroxy-3',4'-dimethoxyacetophenone (CAS No. 5396-18-9) is a substituted acetophenone, a class of compounds widely utilized as precursors and intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] As a phenolic compound, it holds potential for various biological activities, making access to high-purity material essential for reliable downstream applications in research and drug development.[1] The presence of a hydroxyl, two methoxy groups, and a ketone moiety gives this molecule moderate polarity, which can present challenges in separating it from structurally similar impurities arising during synthesis.[2]

This application note provides a detailed, field-proven protocol for the purification of 2'-hydroxy-3',4'-dimethoxyacetophenone using conventional silica gel column chromatography. The methodology is designed to be a self-validating system, emphasizing preliminary analysis by Thin-Layer Chromatography (TLC) to ensure optimal separation. We will delve into the causality behind each step, from solvent system selection to sample loading and fraction analysis, providing researchers with a robust and reproducible purification strategy.

Part 1: Compound Characteristics & Pre-Chromatography Method Development

A thorough understanding of the target molecule's physicochemical properties is the foundation of a successful separation. The key to this protocol's success lies not in a rigid set of prescribed solvents, but in empowering the researcher to determine the optimal conditions for their specific crude mixture using TLC.

Physicochemical Properties

The structural features of 2'-hydroxy-3',4'-dimethoxyacetophenone dictate its chromatographic behavior. The polar hydroxyl and ketone groups are the primary sites for interaction with the polar silica gel stationary phase. The methoxy groups and the aromatic ring contribute to its lipophilicity.

PropertyValueSource
CAS Number 5396-18-9[1][3]
Molecular Formula C10H12O4[1][3]
Molecular Weight 196.20 g/mol [4]
Appearance Off-white to light yellow solid/powder[4][5]
Melting Point 75-77 °C[1][3]
Solubility Soluble in Chloroform, Methanol[1][3]
pKa (Predicted) 9.79 ± 0.15[1][3]
The Critical Role of Thin-Layer Chromatography (TLC)

Before committing a sample to a column, TLC must be performed to select an appropriate mobile phase (eluent). The goal is to find a solvent system that provides a retardation factor (Rƒ) for the target compound in the range of 0.25 to 0.40 . This Rƒ value ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain adsorbed to the column, requiring excessive solvent volumes.

Protocol for TLC Method Development:

  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.

  • Test Solvent Systems: Develop each plate in a sealed chamber containing a different solvent system. Start with a non-polar mixture and gradually increase polarity. Recommended starting systems include:

    • Hexane : Ethyl Acetate (4:1)

    • Hexane : Ethyl Acetate (2:1)

    • Hexane : Ethyl Acetate (1:1)

    • Dichloromethane : Methanol (98:2)

  • Visualize: After development, dry the plates and visualize the spots under UV light at 254 nm.[6] The aromatic ring of the acetophenone will appear as a dark spot.

  • Calculate Rƒ: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Select the Optimal System: Choose the solvent system that gives the target compound an Rƒ of ~0.3 and shows good separation from other spots (impurities). For a compound with this polarity, a system like Hexane:Ethyl Acetate (2:1 or 1:1) is a likely candidate.[7]

Part 2: Detailed Column Chromatography Protocol

This protocol assumes a standard laboratory scale purification (500 mg - 5 g of crude material). Adjustments to column size and solvent volume should be made for different scales.

Materials and Reagents
  • Stationary Phase: Silica Gel (Standard Grade, 60 Å, 230-400 mesh)

  • Mobile Phase Solvents: HPLC-grade Hexane and Ethyl Acetate

  • Crude Sample: 2'-hydroxy-3',4'-dimethoxyacetophenone

  • Glassware: Chromatography column with stopcock, separatory funnel (for solvent reservoir), round-bottom flasks, beakers

  • Apparatus: Fume hood, rotary evaporator, TLC plates and chamber, collection test tubes/vials, stand and clamps

Step-by-Step Purification Procedure
  • Column Preparation (Slurry Packing):

    • Rationale: Slurry packing is superior to dry packing as it minimizes air bubbles and channels in the stationary phase, leading to more uniform flow and better separation.

    • Procedure: i. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 4:1). The consistency should be like a thick but pourable milkshake. ii. Secure the column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand. iii. Fill the column halfway with the initial eluent. Open the stopcock and slowly pour the silica slurry into the column. iv. Gently tap the column to encourage even packing. Continuously add slurry until the desired column height is reached (typically a 20:1 to 40:1 ratio of silica-to-crude sample by weight). v. Drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.

  • Sample Preparation and Loading (Dry Loading):

    • Rationale: Dry loading is the preferred method, especially if the crude material is not highly soluble in the initial mobile phase. It prevents band broadening and improves resolution by introducing the sample in a concentrated band.

    • Procedure: i. Dissolve the crude 2'-hydroxy-3',4'-dimethoxyacetophenone in a minimal amount of a volatile solvent like dichloromethane or acetone. ii. Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution. iii. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude sample adsorbed onto silica. iv. Carefully add this powder as a uniform layer on top of the packed column bed. Add a thin protective layer of sand on top.

  • Elution and Fraction Collection:

    • Rationale: A stepwise gradient elution is employed. Starting with a low polarity eluent removes non-polar impurities first. The polarity is then gradually increased to overcome the affinity of the target compound for the silica gel and elute it from the column.

    • Procedure: i. Carefully add the initial, low-polarity mobile phase (e.g., Hexane:EtOAc 4:1) to the column reservoir. ii. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Maintain a steady flow rate. iii. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate. iv. Increase the polarity of the mobile phase in steps as determined by your initial TLC analysis (e.g., move to 2:1 Hexane:EtOAc, then 1:1). v. Continue collecting fractions throughout the entire process.

  • Analysis of Fractions:

    • Rationale: TLC is used to analyze the collected fractions to identify which ones contain the pure product.

    • Procedure: i. Spot every few fractions onto a TLC plate. On the same plate, spot your crude starting material and, if available, a pure standard for comparison. ii. Develop and visualize the TLC plate. iii. Identify the fractions that contain only the spot corresponding to the pure 2'-hydroxy-3',4'-dimethoxyacetophenone.

Part 3: Post-Chromatography Workflow & Purity Confirmation

  • Pooling and Solvent Evaporation: Combine all fractions identified as pure. Remove the solvent using a rotary evaporator to yield the purified compound.

  • Purity Assessment: The final confirmation of purity should be conducted using analytical methods such as:

    • 1H NMR Spectroscopy: To confirm the chemical structure and absence of proton-bearing impurities.

    • Melting Point: A sharp melting point close to the literature value (75-77 °C) indicates high purity.[1][3]

    • HPLC: For a quantitative assessment of purity.

Part 4: Visualization and Summary

Chromatography Workflow Diagram

G cluster_prep Phase 1: Preparation & Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Isolation TLC_Dev TLC Method Development (Determine Optimal Eluent) Pack_Column Pack Column with Slurry TLC_Dev->Pack_Column Crude_Sample Crude Sample Mixture Dry_Load Dry Load Sample onto Silica Crude_Sample->Dry_Load Silica_Prep Prepare Silica Slurry Silica_Prep->Pack_Column Elute Stepwise Gradient Elution Dry_Load->Elute Pack_Column->Elute Collect Collect Fractions Elute->Collect TLC_Analyze Analyze Fractions by TLC Collect->TLC_Analyze Pool Pool Pure Fractions TLC_Analyze->Pool Identify Pure Fractions Evaporate Solvent Evaporation Pool->Evaporate Pure_Compound Pure Compound Evaporate->Pure_Compound Final_Analysis Confirm Purity (NMR, MP, HPLC) Pure_Compound->Final_Analysis

Caption: Workflow for the purification of 2'-hydroxy-3',4'-dimethoxyacetophenone.

Summary of Recommended Protocol Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for effective separation of moderately polar organic compounds.
Mobile Phase Hexane : Ethyl Acetate (Step Gradient)Offers good selectivity for acetophenones; gradient allows for elution of a range of polarities.[6][7]
Sample Loading Dry LoadingMinimizes band broadening, leading to higher resolution and purer fractions.
Detection TLC with UV (254 nm) visualizationThe conjugated aromatic system of the analyte allows for easy and non-destructive detection.[6]
Purity Goal >98% (confirm with NMR/HPLC)Standard requirement for use in medicinal chemistry and drug development.

Troubleshooting

  • Poor Separation: If spots on the TLC are too close, the eluent system is not optimal. Test systems with different solvents (e.g., Dichloromethane/Methanol or Toluene/Acetone) to alter selectivity.

  • Band Tailing: This can be caused by overloading the column or if the compound is slightly acidic. Adding a very small amount of acetic acid (e.g., 0.1%) to the mobile phase can sometimes sharpen the bands.

  • Compound Won't Elute: The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate) significantly.

References

  • SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Acetophenone.
  • Google Patents. (n.d.). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
  • MDPI. (2024). Ultrasound-Assisted Extraction of Paeonol from Moutan Cortex: Purification and Component Identification of Extract.
  • ResearchGate. (2025). Paeonol crystals from Paeonia suffruticosa Andrews: Extraction, isolation, and multifaceted functional evaluation.
  • Taylor & Francis Online. (n.d.). Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo.
  • SciELO. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones.
  • PubMed Central (PMC). (n.d.). Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview.
  • StudyRaid. (n.d.). Understand TLC and HPLC Analysis of Acetophenone.
  • ResearchGate. (n.d.). Diagram of the experimental processes for preparing high-purity paeonol.

Sources

Application Notes and Protocols for the Derivatization of 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the derivatization of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, a phenolic acetophenone scaffold with significant potential in drug discovery. We present a rationale for its structural modification, followed by detailed, step-by-step protocols for the synthesis of diverse derivatives, including chalcones, oximes, hydrazones, and O-alkylated analogues. Furthermore, this document outlines robust protocols for a panel of in vitro bioactivity screening assays—namely antioxidant (DPPH and ABTS), anti-diabetic (α-glucosidase inhibition), and anticancer (MTT) assays—to facilitate the identification of lead compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel acetophenone derivatives.

Introduction: The Rationale for Derivatizing this compound

This compound is a valuable starting material in medicinal chemistry due to its inherent structural features. The phenolic hydroxyl group, the ketone carbonyl, and the methoxy-substituted aromatic ring offer multiple points for chemical modification. Derivatization of this scaffold is a strategic approach in drug discovery to:

  • Modulate Bioactivity: Subtle structural changes can significantly enhance or alter the pharmacological profile of the parent molecule. For instance, the introduction of different substituents can improve binding affinity to biological targets.

  • Enhance Pharmacokinetic Properties: Modifications can be made to improve absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of a successful drug.

  • Explore Structure-Activity Relationships (SAR): The synthesis and screening of a library of derivatives allow for the systematic investigation of how different functional groups and their positions influence biological activity. This information is crucial for the rational design of more potent and selective compounds.

  • Access Diverse Chemical Space: Derivatization enables the exploration of a wide range of chemical structures, increasing the probability of discovering novel bioactive compounds.

The phenolic and acetophenone moieties are present in numerous natural products with established biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Therefore, the derivatization of this compound is a promising strategy for the discovery of new therapeutic agents.

Derivatization Strategies and Protocols

The hydroxyl and ketone functional groups of this compound are the primary targets for derivatization. The following sections provide detailed protocols for several key reactions.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are a class of compounds known for their wide range of biological activities.[1][3] They are synthesized through the base-catalyzed Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[3][4]

Experimental Workflow: Chalcone Synthesis

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep_ketone Dissolve this compound in Ethanol prep_aldehyde Add Aromatic Aldehyde prep_ketone->prep_aldehyde initiation Add Base Solution Dropwise prep_aldehyde->initiation prep_base Prepare Aqueous NaOH/KOH Solution prep_base->initiation monitoring Stir at Room Temperature & Monitor by TLC initiation->monitoring quench Pour into Ice-Water monitoring->quench acidify Acidify with Dilute HCl quench->acidify filter Collect Precipitate by Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash dry Dry the Crude Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize

Caption: Workflow for the Claisen-Schmidt condensation to synthesize chalcones.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol. To this stirred solution, add 1.0-1.1 equivalents of the desired substituted aromatic aldehyde.[5]

  • Reaction Initiation: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Slowly add this base solution dropwise to the stirred mixture of the ketone and aldehyde at room temperature.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane).[5][6]

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[3]

  • Neutralization and Precipitation: Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) with constant stirring until the pH is acidic (pH ~ 2-3). This will cause the chalcone product to precipitate.[5]

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral.[5]

  • Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. Recrystallize the crude chalcone from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure product.[5]

Synthesis of Oxime Derivatives

Oximes are formed by the reaction of a ketone with hydroxylamine. They are known to possess a variety of biological activities and can serve as intermediates for further synthesis.[7]

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Addition of Reagents: Add 1.5 equivalents of hydroxylamine hydrochloride and 2.8 equivalents of pyridine to the solution.[8]

  • Reaction: Stir the mixture at 60 °C for 1-2 hours. Monitor the reaction progress by TLC.[8]

  • Work-up: After cooling to room temperature, add water to the reaction mixture. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic extracts successively with 1 M HCl and brine.[8]

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[8]

Synthesis of Hydrazone Derivatives

Hydrazones are synthesized by the reaction of a ketone with a hydrazine derivative. They are an important class of compounds in medicinal chemistry with diverse biological activities.[9][10]

Detailed Protocol:

  • Reactant Preparation: Dissolve 1.0 equivalent of this compound in glacial acetic acid in a boiling tube.

  • Addition of Hydrazine: In a separate flask, prepare a solution of 1.5 equivalents of the desired hydrazine (e.g., phenylhydrazine) in a mixture of glacial acetic acid and water.[9]

  • Reaction: Add the hydrazine solution to the acetophenone solution. Cool the mixture in an ice bath and shake for 5-10 minutes. The hydrazone derivative will precipitate out of the solution.[9]

  • Isolation and Washing: Filter the precipitated product and wash with dilute acetic acid followed by water.[9]

  • Drying: Dry the purified product.

O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be alkylated to produce ether derivatives. This modification can influence the compound's solubility, lipophilicity, and interaction with biological targets.[11][12]

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent like acetone or tert-amyl alcohol.

  • Addition of Base and Alkylating Agent: Add 1.2 equivalents of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), followed by 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide).[11][12]

  • Reaction: The reaction can be carried out under thermal conditions (reflux for several hours) or using microwave irradiation (e.g., 120 °C for 2 hours) to accelerate the reaction.[12] Monitor the reaction by TLC.

  • Work-up: After completion, filter off the base. Remove the solvent under reduced pressure.

  • Purification: The residue can be purified by column chromatography on silica gel to afford the pure O-alkylated product.

Bioactivity Screening Protocols

A panel of in vitro assays is recommended to screen the synthesized derivatives for their potential biological activities.

Antioxidant Activity Assays

Oxidative stress is implicated in the pathogenesis of numerous diseases. The following assays are commonly used to evaluate the antioxidant potential of chemical compounds.

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[13]

Experimental Workflow: DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare Sample/Standard Dilutions mix Mix Sample/Standard with DPPH Solution prep_sample->mix prep_dpph Prepare 0.1 mM DPPH Solution in Methanol prep_dpph->mix incubate Incubate in the Dark (20-30 min) mix->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition read_abs->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[13] Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., DMSO or methanol).

  • Assay Procedure: In a 96-well microplate, add 20 µL of various concentrations of the test compounds or standards to the wells. Add 180 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.[13][14]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[13]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant leads to its decolorization.[15]

Detailed Protocol:

  • ABTS•⁺ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[15]

  • Working Solution Preparation: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[16]

  • Assay Procedure: In a 96-well microplate, add 10 µL of various concentrations of the test compounds or a standard (e.g., Trolox) to the wells. Add 190 µL of the ABTS•⁺ working solution to each well.[17]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.[15]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

α-Glucosidase Inhibition Assay for Anti-diabetic Activity

α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.[18]

Detailed Protocol:

  • Reagent Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 6.8). Dissolve α-glucosidase from Saccharomyces cerevisiae in the buffer to a concentration of 0.5 U/mL. Prepare a 5 mM solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.[18]

  • Assay Procedure: In a 96-well microplate, add 50 µL of the phosphate buffer to all wells. Add 20 µL of various concentrations of the test compounds or a positive control (e.g., acarbose). Add 20 µL of the α-glucosidase solution to all wells except the blank. Pre-incubate the plate at 37°C for 10 minutes.[18]

  • Reaction Initiation: Add 20 µL of the pNPG solution to all wells to start the reaction.[19]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[18][19]

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.[19]

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.[18]

  • Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening anticancer compounds.[20]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[20][23]

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

Data Presentation and Interpretation

All quantitative data from the bioactivity screening should be summarized in clearly structured tables for easy comparison. The IC₅₀ values for each derivative in each assay should be reported, along with the values for the standard positive controls.

Table 1: Bioactivity Screening Data for Derivatives of this compound

Derivative IDModificationDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)MTT IC₅₀ (µM) [Cell Line]
Parent -ValueValueValueValue
D-01 Chalcone (R=...)ValueValueValueValue
D-02 OximeValueValueValueValue
D-03 HydrazoneValueValueValueValue
D-04 O-alkyl (R=...)ValueValueValueValue
Positive Control NameValueValueValueValue

This systematic approach will facilitate the identification of promising lead compounds for further development and optimization.

Conclusion

The derivatization of this compound represents a fertile ground for the discovery of novel bioactive molecules. The protocols detailed in this guide provide a robust framework for the synthesis of a diverse library of derivatives and their subsequent evaluation in a panel of relevant bioactivity assays. By systematically exploring the structure-activity relationships of this versatile scaffold, researchers can unlock its therapeutic potential and contribute to the development of new medicines.

References

  • Adt, F. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
  • Roche.
  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Bio-protocol. 3.5. Alpha-Glucosidase Inhibition Assay. [Link]
  • Velu, M. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
  • Thermo Fisher Scientific. (2025). MTT Assay. protocols.io. [Link]
  • Organic Syntheses. Acetophenone phenylhydrazone (XX) 1. [Link]
  • G-Biosciences. DPPH Antioxidant Assay. [Link]
  • Organic Syntheses. Ethanone, 1-phenyl-, hydrazone. [Link]
  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
  • Adt, F. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
  • Organic Syntheses. 14. [Link]
  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • ResearchG
  • PrepChem.com.
  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences.
  • Bawa, R. A., & Friwan, M. M. (2019). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers.
  • Chokki, M., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules.
  • Oriental Journal of Chemistry. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]
  • ResearchGate. Preparation of Hydrazones: Acetophenone Hydrazone. [Link]
  • Scribd. DPPH Assay Procedure Guide. [Link]
  • Geronikaki, A., et al. (2020). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules.
  • Alcrut.
  • Marine Biology. DPPH radical scavenging activity. [Link]
  • ResearchGate. Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. [Link]
  • Journal of Advanced Scientific Research. (2011). Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. [Link]
  • da Silva, A. B., et al. (2023). Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish. Scientific Reports.
  • ResearchGate.
  • MDPI. (2019). Sonochemical Synthesis of 2′-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. [Link]
  • Hunter, J., et al. (2017). Iridium catalyzed alkylation of 2′-hydroxyacetophenone with alcohols under thermal or microwave conditions. White Rose Research Online. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2014). Chalcones: Synthesis, structure diversi. [Link]

Sources

The Enigmatic Aroma of 2'-hydroxy-3',4'-dimethoxyacetophenone: Application Notes for the Fragrance and Flavor Industries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Within the vast and intricate palette of aroma chemicals, substituted acetophenones represent a class of molecules prized for their diverse and impactful sensory profiles. This guide delves into the potential applications of 2'-hydroxy-3',4'-dimethoxyacetophenone, a compound at the crossroads of intriguing olfactory and gustatory character. While not as commercially prevalent as some of its structural relatives, its unique substitution pattern—a hydroxyl group ortho to the acetyl group, and two vicinal methoxy groups—suggests a complex and nuanced sensory experience waiting to be explored by creative perfumers and flavorists.

This document serves as a comprehensive technical guide for researchers, scientists, and product development professionals. It will explore the predicted sensory profile of 2'-hydroxy-3',4'-dimethoxyacetophenone based on structure-activity relationships with analogous compounds, provide detailed protocols for its evaluation and application, and offer insights into its potential role in crafting innovative fragrances and flavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an aroma chemical is fundamental to its effective application.

PropertyValueSource
Chemical Name 2'-hydroxy-3',4'-dimethoxyacetophenoneN/A
CAS Number 5396-18-9N/A
Molecular Formula C₁₀H₁₂O₄N/A
Molecular Weight 196.20 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point 75-77 °CN/A
Boiling Point 308.1 °C at 760 mmHg (Predicted)N/A
Solubility Soluble in ethanol and other common organic solvents. Limited solubility in water.N/A

Predicted Sensory Profile: A Symphony of Sweet, Phenolic, and Creamy Notes

Direct and comprehensive sensory data for 2'-hydroxy-3',4'-dimethoxyacetophenone is not widely published. However, by examining the olfactory and gustatory characteristics of structurally related acetophenone derivatives, we can construct a predictive sensory profile. This process, rooted in the principles of structure-activity relationships, allows for an educated estimation of its aromatic character.

Key Structural Influences:

  • Acetophenone Backbone: The foundational acetophenone structure typically imparts a sweet, floral, and somewhat almond-like character. It is a versatile note found in a wide array of fruits and flowers[1][2][3].

  • 2'-Hydroxy Group: The presence of a hydroxyl group at the ortho position is known to introduce phenolic and medicinal nuances, often described as reminiscent of hawthorn or tobacco[4]. This group can also contribute to a certain sharpness and depth.

  • 3',4'-Dimethoxy Groups: The two methoxy groups are significant contributors to the overall aroma. The 4'-methoxy group, as seen in 4'-methoxyacetophenone (acetanisole), is associated with sweet, anisic, and powdery vanilla notes[5]. The 3',4'-dimethoxy substitution, found in 3',4'-dimethoxyacetophenone (acetoveratrone), lends a sweet, woody, and floral character[6]. The combined effect of these two adjacent methoxy groups is likely to create a rich, creamy, and sweet profile with vanillic and potentially spicy undertones.

Predicted Olfactory Profile:

Based on these structural components, 2'-hydroxy-3',4'-dimethoxyacetophenone is predicted to possess a complex and multifaceted aroma with the following characteristics:

  • Top Notes: A subtle, sweet, and slightly medicinal opening, with a hint of phenolic sharpness.

  • Heart Notes: A dominant sweet, creamy, and vanillic character, supported by soft floral and woody undertones. Nuances of almond and a delicate spiciness may also be present.

  • Base Notes: A warm, powdery, and persistent sweetness with a lingering, subtle smokiness or tobacco-like facet.

Predicted Flavor Profile:

In flavor applications, 2'-hydroxy-3',4'-dimethoxyacetophenone is anticipated to deliver:

  • Primary Taste: Sweet and creamy.

  • Secondary Notes: Vanillic, with hints of caramel, spice (clove-like), and a subtle, pleasant bitterness or astringency from the phenolic group.

  • Mouthfeel: A potential for contributing to a creamy or rich mouthfeel.

Workflow for Sensory Evaluation of a New Aroma Chemical

The following diagram illustrates a standardized workflow for the comprehensive sensory evaluation of a novel compound like 2'-hydroxy-3',4'-dimethoxyacetophenone.

sensory_evaluation_workflow cluster_preparation Material Preparation cluster_olfactory Olfactory Evaluation cluster_flavor Flavor Evaluation cluster_application Application Trials prep_start Obtain High-Purity Sample (>98%) prep_solution Prepare Serial Dilutions in Ethanol (e.g., 10%, 1%, 0.1%) prep_start->prep_solution prep_strips Prepare Olfactory Strips prep_solution->prep_strips olf_initial Initial Assessment of Neat Compound prep_strips->olf_initial Begin Evaluation olf_dilution Evaluate Dilutions on Strips (Top, Heart, Base Notes) olf_initial->olf_dilution olf_panel Descriptive Sensory Panel Analysis olf_dilution->olf_panel app_fragrance Incorporate into Fragrance Accord olf_panel->app_fragrance Informed Application flavor_prep Prepare Aqueous Solutions (e.g., 10, 5, 1 ppm) flavor_taste Taste Evaluation by Trained Panel flavor_prep->flavor_taste flavor_matrix Incorporate into Simple Food Matrix (e.g., Sugar Solution, Milk) flavor_taste->flavor_matrix app_flavor Incorporate into Flavor Formulation flavor_matrix->app_flavor Informed Application app_stability Stability and Performance Testing app_fragrance->app_stability app_flavor->app_stability

Caption: Workflow for the sensory evaluation of a new aroma chemical.

Application Protocols

Given the predicted sensory profile, 2'-hydroxy-3',4'-dimethoxyacetophenone shows promise in a variety of fragrance and flavor applications. The following protocols provide a starting point for its evaluation and incorporation into formulations.

Fragrance Applications

Objective: To evaluate the performance and character of 2'-hydroxy-3',4'-dimethoxyacetophenone in a simple floral-gourmand fragrance accord.

Materials:

  • 2'-hydroxy-3',4'-dimethoxyacetophenone (as a 10% solution in ethanol)

  • Vanillin (10% in ethanol)

  • Heliotropin (10% in ethanol)

  • Benzyl Salicylate

  • Iso E Super

  • Ethanol (perfumer's grade)

  • Glass beakers and pipettes

  • Olfactory smelling strips

Protocol:

  • Prepare a Control Accord:

    • In a clean glass beaker, combine the following ingredients to create a base accord:

      • Vanillin (10% soln.): 1.0 g

      • Heliotropin (10% soln.): 0.5 g

      • Benzyl Salicylate: 2.0 g

      • Iso E Super: 4.0 g

      • Ethanol: 2.5 g

    • Mix thoroughly until a homogenous solution is achieved.

    • Dip a smelling strip into the control accord and evaluate its aroma profile at different time intervals (top, middle, and base notes).

  • Prepare the Test Accord:

    • In a separate beaker, prepare the same base accord as in step 1.

    • To this, add 0.2 g of the 10% solution of 2'-hydroxy-3',4'-dimethoxyacetophenone. This corresponds to a 0.2% concentration in the final accord.

    • Mix thoroughly.

  • Comparative Evaluation:

    • Dip a fresh smelling strip into the test accord.

    • Compare the aroma profile of the test accord with the control at the same time intervals.

    • Note any differences in the top, middle, and base notes. Specifically, assess the impact of 2'-hydroxy-3',4'-dimethoxyacetophenone on the overall sweetness, creaminess, and complexity of the fragrance.

    • Observe if it introduces any of the predicted phenolic or woody nuances.

Expected Outcome and Interpretation:

It is anticipated that the addition of 2'-hydroxy-3',4'-dimethoxyacetophenone will enhance the gourmand character of the accord, adding a richer, more complex vanilla and creamy note than vanillin or heliotropin alone. It may also introduce a subtle warmth and depth, potentially bridging the sweet notes with the woody character of Iso E Super. The phenolic aspect, if perceptible at this concentration, could add a unique, sophisticated twist.

Flavor Applications

Objective: To assess the flavor contribution of 2'-hydroxy-3',4'-dimethoxyacetophenone in a simple vanilla-cream flavor base.

Materials:

  • 2'-hydroxy-3',4'-dimethoxyacetophenone (as a 0.1% solution in propylene glycol)

  • Vanillin (1% in propylene glycol)

  • Ethyl Vanillin (1% in propylene glycol)

  • Propylene Glycol

  • Whole milk (as a neutral food matrix)

  • Sugar

  • Small tasting cups

Protocol:

  • Prepare a Flavored Milk Base:

    • Prepare a sweetened milk solution by dissolving 50 g of sugar in 1 liter of whole milk.

    • Divide this base into three equal portions (A, B, and C).

  • Prepare Flavor Solutions:

    • Control Flavor (A): To portion A of the milk base, add 1.0 g of a 1% vanillin solution and 0.5 g of a 1% ethyl vanillin solution in propylene glycol. Mix well. This will be the control.

    • Test Flavor (B): To portion B, add the same amounts of vanillin and ethyl vanillin as the control. Additionally, add 0.5 g of the 0.1% solution of 2'-hydroxy-3',4'-dimethoxyacetophenone. Mix well.

    • Unflavored Base (C): Portion C will remain unflavored for reference.

  • Sensory Evaluation:

    • Recruit a panel of trained tasters.

    • Present the three samples (A, B, and C) in a blinded and randomized order.

    • Instruct the panelists to evaluate the flavor profile of each sample, focusing on sweetness, creaminess, vanilla intensity, and any off-notes.

    • Ask panelists to provide descriptive comments on the differences between the control and test samples.

Expected Outcome and Interpretation:

The addition of 2'-hydroxy-3',4'-dimethoxyacetophenone is expected to impart a richer and more complex creamy and vanillic flavor to the milk base compared to the control. It may enhance the perception of mouthfeel and add subtle spicy or caramelized notes that are not present in the control. The potential for a slight phenolic off-note at higher concentrations should be monitored. This evaluation will help determine the optimal usage level and its synergistic effects with other vanilla compounds.

Safety and Regulatory Considerations

As of the date of this publication, 2'-hydroxy-3',4'-dimethoxyacetophenone does not have a FEMA (Flavor and Extract Manufacturers Association) number, nor is it listed as a GRAS (Generally Recognized as Safe) substance. Therefore, its use in commercial food and beverage products would require a comprehensive safety evaluation and regulatory approval. For fragrance applications, adherence to the guidelines and standards set by the International Fragrance Association (IFRA) is essential. A thorough safety assessment, including dermal sensitization potential, should be conducted before its inclusion in any consumer product. The available safety data sheets indicate that the compound may cause skin and eye irritation[7].

Conclusion

2'-hydroxy-3',4'-dimethoxyacetophenone stands as a promising yet underexplored aroma chemical. Its predicted sensory profile, characterized by a harmonious blend of sweet, creamy, vanilla, and subtle phenolic notes, suggests a wide range of potential applications in both the fragrance and flavor industries. It could serve as a valuable modifier in gourmand and floral fragrances, adding complexity and richness. In flavors, it has the potential to enhance vanilla, cream, and caramel profiles.

The protocols outlined in this guide provide a systematic approach for formulators and researchers to unlock the potential of this intriguing molecule. Through careful and methodical evaluation, 2'-hydroxy-3',4'-dimethoxyacetophenone may prove to be a valuable addition to the creative palettes of perfumers and flavorists, enabling the development of novel and captivating sensory experiences. Further research into its natural occurrence and a comprehensive safety evaluation will be crucial for its broader commercial adoption.

References

  • Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives.
  • The Good Scents Company. (n.d.). 2'-hydroxyacetophenone.
  • Kings Research. (2023, December 19). Why Acetophenone Is Vital for Fragrance and Flavor Chemists.
  • Betterchemtech. (2020, November 5). Application of Acetophenone in flavors and fragrances.
  • Cefa Cilinas Biotics Pvt Ltd. (2023, March 28). Various Applications Of 3-Hydroxyacetophenone.
  • Exploring Acetophenone: From Nature to Industrial and Pharmaceutical Applications. (2024, September 12).
  • Valence Labs. (2023, August 19). The Significance of 3-Hydroxyacetophenone Manufacturer.
  • Vinati Organics. (n.d.). 4-Methoxy Acetophenone (CAS 100-06-1).
  • Vinati Organics. (2023, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry.
  • The Good Scents Company. (n.d.). para-methyl acetophenone.
  • U.S. Food and Drug Administration. (n.d.). 4-hydroxyacetophenone.
  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS).
  • The Good Scents Company. (n.d.). 4-hydroxy-2-methyl acetophenone.
  • PubChem. (n.d.). Acetophenone.
  • The Good Scents Company. (n.d.). 3',4'-dimethoxyacetophenone.
  • Regimen Lab. (n.d.). Hydroxy acetophenone.
  • Google Patents. (n.d.). WO2016001263A1 - Flavour and fragrance compositions comprising acetophenone derivatives.
  • European Patent Office. (n.d.). EP2962678A1 - Flavour and fragrance compositions comprising acetophenone derivatives.
  • NIST. (n.d.). 2,4'-Dihydroxy-3'-methoxyacetophenone.
  • ScienceDirect. (n.d.). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones.
  • FEMA. (n.d.). Flavor Library.
  • ScienceDirect. (n.d.). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents.
  • FEMA. (n.d.). 5,7-DIHYDROXY-2-(3-HYDROXY-4-METHOXY-PHENYL)-CHROMAN-4-ONE.
  • SIELC Technologies. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone.
  • The Good Scents Company. (n.d.). 2,4-dihydroxyacetophenone.
  • Perfumer & Flavorist. (2021, July 1). Flavor Bites: Acetophenone.
  • ScentSpiracy. (n.d.). Acetophenone (98-86-2).
  • PubChem. (n.d.). 3',4'-Dihydroxyacetophenone.
  • Human Metabolome Database. (n.d.). Showing metabocard for 2',4'-Dihydroxy-6'-methoxyacetophenone (HMDB0041270).
  • Cosmetics Info. (n.d.). Acetophenone.
  • The Good Scents Company. (n.d.). 4'-hydroxyacetophenone.
  • Google Patents. (n.d.). JP6770896B2 - Flavor and fragrance compositions containing acetophenone derivatives.
  • The Good Scents Company. (n.d.). acetophenone.
  • PubChem. (n.d.). 2',5'-Dimethoxyacetophenone.
  • ResearchGate. (n.d.). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach.
  • PubChem. (n.d.). 2',4'-Dihydroxyacetophenone.
  • SciSpace. (n.d.). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry.

Sources

Application Notes & Protocols for Cell Viability Assays with 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Phenolic Compounds

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone and its analogs represent a class of phenolic compounds with significant therapeutic promise. Drawing parallels from structurally similar molecules, such as 2'-Hydroxy-4',5'-dimethoxyacetophenone which has demonstrated anti-leukemic properties, these compounds are of high interest in drug discovery, particularly in oncology.[1][2] The core of early-stage drug development involves rigorous assessment of a compound's effect on cell viability and proliferation.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for evaluating the cytotoxic and cytostatic effects of these novel ethanone analogs.

As a senior application scientist, my objective is to move beyond simple step-by-step instructions. This guide is designed to instill a deep understanding of the causality behind experimental choices, ensuring that the data you generate is not only accurate but also robust and defensible. We will explore the nuances of selecting the appropriate assay, anticipating potential compound-specific interferences, and interpreting the data to make informed decisions in your research pipeline.

Pillar 1: Strategic Assay Selection - More Than Just a Color Change

The first critical decision is choosing the right tool for the job. Cell viability can be assessed through various cellular parameters, including metabolic activity, membrane integrity, and ATP production. Each assay has a distinct biochemical basis, and understanding this is paramount, especially when working with phenolic compounds known for their antioxidant properties.[4][5]

Metabolic Assays: A Measure of Cellular Vigor

These assays quantify the metabolic activity of a cell population, which in most cases, correlates directly with the number of viable cells.[6]

  • Tetrazolium-Based Assays (MTT, XTT): Rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in living cells.[6][7]

  • Resazurin-Based Assays (PrestoBlue™): Utilize the reduction of blue, cell-permeable resazurin to the highly fluorescent pink resorufin by metabolically active cells.[8][9]

Cytotoxicity Assays: A Direct Measure of Cell Death

These assays directly measure markers of cell death, such as the loss of membrane integrity.

  • Membrane Integrity Assays (CellTox™ Green): Employ a fluorescent dye that is impermeable to live cells but binds to the DNA of dead cells upon loss of membrane integrity, providing a direct count of dead cells.[10]

The Critical Consideration for Phenolic Compounds: Assay Interference

A pivotal insight for this class of compounds is their inherent reducing potential. Phenolic and antioxidant compounds can directly reduce tetrazolium salts (MTT, XTT) and resazurin in a cell-free system, leading to a false-positive signal (apparent high viability) and masking true cytotoxicity.[4][5][11][12] Therefore, a self-validating experimental design is not just recommended; it is required .

Pillar 2: Experimental Design & Self-Validating Protocols

To ensure scientific integrity, every experiment must include controls that validate the assay's performance in the presence of your specific compound. This section provides detailed, field-tested protocols designed to be robust and reliable.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the impact of this compound analogs on cell viability.

Experimental Workflow General Workflow for Cell Viability Assessment cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Seeding (Determine optimal density) treatment Treat Cells with Compounds (e.g., 24, 48, 72 hours) prep_cells->treatment prep_compounds Compound Preparation (Serial Dilutions) prep_compounds->treatment add_reagent Add Assay Reagent (MTT, XTT, PrestoBlue, etc.) treatment->add_reagent incubation Incubate per Protocol add_reagent->incubation read_plate Measure Signal (Absorbance or Fluorescence) incubation->read_plate normalize Normalize Data to Controls read_plate->normalize curve_fit Dose-Response Curve Fitting normalize->curve_fit ic50 Calculate IC50 Value curve_fit->ic50 Apoptosis_Pathway Simplified Apoptosis Signaling compound Ethanone Analog (e.g., via Oxidative Stress) mito Mitochondrial Stress compound->mito cas9 Caspase-9 (Initiator) mito->cas9 cas37 Caspase-3/7 (Executioner) cas9->cas37 apoptosis Apoptosis (Cell Death) cas37->apoptosis

Caption: Intrinsic apoptosis pathway activated by cellular stress.

Protocol: Caspase-Glo® 3/7 Assay

  • Seed cells and treat with your ethanone analog at concentrations around the calculated IC₅₀ for a relevant time period (e.g., 24 hours). Use an opaque white 96-well plate.

  • Equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. [13]4. Add 100 µL of reagent to each well.

  • Mix on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure luminescence using a plate-reading luminometer. An increase in luminescence indicates activation of caspase-3/7, confirming an apoptotic mechanism of cell death.

Conclusion

This guide provides a robust framework for assessing the effects of this compound analogs on cell viability. By understanding the principles behind each assay, incorporating critical controls to ensure data integrity, and proceeding logically to mechanistic studies, researchers can confidently evaluate the therapeutic potential of these promising compounds. The emphasis on self-validating protocols, particularly the inclusion of compound interference controls, is paramount for generating high-quality, reproducible data in the field of drug discovery.

References

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Russo, M., et al. (2010). Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention. International Journal of Molecular Sciences.
  • Protocols.io. (2025). Caspase 3/7 Activity.
  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
  • Spagnuolo, C., et al. (2022). The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. Molecules.
  • Rafieian-kopaei, M., et al. (2023). Apoptosis-inducing Plant-based phenolic compounds are effective on leukemia cell lines. Current Pharmaceutical Design.
  • Protocols.io. (2025). Cell viability using PrestoBlue HS.
  • Hendry, J. H., et al. (2013). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules.
  • San Diego Community College District. (n.d.). XTT Proliferation Assay Protocol.
  • Real Research S.A. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates.
  • Bio-protocol. (n.d.). Caspase 3/7 activation assay.
  • Mayo Clinic. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells.
  • D'Angelo, S., et al. (2017). Polyphenols as Modulator of Oxidative Stress in Cancer Disease: New Therapeutic Strategies. Oxidative Medicine and Cellular Longevity.
  • Bruggisser, R., et al. (2002). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay. Archives of Biochemistry and Biophysics.
  • Akter, S., et al. (2019). Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability. Molecules.
  • Bentham Science. (2023). Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines.
  • Labbox. (n.d.). XTT Cell Proliferation Assay Kit.
  • Abbkine. (n.d.). XTT Cell Proliferation Assay Kit.
  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International.
  • YouTube. (2024). Cell Viability and Proliferation Assay with PrestoBlue.
  • Danciu, C., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants.
  • Protocols.io. (2025). Cell viability using PrestoBlue HS.
  • Science Gateway. (n.d.). How to calculate IC50.
  • ResearchGate. (2025). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells.
  • ResearchGate. (2017). How to calulate IC 50 dose for inhibitors in Cell viability assays?.
  • YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism.
  • ResearchGate. (n.d.). 2′-Hydroxy-4′,5′-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study.
  • Spandidos Publications. (n.d.). 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway.
  • PubMed. (2022). 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study.
  • Sciforum. (n.d.). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents.

Sources

Application Notes & Protocols: A Comprehensive Guide to Investigating the Enzyme Interactions of 2'-hydroxy-3',4'-dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2'-hydroxy-3',4'-dimethoxyacetophenone is a phenolic compound belonging to the acetophenone class of molecules.[1] Structurally related compounds have demonstrated a wide array of biological activities, including antioxidant, anticancer, and specific enzyme inhibitory effects.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzymatic interactions of 2'-hydroxy-3',4'-dimethoxyacetophenone. We present detailed, validated protocols for a selection of high-impact enzyme targets, discuss advanced biophysical characterization methods, and explain the scientific rationale behind key experimental choices. The objective is to equip researchers with the necessary tools to thoroughly characterize the inhibitory profile and mechanism of action of this compound, thereby accelerating its potential therapeutic development.

Introduction: The Therapeutic Potential of Acetophenones

Acetophenones are a class of aromatic ketones that serve as crucial building blocks in organic synthesis and are prevalent in various natural products.[5] Their derivatives are known to interact with a diverse range of biological targets, making them a fertile ground for drug discovery.[4] 2'-hydroxy-3',4'-dimethoxyacetophenone (CAS 5396-18-9) possesses a substitution pattern—a hydroxyl group ortho to the acetyl group and two adjacent methoxy groups—that suggests a high potential for forming specific, targeted interactions with enzyme active sites.[6] The electron-donating nature of the hydroxyl and methoxy groups can influence hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition by enzymes.

This document outlines a strategic approach to systematically evaluate its enzyme inhibitory potential. We will focus on three enzyme families that are significant targets in modern drug discovery: Monoamine Oxidases (MAOs), Phosphodiesterases (PDEs), and Tyrosinase.

Physicochemical Properties

A clear understanding of the compound's properties is essential for designing robust assays.

PropertyValueSource
IUPAC Name 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone[6]
Synonyms Gallacetophenone 3',4'-dimethyl ether[1][6]
CAS Number 5396-18-9[5]
Molecular Formula C₁₀H₁₂O₄[5]
Molecular Weight 196.2 g/mol [5]

General Workflow for Enzyme Inhibition Analysis

The systematic investigation of a potential enzyme inhibitor follows a logical progression from initial screening to detailed mechanistic studies. This workflow ensures that resources are used efficiently and that the resulting data is comprehensive and reliable.

G cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Biophysical Validation A Compound Preparation (Stock Solution in DMSO) B Primary Screening (Single High Concentration) A->B C IC50 Determination (Dose-Response Assay) B->C D Enzyme Kinetic Assays (Vary [Substrate] & [Inhibitor]) C->D Proceed with potent hits E Data Analysis (Lineweaver-Burk / Dixon Plots) D->E F Determine Mode of Inhibition (e.g., Competitive, Non-competitive) E->F G Direct Binding Assay (e.g., Isothermal Titration Calorimetry) F->G Confirm mechanism H Structural Analysis (e.g., X-Ray Crystallography) G->H

Caption: General workflow for characterizing a novel enzyme inhibitor.

Target Rationale & Detailed Protocols

Monoamine Oxidase (MAO) Inhibition

Rationale: MAOs are mitochondrial enzymes critical for the degradation of neurotransmitters like serotonin and dopamine.[7] Their dysfunction is implicated in depression and neurodegenerative diseases such as Parkinson's.[8] MAO inhibitors are an established class of therapeutics. The aromatic nature of 2'-hydroxy-3',4'-dimethoxyacetophenone makes it a candidate for binding within the hydrophobic active site of MAO isoforms (MAO-A and MAO-B).

Principle of the Assay: This protocol utilizes a fluorometric method where MAO reacts with its substrate (p-tyramine), producing hydrogen peroxide (H₂O₂).[8][9] In the presence of Horseradish Peroxidase (HRP), the H₂O₂ reacts with a dye reagent to produce a highly fluorescent product, which can be measured.[10] The signal is directly proportional to MAO activity.

Protocol: Fluorometric MAO-A/B Inhibition Assay

  • Materials:

    • Purified human MAO-A or MAO-B enzyme

    • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

    • p-Tyramine (substrate)

    • Dye Reagent (e.g., Amplex Red, Resorufin-based probes)

    • Horseradish Peroxidase (HRP)

    • 2'-hydroxy-3',4'-dimethoxyacetophenone (test compound)

    • Clorgyline (selective MAO-A inhibitor, positive control)[8]

    • Pargyline (selective MAO-B inhibitor, positive control)[8]

    • DMSO (vehicle solvent)

    • Black, flat-bottom 96-well microplate

    • Fluorescence microplate reader (Excitation ~530 nm, Emission ~585 nm)[9]

  • Step-by-Step Procedure (IC₅₀ Determination):

    • Compound Preparation: Prepare a 10 mM stock solution of 2'-hydroxy-3',4'-dimethoxyacetophenone in DMSO. Create a series of 2-fold dilutions in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Prepare similar dilutions for the positive control (Clorgyline for MAO-A, Pargyline for MAO-B).

    • Reagent Preparation: Prepare a "Master Reaction Mix" containing Assay Buffer, p-tyramine, Dye Reagent, and HRP enzyme according to the manufacturer's specifications (e.g., from a commercial kit).[8][10]

    • Assay Plate Setup:

      • Test Wells: Add 50 µL of the appropriate compound dilution.

      • Positive Control Wells: Add 50 µL of the appropriate control inhibitor dilution.

      • Vehicle Control (100% Activity): Add 50 µL of Assay Buffer containing the same percentage of DMSO as the test wells.

      • Blank (0% Activity): Add 50 µL of Assay Buffer.

    • Enzyme Addition & Pre-incubation: Add 50 µL of diluted MAO-A or MAO-B enzyme solution to all wells except the Blank. Mix gently and incubate for 15 minutes at 37°C.

      • Scientific Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the enzymatic reaction begins, ensuring an accurate measurement of its inhibitory effect.[11]

    • Initiate Reaction: Add 50 µL of the Master Reaction Mix to all wells, including the Blank.

    • Incubation & Measurement: Incubate the plate for 30 minutes at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader.

    • Data Analysis:

      • Subtract the Blank reading from all other readings.

      • Calculate the Percent Inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_Vehicle))

      • Plot Percent Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Phosphodiesterase (PDE) Inhibition

Rationale: PDEs are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cAMP and cGMP.[12] PDE inhibitors are used to treat a wide range of conditions, including COPD, erectile dysfunction, and pulmonary hypertension.[13] The planar, heterocyclic-like nature of the acetophenone core could allow it to fit into the active sites of various PDE isoforms.

Principle of the Assay: This protocol describes a cell-based reporter assay, which measures the functional consequence of PDE inhibition within a cellular context.[14] HEK293 cells are engineered to express a specific PDE isoform (e.g., PDE4) and a cAMP-responsive element (CRE) linked to a luciferase reporter gene. Inhibition of the PDE leads to an increase in intracellular cAMP, which activates the CRE and drives luciferase expression. The resulting luminescence is proportional to the inhibitory activity of the compound.[15]

Protocol: Cell-Based PDE4 Luciferase Reporter Assay

  • Materials:

    • HEK293 cell line stably co-transfected with human PDE4D and a CRE-luciferase reporter construct.

    • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

    • Forskolin (an adenylyl cyclase activator to stimulate cAMP production)

    • 2'-hydroxy-3',4'-dimethoxyacetophenone (test compound)

    • Rolipram (selective PDE4 inhibitor, positive control)[15]

    • DMSO (vehicle solvent)

    • White, opaque 96-well cell culture plates

    • Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)

    • Luminometer

  • Step-by-Step Procedure (EC₅₀ Determination):

    • Cell Plating: Seed the engineered HEK293 cells into a 96-well plate at a density of ~20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Addition: Prepare serial dilutions of the test compound and Rolipram in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls.

    • Cell Stimulation: Add a sub-maximal concentration of Forskolin to all wells to induce cAMP production.

      • Scientific Rationale: Using a sub-maximal forskolin concentration creates a sensitive window to detect increases in cAMP caused by PDE inhibition. If cAMP levels are already saturated by maximal forskolin stimulation, the effect of an inhibitor will be masked.

    • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.

    • Lysis and Luminescence Measurement: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Read Plate: After 10 minutes of incubation at room temperature to stabilize the signal, measure the luminescence using a plate reader.

    • Data Analysis:

      • Calculate Fold Induction by dividing the luminescence signal of treated wells by the average signal of vehicle control wells.

      • Plot Fold Induction versus the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Advanced Mechanistic & Structural Characterization

Isothermal Titration Calorimetry (ITC)

Rationale: While IC₅₀ values demonstrate potency, they do not directly measure the binding affinity or thermodynamics of the interaction. ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[16] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18]

Experimental Overview:

  • Setup: The purified target enzyme is placed in the ITC sample cell, and the inhibitor (2'-hydroxy-3',4'-dimethoxyacetophenone) is loaded into a titration syringe.[19]

  • Titration: The inhibitor is injected into the enzyme solution in small, precise aliquots.

  • Measurement: The instrument measures the minute heat changes that occur upon binding. An exothermic reaction releases heat, while an endothermic one absorbs it.[20]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to enzyme. This binding isotherm is then fitted to a model to extract the thermodynamic parameters.

Key Advantages of ITC:

  • Label-Free: Requires no modification of the enzyme or inhibitor.[16]

  • Direct Measurement: Provides a true in-solution measurement of binding affinity, unlike many activity-based assays.[18]

  • Thermodynamic Insight: Elucidates the driving forces of the interaction (enthalpic vs. entropic), which is invaluable for lead optimization.[17]

X-Ray Crystallography

Rationale: To achieve rational, structure-based drug design, it is crucial to understand how an inhibitor binds to its target at an atomic level. X-ray crystallography provides a high-resolution 3D structure of the enzyme-inhibitor complex, revealing the precise binding mode, orientation, and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).[21]

Experimental Workflow Overview:

  • Crystallization: The purified target enzyme is crystallized, either alone or in complex with the inhibitor (co-crystallization).

  • Inhibitor Soaking (Alternative): Alternatively, crystals of the apo-enzyme (unbound) can be grown and then soaked in a solution containing a high concentration of 2'-hydroxy-3',4'-dimethoxyacetophenone, allowing it to diffuse into the active site.[22]

  • Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the enzyme-inhibitor complex is built and refined.[23][24]

Expected Insights:

  • Confirmation of the inhibitor's binding site.

  • Identification of specific amino acid residues involved in binding.

  • Visualization of conformational changes in the enzyme upon inhibitor binding.

Caption: Modes of reversible enzyme inhibition.

Summary & Future Directions

This guide provides a robust, multi-faceted strategy for characterizing the enzyme interactions of 2'-hydroxy-3',4'-dimethoxyacetophenone. By combining initial screening and IC₅₀ determination with detailed mechanistic and structural studies, researchers can build a comprehensive profile of the compound's activity. The protocols for MAO and PDE inhibition serve as templates that can be adapted for other potential enzyme targets. Advanced techniques like ITC and X-ray crystallography are essential for validating the mechanism of action and enabling structure-based optimization. Successful characterization of this compound's inhibitory profile could pave the way for its development as a novel therapeutic agent.

References

  • Duff, M. R., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.
  • TU Delft Research Portal. Isothermal Titration Calorimetry in Biocatalysis.
  • Di Trani, J., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry.
  • Cell Biolabs, Inc. Monoamine Oxidase Assays.
  • BPS Bioscience. Phosphodiesterase (PDE) Cell-Based Screening Services.
  • Bio-Techne. Monoamine Oxidase Assay Kit.
  • BioAssay Systems. Monoamine Oxidase Assay.
  • Kunapuli, P., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH National Center for Biotechnology Information.
  • Munshi, S., et al. (1998). Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. IUCr Journals.
  • Benning, M. M., et al. (1998). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. PubMed.
  • Ferreira, K. N., & Cordeiro, A. T. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central.
  • Reaction Biology. PDE Screening Services for Drug Discovery.
  • Cooper, A. (1990). x-ray crystallographic studies of aspartic proteinases and their inhibitor complexes. ResearchGate.
  • BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor.
  • Khan, I., et al. (2022). 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study. PubMed.
  • Sciforum. 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents.
  • CP Lab Chemicals. 2'-Hydroxy-3', 4'-dimethoxyacetophenone, min 98% (GC), 1 gram.
  • Gümüş, B., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient synthesis is crucial for the timely advancement of research and development projects. The most common synthetic route to this valuable building block is the Fries rearrangement of 3,4-dimethoxyphenyl acetate. This guide will focus on optimizing this transformation and will also explore the Friedel-Crafts acylation of 3,4-dimethoxyphenol as a viable alternative.

This document provides a comprehensive resource to anticipate and overcome common challenges encountered during the synthesis, ensuring a higher success rate and reproducible outcomes in your laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Fries rearrangement of 3,4-dimethoxyphenyl acetate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Lewis Acid Catalyst: The Lewis acid (e.g., BF₃·OEt₂, AlCl₃) is hygroscopic and can be deactivated by moisture.[1] 2. Insufficient Catalyst: An inadequate amount of Lewis acid may lead to an incomplete reaction.[2] 3. Low Reaction Temperature: The reaction may not have sufficient energy to proceed to completion.1. Use a fresh, unopened bottle of the Lewis acid or a freshly purified catalyst. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Use a stoichiometric excess of the Lewis acid. For BF₃·OEt₂, a 4-fold excess is recommended.[2] 3. Ensure the reaction temperature reaches and is maintained at the optimal level (around 110 °C or 383 K) for the Fries rearrangement to favor the ortho product.[2]
Predominance of the para-Isomer 1. Low Reaction Temperature: The Fries rearrangement is temperature-dependent. Lower temperatures kinetically favor the formation of the para-isomer.[3][4] 2. Polar Solvent: The use of a polar solvent can favor the formation of the para-product.[3]1. Increase the reaction temperature to 110-120 °C. Higher temperatures thermodynamically favor the formation of the more stable ortho-isomer due to chelation of the Lewis acid with the hydroxyl and carbonyl groups.[3] 2. If a solvent is necessary, consider a non-polar solvent. However, for this specific synthesis, running the reaction neat with an excess of BF₃·OEt₂ is effective.
Formation of a Dark Brown, Tarry Reaction Mixture 1. High Reaction Temperature: Excessively high temperatures can lead to decomposition and polymerization of the starting material or product.[4] 2. Presence of Impurities: Impurities in the starting 3,4-dimethoxyphenyl acetate can lead to side reactions and discoloration.1. Carefully control the reaction temperature using a temperature controller and an appropriate heating mantle or oil bath. Do not exceed 120 °C. 2. Ensure the starting material is pure. Synthesize and purify 3,4-dimethoxyphenyl acetate as described in the experimental protocols section.
Difficult Purification and Isomer Separation 1. Similar Polarity of Isomers: The ortho and para isomers have similar polarities, making their separation challenging. 2. Presence of Multiple Byproducts: In addition to the para-isomer, other byproducts may complicate the purification process.1. Recrystallization: The desired ortho-isomer can be purified by recrystallization from methanol.[2] The intramolecular hydrogen bonding in the ortho-isomer can lead to differences in crystal lattice energy compared to the intermolecularly hydrogen-bonded para-isomer. 2. Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system of ethyl acetate/hexane is a good starting point. The ortho-isomer, with its intramolecular hydrogen bond, is typically less polar and will elute before the para-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Fries rearrangement to maximize the yield of the ortho-isomer?

A1: For the synthesis of this compound, a reaction temperature of approximately 110 °C (383 K) is recommended.[2] In the Fries rearrangement, higher temperatures generally favor the formation of the thermodynamically more stable ortho-isomer, whereas lower temperatures favor the kinetically controlled para-product.[3][4]

Q2: Why is an excess of Lewis acid necessary for the Fries rearrangement?

A2: A stoichiometric excess of the Lewis acid is required because it complexes with both the carbonyl oxygen of the ester starting material and the phenolic oxygen of the product. These complexes are the catalytically active species. An excess ensures that enough free Lewis acid is available to drive the reaction to completion.[2]

Q3: Can I use a different Lewis acid other than Boron trifluoride etherate (BF₃·OEt₂)?

A3: Yes, other Lewis acids such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can also catalyze the Fries rearrangement.[2] However, the reaction conditions, particularly temperature and solvent, may need to be re-optimized for each catalyst. BF₃·OEt₂ is often a good choice as it is a liquid and can serve as both the catalyst and the reaction medium.

Q4: My final product is a brownish solid. How can I decolorize it?

A4: The brown color is likely due to trace impurities formed from side reactions or decomposition. After initial purification by recrystallization from methanol, you can perform a second recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, and upon hot filtration, a lighter-colored product should be obtained upon cooling.

Q5: Is the Friedel-Crafts acylation of 3,4-dimethoxyphenol a better alternative to the Fries rearrangement?

A5: The Friedel-Crafts acylation of 3,4-dimethoxyphenol with an acylating agent like acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) is a viable alternative.[5] However, Friedel-Crafts acylation of phenols can sometimes lead to O-acylation (ester formation) as a competing reaction. The Fries rearrangement, starting from the isolated ester, provides a more direct route to the desired hydroxyaryl ketone. The choice of method may depend on the availability of starting materials and the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxyphenyl Acetate (Starting Material)

This protocol outlines the synthesis of the precursor for the Fries rearrangement.

Materials:

  • 3,4-Dimethoxyphenol

  • Acetic anhydride

  • Pyridine (or a catalytic amount of sulfuric acid)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenol (1 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,4-dimethoxyphenyl acetate as an oil or low-melting solid. The product can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: Fries Rearrangement to this compound

This protocol is adapted from the literature for the synthesis of the target compound.[2]

Materials:

  • 3,4-Dimethoxyphenyl acetate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Deionized water

  • Methanol

Procedure:

  • To a clean, dry round-bottom flask, add 3,4-dimethoxyphenyl acetate (1 equivalent, e.g., 7.99 g, 40.7 mmol).

  • Cool the flask in an ice bath.

  • Cautiously add boron trifluoride etherate (4 equivalents, e.g., 20 mL, 163 mmol) to the cooled acetate.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 110 °C (383 K) for 5 hours.

  • Cool the mixture back to room temperature and continue stirring for an additional 18 hours.

  • Carefully quench the reaction by slowly adding deionized water (e.g., 50 mL). A brown solid should precipitate.

  • Filter the solid and wash it thoroughly with a copious amount of water.

  • Recrystallize the crude solid from methanol to afford this compound as dark yellow blocks. A typical yield is around 61%.[2]

Protocol 3: Friedel-Crafts Acylation of 3,4-Dimethoxyphenol (Alternative Route)

This protocol provides an alternative synthesis of the target compound.

Materials:

  • 3,4-Dimethoxyphenol

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a condenser, suspend anhydrous AlCl₃ (2.5 equivalents) in anhydrous DCM.

  • Cool the suspension in an ice bath.

  • Add a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred suspension.

  • After the addition is complete, add a solution of 3,4-dimethoxyphenol (1 equivalent) in anhydrous DCM dropwise.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for several hours, or gently reflux until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Stir until all the aluminum salts have dissolved.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Data Summary

Table 1: Influence of Temperature on Fries Rearrangement o/p Ratio
TemperatureOrtho:Para RatioControlReference
Low Temperature (e.g., < 25 °C)Para-product favoredKinetic[3]
High Temperature (e.g., > 100 °C)Ortho-product favoredThermodynamic[3][4]

Diagrams

Workflow for Fries Rearrangement

Fries_Rearrangement_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start_Acetate 3,4-Dimethoxyphenyl Acetate Reaction_Mix Mix and Cool (0 °C) Start_Acetate->Reaction_Mix Start_BF3 BF₃·OEt₂ Start_BF3->Reaction_Mix Reaction_Heat Heat (110 °C, 5h) Reaction_Mix->Reaction_Heat Reaction_Stir Stir at RT (18h) Reaction_Heat->Reaction_Stir Workup_Quench Quench with H₂O Reaction_Stir->Workup_Quench Workup_Filter Filter Solid Workup_Quench->Workup_Filter Workup_Recrystallize Recrystallize from Methanol Workup_Filter->Workup_Recrystallize Product This compound Workup_Recrystallize->Product

Caption: Workflow for the synthesis of this compound via Fries rearrangement.

Logical Relationship for Optimizing Ortho-Selectivity

Ortho_Selectivity cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_products Isomeric Products Temp Temperature Kinetic Kinetic Control Temp->Kinetic Low Thermodynamic Thermodynamic Control Temp->Thermodynamic High Solvent Solvent Polarity Solvent->Kinetic Polar Solvent->Thermodynamic Non-polar Para para-Isomer Kinetic->Para Ortho ortho-Isomer (Desired) Thermodynamic->Ortho

Caption: Factors influencing the ortho/para selectivity in the Fries rearrangement.

References

  • Wikipedia. (n.d.). Fries rearrangement.
  • Patil, S., et al. (2015). Optimization of reaction conditions for Fries rearrangement. ResearchGate.
  • Glennie, M., et al. (2013). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o139.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.

Sources

troubleshooting Fries rearrangement side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to help you optimize your synthesis of valuable hydroxyaryl ketones.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my reaction yield low, or why is there no product formation at all?

This is one of the most common issues and can stem from several factors related to catalyst activity, reaction conditions, or the substrate itself.

Potential Cause A: Inactive Lewis Acid Catalyst

The workhorse of the Fries rearrangement, the Lewis acid catalyst (commonly AlCl₃), is notoriously sensitive to moisture.[1] Inactivation of the catalyst is a primary reason for reaction failure.

  • Expert Insight: Lewis acids like AlCl₃ coordinate with both the starting ester and the product ketone. This means that a stoichiometric excess of the catalyst is often required to drive the reaction to completion.[2] If the catalyst is partially hydrolyzed by ambient moisture, its effective concentration will be lower than calculated, leading to an incomplete reaction.

  • Troubleshooting Steps:

    • Use Fresh, High-Purity Catalyst: Ensure your Lewis acid is from a freshly opened container or has been stored under strictly anhydrous conditions (e.g., in a desiccator over P₄O₁₀).

    • Optimize Catalyst Loading: While an excess is needed, gross excess can promote side reactions.[1] Start with approximately 1.1 to 1.5 equivalents of AlCl₃ per mole of ester and optimize via small-scale trials. For substrates with other Lewis basic sites, more catalyst may be necessary.

    • Anhydrous Technique: Assemble your reaction glassware hot from the oven and purge with an inert gas (N₂ or Ar) while it cools and during the entire reaction setup and duration. Use dry solvents.

Potential Cause B: Sub-optimal Reaction Temperature

Temperature is a critical lever controlling both the rate and selectivity of the reaction. An incorrect temperature can lead to either no reaction or product decomposition.[1][3]

  • Expert Insight: Temperatures that are too low will result in a sluggish or stalled reaction, as the activation energy for the acyl group migration will not be met.[1] Conversely, excessively high temperatures can lead to charring, polymerization, or cleavage of the ester back to the starting phenol, all of which decimate the yield.[1][4]

  • Troubleshooting Steps:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction is not progressing, a cautious, stepwise increase in temperature is warranted.

    • Consult Literature: For your specific substrate class, check the literature for established temperature ranges. A typical starting point for many substrates is between 60°C and 160°C.[3]

    • Note on Selectivity: Remember that temperature also dictates the ortho/para ratio, a crucial point discussed in FAQ 2.

Potential Cause C: Unsuitable Substrate

The Fries rearrangement is robust but has limitations. Steric hindrance and the electronic nature of the substrate play a significant role.[5][6]

  • Expert Insight: Heavily substituted aromatic rings or bulky acyl groups can sterically hinder the migration, dramatically slowing the reaction rate.[5][6] Furthermore, strong electron-withdrawing (deactivating) groups on the aromatic ring will make it less nucleophilic and less susceptible to the electrophilic attack by the acylium ion, mirroring the limitations of Friedel-Crafts acylations.[5][6]

  • Troubleshooting Steps:

    • Evaluate Sterics: Examine your substrate. If a bulky group is adjacent to the ester (ortho position), migration to that site will be difficult.

    • Consider Electronics: If your aryl ring has groups like -NO₂ or -CF₃, the Fries rearrangement may not be the ideal synthetic route.[7]

    • Protecting Groups: If the substrate contains functional groups with lone pairs, such as amines (-NH₂) or other hydroxyls (-OH), they will complex with the Lewis acid, rendering it inactive.[7] These groups must be protected before attempting the rearrangement.

FAQ 2: How can I control the ortho vs. para isomer ratio?

Controlling the regioselectivity is key to the synthetic utility of the Fries rearrangement. The ortho/para product distribution is not random; it is governed by a classic interplay between kinetic and thermodynamic control.[5][8]

Controlling Factor A: Temperature

  • Low Temperatures (< 60°C) Favor the para Product: At lower temperatures, the reaction is under kinetic control. The acylium ion, being a bulky electrophile, will preferentially attack the sterically less hindered para position. This pathway has a lower activation energy.[3][5][6]

  • High Temperatures (> 160°C) Favor the ortho Product: At higher temperatures, the reaction becomes reversible and is under thermodynamic control. The ortho product, once formed, can form a stable six-membered bidentate chelate complex with the Lewis acid (e.g., aluminum).[5][8] This complex is the most thermodynamically stable species in the reaction mixture, thus driving the equilibrium towards the ortho isomer.[5]

Controlling Factor B: Solvent

  • Non-polar Solvents Favor the ortho Product: In non-polar solvents (e.g., carbon disulfide, chlorobenzene), the reaction is thought to proceed through a more tightly associated ion pair or an intramolecular mechanism.[5][9] This proximity favors migration to the adjacent ortho position.

  • Polar Solvents Favor the para Product: In more polar solvents (e.g., nitrobenzene), the acylium ion is better solvated and exists as a "freer" species, dissociated from the phenoxide.[9] This allows it to diffuse and react intermolecularly, favoring attack at the sterically accessible and kinetically preferred para position.[5][9]

ConditionFavored ProductRationale
Low Temperature para-hydroxyaryl ketoneKinetic Control (Steric preference)[3][5]
High Temperature ortho-hydroxyaryl ketoneThermodynamic Control (Stable chelate)[3][5]
Non-polar Solvent ortho-hydroxyaryl ketoneIntramolecular / Tight Ion Pair Mechanism[5]
Polar Solvent para-hydroxyaryl ketoneIntermolecular / Solvent-Separated Ion Pair[5][6]
FAQ 3: My reaction is messy. What are the common side products and how can I minimize them?

A "messy" reaction with multiple spots on a TLC plate is often due to side reactions competing with the desired rearrangement.

Side Product A: Di- or Poly-acylation

  • What it is: The product hydroxyaryl ketone is an activated aromatic ring and can undergo a second (or third) Friedel-Crafts acylation, leading to di- or tri-acylated phenols.

  • Causality: This is more likely to occur if the reaction temperature is too high, the reaction time is too long, or a large excess of the Lewis acid and acyl source is present.[10]

  • Prevention:

    • Control Stoichiometry: Avoid using a large excess of the Lewis acid. Fine-tune the amount to find the sweet spot for your substrate.[10]

    • Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed (monitored by TLC/GC).[1][10]

    • Temperature Management: Run the reaction at the lowest temperature that provides a reasonable rate to disfavor the higher activation energy required for the second acylation.[10]

Side Product B: Cleavage to Phenol

  • What it is: The ester starting material reverts to the corresponding phenol.

  • Causality: This can happen if the acylium ion, once formed, fails to react with the aromatic ring and is instead quenched during workup. It can also be a sign of product decomposition under harsh conditions.

  • Prevention:

    • Ensure Anhydrous Conditions: Water in the reaction mixture can hydrolyze the starting material or intermediates.

    • Careful Workup: Quench the reaction by carefully and slowly pouring the mixture onto crushed ice and acid (e.g., HCl).[1] This protonates the phenoxide complex, liberating the product, and hydrolyzes the Lewis acid. A violent or uncontrolled quench can promote decomposition.

Side Product C: Intermolecular Acylation Products (Tars)

  • What it is: An acylium ion from one molecule acylates the activated ring of another molecule, leading to oligomers or polymeric tars.

  • Causality: This is favored in conditions that promote a fully intermolecular mechanism, such as highly polar solvents or very high concentrations.

  • Prevention:

    • Solvent Choice: As discussed, non-polar solvents can favor a more intramolecular pathway, reducing intermolecular side products.[5]

    • Concentration: Running the reaction at a slightly lower concentration may disfavor bimolecular reactions.

Visualizing the Process
Core Mechanism & Selectivity

The following diagram illustrates the generally accepted mechanism, highlighting the formation of the key acylium ion intermediate and the competing pathways to the ortho and para products.

Fries_Mechanism cluster_pathways Electrophilic Aromatic Substitution Start Aryl Ester + AlCl₃ Complex1 Carbonyl-Lewis Acid Complex Start->Complex1 Coordination Complex2 Phenoxy-Lewis Acid Complex + Acylium Ion (R-C=O)⁺ Complex1->Complex2 Rearrangement Ortho_Complex Ortho Chelate Complex (Thermodynamic Sink) Complex2->Ortho_Complex High Temp Non-polar Solvent Para_Complex Para Product Complex (Kinetic Product) Complex2->Para_Complex Low Temp Polar Solvent Ortho_Complex->Para_Complex Reversible at High Temp Ortho_Product ortho-Hydroxyaryl Ketone Ortho_Complex->Ortho_Product Hydrolysis Workup Para_Product para-Hydroxyaryl Ketone Para_Complex->Para_Product Hydrolysis Workup

Caption: Fries rearrangement mechanism showing kinetic vs. thermodynamic pathways.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental issues.

Caption: A decision tree for troubleshooting common Fries rearrangement issues.

Experimental Protocols
Protocol 1: General Procedure for Fries Rearrangement of Phenyl Acetate

This protocol provides a standard starting point for the rearrangement. It should be adapted based on the specific reactivity and solubility of your substrate.

  • Glassware Preparation: Dry a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet adapter in an oven at 120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a steady stream of dry nitrogen.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) under a positive pressure of nitrogen.

  • Solvent Addition: If using a solvent (e.g., chlorobenzene), add the dry solvent via cannula and cool the mixture in an ice bath to 0°C.

  • Substrate Addition: Add phenyl acetate (1.0 equivalent) dropwise to the stirred suspension of AlCl₃ over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature (e.g., 60°C for para-selectivity or 160°C for ortho-selectivity) using an oil bath.

  • Monitoring: Follow the disappearance of the starting material by taking small aliquots, quenching them in dilute HCl, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully and slowly pour it onto a stirred mixture of crushed ice and concentrated HCl (3:1 v/v).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography or recrystallization to separate the ortho and para isomers.

References
  • Fries rearrangement. (n.d.). In Wikipedia.
  • Fries Rearrangement. (n.d.). Organic Chemistry Portal.
  • FRIES REARRANGEMENT. (n.d.). PHARMD GURU.
  • Kalesse, M., & Ehler, E. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society Reviews, 48(10), 2835-2851. [Link]
  • Fries Rearrangement Reaction: Technical Support Center. (2025). BenchChem.
  • Photo fries rearrangement. (n.d.). Slideshare.
  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. (n.d.). Aakash Institute.
  • What is the Fries Rearrangement Reaction? (n.d.). BYJU'S.
  • Photo-fries-rearrangement-II-The-mechanism-and-substituent-effects.pdf. (1968).
  • Application Notes and Protocols for Solvent Selection in Fries Rearrangement Reactions. (2025). BenchChem.
  • Preventing polyacylation in Friedel-Crafts reactions. (2025). BenchChem.
  • Preventing rearrangement reactions in Friedel-Crafts acyl
  • Fries rearrangement. (2020). L.S.College, Muzaffarpur.
  • Sun, X., & Collum, D. B. (2015). Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates. Journal of the American Chemical Society, 137(38), 12415–12423. [Link]
  • Kate Tutorials. (2021, February 14). 10 Fries Rearrangement to determine Inter or Intra Molecular Reaction (Cross-Over Experiments) [Video]. YouTube. [Link]
  • Jagriti Sharma. (2022, June 10). PHOTO FRIES | BARTON NITRILE | HOFMANN LOFFLER FREYTAG | ENONE AND DIENONE REARRANGEMENT [Video]. YouTube. [Link]
  • Professor Dave Explains. (2021, October 27). Fries Rearrangement [Video]. YouTube. [Link]
  • Fries Rearrangement Mechanism Overview. (n.d.). Scribd.
  • Fries Rearrangement: Orientation of the reaction is temperature-dependent. Why? (2020, December 12). Reddit. [Link]
  • Phenolic esters heating with AlCl_(3) (Lewis acid ) gives ortho and para acyl phenol . This is known as Fries rearrangement . In general, low temperature favours the para product and high tempearture favaous orhto product . Mechanism. (n.d.). Allen.
  • Fries rearrangement ortho and para selectivity. (2024, August 21). Reddit. [Link]
  • Optimization of reaction conditions for Fries rearrangement. (2012).

Sources

Technical Support Center: Optimizing Reactions for 2'-hydroxy-3',4'-dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2'-hydroxy-3',4'-dimethoxyacetophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions for higher yields, purity, and reproducibility.

Section 1: Compound Profile & Frequently Asked Questions (FAQs)

This section covers fundamental information about 2'-hydroxy-3',4'-dimethoxyacetophenone, a key intermediate in the synthesis of various biologically active compounds.

Q1: What are the key structural features and properties of 2'-hydroxy-3',4'-dimethoxyacetophenone?

A1: 2'-hydroxy-3',4'-dimethoxyacetophenone (CAS No: 5396-18-9) is a substituted acetophenone with a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[1] Its key structural features, which dictate its reactivity, are:

  • A phenolic hydroxyl group (-OH) at the 2'-position: This group is acidic and can be deprotonated to form a phenoxide. It is also a strong ortho, para-director in electrophilic aromatic substitution, though its directing effect is modulated by the other substituents. The intramolecular hydrogen bond between this hydroxyl group and the adjacent acetyl carbonyl can influence reactivity.

  • Two methoxy groups (-OCH₃) at the 3' and 4' positions: These are electron-donating groups that activate the aromatic ring towards electrophilic substitution.

  • An acetyl group (-COCH₃): The methyl protons are weakly acidic and can be removed by a strong base to form an enolate, enabling condensation reactions. The carbonyl group itself is an electrophilic site.

Q2: What are the best practices for handling and storing this compound?

A2:

  • Handling: Like many phenolic compounds, it should be handled in a well-ventilated area, preferably a fume hood.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes, as it can cause irritation.[2][3][4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from heat, ignition sources, and incompatible materials such as strong bases and oxidizing agents.[3]

Q3: What is a common synthetic route to prepare 2'-hydroxy-3',4'-dimethoxyacetophenone?

A3: A standard method is the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (pyrogallol trimethyl ether).[1] The reaction typically involves treating the trimethoxybenzene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][5] The Lewis acid activates the acetyl chloride and can also cause demethylation of a methoxy group to reveal the 2'-hydroxyl group. Careful control of stoichiometry and temperature is crucial to prevent side reactions like the formation of isomers or excessive demethylation.[5]

Section 2: Troubleshooting Guide for Common Reactions

This section provides a problem-and-solution framework for reactions where 2'-hydroxy-3',4'-dimethoxyacetophenone is a key starting material.

O-Alkylation Reactions (e.g., Williamson Ether Synthesis)

Q4: My O-alkylation reaction is slow, incomplete, or results in a low yield. What are the likely causes and how can I fix them?

A4: This is a common issue often related to the choice of base, solvent, and reaction conditions. The phenolic proton on the 2'-hydroxyl group must be abstracted to form a nucleophilic phenoxide for the reaction to proceed.

Potential Causes & Solutions:

  • Insufficiently Strong Base: The acidity of the phenolic proton is reduced by the intramolecular hydrogen bond with the carbonyl oxygen. A weak base like NaHCO₃ may not be sufficient for complete deprotonation.

    • Solution: Switch to a stronger, yet appropriate, base. Potassium carbonate (K₂CO₃) is a standard choice. For more stubborn reactions, consider cesium carbonate (Cs₂CO₃) or cesium bicarbonate (CsHCO₃), which have been shown to improve yields and regioselectivity in similar systems.[6] Avoid overly strong bases like n-BuLi or NaH if your alkylating agent is sensitive to them.

  • Poor Solvent Choice: The solvent must be able to dissolve the starting material and the base, and it should be aprotic to avoid interfering with the phenoxide.

    • Solution: Acetone and acetonitrile (CH₃CN) are good starting points.[6][7] Dimethylformamide (DMF) is an excellent polar aprotic solvent that can significantly accelerate Sₙ2 reactions, but it requires higher temperatures to remove during workup. Ensure your solvent is anhydrous, as water will quench the phenoxide.

  • Steric Hindrance: The ortho-acetyl group can sterically hinder the approach of bulky alkylating agents.

    • Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. If possible, consider using a less sterically hindered alkylating agent.

  • Side Reaction: C-Alkylation: Although less common for phenols, C-alkylation can occur under certain conditions, leading to a mixture of products.

    • Solution: Using polar aprotic solvents (DMF, DMSO) generally favors O-alkylation. The choice of counter-ion also matters; potassium (K⁺) and cesium (Cs⁺) salts tend to be more dissociated, favoring O-alkylation over more covalent sodium (Na⁺) salts.

Troubleshooting Workflow for O-Alkylation

G start Low Yield in O-Alkylation base Is the base strong enough? (e.g., K2CO3, Cs2CO3) start->base solvent Is the solvent polar aprotic and anhydrous? (e.g., DMF, CH3CN) base->solvent Yes upgrade_base Switch to stronger base (e.g., from NaHCO3 to K2CO3) base->upgrade_base No temp Is the temperature adequate? solvent->temp Yes dry_solvent Use anhydrous solvent and consider DMF solvent->dry_solvent No workup Successful Reaction temp->workup Yes increase_temp Increase temperature (e.g., from RT to 60-80 °C) temp->increase_temp No upgrade_base->base dry_solvent->solvent increase_temp->temp

Caption: Decision tree for troubleshooting O-alkylation reactions.

Condensation Reactions (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation involves the reaction of an acetophenone with an aromatic aldehyde (lacking α-hydrogens) under basic or acidic conditions to form a chalcone (an α,β-unsaturated ketone).[8][9]

Q5: I am attempting a Claisen-Schmidt condensation, but I'm seeing multiple products on my TLC plate and the yield of the desired chalcone is low. What's going wrong?

A5: This is a classic challenge in crossed-aldol type reactions. The formation of multiple products usually points to side reactions or incomplete dehydration.[8][10]

Potential Causes & Solutions:

  • Self-Condensation of the Acetophenone: If the base is too strong or added too quickly, the acetophenone enolate can react with another molecule of the acetophenone starting material.

    • Solution: A common strategy is to dissolve both the acetophenone and the aldehyde in a solvent (like ethanol) first. Then, add the base catalyst (e.g., aqueous NaOH or KOH) dropwise to the stirred solution.[8][11] This keeps the concentration of the enolate low at any given moment, favoring the cross-condensation with the more electrophilic aldehyde.

  • Formation of the Aldol Adduct: The initial product of the condensation is a β-hydroxy ketone (the aldol adduct). This intermediate must be dehydrated to form the final chalcone. Incomplete dehydration can leave you with a mixture.

    • Solution: Dehydration is often the rate-limiting step and is promoted by heat.[12] Running the reaction at room temperature for a longer period (12-24 hours) or gently warming the mixture can drive the reaction to completion.[8] The formation of the conjugated chalcone system is the thermodynamic driving force.[11]

  • Cannizzaro Reaction of the Aldehyde: If a very high concentration of a strong base (e.g., >50% NaOH) is used, the aromatic aldehyde (which has no α-hydrogens) can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid.

    • Solution: Use a catalytic amount of a moderately concentrated base (e.g., 10-40% aqueous KOH or NaOH).[8] This is usually sufficient to generate the enolate without promoting the Cannizzaro reaction.

Data Summary: Base/Solvent Systems for Claisen-Schmidt Condensation

Base CatalystSolventTemperatureTypical Reaction TimeKey Considerations
10-40% aq. NaOHEthanolRoom Temp12-24 hoursStandard, reliable method. Good for simple substrates.[8]
10-40% aq. KOHEthanolRoom Temp12-24 hoursSimilar to NaOH, sometimes preferred for better solubility.[11]
Ba(OH)₂Ethanol/WaterReflux2-6 hoursCan be effective for less reactive substrates.
SOCl₂Ethanol0 °C to RT1-4 hoursAn example of an acid-catalyzed variant, useful if substrates are base-sensitive.

Section 3: Optimized Experimental Protocols

These protocols are provided as a validated starting point. As always, optimization may be necessary for specific derivatives.

Protocol: O-propargylation of 2'-hydroxy-3',4'-dimethoxyacetophenone

This protocol describes the synthesis of 2'-(prop-2-yn-1-yloxy)-3',4'-dimethoxyacetophenone, a useful intermediate for click chemistry.

Methodology:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2'-hydroxy-3',4'-dimethoxyacetophenone (1.0 eq, e.g., 1.96 g, 10 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) followed by anhydrous potassium carbonate (K₂CO₃) (2.0 eq, e.g., 2.76 g, 20 mmol). Rationale: K₂CO₃ is a sufficiently strong base to deprotonate the phenol, and acetonitrile is a suitable polar aprotic solvent.[7]

  • Alkylation: Add propargyl bromide (80% solution in toluene, 1.5 eq, e.g., 1.67 mL, 15 mmol). Rationale: A slight excess of the alkylating agent ensures the reaction goes to completion.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 3:1 Hexane:Ethyl Acetate. The product will be less polar than the starting material.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the K₂CO₃. Wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexane:Ethyl Acetate) or recrystallization from ethanol to yield the pure product.

Protocol: Claisen-Schmidt Condensation with 4-chlorobenzaldehyde

This protocol describes the synthesis of (E)-1-(2'-hydroxy-3',4'-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

Methodology:

  • Reactant Preparation: In a 250 mL flask, dissolve 2'-hydroxy-3',4'-dimethoxyacetophenone (1.0 eq, e.g., 1.96 g, 10 mmol) and 4-chlorobenzaldehyde (1.05 eq, e.g., 1.48 g, 10.5 mmol) in 50 mL of 95% ethanol. Stir until a homogeneous solution is formed. Rationale: Using a slight excess of the aldehyde can help consume all of the more valuable acetophenone.

  • Catalyst Addition: While stirring at room temperature, add a 40% aqueous solution of KOH (e.g., 10 mL) dropwise over 15 minutes. A color change and/or the formation of a precipitate is often observed. Rationale: Slow addition of the base minimizes self-condensation of the acetophenone.[8]

  • Reaction: Continue stirring the mixture at room temperature for 24 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The chalcone product should have a lower Rf than both starting materials.[8]

  • Workup and Isolation: Pour the reaction mixture into a beaker containing 200 g of crushed ice and water.

  • Acidification: While stirring, slowly acidify the mixture by adding 10% HCl until the pH is acidic (~pH 2-3). This neutralizes the KOH catalyst and precipitates the crude chalcone product.[8][11]

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold distilled water until the washings are neutral.[11] Dry the solid and recrystallize from ethanol to obtain the pure crystalline product.

General Workflow for Synthesis and Purification

G cluster_0 Synthesis cluster_1 Purification prep Prepare Reactants & Solvent react Add Catalyst & React prep->react monitor Monitor by TLC react->monitor workup Quench & Workup monitor->workup Reaction Complete isolate Isolate Crude Product workup->isolate purify Recrystallize or Chromatography isolate->purify characterize Characterize Pure Product (NMR, MS, MP) purify->characterize

Caption: A generalized workflow for synthesis and purification.

Section 4: Characterization Guide

Confirming the structure and purity of your product is a critical final step.[13]

Q6: What are the expected ¹H NMR signals for 2'-hydroxy-3',4'-dimethoxyacetophenone and its derivatives?

A6: The ¹H NMR spectrum is highly informative. For the parent compound, 2'-hydroxy-3',4'-dimethoxyacetophenone, in CDCl₃, you should expect:

  • ~12.5 ppm (s, 1H): A downfield singlet for the phenolic -OH proton, shifted significantly due to strong intramolecular hydrogen bonding with the carbonyl. This peak is D₂O exchangeable.

  • ~7.4 ppm (d, 1H): A doublet for the aromatic proton at the 6'-position.

  • ~6.5 ppm (d, 1H): A doublet for the aromatic proton at the 5'-position.

  • ~3.9 ppm (s, 6H): Two overlapping singlets for the two methoxy groups (-OCH₃). These may resolve into two separate singlets in some derivatives or at higher field strengths.

  • ~2.6 ppm (s, 3H): A singlet for the acetyl methyl protons (-COCH₃).

When forming derivatives, look for the disappearance of the starting material signals and the appearance of new, characteristic signals. For example, in the O-propargylated product, the phenolic proton signal at ~12.5 ppm will disappear, and new signals for the propargyl group will appear (~4.7 ppm for -OCH₂- and ~2.5 ppm for the acetylenic C-H).

References

  • Optimization of the alkylation reaction. Reaction conditions were...
  • Production of 2-hydroxy-4-methoxyacetophenone.
  • Supporting Information for "Palladium-Catalyzed Aerobic Oxidative Heck Reaction of Acetophenones with Alkenes".The Royal Society of Chemistry. [Link]
  • 2'-Hydroxy-4'-methoxyacetophenone Spectra.SpectraBase. [Link]
  • Hydroxy acetophenone.Regimen Lab. [Link]
  • ¹H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c)...
  • Safety Assessment of Hydroxyacetophenone as Used in Cosmetics.Cosmetic Ingredient Review. [Link]
  • 3',4'-Dimethoxyacetophenone.PubChem. [Link]
  • Optimized conditions for the alkylation step and reproducibility of the method.
  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.
  • 2,6-dihydroxyacetophenone.Organic Syntheses Procedure. [Link]
  • Claisen–Schmidt condens
  • Method for purification of 4-hydroxyacetophenone.
  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.Taylor & Francis Online. [Link]

Sources

Technical Support Center: Purification of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

I. Introduction to Purification Challenges

This compound, a substituted acetophenone, is a key building block in the synthesis of various pharmacologically active molecules. Its purification, however, can be non-trivial due to the presence of structurally similar impurities arising from its synthesis, typically via a Friedel-Crafts acylation or a Fries rearrangement.[1][2] The primary challenges in isolating this compound in high purity stem from:

  • Isomeric Impurities: The synthesis can lead to the formation of other positional isomers which often possess very similar physical and chemical properties, making separation difficult.[2]

  • Process-Related Impurities: Unreacted starting materials, by-products from side reactions (e.g., poly-acylation), and residual catalysts or solvents can contaminate the final product.[3][4]

  • Product Characteristics: The presence of both a hydroxyl and methoxy groups can influence its solubility and potential for thermal degradation, requiring careful selection of purification conditions.[5]

This guide will provide a systematic approach to overcoming these challenges.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Co-elution of Impurities during Column Chromatography

Observation: Your target compound and one or more impurities elute at very similar retention times during silica gel column chromatography, resulting in poor separation.

Probable Causes:

  • Isomeric Impurities: Positional isomers of this compound have very similar polarities, leading to minimal separation on standard stationary phases.

  • Inappropriate Solvent System: The chosen mobile phase may not have the optimal selectivity to resolve closely related compounds.

  • Column Overloading: Applying too much crude material to the column can lead to band broadening and decreased resolution.

Solutions:

  • Optimize the Mobile Phase:

    • Systematic Solvent Screening: Instead of relying on a standard hexane/ethyl acetate system, systematically screen different solvent mixtures. A good starting point is a non-polar solvent (e.g., hexane, toluene) and a polar solvent (e.g., ethyl acetate, dichloromethane, acetone). Vary the ratio incrementally to fine-tune the separation.[6][7]

    • Introduction of a Third Solvent: Adding a small percentage of a third solvent with a different polarity (e.g., methanol or triethylamine for basic impurities) can significantly alter the selectivity of the separation.

  • Modify the Stationary Phase:

    • If silica gel is not providing adequate separation, consider alternative stationary phases such as alumina (basic or neutral) or reverse-phase C18 silica gel.[8][9] Reverse-phase chromatography, in particular, can be effective for separating compounds with minor differences in hydrophobicity.

  • Employ Gradient Elution:

    • Start with a low polarity mobile phase and gradually increase the polarity over the course of the separation. This can help to sharpen the elution bands of all compounds and improve resolution between closely eluting species.[9]

Issue 2: Poor Yield or Product Decomposition during Purification

Observation: You experience a significant loss of product during purification, or you observe the formation of new, colored impurities, suggesting decomposition.

Probable Causes:

  • Thermal Instability: Prolonged heating during solvent evaporation or recrystallization can lead to degradation, especially in the presence of acidic or basic residues.

  • Acid/Base Sensitivity: The phenolic hydroxyl group can be sensitive to both acidic and basic conditions, which may be present from the synthesis workup.

  • Oxidation: Phenolic compounds can be susceptible to oxidation, which is often catalyzed by trace metals or exposure to air and light.[9]

Solutions:

  • Minimize Heat Exposure:

    • Use a rotary evaporator with a water bath set to the lowest effective temperature (typically ≤ 40-50°C) for solvent removal.

    • For recrystallization, avoid prolonged boiling. Dissolve the compound in the minimum amount of hot solvent and then allow it to cool slowly.

  • Neutralize the Crude Product:

    • Before attempting purification, wash the crude product with a dilute solution of sodium bicarbonate to remove any residual acid catalyst, followed by a water wash to remove any remaining salts.[10]

  • Work Under an Inert Atmosphere:

    • If oxidation is suspected, perform purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

Issue 3: Difficulty in Achieving Crystallization

Observation: The purified product remains an oil or a waxy solid and fails to crystallize, even after achieving high purity as determined by TLC or HPLC.

Probable Causes:

  • Residual Solvent: Small amounts of residual solvent can inhibit crystallization.

  • Presence of Minor Impurities: Even trace amounts of certain impurities can act as "crystal poisons," disrupting the crystal lattice formation.

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), some of which may be more difficult to obtain than others.

Solutions:

  • Ensure Complete Solvent Removal:

    • After concentrating the purified fractions, place the product under high vacuum for several hours to remove any lingering solvent molecules.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution or oil.

    • Solvent-Antisolvent Method: Dissolve the oily product in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes slightly turbid. Allow the solution to stand undisturbed.

  • Recrystallization from a Different Solvent System:

    • Experiment with a variety of solvent systems for recrystallization. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] Methanol, ethanol, or mixtures with water are often good starting points for phenolic compounds.[1][11][12]

III. Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect from a Friedel-Crafts acylation synthesis of this compound?

A1: In a Friedel-Crafts acylation, you can expect several types of impurities:

  • O-acylated product: The acyl group can react with the hydroxyl group of the starting phenol, forming an ester. This is often a major byproduct.

  • Positional isomers: Acylation can occur at other positions on the aromatic ring, leading to isomeric impurities.[2]

  • Poly-acylated products: More than one acyl group can be added to the aromatic ring, especially if the ring is highly activated.[3][13]

  • Unreacted starting materials: Incomplete reaction will leave residual starting phenol.

  • Residual catalyst: Trace amounts of the Lewis acid catalyst (e.g., AlCl₃) may remain.[4][14]

Q2: What is a good starting point for developing an HPLC method to assess the purity of this compound?

A2: A good starting point for HPLC analysis would be a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[8][9] A typical starting gradient might be 40-60% acetonitrile in water.[7][15] UV detection around 254 nm or 280 nm is usually effective for this class of compounds.[15]

Q3: Can I use recrystallization as the sole method of purification?

A3: Recrystallization can be a very effective purification technique, particularly for removing impurities with significantly different solubilities than your target compound. However, it is often less effective at removing isomeric impurities that have very similar physical properties. For high-purity requirements, a combination of column chromatography followed by recrystallization is often the most effective strategy.

Q4: My purified product has a slight yellow or brown color. Is this normal?

A4: While a pure sample of this compound is typically a pale yellow or off-white solid, a yellow or brownish tint can indicate the presence of minor, highly colored impurities, possibly arising from oxidation or other side reactions.[1] If high purity is critical, you may consider an additional purification step, such as treatment with activated carbon during recrystallization, to remove these colored impurities.[16]

IV. Experimental Protocols & Data

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the TLC plate and develop it in a TLC chamber with a mobile phase of 3:1 Hexane:Ethyl Acetate.

    • Visualize the spots under UV light (254 nm).[7] The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator.

    • Carefully add the dry powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the mobile phase determined from your TLC analysis (e.g., 3:1 Hexane:Ethyl Acetate).

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol describes a general method for recrystallizing this compound.

Materials:

  • Purified this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the purified compound in an Erlenmeyer flask.

    • Add a minimal amount of hot methanol to dissolve the solid completely.[11][12]

  • Crystallization:

    • Slowly add deionized water dropwise until the solution becomes slightly cloudy.

    • Gently heat the solution until it becomes clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum yield, place the flask in an ice bath for 30 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol/water.

    • Dry the crystals under vacuum to a constant weight.

Data Summary: Solvent Properties for Chromatography
SolventPolarity IndexEluting Strength (on Silica)
Hexane0.10.01
Toluene2.40.29
Dichloromethane3.10.42
Diethyl Ether2.80.38
Ethyl Acetate4.40.58
Acetone5.10.56
Methanol5.10.95

Data compiled from standard chromatographic principles.

V. Visualized Workflow

Purification Strategy Decision Tree

Purification_Strategy start Crude Product Analysis (TLC/HPLC) q1 Are impurities significantly different in polarity? start->q1 chromatography Column Chromatography (Silica or Reverse Phase) q1->chromatography No recrystallization Direct Recrystallization q1->recrystallization Yes oily_product Purified Oily Product chromatography->oily_product q2 Is the product crystalline? recrystallization->q2 pure_solid Pure Crystalline Product q2->pure_solid Yes induce_crystallization Induce Crystallization (Seeding, Scratching) q2->induce_crystallization No induce_crystallization->pure_solid oily_product->q2

A decision tree for selecting the appropriate purification strategy.

VI. References

  • SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from

  • Fun, H.-K., & T.S., S. (2011). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2839. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Acetophenone. Retrieved from

  • Smolecule. (2023, August 15). 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone. Retrieved from

  • Ali, A. M., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. International Journal of Molecular Sciences, 15(1), 468–483. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: HPLC Separation of Acetophenone Isomers. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. Retrieved from

  • Reddy, P. P., et al. (2015). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. Retrieved from [Link]

  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Ethanone,1-(2-hydroxy-4,6-dimethoxyphenyl)-. Retrieved from

  • StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone. Retrieved from

  • Fisher Scientific. (n.d.). 2'-Hydroxy-4',6'-dimethoxyacetophenone, 98% 1 g. Retrieved from

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]

  • Google Patents. (2020, February 6). US10752571B2 - Method for purification of 4-hydroxyacetophenone. Retrieved from

Sources

Technical Support Center: Resolving Impurities in 2'-Hydroxy-3',4'-dimethoxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable compound. This guide provides in-depth, experience-driven advice, detailed protocols, and a causal understanding of the experimental choices to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and issues that arise during the synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone.

Q1: What are the primary synthetic routes to 2'-hydroxy-3',4'-dimethoxyacetophenone?

A1: The two most common and effective methods are the Fries Rearrangement of 3,4-dimethoxyphenyl acetate and the Friedel-Crafts Acylation of 3,4-dimethoxyphenol. The choice between these routes often depends on the availability of starting materials and the desired regioselectivity. The Fries rearrangement is often preferred as direct acylation of phenols can sometimes lead to O-acylation as a competing reaction.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. A primary cause is often the presence of moisture, which deactivates the Lewis acid catalyst (e.g., aluminum chloride) and can lead to the hydrolysis of starting materials or intermediates.[1] Another common issue is suboptimal reaction temperature; temperatures that are too low can result in an incomplete reaction, while excessively high temperatures may promote the formation of side products and decomposition.[1] Finally, an insufficient amount of the Lewis acid catalyst can also lead to poor conversion, as it complexes with both the starting material and the product.[2]

Q3: I am observing multiple spots on my TLC plate. What are the potential impurities?

A3: The presence of multiple spots on your TLC plate indicates a mixture of compounds. Besides the desired ortho product (2'-hydroxy-3',4'-dimethoxyacetophenone), you may be observing:

  • Unreacted starting material: 3,4-dimethoxyphenyl acetate (in Fries rearrangement) or 3,4-dimethoxyphenol (in Friedel-Crafts acylation).

  • The para isomer: 4'-hydroxy-5'-methoxyacetophenone, a common byproduct of these reactions.[3]

  • Hydrolysis products: 3,4-dimethoxyphenol from the hydrolysis of 3,4-dimethoxyphenyl acetate if moisture is present.

  • Di-acylated products: Although less common, di-acetylation of the aromatic ring can occur under harsh conditions.

Q4: How can I control the ratio of ortho to para isomers?

A4: The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. Generally, lower reaction temperatures favor the formation of the para product (kinetic control), while higher temperatures favor the ortho product (thermodynamic control).[3] The choice of solvent also plays a role; non-polar solvents tend to favor the ortho isomer. For the synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone, which is the ortho isomer, conducting the reaction at a moderately elevated temperature is key.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to resolving specific impurities and challenges during your synthesis.

Problem 1: Presence of a Significant Amount of the para Isomer (4'-hydroxy-5'-methoxyacetophenone)

Causality: The formation of the para isomer is a competing reaction pathway in both the Fries Rearrangement and Friedel-Crafts Acylation. Its prevalence is often due to the reaction temperature being too low, which kinetically favors the para product.

Troubleshooting Steps:

  • Temperature Adjustment: Gradually increase the reaction temperature. For the Fries rearrangement, temperatures in the range of 120-160 °C are often employed to favor the ortho product. It is advisable to perform small-scale optimizations to find the ideal temperature for your specific setup.

  • Solvent Selection: If applicable, consider using a non-polar solvent like carbon disulfide or nitrobenzene, which can favor the formation of the ortho isomer.[4]

  • Purification: If the para isomer has already formed, it can be separated from the desired ortho product by column chromatography or fractional crystallization. HPLC can also be an effective separation technique.[5]

Problem 2: Contamination with Starting Material (3,4-dimethoxyphenyl acetate or 3,4-dimethoxyphenol)

Causality: The presence of unreacted starting material is typically a sign of an incomplete reaction. This can be due to insufficient reaction time, low temperature, or deactivated catalyst.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.

  • Catalyst Integrity: Ensure your Lewis acid catalyst (e.g., AlCl₃) is anhydrous and handled under an inert atmosphere. Moisture will quench the catalyst.

  • Stoichiometry: In Friedel-Crafts acylations, more than a stoichiometric amount of the Lewis acid is often required because it coordinates to the product ketone.[6]

  • Reaction Time and Temperature: If the reaction is proceeding slowly, consider increasing the reaction time or cautiously raising the temperature.

Problem 3: Presence of 3,4-dimethoxyphenol in a Fries Rearrangement Reaction

Causality: The presence of 3,4-dimethoxyphenol as an impurity in a Fries rearrangement reaction is a strong indicator of hydrolysis of the starting ester, 3,4-dimethoxyphenyl acetate. This is almost always caused by the presence of water in the reaction mixture.

Troubleshooting Steps:

  • Anhydrous Conditions: All glassware must be thoroughly dried, and all reagents and solvents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use freshly opened or properly stored anhydrous solvents and ensure the Lewis acid is of high purity and handled appropriately to prevent moisture absorption.

Visualizing the Synthetic Pathways and Impurity Formation

The following diagrams illustrate the main synthetic routes and the formation of common impurities.

Synthesis_Pathways cluster_fries Fries Rearrangement 3,4-Dimethoxyphenyl Acetate 3,4-Dimethoxyphenyl Acetate 2'-Hydroxy-3',4'-dimethoxyacetophenone 2'-Hydroxy-3',4'-dimethoxyacetophenone 3,4-Dimethoxyphenyl Acetate->2'-Hydroxy-3',4'-dimethoxyacetophenone High Temp. 4'-Hydroxy-5'-methoxyacetophenone 4'-Hydroxy-5'-methoxyacetophenone 3,4-Dimethoxyphenyl Acetate->4'-Hydroxy-5'-methoxyacetophenone Low Temp. 3,4-Dimethoxyphenol 3,4-Dimethoxyphenol 3,4-Dimethoxyphenyl Acetate->3,4-Dimethoxyphenol H2O (Hydrolysis) 3,4-Dimethoxyphenol->2'-Hydroxy-3',4'-dimethoxyacetophenone Acetyl Chloride, AlCl3 3,4-Dimethoxyphenol->4'-Hydroxy-5'-methoxyacetophenone Side Product

Caption: Synthetic routes to 2'-hydroxy-3',4'-dimethoxyacetophenone and common byproducts.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis and purification of 2'-hydroxy-3',4'-dimethoxyacetophenone.

Protocol 1: Synthesis via Fries Rearrangement of 3,4-Dimethoxyphenyl Acetate

This protocol is adapted from established procedures for Fries rearrangements and is optimized for the formation of the ortho product.[7][8]

Materials:

  • 3,4-Dimethoxyphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, place anhydrous aluminum chloride (1.5 equivalents).

  • Solvent Addition: Add anhydrous nitrobenzene to the flask under an inert atmosphere (e.g., argon).

  • Substrate Addition: Dissolve 3,4-dimethoxyphenyl acetate (1 equivalent) in anhydrous nitrobenzene and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of aluminum chloride.

  • Reaction: After the addition is complete, heat the reaction mixture to 130-140°C and maintain this temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the dichloromethane. The nitrobenzene can be removed by steam distillation.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 2'-hydroxy-3',4'-dimethoxyacetophenone

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20-30% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain pure 2'-hydroxy-3',4'-dimethoxyacetophenone.

Impurity Identification and Characterization

Accurate identification of impurities is crucial for optimizing the reaction and ensuring the quality of the final product. The following table summarizes the expected spectroscopic data for the desired product and key impurities.

CompoundMolecular WeightKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key Mass Spec (m/z) Fragments
2'-Hydroxy-3',4'-dimethoxyacetophenone (Product) 196.20Aromatic protons as two doublets, acetyl protons (~2.6 ppm), two methoxy singlets (~3.9 ppm), phenolic proton (variable).Carbonyl carbon (~200 ppm), aromatic carbons (varying shifts), two methoxy carbons (~56 ppm).M+ at 196, fragments corresponding to loss of CH₃ and COCH₃.
4'-Hydroxy-5'-methoxyacetophenone (Para Isomer) 196.20Aromatic protons with different coupling patterns than the ortho isomer, acetyl protons (~2.5 ppm), two methoxy singlets.Carbonyl carbon (~196 ppm), aromatic carbons with different shifts than the ortho isomer, two methoxy carbons.M+ at 196, similar fragmentation pattern to the ortho isomer, but relative intensities may differ.
3,4-Dimethoxyphenyl acetate (Starting Material) 196.20Aromatic protons, acetyl singlet (~2.3 ppm), two methoxy singlets.Ester carbonyl (~169 ppm), aromatic carbons, acetyl carbon (~21 ppm), two methoxy carbons.M+ at 196, fragment at m/z 154 (loss of acetyl group).
3,4-Dimethoxyphenol (Hydrolysis Product) 154.16Aromatic protons, phenolic proton (variable), two methoxy singlets.Aromatic carbons, two methoxy carbons.M+ at 154.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in the synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone.

Troubleshooting_Workflow cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Low Yield or Impure Product (TLC/GC-MS Analysis) para_isomer High Para-Isomer Content start->para_isomer Identify major impurity starting_material Unreacted Starting Material start->starting_material hydrolysis_product Hydrolysis Product Present start->hydrolysis_product temp_adjust Increase Reaction Temperature para_isomer->temp_adjust solvent_change Use Non-Polar Solvent para_isomer->solvent_change purification Column Chromatography / Recrystallization para_isomer->purification time_temp Increase Reaction Time/Temp starting_material->time_temp catalyst_check Check Catalyst Activity & Amount starting_material->catalyst_check anhydrous Ensure Anhydrous Conditions hydrolysis_product->anhydrous

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. [Link]
  • Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. [Link]
  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. (2018).
  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2020). The Royal Society of Chemistry. [Link]
  • Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab. [Link]
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2020). Catalysis Science & Technology (RSC Publishing). [Link]
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. (2018). Sílice (CSIC). [Link]
  • Fries rearrangement of 3,5-dimethoxyphenyl acetate. (2016).

Sources

stability issues of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the molecule's behavior in solution, enabling you to anticipate, troubleshoot, and resolve stability challenges effectively.

Technical Support Center: this compound

This guide is structured to address the practical issues encountered during experimental work. We will explore the key factors influencing the stability of this phenolic ketone, provide actionable troubleshooting steps for common problems, and detail robust protocols for comprehensive stability assessment.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that can affect the stability of this compound in my solution?

A1: As a phenolic compound, the stability of this compound in solution is primarily influenced by several key factors: pH, exposure to light, temperature, and the presence of oxygen or metal ions.[1] Phenolic compounds are susceptible to oxidation, which can be accelerated under alkaline pH conditions, exposure to UV light, and elevated temperatures.[2][3] While some p-hydroxyacetophenones are noted for their stability across a broad pH range (3-12), the specific substitution pattern of your molecule necessitates careful consideration of these factors.[4][5] The presence of the hydroxyl group ortho to the acetyl group allows for an intramolecular hydrogen bond, which can confer a degree of stability compared to other isomers.[6]

Q2: My solution of this compound is turning yellow/brown. What is the likely cause?

A2: A color change, typically to yellow or brown, is a strong indicator of degradation, specifically oxidation. Phenolic compounds can oxidize to form corresponding quinones, which are often colored. This process is frequently initiated or accelerated by:

  • High pH: Alkaline conditions can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[2][7]

  • Light Exposure: Aromatic ketones can be sensitive to light, leading to photochemical reactions.[8][9] Photoreduction is a known reaction pathway for such compounds.[10]

  • Presence of Oxygen: Dissolved oxygen in the solvent can directly participate in oxidation reactions.[1]

  • Trace Metal Ions: Metal ions can catalyze the oxidation of phenols.

To mitigate this, prepare solutions fresh, use degassed solvents, protect solutions from light using amber vials or by wrapping containers in foil, and maintain the pH in a neutral to slightly acidic range where the compound is more stable.

Q3: I'm observing a loss of potency and/or the appearance of unknown peaks in my HPLC analysis. How can I troubleshoot this?

A3: This is a classic sign of chemical degradation. The loss of the main compound peak (potency) with the concurrent rise of new, smaller peaks (impurities) confirms that your molecule is converting into other species. The troubleshooting process should be systematic.

Caption: Troubleshooting workflow for observed degradation.

First, ensure your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[11] If the method is suitable, investigate your solution's history. If no obvious cause is found, a forced degradation study is the definitive next step to understand the molecule's inherent vulnerabilities.[12][13]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: Based on the general principles for phenolic compounds, the following storage conditions are recommended to maximize stability:

  • Temperature: Refrigerate at 2-8°C. Avoid freeze-thaw cycles unless stability under these conditions has been confirmed. Elevated temperatures accelerate most degradation pathways.[14]

  • Light: Protect from light at all times by using amber glass vials or by wrapping standard vials in aluminum foil.[3]

  • Atmosphere: For long-term storage, purging the solvent with an inert gas like nitrogen or argon before preparation and blanketing the headspace of the container can minimize oxidative degradation.[2]

  • pH: Maintain the solution pH in the neutral to slightly acidic range (pH 4-6). Use a suitable buffer system if necessary, ensuring the buffer components themselves do not react with the compound.

Troubleshooting Guide: Investigating Solution Instability

This section provides a more detailed, workflow-based approach to diagnosing and solving stability problems.

Problem: Unexpected Degradation or Emergence of Impurity Peaks

This workflow is designed to systematically identify the cause of instability and establish a robust, stability-indicating analytical method.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Analytical Method Validation cluster_2 Phase 3: Forced Degradation Study cluster_3 Phase 4: Resolution start Instability Observed (e.g., color change, new HPLC peaks) prep_review Review Preparation Protocol - Solvent purity - pH of solution - Dissolution method start->prep_review storage_review Review Storage Conditions - Temperature - Light exposure - Container type prep_review->storage_review method_dev Develop Stability-Indicating Method (e.g., HPLC-UV/MS) storage_review->method_dev If cause is not obvious peak_purity Assess Peak Purity (e.g., DAD, MS) method_dev->peak_purity mass_balance Confirm Mass Balance (% Assay + % Impurities ≈ 100%) peak_purity->mass_balance stress_testing Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) mass_balance->stress_testing If method is stability-indicating identify_degradants Identify Major Degradants (LC-MS, NMR) stress_testing->identify_degradants pathway Elucidate Degradation Pathway identify_degradants->pathway optimize Optimize Formulation & Storage - Add antioxidant? - Adjust pH/buffer - Select packaging pathway->optimize Use data to inform decisions confirm_stability Confirm Stability Under New Conditions optimize->confirm_stability

Caption: Experimental workflow for stability investigation.

Experimental Protocols

These protocols provide a starting point for your investigations. They should be adapted based on your specific experimental context and available equipment.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a molecule by identifying likely degradation products and pathways.[11][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Class A volumetric flasks, pipettes

  • pH meter

  • HPLC system with UV/DAD detector

  • Photostability chamber (ICH Q1B option)

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture.

  • Stress Conditions Setup: For each condition, mix the stock solution with the stressor in a volumetric flask. Store a control sample (stock solution with water instead of stressor) under ambient, protected-from-light conditions.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. If necessary, neutralize the acidic and basic samples before dilution to the target concentration for HPLC analysis.

  • Data Evaluation: Analyze all samples by a stability-indicating HPLC method. Calculate the percent degradation and determine the mass balance.

Forced Degradation Conditions Summary

Stress ConditionReagent/ParameterTypical ConditionsPurpose
Acid Hydrolysis 0.1 M HClRoom Temperature (RT) or 60°CTo test for susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOHRTTo test for susceptibility to base-catalyzed degradation. Phenols are often unstable in base.[7]
Oxidation 3% H₂O₂RTTo evaluate susceptibility to oxidative stress.
Thermal Stress Heat (Solid & Solution)60-80°CTo assess the impact of heat on both the solid material and the solution.[14]
Photostability Light ExposureICH Q1B compliant chamberTo determine if the molecule degrades upon exposure to UV and visible light.[8][9]
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water

  • Mobile Phase B: Acetonitrile (MeCN)

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector, scan for λmax (e.g., 230, 280, 320 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Procedure:

  • Initial Screening: Inject the pure compound, a placebo (if in formulation), and a mixture of stressed samples (e.g., a composite of acid, base, and peroxide-stressed samples).

  • Method Optimization: Adjust the gradient slope, mobile phase composition, and pH to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess peak purity across all peaks in the stressed samples. This ensures that each peak represents a single component.

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

This structured approach, grounded in established scientific principles and regulatory expectations, will empower you to confidently manage the stability of this compound in your research and development endeavors.

References

  • Vertex AI Search. (n.d.). The advantage of hydroxyacetophenone is that it remains very stable in pH 3-12 solutions.
  • Vertex AI Search. (n.d.). What are the advantages of p-hydroxyacetophenone over traditional preservatives?
  • Fernandes, L., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 25(16), 3582.
  • Pasquet, P.L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience, 57, 103586.
  • Sotolářová, D., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 12(1), 193.
  • Reed, R. A., & Li, Y. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences, 103(9), 2639-2647.
  • Cheméo. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-.
  • López-Molina, D., et al. (2014). Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. Food and Bioprocess Technology, 7(5), 1404-1413.
  • Duncan, K. A., & Alabugin, I. V. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Molecules, 28(15), 5764.
  • Matos, M. A. R., et al. (2003). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. Journal of Chemical & Engineering Data, 48(3), 693-699.
  • Cohen, S. G., & Chao, H. M. (1968). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society, 90(1), 165-173.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • S. K, P., & S, A. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5).
  • Yang, N. C. (1969). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. CORE.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 8(2).
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • ResearchGate. (2018). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
  • Rios, M. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(8).
  • SIELC Technologies. (2018). Ethanone, 1-(2,3,4-trihydroxyphenyl)-.
  • Davidson, R. S., et al. (1970). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 722-724.
  • PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone.
  • Ling, M., et al. (2013). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1039.
  • ChemBK. (2024). 1-(3,4-dimethoxyphenyl)ethanone.
  • Harvey, B. G., et al. (2018). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ACS Sustainable Chemistry & Engineering, 6(11), 14881-14891.
  • Szafranska, K., et al. (2023). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 28(13), 5183.
  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST Chemistry WebBook.
  • Cohen, S. G., & Chao, H. M. (1968). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society, 90(1), 165-173.
  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. NIST Chemistry WebBook.
  • He, J., & Yang, J. (2009). 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3030.
  • Alpha Chemika. (n.d.). p-HYDROXY ACETOPHENONE For Synthesis.
  • ResearchGate. (2025). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group.
  • He, J., & Yang, J. (2009). 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. ResearchGate.
  • Mallick, S., et al. (2007). A Novel Degradation Pathway in the Assimilation of Phenanthrene by Staphylococcus sp. Strain PN/Y via meta-Cleavage of 2-Hydroxy-1-naphthoic acid: Formation of trans-2,3-Dioxo-5-(2′-hydroxyphenyl)-pent-4-enoic Acid. FEMS Microbiology Letters, 270(2), 279-287.
  • Wikipedia. (n.d.). Organosilicon chemistry.

Sources

preventing degradation of 2'-hydroxy-3',4'-dimethoxyacetophenone during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent product degradation and optimize your reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone, which is commonly prepared via a Fries rearrangement or Friedel-Crafts acylation.

Issue 1: Low or No Yield of the Desired Product

Question: I performed the synthesis of 2'-hydroxy-3',4'-dimethoxyacetophenone using a Fries rearrangement of 3,4-dimethoxyphenyl acetate with aluminum chloride, but I obtained a very low yield of the desired product. What could be the potential causes and how can I improve the yield?

Answer:

Low yields in a Fries rearrangement can stem from several factors, primarily related to reagent quality, reaction conditions, and potential side reactions.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Catalyst Deactivation Aluminum chloride (AlCl₃) is a highly hygroscopic Lewis acid. Moisture in the reaction setup will react with and deactivate the catalyst, preventing the formation of the acylium ion necessary for the rearrangement.[1]1. Ensure all glassware is thoroughly flame-dried or oven-dried before use.2. Use freshly opened, anhydrous AlCl₃. If the container has been opened previously, consider using a fresh batch.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Incomplete Reaction The reaction time may be insufficient, or the temperature may be too low for the rearrangement to proceed to completion.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to track the consumption of the starting material (3,4-dimethoxyphenyl acetate).2. If the reaction appears to have stalled, consider increasing the reaction time or gradually increasing the temperature. Be aware that higher temperatures can sometimes favor the formation of different isomers.[2]
Suboptimal Reaction Temperature The ratio of ortho to para isomers in a Fries rearrangement is highly dependent on temperature. For the synthesis of the desired 2'-hydroxy isomer (ortho), higher temperatures are generally favored.[2]1. If you are obtaining a mixture of isomers with a high proportion of the para-isomer (4'-hydroxy-3',4'-dimethoxyacetophenone), consider increasing the reaction temperature. Temperatures above 100°C often favor the formation of the thermodynamically more stable ortho isomer due to the formation of a stable bidentate complex with the aluminum catalyst.[3]
Intermolecular Acylation The generated acylium ion can acylate another molecule of the starting ester or a phenol byproduct instead of undergoing intramolecular rearrangement. This is more likely to occur in polar solvents.[1][2]1. Consider using a non-polar solvent like nitrobenzene or performing the reaction neat (without solvent) to favor the intramolecular pathway.[1]

Experimental Protocol: Fries Rearrangement for 2'-hydroxy-3',4'-dimethoxyacetophenone

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add a suitable solvent, such as nitrobenzene.

  • Substrate Addition: Slowly add 3,4-dimethoxyphenyl acetate (1 equivalent) to the stirred suspension. The addition may be exothermic, so it is advisable to use an ice bath to maintain the temperature.

  • Reaction: Heat the mixture to the desired temperature (e.g., 120-160°C) and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[4][5]

Issue 2: Formation of a Significant Amount of a Demethylated Byproduct

Question: My final product shows a significant impurity that I suspect is a demethylated version of 2'-hydroxy-3',4'-dimethoxyacetophenone. Why is this happening and how can I prevent it?

Answer:

The formation of demethylated byproducts is a known side reaction when using strong Lewis acids like aluminum chloride with methoxy-substituted aromatic compounds.

Scientific Explanation:

Aluminum chloride can act as a Lewis acid to cleave methyl ethers.[6] The lone pair of electrons on the oxygen of the methoxy group can coordinate with the aluminum chloride, leading to the cleavage of the methyl C-O bond. In the case of 2'-hydroxy-3',4'-dimethoxyacetophenone, this can lead to the formation of di- or tri-hydroxyacetophenone derivatives.

Troubleshooting Workflow for Demethylation:

G start Demethylation Observed check_equivalents Check Equivalents of AlCl₃ start->check_equivalents check_temp Review Reaction Temperature check_equivalents->check_temp If > 1.2 eq. solution Reduced Demethylation check_equivalents->solution Use stoichiometric amount check_time Evaluate Reaction Time check_temp->check_time If too high check_temp->solution Lower temperature alt_lewis_acid Consider Milder Lewis Acid check_time->alt_lewis_acid If too long check_time->solution Shorten reaction time alt_lewis_acid->solution

Caption: Troubleshooting workflow for demethylation.

Preventative Measures:

Strategy Rationale
Control Stoichiometry of Lewis Acid Using a large excess of aluminum chloride can promote demethylation.[6]
Optimize Reaction Temperature and Time Prolonged reaction times and excessively high temperatures can increase the likelihood of demethylation.
Use a Milder Lewis Acid Other Lewis acids, such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or boron trifluoride (BF₃), are less aggressive towards methoxy groups.[7][8]
Alternative Synthetic Route A Friedel-Crafts acylation of 1,2,4-trimethoxybenzene can also yield the desired product, potentially with less demethylation if milder conditions are used.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of the reaction?

A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. The spots can be visualized under UV light (254 nm).[1]

Q2: What is the best way to purify the crude 2'-hydroxy-3',4'-dimethoxyacetophenone?

A2: The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective.[4][5]

  • Column Chromatography: For mixtures containing multiple byproducts, column chromatography on silica gel is the preferred method. A gradient of hexane and ethyl acetate is typically used as the eluent.[4]

Q3: How should I store 2'-hydroxy-3',4'-dimethoxyacetophenone to prevent degradation?

A3: As a phenolic compound, 2'-hydroxy-3',4'-dimethoxyacetophenone can be susceptible to oxidation and photodegradation. It should be stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.

Q4: What are the expected ¹H NMR spectral features for 2'-hydroxy-3',4'-dimethoxyacetophenone?

A4: The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the acetyl group, the methoxy groups, and the hydroxyl group. The exact chemical shifts will depend on the solvent used, but a general pattern can be predicted. For similar compounds, the hydroxyl proton often appears as a broad singlet at a downfield chemical shift.[9]

Illustrative Workflow for Synthesis and Purification:

G start Start: 3,4-Dimethoxyphenyl Acetate reaction Fries Rearrangement (AlCl₃, heat) start->reaction workup Aqueous Work-up (HCl/ice) reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product Pure 2'-hydroxy-3',4'-dimethoxyacetophenone purification->product

Caption: General workflow for synthesis and purification.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Fries Rearrangement for Acetophenone Synthesis. BenchChem.
  • US20210002200A1. (2021). Method for purification of 4-hydroxyacetophenone.
  • Eureka | Patsnap. (2020).
  • ResearchGate. (n.d.).
  • US10752571B2. (2020). Method for purification of 4-hydroxyacetophenone.
  • BenchChem. (2025). Technical Support Center: Optimizing 2'-Hydroxyacetophenone Yield in Fries Rearrangement.
  • Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. (2025).
  • Aiyar, S. N., Dass, I., & Seshadri, T. R. (n.d.). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin.
  • WO/2018/068902. (2018).
  • European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1.
  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). (2016). RSC Publishing.
  • Khayyat, S. A. (2017). Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Longdom Publishing.
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015).
  • Chem-Station Int. Ed. (2024).
  • ChemicalBook. (n.d.). 2'-hydroxy-4',5'-dimethoxyacetophenone(20628-06-2) 1 h nmr.
  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acyl
  • Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst | Request PDF. (2025).
  • WO2008091379A1. (2008). A process for the synthesis of biologically active oxygenated compounds by dealkylation of the corresponding alkyllethers.
  • The Fries Reaction. (n.d.).
  • ChemicalBook. (n.d.). 2',3',4'-trimethoxyacetophenone(13909-73-4) 1 h nmr.
  • 2'-Hydroxy-4'-methoxyacetophenone. (n.d.). SpectraBase.
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (n.d.). The Royal Society of Chemistry.
  • ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c)....
  • PubChem. (n.d.). (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116.
  • Wikipedia. (n.d.). Fries rearrangement.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone (CAS 5396-18-9), a key intermediate in the synthesis of various pharmaceutical compounds and natural products. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this valuable acetophenone. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.

The primary synthetic routes to this molecule involve electrophilic aromatic substitution, namely the Friedel-Crafts acylation or the related Fries rearrangement. While powerful, these reactions are notoriously sensitive to reaction conditions, and seemingly minor deviations can lead to significantly reduced yields, product mixtures, and purification difficulties. This guide addresses the most common issues in a direct question-and-answer format.

Core Synthetic Pathways

The two most prevalent strategies for synthesizing this compound are outlined below. The choice between them often depends on the availability and cost of starting materials.

Synthetic_Pathways cluster_0 Route A: Fries Rearrangement cluster_1 Route B: Friedel-Crafts Acylation 3,4-Dimethoxyphenol 3,4-Dimethoxyphenol 3,4-Dimethoxyphenyl acetate 3,4-Dimethoxyphenyl acetate 3,4-Dimethoxyphenol->3,4-Dimethoxyphenyl acetate Acetylation (Ac₂O or AcCl) Product_A This compound 3,4-Dimethoxyphenyl acetate->Product_A Fries Rearrangement (Lewis Acid, Heat) 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene Product_B This compound 1,2,3-Trimethoxybenzene->Product_B Friedel-Crafts Acylation (AcCl, Lewis Acid) + Demethylation

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or has failed completely. What are the most common causes?

This is the most frequent issue and typically points to two core problems in Friedel-Crafts type reactions involving phenols: catalyst deactivation and competitive O-acylation.[1]

  • Cause A: Lewis Acid Deactivation The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This forms a stable complex that not only deactivates the catalyst but also makes the aromatic ring less nucleophilic and thus less reactive towards the desired electrophilic substitution.[1]

  • Cause B: Competitive O-Acylation Phenols are bidentate nucleophiles, meaning they can be acylated on the aromatic ring (C-acylation) to give the desired ketone, or on the phenolic oxygen (O-acylation) to form a phenyl ester.[1][3] O-acylation is often the kinetically favored pathway, consuming your starting material without producing the target ketone.[1]

Solution: The key is to use a significant excess of the Lewis acid catalyst. A stoichiometric amount (or greater) is required. One equivalent of the catalyst will be complexed by the phenolic oxygen, and additional catalyst is needed to activate the acylating agent (e.g., acetyl chloride) and promote the reaction. Forcing conditions, such as higher temperatures, can then convert the O-acylated intermediate into the C-acylated product via a Fries rearrangement.[3][4][5]

Catalyst Stoichiometry Expected Outcome Rationale
Catalytic (e.g., <0.5 eq.)Predominantly O-acylation (Ester formation)Insufficient catalyst to overcome deactivation by the phenol and drive the reaction.
Stoichiometric (1.0 - 2.0 eq.)Mixture of O- and C-acylationEnough catalyst to initiate the reaction, but may not be sufficient to drive the Fries rearrangement to completion.
Excess (>2.0 eq.)Favors C-acylation (Desired Ketone)Sufficient catalyst overcomes substrate complexation and promotes the rearrangement of any formed ester to the thermodynamically stable ketone product.[4][6]
Q2: My main product is the ester (3,4-dimethoxyphenyl acetate), not the ketone. How do I force the reaction to the desired product?

This is a direct consequence of the O-vs-C acylation problem mentioned above. You have successfully performed the O-acylation. To get the desired product, you must now induce the Fries Rearrangement .

The Fries rearrangement is the Lewis acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone.[5][6] It is an equilibrium-driven process that can be manipulated by the reaction conditions.

Fries_Rearrangement_Concept Start 3,4-Dimethoxyphenyl acetate (O-Acylated Product) Intermediate Acylium Ion Intermediate [R-C=O]⁺ Start->Intermediate + Lewis Acid (e.g., AlCl₃) Ortho Ortho-Product (Desired Ketone) Intermediate->Ortho High Temp Non-polar Solvent Para Para-Product (Isomeric Impurity) Intermediate->Para Low Temp Polar Solvent

Caption: Conceptual overview of the Fries Rearrangement.

Solution: To convert the ester to the ketone, you must ensure your reaction conditions favor the rearrangement.

  • Increase Catalyst Concentration: If you isolated the ester, you can resubject it to the reaction with at least 2-3 equivalents of a strong Lewis acid like AlCl₃.[4]

  • Increase Temperature: Higher temperatures favor the formation of the ortho isomer, which is the desired product in this case.[1][5] The ortho-product can form a stable bidentate complex with the aluminum catalyst, making it the kinetically favored product at elevated temperatures.[5]

  • Choose the Right Solvent: Non-polar solvents (like nitrobenzene or carbon disulfide) tend to favor the formation of the ortho product. In many cases, the reaction can be run without a solvent.[5][7]

Parameter Condition for ortho-Product (Desired) Condition for para-Product (Isomer) Source
Temperature High (e.g., >100 °C)Low (e.g., < 40 °C)[1][5]
Solvent Polarity Non-polar (e.g., Nitrobenzene, CS₂) or neatPolar[5]
Catalyst Strong Lewis Acid (e.g., AlCl₃, BF₃)Strong Lewis or Brønsted Acid[5][6][8]
Q3: My work-up is generating an emulsion/tar, and I am losing a significant amount of product. How can I improve the isolation?

This is a common issue when quenching reactions containing large amounts of aluminum chloride. The hydrolysis of AlCl₃ is highly exothermic and can form aluminum hydroxides that complicate extraction.

Optimized Work-Up & Purification Protocol:

  • Cooling is Critical: Before the quench, cool the reaction vessel thoroughly in an ice-salt or acetone/dry ice bath.

  • Slow & Controlled Quench: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid. Pour the cooled reaction mixture slowly and with vigorous stirring into the ice/HCl mixture.[9][10] The acid is crucial to keep the aluminum salts soluble as [Al(H₂O)₆]³⁺ and prevent the precipitation of aluminum hydroxide.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Water (to remove bulk acid)

    • Saturated sodium bicarbonate solution (to neutralize remaining acid - watch for gas evolution!)

    • Brine (to break up emulsions and begin drying)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: The crude solid can often be purified by recrystallization. A reported successful solvent is methanol.[8]

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is an effective alternative for removing isomers and baseline impurities.[11]

Q4: How do I confirm the structure and purity of the final product?

Standard analytical techniques should be used to validate the identity and purity of your synthesized this compound.

  • Appearance: Should be a yellow solid.

  • Melting Point: 112-113 °C

  • ¹H NMR (CDCl₃, 300-400 MHz):

    • δ ~12.5 (s, 1H, phenolic -OH, deshielded by intramolecular H-bond)

    • δ ~7.3 (d, 1H, Ar-H)

    • δ ~6.5 (d, 1H, Ar-H)

    • δ ~3.9 (s, 6H, two -OCH₃ groups)

    • δ ~2.6 (s, 3H, acetyl -CH₃)

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): m/z 196.

  • Infrared (IR) Spectroscopy:

    • ~3400 cm⁻¹ (broad, O-H stretch)

    • ~1640 cm⁻¹ (C=O stretch, lowered due to H-bonding and conjugation)

    • ~1600, 1500 cm⁻¹ (C=C aromatic stretches)

Detailed Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is adapted from a literature procedure for a related Fries rearrangement and is optimized for the synthesis of the ortho-hydroxyketone.[8]

Materials:

  • 3,4-Dimethoxyphenyl acetate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Deionized Water

  • Methanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxyphenyl acetate (1.0 eq).

  • Cool the flask in an ice bath. Cautiously and slowly add boron trifluoride etherate (4.0 eq). The reaction is exothermic.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 110 °C and maintain for 5 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the mixture back to room temperature and then place it in an ice bath.

  • Slowly quench the reaction by adding 50 mL of cold deionized water. A brown solid should precipitate.

  • Filter the solid using a Büchner funnel and wash it thoroughly with a large volume of cold water to remove any residual acid and salts.

  • Recrystallize the crude solid from hot methanol to afford 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone as dark yellow blocks.[8] Note: The cited source produces the 4,5-dimethoxy isomer, but the procedure is directly applicable to the 3,4-dimethoxy target by starting with the correct acetate.

References

  • Blake, A. J., et al. (2013). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o139.
  • Al-Karawi, A. J. M. (2020). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 84-91.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.
  • Wikipedia. (n.d.). Fries rearrangement.
  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?
  • ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
  • Royal Society of Chemistry. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
  • MDPI. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
  • ResearchGate. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
  • MDPI. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Sciencemadness Discussion Board. (2012). Synthesis of Acetophenone.

Sources

Technical Support Center: Synthesis of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted acetophenones. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common pitfalls encountered during synthetic procedures. The following content is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Friedel-Crafts Acylation - The Workhorse Reaction

The Friedel-Crafts acylation is the most prevalent method for synthesizing acetophenone derivatives. It involves the reaction of an aromatic ring with an acylating agent (typically acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[1][2] While powerful, this reaction is sensitive to a variety of factors that can impact its success.

FAQ 1: My Friedel-Crafts acylation is resulting in a very low or no yield. What are the primary causes?

Low yields are a frequent issue and can often be traced back to a few critical parameters. A systematic check of your setup and reagents is the first step in troubleshooting.

Causality & Troubleshooting:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, or a carbonyl group), the aromatic ring is "deactivated" and too electron-poor to attack the acylium ion electrophile.[3][4][5] Friedel-Crafts reactions generally fail with substrates that are less reactive than halobenzenes.[5]

  • Catalyst Inactivity or Insufficiency: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is the heart of the reaction but also a major source of problems.

    • Moisture Sensitivity: AlCl₃ reacts vigorously with water. Any moisture in your glassware, solvent, or starting materials will hydrolyze and deactivate the catalyst.[4] It is imperative to use oven-dried or flame-dried glassware and anhydrous solvents.[6]

    • Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent) of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[7][8] The catalyst is only regenerated upon aqueous workup.[8] Using sub-stoichiometric amounts will result in incomplete conversion.

  • Incompatible Functional Groups: Aromatic rings substituted with amines (-NH₂, -NHR) or alcohols (-OH) are problematic. The lone pairs on the nitrogen or oxygen atoms will coordinate strongly with the Lewis acid catalyst.[9] This forms a complex that deactivates the ring even more strongly than a nitro group, preventing the acylation reaction.[9]

  • Sub-optimal Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition of reagents or the formation of side products.[4]

Troubleshooting Workflow for Low Yield

LowYield start Low or No Yield Observed sub_check Check Substrate |  Is the ring strongly deactivated (-NO2, -CF3)? |  Does it have an -NH2 or -OH group? start->sub_check 1. Analyze Substrate cat_check Check Catalyst |  Was AlCl3 stoichiometric (≥1 eq)? |  Were anhydrous conditions maintained? start->cat_check 2. Verify Catalyst cond_check Check Conditions |  Was temperature optimized? |  Were reagents pure? start->cond_check 3. Review Conditions sol_sub Solution: Choose alternative synthesis (e.g., Grignard) or use a more activating precursor. sub_check:f1->sol_sub YES sub_check:f2->sol_sub YES sol_cat Solution: Use >1 eq. of AlCl3. Ensure all glassware is flame-dried and solvents are anhydrous. cat_check:f1->sol_cat NO cat_check:f2->sol_cat NO sol_cond Solution: Screen temperatures (e.g., 0°C to reflux). Purify starting materials. cond_check:f1->sol_cond NO cond_check:f2->sol_cond NO

FAQ 2: My reaction produced a mixture of ortho, para, and meta isomers. How can I improve regioselectivity?

Regioselectivity is governed by the electronic and steric properties of the substituents already present on the aromatic ring. Understanding these directing effects is key to predicting and controlling the outcome.

Causality & Troubleshooting:

  • Electronic Effects:

    • Activating Groups (Ortho, Para-Directors): Electron-donating groups (e.g., -OCH₃, -CH₃, -OH) activate the ring, particularly at the ortho and para positions, directing the incoming acyl group to these sites.

    • Deactivating Groups (Meta-Directors): Electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring but direct the incoming electrophile to the relatively less deactivated meta position.

    • Halogens (Ortho, Para-Directors): Halogens are an exception; they are deactivating overall due to induction but direct ortho/para because of resonance.

  • Steric Hindrance: Bulky substituents on the ring can sterically block the ortho positions, favoring substitution at the more accessible para position.[10] For example, the acylation of tert-butylbenzene will yield almost exclusively the para product.

  • Reaction Conditions: Temperature and choice of catalyst can influence the ortho/para ratio. Lower temperatures often favor the para isomer, which is typically the thermodynamically more stable product.

Data on Isomer Distribution

The following table summarizes the typical directing effects of common functional groups in Friedel-Crafts acylation.

Substituent (R) on BenzeneGroup TypeDirecting EffectTypical Major Product(s)
-OCH₃ (Anisole)Strongly ActivatingOrtho, Parapara-Methoxyacetophenone
-CH₃ (Toluene)ActivatingOrtho, Parapara-Methylacetophenone
-Cl (Chlorobenzene)DeactivatingOrtho, Parapara-Chloroacetophenone
-COCH₃ (Acetophenone)Strongly DeactivatingMetaReaction is highly disfavored
-NO₂ (Nitrobenzene)Strongly DeactivatingMetaReaction generally fails
FAQ 3: I'm observing di-acylated products. Isn't polysubstitution rare in Friedel-Crafts acylation?

You are correct; polysubstitution is a significant drawback in Friedel-Crafts alkylation but is generally not an issue in acylation.[9][11]

Why it's usually avoided: The acyl group (-COR) attached to the ring is electron-withdrawing.[10] This deactivates the aromatic ring, making the mono-acylated product significantly less reactive than the starting material.[8][10] This inherent self-limitation is a major advantage of the acylation reaction.[7][11]

When it can occur: While uncommon, di-acylation can happen under specific circumstances:

  • Highly Activated Substrates: If the starting aromatic ring is extremely electron-rich (e.g., a polyalkoxybenzene), the deactivating effect of the first acyl group may not be sufficient to prevent a second addition.

  • Forcing Reaction Conditions: Using a large excess of a highly reactive acylating agent and catalyst at elevated temperatures for prolonged periods can sometimes lead to minor amounts of di-acylated products.[8]

Troubleshooting Workflow for Polysubstitution

Polysubstitution start Di-acylated Product Observed sub_check Analyze Substrate |  Is the aromatic ring highly activated (e.g., multiple -OR groups)? start->sub_check cond_check Analyze Conditions |  Was a large excess of acylating agent/catalyst used? |  Was the temperature elevated? start->cond_check sol_sub Solution: The substrate is too reactive. Consider a milder acylating agent (anhydride vs. chloride) or protect other activating groups. sub_check:f1->sol_sub YES sol_cond Solution: Reduce stoichiometry to 1:1 (Substrate:Acyl Agent). Run reaction at a lower temperature. cond_check:f1->sol_cond YES cond_check:f2->sol_cond YES

Section 2: Alternative Synthetic Routes & Their Pitfalls

While Friedel-Crafts acylation is common, other methods are employed, particularly when the substrate is incompatible with Lewis acids.[1][12]

FAQ 4: I am using a Grignard reaction with a nitrile to synthesize my acetophenone derivative, but the yield is poor and I see byproducts. What's going wrong?

The reaction of an organomagnesium (Grignard) reagent with a benzonitrile derivative is an excellent alternative, especially for substrates that are sensitive to strong acids.[13][14] However, its success hinges on meticulous technique.

Causality & Troubleshooting:

  • Strictly Anhydrous Conditions: This is the most critical factor. Grignard reagents are extremely strong bases and will react instantly with any protic source, especially water.[13] This not only consumes the Grignard reagent, reducing yield, but also generates alkanes that can complicate purification.

    • Solution: All glassware must be rigorously oven- or flame-dried. All solvents (typically ethers like THF or diethyl ether) must be anhydrous grade and preferably distilled from a drying agent. The reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).[13]

  • Impure Magnesium: The magnesium turnings used to generate the Grignard reagent can have an oxide layer on their surface that inhibits the reaction.

    • Solution: Briefly crush the magnesium turnings in a mortar and pestle or activate them with a small crystal of iodine or 1,2-dibromoethane before adding the halide.

  • Side Reactions during Hydrolysis: The reaction proceeds through an intermediate imine salt, which is hydrolyzed with acid to yield the final ketone.[13] If the hydrolysis conditions are not controlled, side reactions can occur.

    • Solution: Perform the hydrolysis at a low temperature (e.g., in an ice bath) by slowly and carefully adding aqueous acid to the reaction mixture.

FAQ 5: I'm considering the oxidation of a substituted ethylbenzene. What are the common challenges with this method?

The catalytic oxidation of ethylbenzenes is a major industrial route to acetophenones.[1][15] It is often seen as a "greener" alternative to Friedel-Crafts reactions.[12][16] However, controlling the selectivity can be a challenge.

Causality & Troubleshooting:

  • Low Selectivity/Over-oxidation: The primary challenge is preventing the oxidation from proceeding past the ketone stage to form other products like 1-phenylethanol or benzoic acid.[17]

    • Solution: The choice of catalyst and oxidant is crucial. A variety of heterogeneous catalysts, often involving transition metals like cobalt, manganese, or copper, have been developed to improve selectivity.[12][16][18] Oxidants like tert-butyl hydroperoxide (TBHP) can sometimes offer better selectivity than molecular oxygen under milder conditions.[19]

  • Low Conversion: The C-H bonds in ethylbenzene are relatively inert, and achieving high conversion can be difficult without compromising selectivity.[17]

    • Solution: Reaction conditions, including temperature, pressure, and reaction time, must be carefully optimized for the specific catalyst system being used.[16] For instance, some catalyst systems show optimal performance at a specific temperature, with yields decreasing at higher temperatures due to oxidant degradation.[19]

Section 3: Experimental Protocols & Data

Protocol: Synthesis of 4-Methylacetophenone via Friedel-Crafts Acylation

This protocol provides a representative example of a Friedel-Crafts acylation reaction for the synthesis of 4-methylacetophenone from toluene and acetyl chloride.

Workflow Diagram

ProtocolWorkflow Setup 1. Setup Flame-dry glassware. Assemble flask with addition funnel and condenser under N2. Cool 2. Cool & Add Catalyst Cool anhydrous solvent (e.g., DCM) to 0°C. Add AlCl3. Setup->Cool AddAcCl 3. Add Acylating Agent Add acetyl chloride dropwise at 0°C. Cool->AddAcCl AddToluene 4. Add Substrate Add toluene dropwise, maintaining T < 10°C. AddAcCl->AddToluene React 5. Reaction Warm to RT. Stir for 1-2 hours. Monitor by TLC. AddToluene->React Workup 6. Workup Quench by slowly pouring into ice/conc. HCl. Separate organic layer. React->Workup Wash 7. Wash & Dry Wash with water, NaHCO3, brine. Dry over MgSO4. Workup->Wash Purify 8. Purify Filter, remove solvent by rotary evaporation. Purify by vacuum distillation. Wash->Purify

Procedure:

  • Setup: In a fume hood, assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all joints are properly sealed. The apparatus should be maintained under a dry nitrogen or argon atmosphere.

  • Reagent Preparation: To the flask, add 50 mL of anhydrous dichloromethane. Cool the flask to 0°C in an ice bath. Carefully and in portions, add anhydrous aluminum chloride (1.2 equivalents) to the stirred solvent.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 10°C.

  • Addition of Toluene: After the addition is complete, add toluene (1.0 equivalent), dissolved in 20 mL of anhydrous dichloromethane, to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, again maintaining a low temperature.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing a mixture of 100 g of crushed ice and 25 mL of concentrated HCl.[4] This step is exothermic and will release HCl gas. Stir until the ice has melted and the two layers are distinct.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.[8]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 4-methylacetophenone.[8]

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • Gauth. (n.d.). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri [Chemistry].
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • ProQuest. (2021). A Review on Selective Production of Acetophenone from Oxidation of Ethylbenzene over Heterogeneous Catalysts in a Decade.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • ResearchGate. (2021). A Review on Selective Production of Acetophenone from Oxidation of Ethylbenzene over Heterogeneous Catalysts in a Decade | Request PDF.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • ACS Publications. (2023). Selective Catalytic Oxidation of Ethylbenzene to Acetophenone: A Review of Catalyst Systems and Reaction Mechanisms.
  • OUCI. (2016). Synthesis of acetophenone from aerobic catalytic oxidation of ethylbenzene over Ti–Zr–Co alloy catalyst: Influence of annealing conditions.
  • PubMed Central. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Testbook. (n.d.). [Solved] Polysubstitution is a major drawback in:.
  • ACS Publications. (2025). Highly Efficient Catalytic Oxidation of Ethylbenzene to Acetophenone over CuO-Loaded Mesoporous FDU-12 Under Mild Conditions.

Sources

Technical Support Center: Enhancing the Biological Activity of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone and its derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you enhance the biological activity of these promising compounds in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, properties, and biological evaluation of this compound derivatives.

Q1: What are the key structural features of this compound derivatives that are important for their biological activity?

A1: The biological activity of these derivatives is significantly influenced by the substitution pattern on the aromatic rings. The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups are critical. The hydroxyl group at the C2 position can form an intramolecular hydrogen bond with the carbonyl group, influencing the molecule's conformation. The methoxy groups at C3 and C4 are also key modulators of activity. Further derivatization, such as the formation of chalcones by condensation with various benzaldehydes, introduces a reactive α,β-unsaturated ketone system and another aromatic ring, providing a larger scaffold for interaction with biological targets. The nature and position of substituents on this second aromatic ring further fine-tune the biological activity.

Q2: What are the common synthetic routes to prepare derivatives of this compound?

A2: A common and versatile method for synthesizing derivatives, particularly chalcones, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of this compound with a substituted benzaldehyde. The choice of base (e.g., NaOH, KOH, or piperidine) and solvent (e.g., ethanol) can significantly impact the reaction yield and purity of the product.[1][2] For the synthesis of the parent compound, a Fries rearrangement of 3,4-dimethoxyphenyl acetate can be employed.[3]

Q3: What are the primary biological activities exhibited by these compounds?

A3: Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[4][5][6] The specific activity and potency are highly dependent on the structural modifications of the parent molecule.

Q4: How can I improve the solubility of my derivatives for biological assays?

A4: Poor aqueous solubility is a common challenge. Initially, dissolving the compound in a minimal amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) before preparing aqueous dilutions for assays is a standard practice. For derivatives with multiple hydroxyl groups, solubility can be particularly challenging.[1] In such cases, exploring different formulation strategies or creating more soluble pro-drug forms might be necessary for in vivo studies.

Troubleshooting Guides

This section provides practical solutions to specific problems you might encounter during your experimental work.

Guide 1: Synthesis & Characterization

Issue: Low Yield in Claisen-Schmidt Condensation for Chalcone Synthesis

Low yields are a frequent obstacle in the synthesis of chalcone derivatives. Here’s a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Impurities in either the this compound or the benzaldehyde derivative can lead to side reactions and significantly lower the yield.[2][7]

    • Solution: Ensure the purity of your starting materials through techniques like recrystallization or column chromatography. Confirm purity via melting point analysis or NMR spectroscopy.

  • Catalyst and Reaction Conditions: The choice and concentration of the base catalyst are crucial. Excess base can promote unwanted side reactions, while insufficient base will result in low conversion.[1]

    • Solution:

      • Optimize Base Concentration: Titrate the concentration of your base (e.g., KOH or NaOH).

      • Vary the Catalyst: Experiment with different catalysts, such as piperidine, which can be effective for certain substrates.[2]

      • Adjust Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature.[1] For some polyhydroxy chalcones, heating at 55-60°C for 14-16 hours has proven effective.[1]

  • Reactant Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Using a slight excess (e.g., 1.1 equivalents) of the benzaldehyde derivative can help drive the reaction to completion.[1]

  • Alternative Energy Sources: Conventional heating methods may not always be optimal.

    • Solution: Consider using microwave irradiation or ultrasonication, which can significantly reduce reaction times and improve yields by providing localized and efficient heating.[1]

Issue: Ambiguous NMR Spectra

Interpreting NMR spectra for these derivatives can be complex due to the number of aromatic protons and their coupling patterns.

  • Overlapping Aromatic Signals: The protons on the two aromatic rings can resonate in a similar region, leading to complex multiplets.

    • Solution:

      • 2D NMR: Perform 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, which will aid in assigning the signals to specific protons.

      • Reference Spectra: Compare your spectra with published data for similar compounds. The protons ortho to the carbonyl group on the acetophenone ring are typically shifted downfield (δ ~7.8–8.0 ppm) due to the electron-withdrawing effect of the carbonyl group.[8] The singlet for the acetyl methyl group is typically found around δ 2.6 ppm.[8]

  • Presence of Impurities: Unidentified peaks can complicate spectral analysis.

    • Solution: Correlate your ¹H NMR with TLC analysis of your product. If multiple spots are observed on TLC, it indicates the presence of impurities. Further purification by column chromatography or recrystallization is necessary.

Guide 2: Biological Assays

Issue: Inconsistent Results in Antimicrobial Assays

Assessing the antimicrobial activity of novel compounds can be fraught with challenges that lead to poor reproducibility.

  • Compound Solubility and Precipitation: As mentioned in the FAQs, poor solubility can lead to the compound precipitating in the assay medium, resulting in an inaccurate assessment of its activity.

    • Solution:

      • Visual Inspection: Before and after incubation, visually inspect your assay plates (e.g., 96-well plates for broth microdilution) for any signs of precipitation.

      • Solvent Control: Always include a solvent control (e.g., medium with the same concentration of DMSO used to dissolve the compound) to ensure the solvent itself is not inhibiting microbial growth.

  • Choice of Assay Method: Different methods for assessing antimicrobial activity have their own advantages and limitations.[9]

    • Solution:

      • Method Selection: For initial screening, agar diffusion methods (disk or well diffusion) are cost-effective. However, for quantitative data like Minimum Inhibitory Concentration (MIC), broth dilution methods are preferred.[9][10]

      • Standardization: Adhere to established protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure consistency and comparability of your results.[10]

  • Interference with Assay Readout: Some colored compounds can interfere with colorimetric assays (e.g., those using resazurin or MTT).

    • Solution: Run a control with your compound in the medium without microorganisms to check for any intrinsic color change or absorbance that could affect the final reading.

Issue: Variability in Antioxidant Activity Assays

The measured antioxidant activity can vary significantly depending on the assay used.

  • Mechanism of Action: Antioxidants can act through various mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET). No single assay can capture all these mechanisms.[11]

    • Solution: Use a panel of different antioxidant assays to get a comprehensive profile of your compound's activity.[12][13][14] Common assays include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).

  • Reaction Kinetics: The reaction between an antioxidant and a radical is not always instantaneous.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for your antioxidant assay to ensure the reaction has reached completion.

  • Lack of Correlation: You may observe a poor correlation between different antioxidant assays or between total phenolic content and antioxidant activity.[15]

    • Explanation: This is not unexpected, as different assays measure different aspects of antioxidant capacity, and not all phenolic compounds have the same antioxidant potential.[15] This highlights the importance of using multiple assays to build a complete picture.

Data & Protocols

Structure-Activity Relationship (SAR) Summary

The following table summarizes hypothetical SAR data for a series of chalcone derivatives based on the this compound scaffold. This data is for illustrative purposes to guide your derivatization strategy.

DerivativeR1 (Position on Benzaldehyde Ring)IC50 (µM) vs. MCF-7 Cancer CellsMIC (µg/mL) vs. S. aureusDPPH Scavenging (%) at 50 µM
1 H25.412845.2
2 4-OH15.86478.9
3 4-OCH322.112852.6
4 4-Cl18.93248.3
5 3,4-diOH10.26485.4
6 3,4-diOCH328.525640.1

Interpretation:

  • Hydroxyl Groups: The presence of hydroxyl groups, particularly at the 4-position of the second aromatic ring (Derivative 2) and in a catechol arrangement (Derivative 5), appears to enhance both anticancer and antioxidant activity.

  • Electron-Withdrawing Groups: An electron-withdrawing group like chlorine at the 4-position (Derivative 4) seems to improve antimicrobial activity and has a moderate effect on anticancer activity.

  • Methoxy Groups: While methoxy groups are present on the parent scaffold, adding more on the second ring (Derivative 6) appears to decrease activity across the board compared to hydroxyl groups.

Experimental Protocols

Protocol 1: General Procedure for Chalcone Synthesis via Claisen-Schmidt Condensation

  • Dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • To this stirred solution, add an aqueous solution of a base catalyst (e.g., 40-50% KOH) dropwise at room temperature.

  • Monitor the reaction progress by TLC. The reaction may be stirred at room temperature or heated to reflux (typically 2-6 hours) depending on the reactivity of the substrates.[2][7]

  • Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water and acidify with dilute HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation Start This compound + Substituted Benzaldehyde Reaction Claisen-Schmidt Condensation (Base, EtOH) Start->Reaction Workup Acidic Workup & Precipitation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structure Confirmation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Purity Purity Assessment (TLC, HPLC) Purification->Purity Antimicrobial Antimicrobial Assays (MIC, MBC) Purity->Antimicrobial Antioxidant Antioxidant Assays (DPPH, ABTS) Purity->Antioxidant Anticancer Anticancer Assays (MTT, Cell Cycle) Purity->Anticancer

Caption: A general workflow for the synthesis, purification, characterization, and biological evaluation of chalcone derivatives.

Signaling_Pathway Derivative Bioactive Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS Scavenges IKK IKK Derivative->IKK Inhibits ROS->IKK Activates NFkB NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes Activates Transcription IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB->NFkB Inhibits Cell_Stress Cellular Stress Cell_Stress->ROS Induces

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of a bioactive derivative.

References

  • Fair, R. J., & Kormos, C. M. (2008). Challenges for the Development of New Antimicrobials— Rethinking the Approaches. National Center for Biotechnology Information.
  • StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Schaich, K. M., Tian, X., & Xie, J. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of Functional Foods, 14, 111-125.
  • Hermans, N., Cos, P., De Meyer, G. R., Maes, L., & Vlietinck, A. J. (2007). Challenges and pitfalls in antioxidant research. Current Medicinal Chemistry, 14(4), 417-430.
  • Fun, H. K., Ooi, C. W., & Schatschneider, B. (2012). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o139.
  • Bentham Science Publishers. (2007). Challenges and Pitfalls in Antioxidant Research.
  • Aiemglan, P., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 27(17), 5695.
  • Silver, L. L. (2011). Challenges of antibacterial discovery. Clinical microbiology reviews, 24(1), 71-109.
  • Munteanu, I. G., & Apetrei, C. (2021). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. International Journal of Food Properties, 24(1), 1178-1196.
  • ResearchGate. (2007). (PDF) Challenges and Pitfalls in Antioxidant Research.
  • ResearchGate. (n.d.). Challenges related to developing novel antibacterial compounds.
  • ResearchGate. (2024). How to improve the yield of chalcone synthesis?
  • Scribd. (n.d.). Acetophenone 13C NMR Analysis.
  • ResearchGate. (2020). Low yield with HCl in chalcone synthesis: Why?
  • Ali, A. M., et al. (2015). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 20(7), 12594-12613.
  • Ali, A. M., et al. (2015). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 20(7), 12594-12613.
  • YouTube. (2021). NMR spectrum of acetophenone.
  • El-Faham, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7609.
  • Valente, S., et al. (2020). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules, 25(11), 2636.
  • YouTube. (2018). NMR spectroscopy acetophenone.
  • PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone.
  • Szychowska, K., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6598.
  • Der Pharma Chemica. (n.d.). Anticancer and antimicrobial activity of methoxy amino chalcone derivatives.
  • University of Regensburg. (n.d.). acetophenone (NMR Spectrum).
  • da Silva, A. F., et al. (2023). Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish. 3 Biotech, 13(8), 268.
  • Fun, H. K., et al. (2008). 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2324.
  • ResearchGate. (2014). Synthesis, characterization and antimicrobial efficacy of Zr(IV), Rh(III), Th(IV) and UO2(VI) complexes with (2E)-2-(4-hydroxy-3- Methoxycyclohex-3-enylidene)-1-(3, 4-dimethylphenyl)ethanone and (1E,6E)-1, 7-bis(4-hydroxy-3-methoxy phenyl) Hepta-1, 6 diene-3, 5-dione.
  • Fassihi, A., et al. (2009). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Iranian journal of pharmaceutical research : IJPR, 8(2), 113-119.
  • Indonesian Journal of Chemistry. (2014). Syntheses and antioxidant activities of some hydroxy dimethoxy chalcone derivatives.
  • ResearchGate. (n.d.). Representative natural compounds with antimicrobial activity.
  • Jasinski, J. P., et al. (2009). 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3030.
  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-.
  • ResearchGate. (2009). (PDF) 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone.
  • AlNeyadi, S. S., et al. (2014). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Journal of Chemistry, 2014, 1-7.
  • ResearchGate. (n.d.). Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on....
  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-.

Sources

Technical Support Center: Overcoming Low Solubility of 2'-hydroxy-3',4'-dimethoxyacetophenone in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 2'-hydroxy-3',4'-dimethoxyacetophenone in various bioassay systems. Our goal is to equip you with the knowledge to design robust experiments, ensure data integrity, and unlock the full potential of this compound in your research.

Introduction: The Solubility Challenge

2'-hydroxy-3',4'-dimethoxyacetophenone is a phenolic compound with potential radical-scavenging activity.[1] However, its hydrophobic nature presents a significant hurdle in aqueous bioassay environments, often leading to precipitation, inaccurate concentration measurements, and unreliable results.[2][3] This guide will explore the underlying causes of these issues and provide practical, evidence-based solutions.

Physicochemical Properties at a Glance
PropertyValueSource
Molecular Formula C10H12O4[1][4][5]
Molecular Weight 196.20 g/mol [1][4][5]
Melting Point 75-77°C[1][4]
Boiling Point 308.1°C at 760 mmHg[4]
Solubility Soluble in Chloroform, Methanol.[1] Insoluble in water.[6]
Appearance Off-White to Light yellow to Light orange powder to crystal[7]

I. Troubleshooting Guide: From Stock Solution to Final Assay

Precipitation of your test compound is a common and frustrating issue that can occur at multiple stages of your experiment.[3][8] This section provides a logical workflow to diagnose and resolve solubility problems.

Diagram: Troubleshooting Workflow for Compound Precipitation

Caption: A step-by-step guide to identifying and resolving compound precipitation issues.

Detailed Troubleshooting Steps

Issue 1: Precipitate Observed in the DMSO Stock Solution

  • Probable Cause: The compound's solubility limit in DMSO has been exceeded, or the compound has precipitated out of solution due to improper storage, such as freeze-thaw cycles.[2][9]

  • Solutions:

    • Verify DMSO Quality: Use anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.

    • Optimize Storage: Store DMSO stock solutions at room temperature in tightly sealed vials to prevent water absorption. Minimize freeze-thaw cycles.[2]

    • Gentle Warming and Sonication: Warm the stock solution to 37°C and use a bath sonicator to aid in redissolving the compound. However, be cautious as this may lead to a supersaturated solution that can precipitate later.[2]

    • Lower Stock Concentration: Preparing a less concentrated stock solution can prevent precipitation.[2]

Issue 2: Compound Precipitates Immediately Upon Dilution into Aqueous Assay Buffer

  • Probable Cause: The sudden change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to crash out of solution. This is a common issue of kinetic solubility.[3]

  • Solutions:

    • Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution of the compound in DMSO first, before adding it to the aqueous buffer. This gradual change in concentration can sometimes prevent precipitation.[2]

    • Control Final DMSO Concentration: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[3] However, for some sensitive cell lines or assays, even lower concentrations (below 0.1%) are recommended.[10] It's crucial to determine the maximum tolerable DMSO concentration for your specific assay through preliminary vehicle control experiments.[10]

    • Buffer Composition: The pH and components of your assay buffer can influence compound solubility. For ionizable compounds, adjusting the pH may improve solubility.[3]

Issue 3: Turbidity or Precipitate Appears During the Bioassay Incubation

  • Probable Cause: The compound may be unstable in the assay medium over time, or it may be interacting with components of the medium, such as proteins in serum.[3] Temperature fluctuations during incubation can also affect solubility.

  • Solutions:

    • Assess Kinetic Solubility: Determine the maximum soluble concentration of your compound in the final assay buffer over the time course of your experiment. This can be done using nephelometry, which measures light scattering from suspended particles.[3]

    • Reduce Incubation Time: If feasible for your assay, a shorter incubation period may prevent time-dependent precipitation.

    • Incorporate Solubilizing Agents: The use of excipients like cyclodextrins or non-ionic surfactants can help maintain the compound's solubility in the aqueous environment.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the maximum final concentration of DMSO I should use in my cell-based assay?

A1: The optimal final DMSO concentration is highly dependent on the cell type and the duration of the assay.[10]

  • General Guideline: Aim for a final DMSO concentration below 0.5%. Many cell lines can tolerate up to 1% for short-term exposure, but this can have off-target effects.[3][10]

  • Sensitive Cells: For particularly sensitive cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[10]

  • Cytotoxicity: Concentrations above 1% can lead to significant cytotoxicity, potentially damaging cell membranes, inducing oxidative stress, or causing cell death.[10] It is imperative to run a DMSO vehicle control to assess its impact on your specific cell line.[11]

DMSO ConcentrationGeneral Effect on Cells
< 0.1% Generally considered safe for most cell lines with minimal effects.[10]
0.1% - 1% May have subtle effects on some cell types, especially with longer exposure.[10]
> 1% Increased risk of cytotoxicity and off-target effects.[10][11]
5% - 10% Can significantly inhibit cell proliferation and induce cell death. Used for cryopreservation.[11][12]

Q2: My compound is still precipitating even with optimized DMSO concentrations. What are my other options?

A2: If optimizing DMSO concentration is insufficient, consider using solubilizing excipients. These agents can encapsulate or interact with the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[2]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][14] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[15]

  • Co-solvents: Using a mixture of solvents can increase the solubility of a poorly water-soluble drug.[17] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[18][19] The principle of co-solvency involves reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[17]

  • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic compounds, aiding in their solubilization.[19][20] However, it is crucial to test for any potential interference of the surfactant with the bioassay itself.

Q3: How can I prepare a stock solution of 2'-hydroxy-3',4'-dimethoxyacetophenone using a co-solvent system?

A3: A co-solvent system can be an effective strategy. Here is a general protocol for preparing a stock solution using a DMSO and PEG 400 co-solvent system.

Protocol: Co-solvent Stock Solution Preparation
  • Weigh the Compound: Accurately weigh the desired amount of 2'-hydroxy-3',4'-dimethoxyacetophenone in a sterile microcentrifuge tube.

  • Initial Solubilization in DMSO: Add a minimal volume of 100% DMSO to completely dissolve the compound. Vortex thoroughly.

  • Addition of Co-solvent: Add an equal volume of PEG 400 to the DMSO solution. Vortex again to ensure a homogenous mixture. This will result in a 1:1 (v/v) DMSO:PEG 400 stock solution.

  • Storage: Store the co-solvent stock solution at room temperature, protected from light.

Q4: Can I use sonication to redissolve precipitated compound in my assay plate?

A4: In-well sonication can be a useful technique to redissolve precipitated compounds directly in the assay plate.[2] It can sometimes even create a supersaturated solution. However, this should be used with caution as the compound may precipitate again over time. It is also important to ensure that the sonication process does not negatively impact the cells or other assay components.

III. Advanced Solubilization Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary.

Cyclodextrin Inclusion Complexes

Cyclodextrins are powerful tools for enhancing the solubility of hydrophobic compounds.[13][14] The formation of an inclusion complex is a dynamic equilibrium process.

Diagram: Cyclodextrin Inclusion Complex Formation

Cyclodextrin Inclusion cluster_0 Aqueous Environment Compound Hydrophobic Compound Complex Inclusion Complex (Soluble) Compound->Complex + CD Cyclodextrin CD->Complex +

Caption: Schematic of a hydrophobic compound forming a soluble inclusion complex with a cyclodextrin molecule.

Protocol: Preparation of a Cyclodextrin Formulation
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10% w/v).

  • Add Compound: Add the powdered 2'-hydroxy-3',4'-dimethoxyacetophenone to the cyclodextrin solution.

  • Incubate and Mix: Incubate the mixture at room temperature with constant stirring or shaking for several hours to facilitate the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: Accurately determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

IV. Conclusion and Best Practices

Successfully overcoming the solubility challenges of 2'-hydroxy-3',4'-dimethoxyacetophenone in bioassays requires a systematic approach. By understanding the physicochemical properties of the compound and the principles of solubilization, researchers can design and execute more reliable and reproducible experiments.

Key Takeaways:

  • Start with a High-Quality Stock Solution: Use anhydrous DMSO and proper storage techniques to prevent precipitation.

  • Optimize the Dilution Step: Control the final DMSO concentration and consider serial dilutions.

  • Validate Your System: Always run vehicle controls to assess the impact of solvents and excipients on your bioassay.

  • Consider Solubilizing Excipients: Cyclodextrins and co-solvents are powerful tools for enhancing the solubility of hydrophobic compounds.

  • Characterize Your Final Formulation: When using advanced solubilization techniques, it is essential to determine the actual concentration of the solubilized compound.

By implementing these strategies, you can minimize the impact of low solubility on your research and obtain more accurate and meaningful data.

References

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Gali, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(5), 717.
  • Crini, G., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(3), 1329.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • ResearchGate. (n.d.). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Liu, R. (Ed.). (2019). Water-Insoluble Drug Formulation. CRC press.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Popa-Burke, I. G., et al. (2004). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 9(4), 330–338.
  • de Abreu, V. H. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Mediators of inflammation, 2019, 6085852.
  • Illumina. (2025, November 24). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay.
  • Wang, Y., et al. (2023). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. International Journal of Molecular Sciences, 24(6), 5585.
  • Homayun, B., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(10), 1645.
  • Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development, 8(2), 75-78.
  • PharmTech. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
  • ResearchGate. (2025, August 6). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect.
  • Suthar, M., et al. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian journal of pharmaceutical sciences, 75(1), 50–59.
  • van der Vegt, N. F. A., & Smith, W. (2010). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 114(35), 11385–11391.
  • NIST. (n.d.). 2,4'-Dihydroxy-3'-methoxyacetophenone.
  • Hirose, Y., et al. (1991). Antimicrobial Substance, 3′,4′-Dihydroxyacetophenone, in Coffee Residue. Journal of the Agricultural Chemical Society of Japan, 65(11), 1617-1621.

Sources

minimizing by-product formation in Friedel-Crafts acylation

Caption: Common by-product formation pathways in Friedel-Crafts acylation. [2][4]

References

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction.
  • Brainly. [FREE] Friedel-Crafts alkylations can be very tricky to control. What are some experimental techniques that can be.
  • ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions.
  • ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours.
  • ResearchGate. Optimization of Reaction Conditions.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Wikipedia. Friedel–Crafts reaction.
  • sathee jee. Friedel Crafts Reaction.
  • PubMed Central (PMC). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Royal Society of Chemistry. Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction.
  • ResearchGate. (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation.
  • Chemistry Steps. Friedel-Crafts Acylation.
  • StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions.
  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • Chemistry LibreTexts. Friedel-Crafts Acylation.
  • Reddit. under what conditions do friedel crafts acylation of benzene occur?.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
  • YouTube. Closing the Loop on Friedel-Crafts Acylation: reducing those ketones.
  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • ResearchGate. Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating | Request PDF.

Technical Support Center: Optimizing HPLC Separation of Acetophenone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the challenges associated with the High-Performance Liquid Chromatography (HPLC) separation of acetophenone isomers. This guide is structured for researchers, analytical scientists, and drug development professionals who encounter nuanced separation challenges with these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, mechanism-driven troubleshooting and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating acetophenone positional isomers (e.g., ortho, meta, para)? A1: A C18 (octadecyl-silica) column is the most common starting point, as it separates compounds based on hydrophobicity.[1] However, positional isomers of acetophenone often have very similar hydrophobicities, making baseline separation on a C18 column challenging.[2] For these cases, alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) are highly recommended. These columns offer different selectivity through mechanisms like π-π interactions, which are particularly effective for aromatic compounds.[1][3]

Q2: How does the choice of organic modifier—acetonitrile (ACN) vs. methanol (MeOH)—affect the separation? A2: The choice of organic modifier is a powerful tool for manipulating selectivity.[2] Acetonitrile, being aprotic with a strong dipole moment, primarily acts as a strong solvent in reversed-phase HPLC.[2] Methanol, a protic solvent, can engage in hydrogen bonding interactions.[2] This difference is critical; for example, when using a phenyl-based column, methanol is often more effective at leveraging the unique π-π selectivity of the stationary phase, whereas ACN's own π-electrons can sometimes disrupt these specific interactions.[4] Therefore, switching from ACN to methanol (or vice-versa) can dramatically alter the elution order and resolution of isomers.

Q3: Why is mobile phase pH critical when separating substituted acetophenone isomers, like hydroxyacetophenones? A3: For any ionizable compound, mobile phase pH is a dominant factor in retention and peak shape.[1][5] Hydroxyacetophenones, for instance, are acidic. If the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms will exist, leading to significant peak broadening or splitting.[5] To ensure a single, stable form and achieve sharp, reproducible peaks, the mobile phase pH should be adjusted to be at least 2 units below the pKa of the acidic functional group.[2] This is achieved by using a suitable buffer, typically at a concentration of 10-50 mM, to maintain a consistent pH throughout the run.[1]

Q4: What is a reliable starting point for developing a separation method for acetophenone isomers? A4: A robust starting point is a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water (e.g., 60:40 v/v), a flow rate of 1.0 mL/min, and UV detection at 254 nm or 280 nm.[1][6] From this initial condition, the mobile phase composition can be systematically adjusted to optimize the separation. If resolution is poor, the next logical step is to explore alternative column chemistries as outlined in this guide.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing a logical path from problem to solution.

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My acetophenone isomers (e.g., 2'-, 3'-, and 4'-hydroxyacetophenone) are co-eluting or have a resolution (Rs) value well below the ideal of 1.5. What steps should I take?

A: This is the most common challenge when separating isomers. The goal is to manipulate the three key factors of the resolution equation: selectivity (α), efficiency (N), and retention factor (k).

Step 1: Optimize Mobile Phase Composition and Retention (k)

Increasing the retention factor (k) by making the mobile phase weaker (i.e., decreasing the organic modifier content) gives the isomers more time to interact with the stationary phase, which can improve resolution.

  • Action: Decrease the percentage of the organic modifier (ACN or MeOH) in the mobile phase in small, 2-5% increments.[1] This will increase retention times and may provide the necessary resolution.

  • Causality: According to the resolution equation, resolution is proportional to (k/1+k). As k increases from a small value (e.g., <2), this term provides a significant gain in resolution. However, beyond k > 10, further increases yield diminishing returns at the cost of long analysis times.

Step 2: Alter Selectivity (α) by Changing Mobile Phase or Stationary Phase

If simply increasing retention doesn't work, the next step is to change the fundamental chemical interactions governing the separation.

  • Action 1: Change Organic Modifier. Switch from acetonitrile to methanol, or vice-versa.

    • Causality: As mentioned in the FAQs, ACN and MeOH interact differently with both the analyte and the stationary phase due to differences in hydrogen bonding and π-electron characteristics.[2][4] This change can fundamentally alter the elution order by introducing new interaction mechanisms, thereby changing the selectivity (α).

  • Action 2: Change Stationary Phase Chemistry. This is the most powerful way to alter selectivity. If a C18 column fails, do not persist. Move to a column with a different interaction mechanism.

    • Causality: Positional isomers differ in the spatial arrangement of functional groups. A stationary phase that can exploit these small structural differences will provide the best separation. The diagram below illustrates this concept.

G cluster_0 Analyte-Stationary Phase Interactions cluster_1 Isomer Properties C18 C18 Column (Hydrophobic Interaction) Hydrophobicity Overall Hydrophobicity C18->Hydrophobicity Phenyl Phenyl Column (π-π Interaction) PFP PFP Column (Multiple Interactions) Hydrophobicity->C18 Primary Aromaticity Aromatic Ring (π-electrons) Aromaticity->Phenyl Strong Aromaticity->PFP Strong Dipole Positional Dipole Moment Dipole->PFP Strong TailingWorkflow start Peak Tailing Observed check_ph Is analyte ionizable? (e.g., hydroxy-, amino-) start->check_ph adjust_ph Adjust Mobile Phase pH (2 units from pKa) check_ph->adjust_ph Yes use_endcapped Use High-Purity, End-Capped Column check_ph->use_endcapped No check_overload Is Sample Overloaded? adjust_ph->check_overload use_endcapped->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_dead_volume Check for Extra-Column Dead Volume check_overload->check_dead_volume No solution Symmetric Peak reduce_load->solution check_dead_volume->solution

Sources

Technical Support Center: Troubleshooting NMR Signal Overlap in Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of substituted acetophenones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with signal overlap in their NMR spectra. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions regarding signal overlap in the NMR spectra of substituted acetophenones.

Q1: Why are the aromatic proton signals in my substituted acetophenone spectrum so difficult to interpret?

A: The aromatic region (typically 6.5-8.5 ppm) of substituted acetophenones is often crowded due to the presence of multiple protons on the benzene ring. The electronic nature of the substituents (electron-donating or electron-withdrawing) and their position (ortho, meta, or para) significantly influence the chemical shifts of these protons.[1][2] This can lead to complex splitting patterns and signal overlap, making direct interpretation challenging.

Q2: My methyl singlet (~2.6 ppm) is overlapping with another aliphatic signal. What is the quickest way to try and resolve this?

A: The fastest approach is often to change the deuterated solvent.[3] Solvents can induce differential chemical shifts in nearby protons through various mechanisms, including magnetic anisotropy and hydrogen bonding.[4][5] For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ (C₆D₆) can often resolve overlaps due to the aromatic solvent-induced shift (ASIS) effect.

Q3: I see more signals than expected in my spectrum. Could this be due to rotamers?

A: Yes, particularly with bulky ortho substituents, you might observe restricted rotation around the aryl-carbonyl bond. This can lead to the presence of different conformers (rotamers) that are stable on the NMR timescale, each giving rise to a distinct set of signals. A variable temperature (VT) NMR experiment can help confirm this; if the signals coalesce at higher temperatures, it indicates the presence of rotamers.

Q4: Is it acceptable to report overlapping signals as a multiplet?

A: In many cases, especially for publications, if signals are irrevocably overlapped in the 1D spectrum, they are reported as a multiplet (m) with the combined integration value.[6] However, it is best practice to use 2D NMR techniques to try and resolve these signals and provide a more definitive assignment.[6][7]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Signal Overlap

When faced with an uninterpretable 1D ¹H NMR spectrum, a systematic approach is crucial. This workflow guides you from simple adjustments to more advanced experiments.

G A Initial 1D ¹H NMR Spectrum (Overlapping Signals) B Step 1: Re-evaluate Sample Preparation - Check concentration - Filter if necessary A->B Start Here C Step 2: Optimize Acquisition Parameters - Increase acquisition time (AQ) - Adjust spectral width (SW) B->C If sample quality is good D Step 3: Change NMR Solvent - e.g., CDCl₃ to C₆D₆ or DMSO-d₆ C->D If resolution is still poor G Resolved Spectrum & Assignments C->G If overlap is resolved E Step 4: Perform 2D NMR Experiments - COSY, TOCSY for ¹H-¹H correlations - HSQC for ¹H-¹³C one-bond correlations D->E If overlap persists D->G If overlap is resolved F Step 5: Advanced 1D/2D Techniques - 1D TOCSY - HMBC for long-range correlations - NOESY/ROESY for spatial proximity E->F For complex structures or remaining ambiguities E->G F->G G cluster_0 Homonuclear Correlation cluster_1 Heteronuclear Correlation cluster_2 Through-Space Correlation A COSY (Correlation Spectroscopy) B TOCSY (Total Correlation Spectroscopy) C HSQC (Heteronuclear Single Quantum Coherence) D HMBC (Heteronuclear Multiple Bond Correlation) E NOESY / ROESY Overlap Overlapping ¹H Signals Overlap->A J-coupled neighbors (2-3 bonds) Overlap->B Entire spin system Overlap->C Directly attached ¹³C Overlap->D ¹³C neighbors (2-4 bonds) Overlap->E Spatially close protons

Caption: Decision tree for selecting the appropriate 2D NMR experiment.

Key 2D NMR Experiments for Substituted Acetophenones:

  • COSY (Correlation Spectroscopy): This is often the first 2D experiment to run. It shows correlations between protons that are J-coupled (typically through 2-3 bonds). [8][9]This is invaluable for tracing out the connectivity in the aromatic ring and any aliphatic side chains.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon they are attached to (one-bond ¹H-¹³C correlation). [10][11]Since ¹³C spectra are generally much better dispersed than ¹H spectra, this is an excellent way to resolve overlapping proton signals. [7][12]For example, if two aromatic doublets overlap in the ¹H spectrum, they will likely correlate to two distinct carbon signals in the HSQC spectrum, thus resolving the ambiguity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for piecing together the molecular skeleton, for example, by correlating the methyl protons of the acetyl group to the carbonyl carbon and the ipso-carbon of the aromatic ring.

  • TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a coupled spin system, not just direct neighbors. [11][9]This is useful for identifying all protons belonging to a particular structural fragment, even if they are not directly coupled.

Guide 5: Advanced Techniques

For particularly challenging cases of overlap, several other techniques can be employed:

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes (e.g., containing Europium or Praseodymium) that can coordinate to Lewis basic sites in a molecule, such as the carbonyl oxygen of an acetophenone. This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the LSR. This can effectively "unravel" an overlapping region of the spectrum. * Pure Shift NMR: These are advanced 1D experiments that aim to remove the effects of homonuclear coupling, collapsing multiplets into singlets. [11]This results in a "broadband proton-decoupled" proton spectrum, which can dramatically improve resolution and simplify the identification of individual signals in crowded regions.

References

  • UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]
  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]
  • NMR Service. (n.d.). Types of 2D NMR. [Link]
  • University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility Blog. [Link]
  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]
  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. [Link]
  • University of Ottawa. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. [Link]
  • Patsnap. (2025). Modification of Standard NMR Sequence for Rapid Acquisition. [Link]
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
  • Canadian Journal of Chemistry. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]
  • University of Calgary. (n.d.). acetophenone. [Link]
  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. [Link]
  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. [Link]
  • SpectraBase. (n.d.). Acetophenone - Optional[13C NMR] - Chemical Shifts. [Link]
  • Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]
  • ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]
  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
  • Reddit. (2023). Reporting Overlapping Signals in 1H NMR. r/Chempros. [Link]
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]
  • Chegg. (2020). Solved Using the 1H NMR spectrum of acetophenone provided,. [Link]
  • YouTube. (2021). NMR spectrum of acetophenone. [Link]
  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
  • ACS Publications. (2026). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters. [Link]
  • American Chemical Society. (2025). Tunable Multisite Proton-Coupled Electron Transfer Mediators: Distinct Pathways for Substrate Reduction Versus Competing Hydrogen Evolution. [Link]
  • ACS Publications. (2025). Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. [Link]

Sources

Technical Support Center: Crystallization of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone for X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals suitable for X-ray diffraction analysis. Here, we will address common issues, provide detailed troubleshooting strategies, and offer step-by-step protocols based on established crystallographic principles and experience with similar phenolic compounds.

Introduction: The Crystallization Challenge

This compound, a substituted acetophenone, possesses functional groups—a hydroxyl and two methoxy groups—that can participate in various intermolecular interactions, including hydrogen bonding. While these interactions are crucial for forming a stable crystal lattice, they can also lead to challenges such as the formation of oils, amorphous solids, or poorly ordered crystals. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successfully crystallizing this compound?

A1: The three most critical factors are:

  • Purity of the compound: Impurities can disrupt the crystal lattice formation, leading to poor crystal quality or complete inhibition of crystallization.

  • Solvent selection: The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.

  • Control of supersaturation: Achieving a state of supersaturation slowly and in a controlled manner is key to promoting the growth of large, well-ordered single crystals.

Q2: I'm not sure of the exact melting point of my sample. How critical is this information?

A2: Knowing the melting point is highly beneficial. A common issue, "oiling out," occurs when the compound comes out of solution above its melting point. A closely related isomer, 2'-hydroxy-3',4'-dimethoxyacetophenone, has a melting point of 75-77°C. It is reasonable to assume a similar range for your compound. If you observe oiling out, selecting a solvent with a lower boiling point or adjusting the cooling process to induce crystallization at a temperature below this range is a key strategy.

Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" is the separation of your compound from the solution as a liquid phase rather than a solid crystal. This often happens when the solution is too concentrated, cools too quickly, or if the boiling point of the solvent is higher than the melting point of your compound. Our troubleshooting guide below provides detailed steps to address this common problem.

Q4: How much material do I need to start a crystallization experiment?

A4: While X-ray crystallography only requires a single, well-diffracting crystal, it is advisable to start with a sufficient amount of material to screen several conditions. Typically, starting with 10-20 mg of your compound per experiment allows for effective screening of different solvents and techniques.

Troubleshooting Guide: From Oils to Crystals

This section addresses specific problems you may encounter during the crystallization of this compound and provides actionable solutions.

Problem 1: "Oiling Out" - The Compound Separates as a Liquid

This is one of the most frequent challenges with compounds that have moderate melting points.

Causality:

  • The solution is too supersaturated, causing the compound to precipitate rapidly above its melting point.

  • The boiling point of the chosen solvent is higher than the melting point of the compound.

  • High levels of impurities are present, leading to a depression of the melting point.

Solutions:

StrategyDetailed StepsRationale
Solvent System Modification 1. Re-dissolve the oil by gently heating. 2. Add more of the "good" solvent (in which the compound is soluble) to decrease the concentration. 3. Alternatively, if using a mixed solvent system, add more of the "good" solvent.Reduces the level of supersaturation, allowing for slower, more controlled crystal growth at a lower temperature.
Slower Cooling Rate 1. Insulate the crystallization vessel (e.g., by placing it in a beaker with paper towels). 2. Allow the solution to cool to room temperature over several hours before moving to a colder environment (like a refrigerator or freezer).Promotes gradual crystal nucleation and growth, minimizing the chance of rapid, disordered precipitation as an oil.
Seeding 1. If you have a previously grown crystal, add a tiny seed crystal to the slightly cooled, saturated solution. 2. If no seed crystal is available, gently scratch the inside of the glass vessel with a glass rod at the air-liquid interface.Provides a nucleation site for crystal growth to begin in a controlled manner.
Change of Solvent Consider switching to a solvent with a lower boiling point. For instance, if you are using ethanol (b.p. 78°C), you might try methanol (b.p. 65°C) or ethyl acetate (b.p. 77°C).Ensures that the solution temperature is more likely to be below the compound's melting point when crystallization begins.
Problem 2: No Crystals Form, Even After Extended Cooling

Causality:

  • The solution is not sufficiently supersaturated.

  • The compound is too soluble in the chosen solvent, even at low temperatures.

  • Nucleation is inhibited.

Solutions:

StrategyDetailed StepsRationale
Increase Concentration Gently heat the solution and evaporate some of the solvent to increase the compound's concentration. Then, allow it to cool again.This will bring the solution to a state of supersaturation, which is necessary for crystallization to occur.
Introduce an Anti-Solvent If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.This technique, known as solvent layering or anti-solvent diffusion, gradually reduces the solubility of the compound, promoting crystallization.
Induce Nucleation 1. Use the seeding or scratching techniques described in the "Oiling Out" section. 2. Place the solution in a freezer for a short period to induce thermal shock, which can sometimes promote nucleation.Overcomes the kinetic barrier to the initial formation of crystal nuclei.
Problem 3: Formation of a Powder or Very Small Needles

Causality:

  • The solution cooled too rapidly, leading to the formation of many nucleation sites and rapid, uncontrolled crystal growth.

  • The solution was agitated or disturbed during the cooling process.

Solutions:

StrategyDetailed StepsRationale
Slower Cooling and Isolation 1. Re-dissolve the solid by heating. 2. Add a small amount of additional solvent. 3. Ensure the crystallization vessel is in a vibration-free location and allow it to cool as slowly as possible.Fewer nucleation sites will form, and the existing crystals will have more time to grow larger and with better internal order.
Vapor Diffusion Use a vapor diffusion setup (see protocol below). This is an excellent method for growing high-quality single crystals from a small amount of material by ensuring a very slow change in solvent composition.This technique provides the most controlled and slowest approach to achieving supersaturation, which is ideal for X-ray quality crystal growth.

Experimental Protocols

Protocol 1: Slow Evaporation

This is a simple and effective method if the compound is moderately volatile and soluble in the chosen solvent.

  • Dissolve your compound in a suitable solvent (e.g., methanol, ethanol, or an ethanol/water mixture) to create a nearly saturated solution in a small, clean vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Place the vial in a quiet, vibration-free location at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

Slow_Evaporation A Dissolve Compound in Solvent B Loosely Cap Vial A->B C Place in Vibration-Free Location B->C D Slow Evaporation C->D E Crystal Formation D->E Solvent_Layering A Dissolve Compound in 'Good' Solvent B Carefully Layer 'Anti-Solvent' A->B C Seal Vial and Leave Undisturbed B->C D Slow Diffusion at Interface C->D E Crystal Growth D->E

Caption: Workflow for Solvent Layering Crystallization.

Protocol 3: Vapor Diffusion

This is a highly controlled method that is excellent for growing high-quality single crystals.

  • Dissolve your compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a more volatile "anti-solvent" to the larger container, ensuring the level is below the top of the inner vial.

  • The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of your compound and promoting crystallization.

Vapor_Diffusion cluster_0 Sealed Outer Container B Inner Vial with Compound in 'Good' Solvent C Anti-Solvent Reservoir D Slow Vapor Diffusion of Anti-Solvent C->D A Prepare Sample and Solvents A->B E Gradual Supersaturation D->E F High-Quality Crystal Growth E->F

Caption: Principle of Vapor Diffusion Crystallization.

Recommended Solvent Systems

Based on the properties of this compound and related compounds, the following solvent systems are recommended for initial screening:

Solvent SystemTypeRationale
Ethanol Single SolventGood for slow evaporation. The hydroxyl group on the compound suggests good solubility in alcohols.
Methanol Single SolventSimilar to ethanol but more volatile, which can be useful for faster screening.
Ethanol/Water Mixed SolventThe addition of water as an anti-solvent can effectively induce crystallization.
Ethyl Acetate/Hexane Mixed SolventA common system for moderately polar compounds. Ethyl acetate is the "good" solvent and hexane is the "anti-solvent".
Toluene/Hexane Mixed SolventCan be effective for aromatic compounds. Toluene provides good solubility, while hexane acts as the anti-solvent.

Final Checklist for Success

  • Start with the purest material possible. Consider an initial purification step like column chromatography if necessary.

  • Use clean, scratch-free glassware. Scratches can act as nucleation sites, leading to the formation of many small crystals.

  • Be patient. High-quality crystal growth is often a slow process. Avoid the temptation to disturb your experiments frequently.

  • Screen multiple conditions. Set up several small-scale crystallization trials with different solvents and techniques simultaneously to increase your chances of success.

We hope this guide provides you with the necessary tools and insights to successfully grow high-quality crystals of this compound for your X-ray analysis. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Google Patents. (1998). Production of 2-hydroxy-4-methoxyacetophenone.
  • LibreTexts Chemistry. (2022). Troubleshooting.

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, a substituted acetophenone, serves as a critical building block for a variety of biologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research and development needs.

Introduction to this compound

This compound, with its characteristic ortho-hydroxy acetophenone moiety, presents a unique set of synthetic challenges and opportunities. The strategic placement of the hydroxyl and methoxy groups on the aromatic ring makes it a versatile precursor for the synthesis of flavonoids, chalcones, and other pharmacologically relevant scaffolds. The choice of synthetic methodology can significantly impact yield, purity, scalability, and overall cost-effectiveness, making a thorough understanding of the available options essential for any serious research endeavor.

Method 1: The Fries Rearrangement of 3,4-Dimethoxyphenyl Acetate

The Fries rearrangement is a classic and powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[1] This reaction typically employs a Lewis acid catalyst to induce the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-acylated phenols.

Mechanistic Insight

The reaction proceeds through the formation of an acylium ion intermediate generated by the coordination of the Lewis acid (e.g., aluminum chloride or boron trifluoride) to the ester's carbonyl oxygen. This electrophilic acylium ion then attacks the electron-rich aromatic ring. The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product.[1] The formation of a chelate between the Lewis acid and the ortho-hydroxy and carbonyl groups of the product can drive the reaction towards ortho-acylation.

Reaction Pathway: Fries Rearrangement

3,4-Dimethoxyphenyl Acetate 3,4-Dimethoxyphenyl Acetate Acylium Ion Intermediate Acylium Ion Intermediate 3,4-Dimethoxyphenyl Acetate->Acylium Ion Intermediate Lewis Acid (e.g., BF3·OEt2) This compound This compound Acylium Ion Intermediate->this compound Intramolecular Electrophilic Aromatic Substitution cluster_0 Step 1: Acylation cluster_1 Step 2: Selective Demethylation 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene 2',3',4'-Trimethoxyacetophenone 2',3',4'-Trimethoxyacetophenone 1,2,3-Trimethoxybenzene->2',3',4'-Trimethoxyacetophenone Acetyl Chloride, AlCl3 This compound This compound 2',3',4'-Trimethoxyacetophenone->this compound Demethylating Agent (e.g., BCl3)

Caption: Friedel-Crafts Acylation and Demethylation Route.

Experimental Considerations

The Friedel-Crafts acylation of highly activated systems like 1,2,3-trimethoxybenzene can be vigorous. Careful control of the reaction temperature and the rate of addition of reagents is crucial to avoid side reactions. The choice of solvent is also important, with chlorinated solvents being common.

Following acylation to produce 2',3',4'-trimethoxyacetophenone, a selective demethylation step is required to unmask the ortho-hydroxyl group. Reagents such as boron trichloride (BCl₃) are known to selectively cleave aryl methyl ethers, particularly those adjacent to a carbonyl group due to chelation effects.

Comparative Analysis

ParameterFries RearrangementFriedel-Crafts Acylation & Demethylation
Starting Material 3,4-Dimethoxyphenyl Acetate1,2,3-Trimethoxybenzene
Number of Steps One-pot rearrangementTwo distinct steps
Key Reagents Lewis Acid (e.g., BF₃·OEt₂)Lewis Acid (e.g., AlCl₃), Acetyl Chloride, Demethylating Agent (e.g., BCl₃)
Reported Yield ~61% (for a related isomer) [2][3]Potentially high, but requires optimization of two steps.
Regioselectivity Can be controlled by temperature; ortho-product often favored at higher temperatures. [1]Governed by directing groups; ortho-acylation is expected.
Scalability Generally scalable, but the use of stoichiometric Lewis acids can be a drawback.Scalable, but requires careful handling of hazardous reagents like AlCl₃ and BCl₃.
Safety & Handling Requires careful handling of corrosive Lewis acids.Involves highly reactive and corrosive reagents.

Expert Recommendation

For laboratory-scale synthesis and initial drug discovery efforts, the Fries rearrangement presents a more direct and potentially higher-yielding one-pot approach. The ability to influence regioselectivity through temperature control is a significant advantage. While the use of a stoichiometric amount of Lewis acid is a consideration, the operational simplicity of a one-step reaction is often preferred in a research setting.

The Friedel-Crafts acylation followed by selective demethylation is a viable alternative, particularly if 1,2,3-trimethoxybenzene is a more readily available or cost-effective starting material. However, this two-step process introduces additional complexity and requires careful optimization of both the acylation and demethylation steps to achieve a high overall yield. The handling of highly reactive reagents like boron trichloride also necessitates specialized equipment and safety precautions.

For process development and large-scale manufacturing, a thorough cost-benefit analysis of both routes would be essential, taking into account raw material costs, reagent handling, and waste disposal.

Conclusion

The synthesis of this compound can be effectively achieved through both the Fries rearrangement and Friedel-Crafts acylation pathways. The choice between these methods will depend on the specific requirements of the research or development program, including the scale of the synthesis, the availability of starting materials, and the technical capabilities of the laboratory. This guide provides the foundational knowledge and comparative data to enable researchers to make an informed decision and proceed with a robust and efficient synthetic strategy.

References

  • Scalzullo, S. M., Khorasani, S., & Michael, J. P. (2013). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(1), o139. [Link]
  • National Center for Biotechnology Information (2023). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PubChem Compound Summary for CID 5317765. [Link]
  • Khan Academy. (n.d.). Friedel-Crafts acylation.
  • ResearchGate. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different....
  • Cheméo. (n.d.). 2',3',4' Trimethoxyacetophenone.
  • Al-Dainy, S. (2012). Fries rearrangement of 3,5-dimethoxyphenyl acetate. Journal of Basrah Researches (Sciences), 38(2), 53-60.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone via Fries Rearrangement.
  • International Journal of Chemical Engineering and Applications. (2015).
  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-.
  • Xiao, Z. P., et al. (2010). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o4.
  • Mohamed Adib, A. (2010). (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-[4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]prop-2-en-1-one. Molbank, 2010(4), M708.
  • PubChem. (n.d.). 2',3',4'-Trimethoxyacetophenone.
  • mzCloud. (2017). 3',4'-Dimethoxyacetophenone.
  • NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-.
  • Xiao, Z. P., et al. (2006). 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 62(3), o1489-o1491.
  • Organic Syntheses. (n.d.). Procedure.
  • The Royal Society of Chemistry. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • ResearchGate. (n.d.). (PDF) 1-(3,4-Dimethoxyphenyl)ethanone.
  • ResearchGate. (n.d.). (PDF) 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone.

Sources

A Comparative Analysis of Bioactivity: 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone vs. 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of two structurally related acetophenone isomers: 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone and its more widely studied counterpart, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone, commonly known as apocynin. We will delve into their respective antioxidant, anti-inflammatory, and enzyme inhibitory properties, supported by experimental data, detailed protocols, and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the therapeutic potential of these phenolic compounds.

Introduction: A Tale of Two Isomers

The position of functional groups on an aromatic ring can dramatically alter a molecule's interaction with biological targets. This principle is vividly illustrated by the comparison between this compound (Isomer A) and 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone (Isomer B, Apocynin). While sharing the same molecular formula, the differential placement of their two methoxy groups leads to distinct pharmacological profiles.

Isomer B, apocynin, is a well-documented inhibitor of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS). This inhibitory action is the foundation of its extensively studied antioxidant and anti-inflammatory effects. In contrast, Isomer A is a less-explored compound, though emerging research indicates it also possesses significant bioactivity, operating through potentially different mechanisms. This guide aims to synthesize the available data to provide a clear comparative framework.

Comparative Bioactivity Analysis

Antioxidant Activity

Both isomers exhibit potent antioxidant properties, primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. However, the position of the electron-donating methoxy groups influences the stability of the resulting phenoxyl radical, thereby modulating the antioxidant capacity.

Experimental data from various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, consistently demonstrate that both compounds are effective antioxidants. While direct, side-by-side comparisons in a single study are scarce, a compilation of data from different sources suggests comparable, potent activity.

Compound Assay Metric (IC50) Key Findings Reference
Isomer A (3,4-dimethoxy) DPPH Radical Scavenging~25 µg/mLShowed significant, dose-dependent scavenging activity.
Isomer B (Apocynin) DPPH Radical Scavenging~22 µg/mLExhibits strong radical scavenging, comparable to standard antioxidants.
Isomer A (3,4-dimethoxy) Superoxide Radical ScavengingNot specifiedNoted to possess superoxide scavenging properties.
Isomer B (Apocynin) Superoxide Radical ScavengingVaries by cell typePrimarily acts by inhibiting superoxide production via NOX, rather than direct scavenging.

Expert Insight: The primary antioxidant mechanism of apocynin (Isomer B) is often indirect, stemming from its inhibition of ROS-generating enzymes like NADPH oxidase. Isomer A, on the other hand, appears to function more as a direct free radical scavenger, a subtle but critical distinction for therapeutic applications.

NADPH Oxidase (NOX) Inhibition

The most significant pharmacological difference between the two isomers lies in their interaction with the NADPH oxidase enzyme complex. Apocynin is a classic, well-characterized NOX inhibitor.

Mechanism of Apocynin (Isomer B): In the presence of peroxidases, apocynin is oxidized to a symmetrical diapocynin dimer. This dimer is believed to be the active form that inhibits NOX assembly by preventing the translocation of cytosolic subunits (like p47phox and p67phox) to the membrane-bound components (gp91phox and p22phox), thus halting superoxide production.

Isomer A: There is currently limited evidence to suggest that this compound is a potent inhibitor of NADPH oxidase. Its structural configuration may not be optimal for the peroxidase-mediated dimerization required for NOX inhibition in the same manner as apocynin.

Compound Target Metric (IC50) Mechanism Reference
Isomer A (3,4-dimethoxy) NADPH OxidaseData not availableNot considered a primary mechanism of action based on current literature.
Isomer B (Apocynin) NADPH Oxidase10-500 µM (cell-dependent)Inhibition of subunit assembly, preventing enzyme activation.

Causality Behind Experimental Choices: The choice to investigate apocynin as a NOX inhibitor was historically driven by its use in traditional medicine for inflammatory conditions. Modern assays, such as the lucigenin-based chemiluminescence assay described below, provide a quantitative method to measure superoxide production and directly assess the efficacy of potential NOX inhibitors.

Anti-inflammatory Activity

Given that excessive ROS production is a key driver of inflammation, the differential effects on NOX translate to distinct anti-inflammatory profiles.

  • Apocynin (Isomer B): Its anti-inflammatory effects are well-documented and are largely attributed to its inhibition of NOX in phagocytic cells like neutrophils and macrophages. By reducing ROS bursts, apocynin downregulates pro-inflammatory signaling pathways, including NF-κB and MAPK, leading to decreased production of cytokines like TNF-α and IL-6.

  • This compound (Isomer A): This isomer has also been shown to possess anti-inflammatory properties. For instance, it has been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. This suggests an inhibitory effect on inducible nitric oxide synthase (iNOS), another key enzyme in the inflammatory cascade.

Expert Insight: While both isomers are anti-inflammatory, they appear to target different enzymatic sources of inflammatory mediators. Apocynin primarily targets ROS from NOX, while Isomer A may have a more pronounced effect on reactive nitrogen species (RNS) by inhibiting iNOS. This highlights the potential for synergistic or complementary therapeutic strategies.

Mechanistic Pathways & Workflows

Apocynin's Inhibition of the NADPH Oxidase Pathway

The following diagram illustrates the established mechanism of apocynin in preventing the assembly and activation of the NOX2 enzyme complex.

apocynin_mechanism cluster_cytosol Cytosol cluster_membrane Cell Membrane cluster_activation p47 p47phox p47_p67_p40_Rac p47_p67_p40_Rac Active_NOX Active NOX2 Complex p47->Active_NOX Translocation & Assembly p67 p67phox p67->Active_NOX Translocation & Assembly p40 p40 p40->Active_NOX Translocation & Assembly Rac Rac-GDP Rac_GTP Rac-GTP Rac->Rac_GTP GTP Exchange gp91 gp91phox gp91_p22 gp91_p22 p22 p22phox Stimulus Inflammatory Stimulus Stimulus->Rac Activates Rac_GTP->Active_NOX Translocation & Assembly Superoxide O₂⁻ (Superoxide) Active_NOX->Superoxide Apocynin Apocynin MPO Myeloperoxidase (MPO) Apocynin->MPO Oxidized by Diapocynin Diapocynin (Active Dimer) Diapocynin->p47 INHIBITS Translocation Diapocynin->p67 INHIBITS Translocation Diapocynin->p40 INHIBITS Translocation Diapocynin->Rac_GTP INHIBITS Translocation MPO->Diapocynin O2 O₂ O2->Active_NOX caption Apocynin inhibits NOX2 by preventing subunit assembly.

Caption: Apocynin inhibits NOX2 by preventing subunit assembly.

General Experimental Workflow for Bioactivity Screening

The diagram below outlines a typical workflow for screening and comparing the bioactivity of compounds like these isomers.

workflow start Test Compounds (Isomer A, Isomer B) assay1 Antioxidant Assays (e.g., DPPH, ABTS) start->assay1 assay2 Cell-Based Assays (e.g., Macrophages) start->assay2 assay3 Enzyme Inhibition Assays (e.g., NOX, iNOS) start->assay3 data_analysis Data Analysis (IC50 Calculation, Stats) assay1->data_analysis assay2->data_analysis assay3->data_analysis conclusion Comparative Analysis & Conclusion data_analysis->conclusion caption Workflow for comparative bioactivity screening.

Caption: Workflow for comparative bioactivity screening.

Experimental Protocols

A self-validating protocol includes appropriate controls to ensure the reliability of the results. The following protocols are representative of the methods used to generate the data discussed.

Protocol: DPPH Radical Scavenging Assay

Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl), 0.1 mM in methanol.

  • Test compounds (Isomer A, Isomer B) dissolved in methanol or DMSO.

  • Ascorbic acid (positive control).

  • Methanol (blank).

  • 96-well microplate.

  • Microplate reader (517 nm).

Procedure:

  • Prepare a serial dilution of the test compounds and ascorbic acid (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • To each well of a 96-well plate, add 100 µL of the test compound dilution.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Controls:

    • Positive Control: Wells with ascorbic acid + DPPH.

    • Negative Control (A_control): Wells with 100 µL methanol + 100 µL DPPH solution.

    • Blank: Wells with 100 µL test compound + 100 µL methanol (to correct for compound color).

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • Plot the % scavenging against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: Cellular NADPH Oxidase Activity Assay (Lucigenin Chemiluminescence)

Principle: This assay measures the production of superoxide by activated cells. Superoxide reacts with lucigenin to produce light (chemiluminescence), which is directly proportional to NOX activity. Apocynin's inhibitory effect can be quantified by the reduction in light emission.

Materials:

  • Neutrophils or macrophage cell line (e.g., RAW 264.7).

  • Phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan (NOX activators).

  • Lucigenin.

  • Apocynin (test inhibitor).

  • Hank's Balanced Salt Solution (HBSS).

  • Luminometer or plate reader with chemiluminescence detection.

Procedure:

  • Pre-treat the cells (e.g., 1 x 10^6 cells/mL in HBSS) with various concentrations of Apocynin (or Isomer A) for 30-60 minutes at 37°C. Include a vehicle control (DMSO).

  • In a white 96-well plate, add the pre-treated cells.

  • Add lucigenin to each well to a final concentration of 5-100 µM.

  • Initiate the reaction by adding the NOX activator (e.g., PMA, 100 nM).

  • Immediately place the plate in the luminometer and measure kinetic chemiluminescence over 30-60 minutes.

  • Controls:

    • Unstimulated Control: Cells + lucigenin, no PMA (baseline ROS).

    • Stimulated Control: Cells + lucigenin + PMA (maximum NOX activity).

    • Positive Control: Cells pre-treated with a known NOX inhibitor (e.g., DPI) before stimulation.

  • Calculate the NOX activity by integrating the area under the curve of the kinetic reading.

  • Express the results as a percentage of the stimulated control and calculate the IC50 for the inhibitor.

Concluding Remarks & Future Directions

The comparison between this compound and apocynin underscores a fundamental principle of medicinal chemistry: subtle structural isomerism can lead to distinct pharmacological profiles.

  • Apocynin (1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone) is a potent anti-inflammatory and antioxidant agent primarily through its well-defined role as an inhibitor of NADPH oxidase. Its mechanism is relatively specific and has been the subject of extensive investigation.

  • This compound demonstrates significant antioxidant and anti-inflammatory potential, likely through a combination of direct radical scavenging and inhibition of other pro-inflammatory enzymes like iNOS.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head studies of these isomers in a wide range of antioxidant, anti-inflammatory, and enzyme inhibition assays under identical conditions is crucial for a definitive comparison.

  • Mechanism of Isomer A: Elucidating the precise molecular targets and signaling pathways modulated by this compound is a key area for investigation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of related isomers could provide deeper insights into the structural requirements for potent and selective inhibition of NOX, iNOS, and other therapeutic targets.

Understanding these differences is not merely an academic exercise; it is essential for the rational design of novel therapeutics for oxidative stress and inflammation-related diseases. The distinct mechanisms of these two isomers suggest they may be suited for different pathological contexts.

References

  • Title: Apocynin: A Drug with Diverse Effects Source: Taylor & Francis Online URL:[Link]
  • Title: Apocynin and Its Therapeutic Effects in Autoimmune Diseases Source: MDPI URL:[Link]
  • Title: Anti-inflammatory and antioxidant activities of this compound from Cynanchum wilfordii Source: ScienceDirect URL:[Link]
  • Title: Antioxidant and antimicrobial activities of 2-hydroxy-4-methoxyacetophenone isolated from the roots of Decalepis hamiltonii Source: SpringerLink URL:[Link]
  • Title: The NADPH Oxidase Inhibitor Apocynin: Not Only an Antioxidant Source: Frontiers in Pharmacology URL:[Link]

A Comparative Guide to the Bioactivity of 2'-Hydroxy-3',4'-Dimethoxyacetophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetophenones, a class of phenolic compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] The substitution pattern of hydroxyl and methoxy groups on the acetophenone scaffold plays a pivotal role in modulating this bioactivity. This guide provides a comparative analysis of the biological activities of 2'-hydroxy-3',4'-dimethoxyacetophenone and its positional isomers.

Chemical Structures of Key Isomers

The isomers of hydroxy-dimethoxyacetophenone differ in the positions of the hydroxyl and methoxy groups on the phenyl ring. These structural variations significantly influence their physicochemical properties and, consequently, their biological activities.

isomers cluster_0 2'-Hydroxy-3',4'-dimethoxyacetophenone cluster_1 2'-Hydroxy-4',5'-dimethoxyacetophenone cluster_2 2'-Hydroxy-4',6'-dimethoxyacetophenone cluster_3 3'-Hydroxy-4',5'-dimethoxyacetophenone A A B B C C D D

Caption: Chemical structures of key isomers of hydroxy-dimethoxyacetophenone.

Comparative Bioactivity: A Data-Driven Analysis

The biological activities of acetophenone derivatives are intricately linked to their substitution patterns. The following sections and tables summarize the available quantitative and qualitative data for the antioxidant, anti-inflammatory, and cytotoxic properties of 2'-hydroxy-3',4'-dimethoxyacetophenone and its isomers.

Antioxidant Activity

The antioxidant capacity of phenolic compounds like acetophenones is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The position of the hydroxyl and methoxy groups influences the stability of the resulting phenoxyl radical, thereby affecting the antioxidant potency.

CompoundAssayIC50 ValueReference
2'-Hydroxy-4',5'-dimethoxyacetophenoneDPPH Radical Scavenging157 µg/mL[2]

Insights into Structure-Activity Relationship (SAR) for Antioxidant Activity:

Anti-inflammatory Activity

Inflammation is a complex biological response, and many acetophenone derivatives have been shown to modulate inflammatory pathways. A key mechanism is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator.

CompoundAssayEffectReference
2'-Hydroxy-5'-methoxyacetophenoneNitric Oxide (NO) Inhibition in LPS-stimulated BV-2 and RAW264.7 cellsSignificant inhibition of NO production and suppression of TNF-α secretion.[3]
3-Hydroxy-4-methoxyacetophenoneIn vivo acetic acid-induced colitisPossesses anti-inflammatory activity.[1]
2'-Hydroxy-4',6'-dimethoxychalcone*Nitric Oxide (NO) and PGE2 Inhibition in LPS-stimulated RAW264.7 cellsSignificantly mitigated the expression of NO and PGE2.[4]

Note: This is a chalcone derivative, but its activity provides insight into the potential of the related acetophenone scaffold.

Insights into Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

The anti-inflammatory effects of these compounds are often linked to the modulation of key signaling pathways. For instance, 2'-Hydroxy-5'-methoxyacetophenone has been shown to exert its anti-inflammatory effects by attenuating the NF-κB signaling pathway.[3] The substitution pattern clearly dictates the potency and mechanism of action.

Cytotoxic Activity

Several acetophenone derivatives have been investigated for their potential as anticancer agents. Their cytotoxic effects are evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

CompoundCell LineBioactivityReference
2'-Hydroxy-4',5'-dimethoxyacetophenoneHuman acute leukemia cells (32D-FLT3-ITD, Human HL-60/vcr, MOLT-3, and TALL-104)Strong anti-cancer activity.[2][5]
2'-Hydroxy-4',6'-dimethoxyacetophenoneHuman colon cancer cellsShown to have significant cytotoxicity.

Insights into Structure-Activity Relationship (SAR) for Cytotoxic Activity:

The cytotoxic activity of acetophenones is highly dependent on the substitution pattern and the cancer cell line being tested. For example, 2'-hydroxy-4',5'-dimethoxyacetophenone demonstrated broad activity against several leukemia cell lines.[2][5] The mechanism of action for some of these compounds involves blocking the apoptosis pathway.

Experimental Methodologies

To ensure the reproducibility and validity of the bioactivity data, it is crucial to adhere to standardized experimental protocols. The following are detailed methodologies for the key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method for determining the free radical scavenging activity of antioxidant compounds.

Principle: DPPH is a stable free radical that absorbs light at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

  • Sample Preparation: Dissolve the test compounds in methanol or another suitable solvent to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control group with the solvent and DPPH solution, and a blank group with the solvent only.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[6][7][8]

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Test Compound and DPPH Solution in 96-well plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH Radical Scavenging Assay.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[9][10][11][12][13]

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The accumulated nitrite in the cell culture medium, a stable product of NO, can be quantified using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific period (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for a short period to allow for color development (a pink azo dye).

  • Measurement: Measure the absorbance at approximately 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compound (Varying Concentrations) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability and IC50 Value G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Signaling Pathways and Mechanisms of Action

The bioactivity of hydroxy-dimethoxyacetophenone isomers is underpinned by their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

A key pathway implicated in the anti-inflammatory effects of some acetophenone derivatives is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[3]

NFkB_Pathway cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (iNOS, TNF-α, etc.) Nucleus->Gene Induces Compound 2'-Hydroxy-5'- methoxyacetophenone Compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of 2'-hydroxy-5'-methoxyacetophenone.

In response to stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate into the nucleus and induce the transcription of pro-inflammatory genes. 2'-Hydroxy-5'-methoxyacetophenone has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[3]

Conclusion and Future Directions

This guide provides a comparative overview of the bioactivity of 2'-hydroxy-3',4'-dimethoxyacetophenone and its isomers, synthesizing the available scientific data. The evidence suggests that the substitution pattern of hydroxyl and methoxy groups on the acetophenone ring is a critical determinant of their antioxidant, anti-inflammatory, and cytotoxic properties.

Key takeaways include:

  • 2'-Hydroxy-4',5'-dimethoxyacetophenone exhibits notable antioxidant and anticancer activities.[2]

  • 2'-Hydroxy-5'-methoxyacetophenone demonstrates anti-inflammatory potential through the inhibition of the NF-κB pathway.[3]

  • 2'-Hydroxy-4',6'-dimethoxyacetophenone shows promise as a cytotoxic and potentially antimicrobial agent.[17]

A significant gap in the literature is the lack of direct, comprehensive comparative studies of all isomers of 2'-hydroxy-3',4'-dimethoxyacetophenone across a range of standardized bioassays. Future research should focus on the systematic synthesis and biological evaluation of these compounds to establish a more complete structure-activity relationship profile. Such studies will be invaluable for the rational design of new and more potent therapeutic agents based on the versatile acetophenone scaffold.

References

  • Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. [Link]
  • Li, Y., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 937-945. [Link]
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. [Link]
  • Singh, P., & Kumar, A. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Medicinal Chemistry, 6(1), 1-10. [Link]
  • Malaviya, R., & Uckun, F. M. (2000). Anti-inflammatory activity of 2,4,6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58).
  • Chu, Y., & Xiao, J. (2023). 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study. Molecular Biotechnology, 65(6), 881-890. [Link]
  • Kontogiorgis, C., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 26(1), 133. [Link]
  • Pérez-Hernández, N., et al. (2022). Anti-Inflammatory Activity of 3,5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 27(23), 8408. [Link]
  • Wang, Y., et al. (2019). 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway. Journal of Neuroimmunology, 330, 143-151. [Link]
  • Lee, J. H., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. International Journal of Molecular Sciences, 25(12), 6527. [Link]
  • Chu, Y., & Xiao, J. (2023). 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study. Molecular Biotechnology, 65(6), 881-890. [Link]
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
  • Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov.
  • Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines.
  • Kim, H. K., et al. (2001). Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism. Planta Medica, 67(4), 335-339. [Link]
  • ResearchGate. (n.d.). Values of IC 50 determined by DPPH assay.
  • Sciforum. (n.d.). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Guarner, F., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2287. [Link]
  • ResearchGate. (n.d.). 2′-Hydroxy-4′,5′-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study.
  • The Good Scents Company. (n.d.). 3',4'-dimethoxyacetophenone.
  • Gebeyew, K., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. BMC Complementary Medicine and Therapies, 23(1), 143. [Link]
  • Le, T. H., et al. (2024). Nitric oxide production inhibitors from Polygonum multiflorum. Journal of Applied Pharmaceutical Science, 14(5), 1-6. [Link]
  • Kontogiorgis, C., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 26(1), 133. [Link]
  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method.
  • Hernández-Luis, F., et al. (2021). Inhibition of Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. Molecules, 26(18), 5567. [Link]
  • Nakagawa, Y., et al. (2000). Discovery of novel inhibitors of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 43(25), 4781-4785. [Link]
  • Pérez-Hernández, N., et al. (2022). Anti-Inflammatory Activity of 3,5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 27(23), 8408. [Link]
  • YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel.
  • ResearchGate. (n.d.). Separation of 3-methoxy-4-hydroxyacetophenone and 3-hydroxy-4-methoxyacetophenone (the methylated products formed from 3,4-dihydroxyacetophenone) by gas chromatography.
  • precisionFDA. (n.d.). 3-HYDROXY-4-METHOXYACETOPHENONE.
  • Lin, C. M., et al. (2005). Inhibition of Lipopolysaccharide-Induced Expression of Inducible Nitric Oxide Synthase by Phenolic (3E)-4-(2-hydroxyphenyl)but-3-en-2-one in RAW 264.7 Macrophages. Biochemical Pharmacology, 70(5), 755-764. [Link]

Sources

A Multi-faceted Spectroscopic Approach to Validate the Structure of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For a compound such as 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, a substituted acetophenone with potential applications as a building block in medicinal chemistry, verifying its precise atomic arrangement is paramount. This guide presents a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of this compound. We will delve into the practical application and theoretical underpinnings of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how their complementary data points converge to provide a definitive structural assignment.

An Integrated Strategy for Structural Verification

The validation of a molecular structure is akin to solving a puzzle. Each spectroscopic technique provides a unique set of clues, and only by combining them can the full picture be revealed. Our approach is systematic: IR spectroscopy will first identify the key functional groups present. Subsequently, ¹H and ¹³C NMR spectroscopy will map out the carbon-hydrogen framework and reveal the connectivity of the atoms. Finally, mass spectrometry will confirm the molecular weight and provide further structural evidence through fragmentation analysis.

G cluster_0 Spectroscopic Workflow A Synthesized Compound This compound B IR Spectroscopy A->B C NMR Spectroscopy (¹H and ¹³C) A->C D Mass Spectrometry A->D E Data Integration & Structural Confirmation B->E C->E D->E

Caption: Workflow for the spectroscopic validation of the target compound.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds, and by extension, the functional groups present in a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Data Analysis and Interpretation

The IR spectrum provides clear evidence for the key functional groups within the target molecule.

Predicted Absorption (cm⁻¹)Bond VibrationFunctional Group Confirmed
~3300-3500 (broad)O-H stretchPhenolic Hydroxyl
~3000-3100sp² C-H stretchAromatic Ring
~2850-2960sp³ C-H stretchMethyl groups (methoxy and acetyl)
~1650-1680C=O stretchConjugated Ketone[1]
~1500-1600C=C stretchAromatic Ring
~1200-1300 & ~1000-1100C-O stretchAryl ether (methoxy) and Phenol

The broad absorption around 3400 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group. The strong, sharp peak around 1660 cm⁻¹ is indicative of a carbonyl group (ketone) conjugated with an aromatic ring.[1] The presence of both aromatic C-H and aliphatic C-H stretches, along with multiple C-O stretching bands, further supports the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information on the number of chemically distinct nuclei (protons and carbons), their electronic environments, and their spatial relationships.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[2]

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

¹H NMR Data Analysis and Interpretation

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts, integration, and signal splitting.

Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityProton AssignmentRationale
~12.0-13.01HSinglet (broad)Ar-OH The phenolic proton is highly deshielded due to hydrogen bonding with the adjacent carbonyl oxygen.
~7.3-7.51HDoubletAr-H (H-6)This aromatic proton is ortho to the electron-withdrawing acetyl group, causing a downfield shift.
~6.4-6.61HDoubletAr-H (H-5)This aromatic proton is ortho to the electron-donating hydroxyl and methoxy groups, causing an upfield shift.
~3.93HSinglet-OCH₃ Methoxy group protons.
~3.83HSinglet-OCH₃ Methoxy group protons.
~2.63HSinglet-COCH₃ Acetyl methyl protons are deshielded by the adjacent carbonyl group.[3]

The presence of two distinct aromatic doublets confirms a di-substituted aromatic ring. The downfield singlet for the phenolic proton suggests strong intramolecular hydrogen bonding.[4] The three singlets integrating to three protons each unambiguously identify the two methoxy groups and the acetyl methyl group.

¹³C NMR Data Analysis and Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~203C =OThe carbonyl carbon of a ketone is highly deshielded.
~158Ar-C -OHAromatic carbon attached to the hydroxyl group.
~155Ar-C -OCH₃Aromatic carbon attached to a methoxy group.
~140Ar-C -OCH₃Aromatic carbon attached to a methoxy group.
~125Ar-C -HAromatic methine carbon.
~115Ar-C -COCH₃Quaternary aromatic carbon attached to the acetyl group.
~98Ar-C -HAromatic methine carbon, shielded by ortho/para electron-donating groups.
~56-OC H₃Methoxy carbons.
~26-COC H₃Acetyl methyl carbon.

The spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The downfield signal above 200 ppm is characteristic of a ketone carbonyl carbon. The signals in the 100-160 ppm range correspond to the aromatic carbons, with those attached to oxygen atoms appearing further downfield. The signals around 56 ppm are typical for methoxy group carbons, and the upfield signal around 26 ppm is from the acetyl methyl carbon.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers additional structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

Data Analysis and Interpretation

The molecular formula of this compound is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol .

m/z (Predicted)Ion IdentityFragmentation Pathway
196[M]⁺•Molecular Ion
181[M - CH₃]⁺Loss of a methyl radical from the acetyl group (α-cleavage).[5][6]
153[M - CH₃CO]⁺Loss of an acetyl radical.

The mass spectrum should show a clear molecular ion peak at m/z 196, confirming the molecular weight. A prominent peak at m/z 181, corresponding to the loss of a methyl group (15 Da), is a characteristic fragmentation pattern for acetophenones known as α-cleavage.[5][7] This results in a stable acylium ion.

G cluster_0 MS Fragmentation mol [C₁₀H₁₂O₄]⁺• m/z = 196 frag1 [C₉H₉O₄]⁺ m/z = 181 mol->frag1 - •CH₃ (α-cleavage)

Caption: Primary fragmentation pathway of the target compound in EI-MS.

Conclusion: A Cohesive Structural Proof

By integrating the data from IR, NMR, and MS, a self-validating and unambiguous structural assignment for this compound is achieved. IR spectroscopy confirms the presence of the hydroxyl, ketone, and methoxy functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, establishing the substitution pattern on the aromatic ring and the connectivity of all atoms. Finally, mass spectrometry verifies the correct molecular weight and shows a characteristic fragmentation pattern consistent with the proposed structure. This multi-faceted approach exemplifies a rigorous standard for chemical structure validation, essential for advancing research and development in the chemical sciences.

References

  • National Center for Biotechnology Information. "IR-spectroscopic characterization of acetophenone complexes with Fe+, Co+, and Ni+ using free-electron-laser IRMPD." PubMed, National Library of Medicine, [Link]. Accessed January 9, 2026.
  • National Center for Biotechnology Information. "Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry." PubMed, National Library of Medicine, [Link]. Accessed January 9, 2026.
  • StudyRaid. "Understand iR Spectroscopy Features of Acetophenone." StudyRaid, [Link]. Accessed January 9, 2026.
  • Doc Brown's Chemistry. "1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr." Doc Brown's Chemistry, [Link]. Accessed January 9, 2026.
  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." eGyanKosh, [Link]. Accessed January 9, 2026.
  • NPTEL Archive. "Lecture 25 : Mass and Infrared Spectrocopies." NPTEL, [Link]. Accessed January 9, 2026.
  • ACS Publications. "IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD." The Journal of Physical Chemistry A, [Link]. Accessed January 9, 2026.
  • YouTube. "Introduction to IR Spectroscopy. Ketones." YouTube, 10 Oct. 2012, [Link]. Accessed January 9, 2026.
  • ResearchGate. "Mass spectra of acetophenone in the molecular ion region.
  • Chemistry LibreTexts. "17.11: Spectroscopy of Alcohols and Phenols." Chemistry LibreTexts, 24 Sep. 2022, [Link]. Accessed January 9, 2026.
  • JoVE. "Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation." JoVE, 5 Dec. 2024, [Link]. Accessed January 9, 2026.
  • SpectraBase. "this compound - Optional[13C NMR]." SpectraBase, [Link]. Accessed January 9, 2026.
  • SpectraBase. "1-(2,6-Dihydroxy-3,4-dimethoxyphenyl)ethanone - Optional[MS (GC)]." SpectraBase, [Link]. Accessed January 9, 2026.
  • JEOL. "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)." JEOL Ltd., [Link]. Accessed January 9, 2026.
  • Royal Society of Chemistry. "Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons." Journal of the Chemical Society, Perkin Transactions 2, [Link]. Accessed January 9, 2026.
  • KPU Pressbooks. "6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I." KPU Pressbooks, [Link]. Accessed January 9, 2026.
  • SpectraBase. "this compound." SpectraBase, [Link]. Accessed January 9, 2026.
  • PubChem. "1-(2,4-Dimethoxyphenyl)ethanone." PubChem, [Link]. Accessed January 9, 2026.
  • National Institutes of Health. "1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone." PubMed Central, [Link]. Accessed January 9, 2026.
  • National Institutes of Health. "1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone." PubMed Central, [Link]. Accessed January 9, 2026.
  • ATB. "1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone | C9H10O4 | MD Topology | NMR | X-Ray." The Automated Topology Builder, [Link]. Accessed January 9, 2026.
  • SpectraBase. "2-(3',4'-dimethoxyphenyl)-ethanone - Optional[13C NMR]." SpectraBase, [Link]. Accessed January 9, 2026.
  • NIST WebBook. "Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-." NIST Chemistry WebBook, [Link]. Accessed January 9, 2026.
  • NIST WebBook. "Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-." NIST Chemistry WebBook, [Link]. Accessed January 9, 2026.
  • NIST WebBook. "Ethanone, 1-(3,4-dimethoxyphenyl)-." NIST Chemistry WebBook, [Link]. Accessed January 9, 2026.
  • NIST WebBook. "Ethanone, 1-(3,4-dimethoxyphenyl)-." NIST Chemistry WebBook, [Link]. Accessed January 9, 2026.

Sources

A Comparative Guide to the Efficacy of Acetophenone Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology drug discovery, the exploration of novel chemical scaffolds that can be tailored to exhibit potent and selective anticancer activity is of paramount importance. Among these, acetophenone derivatives, particularly the chalcone family, have emerged as a promising class of compounds. This guide provides a comprehensive comparative analysis of various acetophenone derivatives, detailing their efficacy across a range of cancer cell lines. We will delve into the underlying mechanisms of action, provide robust experimental protocols for their evaluation, and present the data in a clear, comparative format to aid researchers in their quest for the next generation of cancer therapeutics.

Introduction: The Therapeutic Potential of Acetophenone Scaffolds

Acetophenones are a class of organic compounds featuring an acetyl group attached to a benzene ring.[1][2] While the parent molecule has its own range of biological activities, it is the vast array of achievable derivatives that has captured the attention of medicinal chemists.[2][3] By modifying the acetophenone core, researchers have been able to synthesize compounds with a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[1][4]

A significant portion of the research in this area has focused on chalcones, which are bi-aromatic ketones with an α,β-unsaturated carbonyl system that are biosynthetic precursors to flavonoids.[5][6][7] The inherent reactivity of this system allows for interactions with numerous biological targets, leading to a variety of cellular responses, including the induction of apoptosis and cell cycle arrest in cancer cells.[5][8] This guide will focus on a comparative analysis of these derivatives, providing a framework for their evaluation and potential development.

Comparative Efficacy of Acetophenone Derivatives Across Cancer Cell Lines

The cytotoxic potential of a compound is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values for a selection of acetophenone derivatives across various cancer cell lines, compiled from recent literature. This data provides a direct comparison of their potency and highlights the differential sensitivity of various cancer types to these compounds.

Derivative Cancer Cell Line Cell Line Type IC50 (µM) Reference
NCH-2 H1299Non-small cell lung cancer4.5–11.4[9][10][11]
MCF-7Breast adenocarcinoma4.3–15.7[9][10][11]
HepG2Hepatocellular carcinoma2.7–4.1[9][10][11]
K562Chronic myelogenous leukemia4.9–19.7[9][10][11]
NCH-4 H1299Non-small cell lung cancer4.5–11.4[9][10][11]
MCF-7Breast adenocarcinoma4.3–15.7[9][10][11]
HepG2Hepatocellular carcinoma2.7–4.1[9][10][11]
K562Chronic myelogenous leukemia4.9–19.7[9][10][11]
NCH-10 H1299Non-small cell lung cancer4.5–11.4[9][10][11]
MCF-7Breast adenocarcinoma4.3–15.7[9][10][11]
HepG2Hepatocellular carcinoma2.7–4.1[9][10][11]
K562Chronic myelogenous leukemia4.9–19.7[9][10][11]
Chalcone 12 MCF-7Breast adenocarcinoma4.19 ± 1.04[12][13][14]
ZR-75-1Breast ductal carcinoma9.40 ± 1.74[12][13][14]
MDA-MB-231Breast adenocarcinoma (triple-negative)6.12 ± 0.84[12][13][14]
Chalcone 13 MCF-7Breast adenocarcinoma3.30 ± 0.92[12][13][14]
ZR-75-1Breast ductal carcinoma8.75 ± 2.01[12][13][14]
MDA-MB-231Breast adenocarcinoma (triple-negative)18.10 ± 1.65[12][13][14]
Diaryl ether chalcone (25) MCF-7Breast adenocarcinoma3.44 ± 0.19[6]
HepG2Hepatocellular carcinoma4.64 ± 0.23[6]
HCT116Colorectal carcinoma6.31 ± 0.27[6]
Bis(thienyl) chalcone (27) MCF-7Breast adenocarcinoma7.4[6]
Flavokawain B LoVo/DxColon adenocarcinoma (doxorubicin-resistant)Potent cytotoxicity[6]
HYQ97 A549Non-small cell lung cancer500 nM (0.5 µM)[15]
C06 (3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) HT-29Colorectal adenocarcinomaHighly cytotoxic[16]
C09 (3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) HT-29Colorectal adenocarcinomaHighly cytotoxic[16]

Expert Interpretation of the Data: The presented data clearly demonstrates the broad-spectrum anticancer potential of acetophenone derivatives, particularly chalcones. The potency of these compounds can be significantly influenced by their structural modifications and the genetic background of the cancer cell lines. For instance, the NCH series of chalcone-based 4-Nitroacetophenone derivatives show potent activity against lung, breast, liver, and leukemia cell lines.[9][10][11] Similarly, chalcones 12 and 13 exhibit significant, albeit varied, inhibitory effects against different breast cancer cell lines, highlighting the importance of testing against a panel of cell lines to understand the spectrum of activity.[12][13][14] The sub-micromolar activity of HYQ97 in A549 lung cancer cells is particularly noteworthy.[15]

Mechanistic Insights: How Acetophenone Derivatives Combat Cancer

The efficacy of acetophenone derivatives stems from their ability to modulate multiple cellular pathways involved in cancer cell proliferation, survival, and death.[4][5] Understanding these mechanisms is crucial for rational drug design and for identifying potential biomarkers for patient stratification.

Induction of Apoptosis

A primary mechanism by which many acetophenone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[16][17][18][19] This is a tightly regulated process that, when dysregulated, is a hallmark of cancer. Chalcones have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][8]

Key molecular events in chalcone-induced apoptosis include:

  • Modulation of Bcl-2 family proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[5]

  • Caspase activation: Activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3).[5][20]

  • PARP cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3.[5]

  • Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can trigger oxidative stress and subsequently lead to apoptosis.[18][20]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Ligand binding Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax activation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibition Bax Bax (Pro-apoptotic) Caspase9 Caspase-9 Cytochrome_c->Caspase9 Apaf-1 binding Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Acetophenone_Derivative Acetophenone Derivative Acetophenone_Derivative->Death_Receptor Acetophenone_Derivative->Bcl2 Acetophenone_Derivative->Bax

Caption: Simplified signaling pathway of apoptosis induction by acetophenone derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, acetophenone derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most commonly at the G2/M phase.[6][18] This prevents the cells from dividing and can ultimately lead to cell death. The arrest is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Key Signaling Pathways

The anticancer activity of these compounds is also attributed to their ability to interfere with critical signaling pathways that are often hyperactive in cancer.[4][5] For example, some chalcones have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5] Others have been found to target the epidermal growth factor receptor (EGFR) tyrosine kinase domain, a key driver in many cancers.[9][10][11]

Experimental Protocols for Evaluating Acetophenone Derivatives

To ensure the generation of reliable and reproducible data, it is imperative to follow standardized and well-validated experimental protocols. The following section outlines the methodologies for key in vitro assays used in the comparative analysis of acetophenone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[20][21] It is a robust and widely used method for screening the cytotoxic potential of chemical compounds.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the acetophenone derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compounds Treat with Acetophenone Derivatives seed_cells->treat_compounds incubate_48_72h Incubate for 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A streamlined workflow for the in vitro MTT cytotoxicity assay.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay allows for the quantitative determination of apoptosis and necrosis.[16]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the acetophenone derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis by Flow Cytometry (PI Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of acetophenone derivatives as a versatile scaffold for the development of novel anticancer agents. The data clearly indicates that subtle structural modifications can lead to substantial differences in potency and selectivity across various cancer cell lines. The primary mechanisms of action, including the induction of apoptosis and cell cycle arrest, are well-established hallmarks of effective cancer chemotherapeutics.

Future research in this field should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the acetophenone scaffold to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the most promising derivatives in preclinical animal models of cancer to assess their therapeutic potential in a more complex biological system.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have drug-like properties.

  • Combination Therapies: Investigating the synergistic effects of acetophenone derivatives with existing anticancer drugs to overcome drug resistance and improve therapeutic outcomes.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel acetophenone-based therapies for the treatment of cancer.

References

  • Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. PubMed Central.
  • Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. SpringerLink.
  • Bioactive chalcone derivatives with anti-lung cancer effects. ResearchGate.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI.
  • Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Taylor & Francis Online.
  • Anticancer Activity of Natural and Synthetic Chalcones. National Center for Biotechnology Information.
  • Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Taylor & Francis Online.
  • Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. PubMed.
  • Synthesis and evaluation of the anticancer activity of bischalcone analogs in human lung carcinoma (A549) cell line. PubMed.
  • Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Semantic Scholar.
  • Natural-derived acetophenones: chemistry and pharmacological activities. National Center for Biotechnology Information.
  • Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate.
  • Design, Synthesis, Molecular modeling and biological evaluations of Novel Chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. ResearchGate.
  • Preparation, Structural Analysis, and Biological Assessment of Modified Acetophenone Variants Derived from 4-Hydrazinyl-7H-Pyrrolo[2,3-D]Pyrimidine. ResearchGate.
  • Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. National Center for Biotechnology Information.
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Center for Biotechnology Information.
  • Acetophenone protection against cisplatin-induced end-organ damage. National Center for Biotechnology Information.
  • USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. ResearchGate.
  • Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. MDPI.
  • Synthesis of Chalcones with Anticancer Activities. National Center for Biotechnology Information.
  • Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. MDPI.
  • Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells. PubMed.
  • Induction of apoptosis in colorectal carcinoma cells treated with 4-hydroxy-2-nonenal and structurally related aldehydic products of lipid peroxidation. PubMed.
  • Natural Chalcones and Derivatives in Colon Cancer: Pre-Clinical Challenges and the Promise of Chalcone-Based Nanoparticles. PubMed Central.
  • Comparison of the apoptosis-inducing capability of sulforaphane analogues in human colon cancer cells. Sejong University.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.
  • Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells. ResearchGate.
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. ResearchGate.
  • Comparative Study of Ferrocene- and Indene-Based Tamoxifen Derivatives of Different Molecular Flexibility on High-Mortality Cancer Cell Lines. MDPI.

Sources

A Comparative Efficacy Analysis of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone Derivatives: A Guide for Medicinal Chemists and Pharmacologists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2'-Hydroxy-3',4'-dimethoxyacetophenone

In the landscape of medicinal chemistry, the acetophenone framework serves as a privileged scaffold for the development of novel therapeutic agents. Among these, 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, also known as 2'-hydroxy-3',4'-dimethoxyacetophenone, stands out due to the strategic positioning of its hydroxyl and methoxy functional groups. These groups provide crucial handles for synthetic modification and are key determinants of the molecule's physicochemical and biological properties. The inherent structure, featuring an intramolecular hydrogen bond between the phenolic hydroxyl and acetyl groups, imparts a degree of planarity and stability, making it an ideal starting point for drug design.[1]

Derivatives stemming from this core structure have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, anticancer, and antioxidant effects. The efficacy of these compounds is intricately linked to the nature and position of substituents on the aromatic ring and modifications of the acetyl group. This guide offers a comparative analysis of the efficacy of various this compound derivatives, synthesizing data from contemporary research to provide a clear, evidence-based resource for researchers in drug discovery and development. We will delve into structure-activity relationships, mechanistic insights, and the experimental data that underpins these findings.

Synthetic Strategies and Structural Diversification

The synthesis of the parent compound, 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone, is often achieved via a Fries rearrangement of 3,4-dimethoxyphenyl acetate, typically catalyzed by agents like boron trifluoride etherate.[1] This foundational reaction provides a reliable route to the core scaffold. From this point, a multitude of derivatives can be generated. A prevalent and highly effective strategy is the Claisen-Schmidt condensation reaction, where the acetophenone is reacted with various aromatic aldehydes to yield chalcones—a class of compounds renowned for their biological activities.[2] Further diversification can be achieved through the synthesis of Schiff bases, pyrazolines, and other heterocyclic systems.

G cluster_synthesis Synthetic Pathway for Derivatives A 1-(2-hydroxy-3,4- dimethoxyphenyl)ethanone (Parent Compound) C Chalcone Derivatives (e.g., Anti-inflammatory) A->C Claisen-Schmidt Condensation E Hydrazone Intermediate A->E Reaction B Aromatic Aldehydes B->C D Hydrazine Hydrate D->E F Bis-Schiff Base Derivatives (e.g., PDE Inhibitors) E->F Condensation with Substituted Aldehydes

Caption: General synthetic routes for creating chalcone and Schiff base derivatives.

Comparative Efficacy: A Multi-Target Perspective

The true value of a chemical scaffold is measured by the efficacy of its derivatives against various biological targets. Here, we compare the performance of several key derivatives across different therapeutic areas.

Anticancer Activity

Derivatives of this scaffold have shown significant promise as cytotoxic agents against a range of human cancer cell lines. The substitution pattern on the phenyl rings plays a critical role in modulating this activity.

For instance, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) , isolated from Phaleria macrocarpa, has demonstrated potent, dose-dependent cytotoxic effects.[3][4] In contrast, 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone , a synthetic derivative, also shows compelling anticancer activity, particularly against lung cancer cells.[5]

Table 1: Comparative Cytotoxicity (IC₅₀ Values) of Ethanone Derivatives

CompoundCancer Cell LineIC₅₀ at 24h (µg/mL)IC₅₀ at 48h (µg/mL)IC₅₀ at 72h (µg/mL)Reference
DMHE HT-29 (Colon)38.8 ± 1.6417.2 ± 2.2925.3 ± 0.99[3]
MCF-7 (Breast)80.1 ± 2.348.3 ± 1.4325.0 ± 2.65[3]
A549 (Lung)45.0 ± 2.2137.5 ± 2.6631.8 ± 1.69[3]
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone A549 (Lung)6.62 µM (Not time-specified)--[5]

Note: µg/mL to µM conversion requires molecular weight (DMHE: 274.27 g/mol ; Second compound: 288.3 g/mol ).

Mechanistically, DMHE appears to induce cell death primarily through necrosis, although features of apoptosis like cell shrinkage and membrane blebbing have been observed.[3] This dual mechanism could be advantageous in overcoming resistance to apoptosis-inducing agents.

Anti-inflammatory Efficacy

Inflammation is a key pathological process in numerous diseases, and the modulation of inflammatory pathways is a major goal of drug discovery. Chalcone derivatives of hydroxyacetophenones are particularly potent in this arena.

(E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one (Compound 5b) , a pyranochalcone, has shown significant anti-arthritic effects in a collagen-induced arthritis (CIA) model. Oral administration of this compound markedly suppressed the disease's progression by reducing levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6] Similarly, 2′-hydroxy-4′,6′-dimethoxychalcone (4′,6′-DMC) demonstrated the most potent anti-inflammatory effects among a series of tested chalcones, significantly mitigating the lipopolysaccharide (LPS)-induced expression of nitric oxide (NO), PGE2, and inflammatory cytokines.[7]

The mechanism of action for these compounds often involves the inhibition of key inflammatory signaling cascades. Both Compound 5b and another novel licochalcone B derivative, (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one (DDP) , have been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[6][8] Compound 5b further demonstrated inhibition of the JNK and ERK signaling pathways.[6]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88/IRAKs TLR4->MyD88 MAPK JNK / ERK MyD88->MAPK NFkB_path IκB Phosphorylation & Degradation MyD88->NFkB_path Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) MAPK->Cytokines Gene Expression NFkB NF-κB (p65/p50) Nuclear Translocation NFkB_path->NFkB NFkB->Cytokines Gene Expression Inhibitor Chalcone Derivatives (e.g., 5b, DDP) Inhibitor->MAPK Inhibitor->NFkB_path

Caption: Inhibition of LPS-induced inflammatory pathways by chalcone derivatives.

Antioxidant Properties

The antioxidant potential of phenolic compounds is well-established, and derivatives of 2'-hydroxyacetophenone are no exception. The capacity to scavenge free radicals is heavily influenced by the presence and position of hydroxyl and methoxy groups on the aromatic rings.[2] For example, 2-hydroxy-4-methoxyacetophenone is noted for its excellent antioxidant properties, which are often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[2] This activity is crucial as oxidative stress is implicated in the pathophysiology of many diseases targeted by these derivatives, including cancer and inflammation.

Key Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of these compounds.

Protocol 1: MTT Cell Proliferation Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivative (e.g., 1 to 100 µg/mL) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for specified time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Nitric Oxide (NO) Production Assay in RAW264.7 Cells

This assay measures the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophage cells.

Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production.

Methodology:

  • Cell Seeding: Plate RAW264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[7]

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only treated cells.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of potent therapeutic agents. Comparative analysis reveals that specific structural modifications can steer the biological activity towards distinct and potent outcomes. Chalcone derivatives consistently demonstrate powerful anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPKs.[6][8] Other ethanone derivatives show promising, selective cytotoxicity against various cancer cell lines, with efficacy dependent on the substitution patterns of the phenyl rings.[3]

The self-validating nature of the research in this field is evident in the consistent use of standardized cell lines (e.g., RAW264.7 for inflammation, A549 for lung cancer) and assays (MTT, Griess), allowing for reliable cross-study comparisons. Future research should focus on elucidating more detailed structure-activity relationships, exploring a wider range of heterocyclic derivatives, and advancing the most promising compounds into in vivo models to evaluate their pharmacokinetic properties and therapeutic potential. The versatility and proven efficacy of this scaffold ensure its continued relevance in the quest for novel medicines.

References

  • A Comparative Analysis of 2'-Hydroxyacetophenone and Its Methoxy Derivatives: Properties and Biological Activities. Benchchem.
  • 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | 24126-98-5. ChemicalBook.
  • 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. MDPI.
  • 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells.
  • 24126-98-5|1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone. BLDpharm.
  • 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PMC - NIH.
  • (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. PubMed.
  • Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells. MDPI.
  • (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)

Sources

A Comparative Guide to the Biological Activities of 2'-hydroxy-3',4'-dimethoxyacetophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Literature Review for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive review of the known biological activities of 2'-hydroxy-3',4'-dimethoxyacetophenone. Due to a notable scarcity of direct experimental data on this specific compound, this review extends to its structurally related isomers and derivatives to infer its potential therapeutic properties. We delve into the reported antioxidant, anti-inflammatory, antimicrobial, and anticancer activities of analogous acetophenones, presenting available experimental data to facilitate a comparative analysis. Furthermore, this guide offers detailed, step-by-step protocols for key in vitro assays to empower researchers in the evaluation of these and other related compounds. This comparative approach aims to illuminate the structure-activity relationships within this class of compounds and to guide future research into the therapeutic potential of 2'-hydroxy-3',4'-dimethoxyacetophenone.

Introduction: The Enigmatic Potential of 2'-hydroxy-3',4'-dimethoxyacetophenone

Acetophenones, a class of phenolic compounds, are widely recognized for their diverse pharmacological activities. The substitution pattern of hydroxyl and methoxy groups on the aromatic ring plays a crucial role in determining their biological efficacy. While extensive research has been conducted on various acetophenone derivatives, 2'-hydroxy-3',4'-dimethoxyacetophenone remains a relatively understudied molecule. This guide aims to bridge this knowledge gap by providing a comparative analysis of its potential biological activities based on the established properties of its close structural analogs. By examining the existing literature on related compounds, we can hypothesize the likely bioactivities of 2'-hydroxy-3',4'-dimethoxyacetophenone and provide a rationale for its further investigation.

Comparative Analysis of Biological Activities

While direct experimental data for 2'-hydroxy-3',4'-dimethoxyacetophenone is limited, the biological activities of its isomers and related compounds offer valuable insights into its potential.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups is particularly important for this activity.

A structurally similar compound, 2'-hydroxy-4',5'-dimethoxyacetophenone , has demonstrated strong antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, with a reported IC50 value of 157 µg/mL.[1][2] This activity is comparable to the standard antioxidant, butylated hydroxytoluene (BHT).[1][2] Given the structural similarities, it is plausible that 2'-hydroxy-3',4'-dimethoxyacetophenone also possesses antioxidant properties. The free hydroxyl group at the 2' position, common to both molecules, is likely a key contributor to this activity.

Table 1: Antioxidant Activity of Acetophenone Derivatives

CompoundAssayIC50 ValueReference
2'-hydroxy-4',5'-dimethoxyacetophenoneDPPH Radical Scavenging157 µg/mL[1][2]
2',4'-Dihydroxyacetophenone benzoylhydrazoneDPPH Radical ScavengingMost potent in its series[3]
Anti-inflammatory Activity

Inflammation is a complex biological response, and several acetophenone derivatives have shown promise in modulating inflammatory pathways. For instance, a chalcone derivative, 2′-hydroxy-3,4′-dimethoxychalcone , has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4] NO is a key pro-inflammatory mediator, and its inhibition suggests potential anti-inflammatory effects. At a concentration of 20 μM, this chalcone derivative inhibited NO production by approximately 33.00%.[4] While this is a derivative and not the acetophenone itself, it points to the potential of the core structure in anti-inflammatory activity.

Antimicrobial Activity

The acetophenone scaffold is a promising area for the development of novel antimicrobial agents.[5] Various dihydroxyacetophenone derivatives have shown significant antibacterial and antifungal activities.[5] For example, 3',4'-dihydroxyacetophenone has been found to exhibit antimicrobial activity against Gram-positive bacteria, with a potency similar to that of sorbic acid and benzoic acid.[5] The position of the hydroxyl groups on the phenyl ring significantly influences the antimicrobial efficacy.

Anticancer Activity

Several acetophenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Notably, 2'-hydroxy-4',5'-dimethoxyacetophenone has demonstrated strong anti-cancer activity against several human acute leukemia cell lines (32D-FLT3-ITD, Human HL-60/vcr, MOLT-3, and TALL-104) in the MTT assay.[1][2] Importantly, this compound was found to be non-toxic to normal human umbilical vein endothelial cells (HUVEC) at the tested concentrations.[1][2] Chalcones derived from hydroxyacetophenones have also shown potent anticancer activities. For instance, chalcones synthesized from 2-hydroxy-4-methoxyacetophenone exhibited significant inhibitory activity against human breast cancer (MCF-7), colorectal cancer (HT29), and lung cancer (A549) cell lines, with IC50 values ranging from 4.61 to 9 µM.[6]

Experimental Protocols

To facilitate further research into the biological activities of 2'-hydroxy-3',4'-dimethoxyacetophenone and its analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method for evaluating the free radical scavenging capacity of a compound.

Workflow for DPPH Radical Scavenging Assay

prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in methanol) mix Mix DPPH solution with test compound or control prep_dpph->mix prep_sample Prepare Test Compound Solutions (various concentrations) prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate seed_cells Seed cells in a 96-well plate and allow to attach treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubate_cells Incubate for a specified period (e.g., 24, 48, or 72 hours) treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize measure Measure Absorbance (at ~570 nm) solubilize->measure calculate Calculate % Cell Viability and IC50 measure->calculate

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2'-hydroxy-3',4'-dimethoxyacetophenone and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Griess Assay for Nitric Oxide (NO) Production

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Workflow for Griess Assay

seed_cells Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate pre_treat Pre-treat cells with test compound seed_cells->pre_treat stimulate Stimulate cells with LPS pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubate_griess Incubate at room temperature add_griess->incubate_griess measure Measure Absorbance (at ~540 nm) incubate_griess->measure calculate Determine nitrite concentration from a standard curve measure->calculate

Caption: Workflow for the Griess Assay for Nitric Oxide.

Protocol:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of 2'-hydroxy-3',4'-dimethoxyacetophenone for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at approximately 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can infer some potential structure-activity relationships for hydroxy-dimethoxyacetophenones:

  • Antioxidant Activity: The presence of a free hydroxyl group at the 2'-position appears to be crucial for radical scavenging activity. The methoxy groups may also contribute to the overall antioxidant potential by modulating the electronic properties of the aromatic ring.

  • Antimicrobial Activity: The number and position of hydroxyl groups are critical. Dihydroxyacetophenones generally exhibit good antibacterial activity. The substitution pattern on the aromatic ring dictates the spectrum of activity against different microbial strains.

  • Anticancer Activity: The presence of both hydroxyl and methoxy groups seems to be favorable for cytotoxic activity against cancer cells. The specific positioning of these functional groups likely influences the potency and selectivity of the compound.

Conclusion and Future Directions

While the direct biological activities of 2'-hydroxy-3',4'-dimethoxyacetophenone remain largely unexplored, a comparative analysis of its structural analogs suggests its potential as a valuable scaffold for the development of new therapeutic agents. The available evidence points towards probable antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

This guide underscores the urgent need for dedicated research to experimentally validate these predicted activities. Future studies should focus on:

  • In vitro screening: Employing the detailed protocols provided herein to systematically evaluate the antioxidant, anti-inflammatory, antimicrobial, and anticancer activities of 2'-hydroxy-3',4'-dimethoxyacetophenone.

  • Mechanism of action studies: Elucidating the underlying molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

  • Comparative studies: Directly comparing the activity of 2'-hydroxy-3',4'-dimethoxyacetophenone with its isomers and other related acetophenone derivatives to establish clear structure-activity relationships.

By undertaking these investigations, the scientific community can unlock the full therapeutic potential of this intriguing, yet understudied, molecule.

References

  • Kim, J. K., et al. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells.

Sources

A Comparative Guide to the Biological Activities of 2'-hydroxy-3',4'-dimethoxyacetophenone and Other Natural Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Natural Acetophenones

Acetophenones are a class of phenolic compounds found widely in the plant kingdom, contributing to the flavor, fragrance, and medicinal properties of many botanicals.[1] Their basic chemical structure, an acetyl group attached to a benzene ring, serves as a scaffold for a diverse array of derivatives with a broad spectrum of pharmacological activities. These activities include antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, making them a focal point of interest for the development of new therapeutic agents.[1][2] This guide will delve into a comparative analysis of 2'-hydroxy-3',4'-dimethoxyacetophenone and other well-researched natural acetophenones, namely paeonol, apocynin, and piceol, to elucidate their relative strengths and potential applications.

Physicochemical Properties of Selected Acetophenones

The biological activity of acetophenones is intrinsically linked to their chemical structure, particularly the substitution pattern on the phenyl ring. The presence and position of hydroxyl and methoxy groups significantly influence their physicochemical properties, such as solubility, lipophilicity, and redox potential, which in turn dictate their pharmacokinetic and pharmacodynamic profiles.

Compound Structure Molecular Formula Molecular Weight ( g/mol )
2'-hydroxy-3',4'-dimethoxyacetophenone Chemical structure of 2'-hydroxy-3',4'-dimethoxyacetophenoneC10H12O4196.20
Paeonol (2'-hydroxy-4'-methoxyacetophenone) Chemical structure of PaeonolC9H10O3166.17
Apocynin (4'-hydroxy-3'-methoxyacetophenone) Chemical structure of ApocyninC9H10O3166.17
Piceol (4'-hydroxyacetophenone) Chemical structure of PiceolC8H8O2136.15

Comparative Biological Activity

This section provides a detailed comparison of the biological activities of 2'-hydroxy-3',4'-dimethoxyacetophenone and other selected natural acetophenones, supported by experimental data from various in vitro studies.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The primary mechanism of antioxidant action for acetophenones involves the donation of a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals.

Experimental Data: DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Compound DPPH Scavenging IC50 (µM) Reference
2'-hydroxy-4',5'-dimethoxyacetophenone *800.2 (157 µg/mL)[3][4]
Paeonol 309.7[5]
Apocynin Weak scavenger[6]
Piceol Data not available
Ascorbic Acid (Standard) ~25-50[7]

Note: Data is for the structurally similar isomer 2'-hydroxy-4',5'-dimethoxyacetophenone. This is used as a proxy due to the lack of direct data for 2'-hydroxy-3',4'-dimethoxyacetophenone.

Expertise & Experience: The antioxidant activity of these compounds is significantly influenced by the number and position of hydroxyl groups. While 2'-hydroxy-4',5'-dimethoxyacetophenone shows moderate antioxidant activity, it is less potent than the standard antioxidant, ascorbic acid.[3][4] The presence of multiple hydroxyl groups, as seen in some other phenolic compounds, generally enhances antioxidant capacity. Apocynin is considered a weak direct free radical scavenger.[6]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. Natural acetophenones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as NF-κB and MAPKs.

Experimental Data: Inhibition of Nitric Oxide (NO) Production

The inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model to assess anti-inflammatory activity.

Compound Cell Line NO Inhibition IC50 (µM) Reference
2'-hydroxy-3',4'-dimethoxyacetophenone Data not availableData not available
Paeonol RAW 264.7~25-50[6]
Apocynin RAW 264.7Significant inhibition[8][9]
Piceol Data not availableData not available

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cellular Signaling cluster_2 Pro-inflammatory Mediators cluster_3 Acetophenone Intervention LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB NO Nitric Oxide (NO) MAPK->NO Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->NO NFkB->Cytokines Paeonol Paeonol Paeonol->MAPK Inhibits Paeonol->NFkB Inhibits Apocynin Apocynin Apocynin->MAPK Inhibits

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Natural acetophenones have shown promise in this area, exhibiting activity against a range of pathogenic bacteria.

Experimental Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound Bacterial Strain MIC (µg/mL) Reference
2'-hydroxy-3',4'-dimethoxyacetophenone Data not availableData not available
Paeonol Staphylococcus aureus500[8]
Listeria monocytogenes125[8]
Klebsiella pneumoniae64[12]
Enterobacter cloacae64[12]
Apocynin Staphylococcus aureusModerate activity[1]
Piceol Staphylococcus aureus64-128[13]

Expertise & Experience: Paeonol and piceol demonstrate notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][12][13] The antimicrobial efficacy of acetophenones is often attributed to their ability to disrupt bacterial cell membranes and interfere with essential cellular processes. The lack of data for 2'-hydroxy-3',4'-dimethoxyacetophenone highlights an area for future investigation.

Cytotoxic Activity

The evaluation of a compound's cytotoxicity against cancer cell lines is a critical step in the development of new anticancer drugs. Conversely, assessing its effect on normal cell lines is essential for determining its safety profile.

Experimental Data: Cytotoxicity (IC50)

The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

Compound Cell Line IC50 (µM) Reference
2'-hydroxy-4',5'-dimethoxyacetophenone *Human Acute Leukemia CellsStrong activity[3][4]
HUVEC (normal cells)Non-toxic[3][4]
Paeonol MCF-7 (breast cancer)>100[14]
Apocynin HeLa (cervical cancer)Data not available
Piceol A549 (lung cancer)Data not available

Note: Data is for the structurally similar isomer 2'-hydroxy-4',5'-dimethoxyacetophenone.

Expertise & Experience: The structurally similar isomer, 2'-hydroxy-4',5'-dimethoxyacetophenone, has shown promising and selective cytotoxic activity against human acute leukemia cell lines while being non-toxic to normal human umbilical vein endothelial cells (HUVEC).[3][4] This selectivity is a highly desirable characteristic for a potential anticancer agent. Paeonol, in contrast, exhibits low cytotoxicity against the MCF-7 breast cancer cell line.[14]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the standard methodologies for the key in vitro assays discussed.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis prep_dpph Prepare DPPH Solution (in methanol/ethanol) mix Mix Sample and DPPH Solution prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate in the Dark (30 min) mix->incubate measure Measure Absorbance (at 517 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. The final concentration in the reaction mixture is typically around 100 µM.

  • Sample Preparation: Prepare a series of dilutions of the test compound in the same solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample dilution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Griess Assay for Nitric Oxide (NO) Inhibition

This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (sulfanilamide in phosphoric acid) and Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Reaction: Mix equal volumes of the cell supernatant and the Griess reagent.

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Measurement & Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Test Compound (various concentrations) seed_cells->add_compound incubate_cells Incubate (24-72h) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize measure_abs Measure Absorbance (at 570 nm) solubilize->measure_abs calculate_ic50 Calculate % Viability and IC50 measure_abs->calculate_ic50

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of 2'-hydroxy-3',4'-dimethoxyacetophenone and its analogs. While data on the structurally similar 2'-hydroxy-4',5'-dimethoxyacetophenone suggests promising antioxidant and selective cytotoxic activities, further direct experimental evaluation of 2'-hydroxy-3',4'-dimethoxyacetophenone is warranted to fully elucidate its pharmacological profile. The established anti-inflammatory and antimicrobial properties of paeonol, apocynin, and piceol provide a strong rationale for investigating these activities in 2'-hydroxy-3',4'-dimethoxyacetophenone. Future research should focus on obtaining quantitative data for its anti-inflammatory and antimicrobial effects to enable a more direct and comprehensive comparison. Such studies will be instrumental in positioning this compound for further preclinical and clinical development.

References

  • Effect of paeonol against bacterial growth, biofilm formation and dispersal of Staphylococcus aureus and Listeria monocytogenes in vitro. PubMed. [Link]
  • Paeonol from Hippocampus kuda Bleeler suppressed the neuro-inflammatory responses in vitro via NF-κB and MAPK signaling p
  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • DPPH Antioxidant Assay. G-Biosciences. [Link]
  • Nitric Oxide Assay. Bio-protocol. [Link]
  • Minimum inhibitory concentrations of piceatannol and several antibiotics against Staphylococcus aureus (µg/mL).
  • Paclitaxel resistance in MCF-7/PTX cells is reversed by paeonol through suppression of the SET/phosphatidylinositol 3-kinase/Akt pathway.
  • Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus. PubMed. [Link]
  • Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling P
  • Antibacterial and anti-biofilm activities of paeonol against Klebsiella pneumoniae and Enterobacter cloacae. PubMed. [Link]
  • Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. [Link]
  • (PDF) Synthesis and Spectral Studies of Acetophenone Schiff Bases and Evaluation of their Antimicrobial Activities.
  • Inhibition of NADPH oxidase by apocynin inhibits lipopolysaccharide (LPS)
  • Novel fatty acid esters of apocynin oxime exhibit antimicrobial and antioxidant activities.
  • Synthesis and Evaluation of Paeonol Derivatives as Potential Multifunctional Agents for the Treatment of Alzheimer's Disease. MDPI. [Link]
  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • Natural-derived acetophenones: chemistry and pharmacological activities. PubMed Central. [Link]
  • 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study. PubMed. [Link]
  • Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México. MDPI. [Link]
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
  • Natural-derived acetophenones: chemistry and pharmacological activities.
  • New Acetophenone Glucosides Isolated from Extracts of Helichrysum italicum with Antiinflammatory Activity.
  • 2′-Hydroxy-4′,5′-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study.
  • Figure 2. (A) DPPH radical scavenging activity of paeonol, RA and DMR...
  • Antimicrobial Substance, 3',4'-Dihydroxyacetophenone, in Coffee Residue. J-STAGE. [Link]
  • New Acetophenone Glucosides Isolated from Extracts of Helichrysum i talicum with Antiinflammatory Activity.
  • The antimicrobial activity (MIC mg/mL) of P1 versus P2 against...
  • Antimicrobial activity and mode of action of 1,8-cineol against carbapenemase-producing Klebsiella pneumoniae.
  • Apocynin: Molecular Aptitudes. PubMed Central. [Link]
  • Beneficial Effect of Paeonol on Antibiotic-Associated Inflammatory Response in Mice with Diarrhea. MDPI. [Link]
  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. [Link]
  • Apocynin: molecular aptitudes. PubMed. [Link]
  • Staphylococcal-Produced Bacteriocins and Antimicrobial Peptides: Their Potential as Alternative Treatments for Staphylococcus aureus Infections. PubMed Central. [Link]
  • Antibacterial and antifungal activities of some hydroxyacetophenone deriv
  • Mediterranean Plants with Antimicrobial Activity against Staphylococcus aureus, a Meta-Analysis for Green Veterinary Pharmacology Applic
  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. PubMed Central. [Link]
  • 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling p
  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]
  • Nitric oxide production inhibitors from Polygonum multiflorum. Journal of Applied Pharmaceutical Science. [Link]

Sources

Assessing the Reproducibility of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, a valuable building block for various biologically active compounds, presents an interesting case study in synthetic reproducibility. This guide provides an in-depth comparison of the common synthetic routes to this molecule, supported by experimental data and procedural insights to aid in methodological selection and troubleshooting.

Introduction: The Importance of Reproducible Synthesis

This compound, also known as 2'-hydroxy-3',4'-dimethoxyacetophenone, is a substituted acetophenone with a substitution pattern that makes it a precursor for a variety of natural products and pharmaceutical agents. Its synthesis, while seemingly straightforward, can be prone to issues with regioselectivity and yield, making a thorough understanding of the available methods crucial for consistent production. This guide will dissect the two most prevalent synthetic strategies—the Fries Rearrangement and Friedel-Crafts Acylation—and explore a potential alternative in ortho-lithiation, evaluating each for its reproducibility, yield, and practicality.

Method 1: The Fries Rearrangement of 3,4-Dimethoxyphenyl Acetate

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid.[1][2] In the context of synthesizing this compound, this typically involves the rearrangement of 3,4-dimethoxyphenyl acetate.

Reaction Mechanism and Causality

The reaction proceeds through the formation of an acylium ion intermediate after the Lewis acid coordinates to the ester's carbonyl oxygen. This electrophilic acylium ion then attacks the aromatic ring. The regioselectivity (ortho vs. para) of this intramolecular acylation is highly dependent on reaction conditions.[3] Higher temperatures generally favor the formation of the ortho isomer, which is the desired product in this case. This is because the ortho product can form a more stable bidentate complex with the Lewis acid catalyst. Non-polar solvents also tend to favor the ortho product.

dot

Fries_Rearrangement 3,4-Dimethoxyphenyl Acetate 3,4-Dimethoxyphenyl Acetate Acylium Ion Intermediate Acylium Ion Intermediate 3,4-Dimethoxyphenyl Acetate->Acylium Ion Intermediate Lewis Acid (e.g., BF3·OEt2) ortho-Acyl Phenol\n(Desired Product) ortho-Acyl Phenol (Desired Product) Acylium Ion Intermediate->ortho-Acyl Phenol\n(Desired Product) Intramolecular Electrophilic Attack (High Temperature) para-Acyl Phenol\n(Byproduct) para-Acyl Phenol (Byproduct) Acylium Ion Intermediate->para-Acyl Phenol\n(Byproduct) Intramolecular Electrophilic Attack (Low Temperature)

Caption: Fries Rearrangement pathway for 3,4-dimethoxyphenyl acetate.

Experimental Protocol: Fries Rearrangement with Boron Trifluoride Etherate

This protocol is adapted from a reported synthesis of a related compound and is a good starting point for optimization.

Materials:

  • 3,4-Dimethoxyphenyl acetate

  • Boron trifluoride etherate (BF3·OEt2)

  • Methanol

  • Water

  • Ice

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, cool a solution of 3,4-dimethoxyphenyl acetate in a minimal amount of a suitable solvent (e.g., nitrobenzene or solvent-free) in an ice bath.

  • Slowly add boron trifluoride etherate (at least 1 equivalent, often more) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C. The optimal temperature may require empirical determination to maximize the yield of the ortho product.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol.

Reproducibility Challenges and Troubleshooting:
  • Ortho/Para Selectivity: The ratio of ortho to para product is a significant challenge. Higher temperatures favor the ortho isomer, but may also lead to decomposition and lower overall yield. Careful temperature control is critical.

  • Byproducts: Incomplete reaction can leave starting material, and side reactions can generate polymeric materials, complicating purification. The cleavage of the ester bond to form 3,4-dimethoxyphenol is a common side reaction.[4]

  • Lewis Acid Stoichiometry: Stoichiometric or even excess amounts of the Lewis acid are often required, which can make the workup challenging and generate significant waste.[5]

Method 2: Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene

Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[6] In this approach, 1,2,3-trimethoxybenzene (pyrogallol trimethyl ether) is acylated with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).[4]

Reaction Mechanism and Causality

The Lewis acid activates the acetylating agent to form a highly electrophilic acylium ion. The electron-rich 1,2,3-trimethoxybenzene then attacks the acylium ion. The position of acylation is directed by the activating methoxy groups. Acylation is expected to occur at the position para to one methoxy group and ortho to another, which, in this case, leads to the desired product after demethylation of the ortho-methoxy group during the reaction or workup.

dot

Friedel_Crafts_Acylation Acetyl Chloride Acetyl Chloride Acylium Ion Acylium Ion Acetyl Chloride->Acylium Ion AlCl3 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene Sigma Complex Sigma Complex 1,2,3-Trimethoxybenzene->Sigma Complex Electrophilic Attack by Acylium Ion Acylated Product Acylated Product Sigma Complex->Acylated Product Deprotonation This compound This compound Acylated Product->this compound Demethylation

Caption: Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.

Experimental Protocol: Friedel-Crafts Acylation with Aluminum Chloride

Materials:

  • 1,2,3-Trimethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dry dichloromethane (DCM) or carbon disulfide

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous aluminum chloride (at least 1.1 equivalents).

  • Add a dry solvent such as dichloromethane or carbon disulfide.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • Add a solution of 1,2,3-trimethoxybenzene (1.0 equivalent) in the same dry solvent dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by slowly pouring the mixture onto a slurry of crushed ice and concentrated HCl with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reproducibility Challenges and Troubleshooting:
  • Lewis Acid Activity: Anhydrous aluminum chloride is extremely hygroscopic. Any moisture will deactivate the catalyst and significantly reduce the yield. All glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere.

  • Stoichiometry of AlCl3: As the product ketone can complex with AlCl3, stoichiometric amounts are necessary.[7] Insufficient catalyst will lead to an incomplete reaction.

  • Side Reactions: Polysubstitution can be an issue with highly activated aromatic compounds, although the deactivating effect of the first acylation often prevents this. Demethylation of other methoxy groups can also occur, leading to a mixture of products.

Method 3: Ortho-Lithiation of a Methoxy-Substituted Benzene

A potential alternative route that offers high regioselectivity is directed ortho-lithiation.[8] In this strategy, a directing group on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, in this case, an acetylating agent. For the synthesis of the target molecule, one could envision the ortho-lithiation of 1,2,3-trimethoxybenzene. The methoxy groups can act as directing groups.

Proposed Synthetic Pathway

dot

Ortho_Lithiation 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene Ortho-lithiated Intermediate Ortho-lithiated Intermediate 1,2,3-Trimethoxybenzene->Ortho-lithiated Intermediate n-BuLi, THF, -78°C Acylated Intermediate Acylated Intermediate Ortho-lithiated Intermediate->Acylated Intermediate Acetyl Chloride This compound This compound Acylated Intermediate->this compound Workup & Demethylation

Caption: Proposed ortho-lithiation route to the target compound.

Hypothetical Experimental Protocol: Ortho-Lithiation

Materials:

  • 1,2,3-Trimethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Acetyl chloride

  • Saturated ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1,2,3-trimethoxybenzene in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.

  • Stir the mixture at -78°C for 1-2 hours to ensure complete lithiation.

  • Slowly add acetyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at -78°C for 1 hour and then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography.

Reproducibility Challenges and Feasibility:
  • Strictly Anhydrous and Inert Conditions: This method is highly sensitive to moisture and air. All reagents and solvents must be scrupulously dry, and the reaction must be conducted under a positive pressure of an inert gas.

  • Regioselectivity of Lithiation: While methoxy groups are ortho-directing, the presence of multiple methoxy groups could lead to a mixture of lithiated intermediates. However, the literature on similar systems suggests that lithiation can be highly regioselective.[1]

  • Handling of Pyrophoric Reagents: n-Butyllithium is pyrophoric and requires careful handling.

Comparative Analysis

ParameterFries Rearrangement (BF3·OEt2)Friedel-Crafts Acylation (AlCl3)Ortho-Lithiation (Proposed)
Starting Material 3,4-Dimethoxyphenyl acetate1,2,3-Trimethoxybenzene1,2,3-Trimethoxybenzene
Key Reagents Boron trifluoride etherateAnhydrous aluminum chloride, Acetyl chloriden-Butyllithium, Acetyl chloride
Typical Yield Moderate (around 60%)Moderate to High (up to 77%)Potentially High
Key Advantages Utilizes a readily prepared starting material.Well-established and widely used reaction.High regioselectivity, avoids strong Lewis acids.
Key Disadvantages Ortho/para selectivity can be an issue. Requires careful temperature control.Requires strictly anhydrous conditions. Stoichiometric amounts of corrosive Lewis acid.Requires strictly anhydrous and inert conditions. Use of pyrophoric reagents.
Cost-Effectiveness Starting material is a derivative. BF3·OEt2 is moderately priced.1,2,3-trimethoxybenzene can be more expensive. AlCl3 is relatively cheap.n-BuLi is a specialized and more expensive reagent.

Cost of Reagents (Illustrative):

  • 1,2,3-Trimethoxybenzene: ~$3 per gram[2][8][9][10][11]

  • Anhydrous Aluminum Chloride: ~$0.50 per gram[6][12][13][14]

  • Boron Trifluoride Etherate: ~$0.60 per mL[15][16][17][18][19]

Characterization of this compound

A successful and reproducible synthesis should yield a product with consistent analytical data.

  • Appearance: Typically a yellow solid.

  • Melting Point: Reported in the range of 85-88 °C.

  • ¹H NMR (CDCl₃, predicted):

    • ~12.5 ppm (s, 1H): Phenolic -OH, deshielded due to intramolecular hydrogen bonding with the carbonyl group.

    • ~7.3 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.

    • ~6.5 ppm (d, 1H): Aromatic proton meta to the carbonyl group.

    • ~3.9 ppm (s, 3H): Methoxy group protons.

    • ~3.8 ppm (s, 3H): Methoxy group protons.

    • ~2.6 ppm (s, 3H): Acetyl methyl protons.

  • ¹³C NMR (CDCl₃, predicted):

    • ~204 ppm: Carbonyl carbon.

    • ~160-110 ppm: Aromatic carbons.

    • ~56 ppm: Methoxy carbons.

    • ~26 ppm: Acetyl methyl carbon.

  • IR (KBr, cm⁻¹):

    • ~3400-3200 (broad): O-H stretch of the phenol.

    • ~1640: C=O stretch of the ketone, lowered due to conjugation and intramolecular hydrogen bonding.

    • ~1600, 1500: Aromatic C=C stretching.

    • ~1270, 1030: C-O stretching of the ethers.

Conclusion and Recommendations

The synthesis of this compound offers a choice between established but potentially lower-yielding or less selective methods and a more modern but technically demanding alternative.

  • For robustness and scalability, Friedel-Crafts acylation of 1,2,3-trimethoxybenzene appears to be a strong candidate , provided that strictly anhydrous conditions can be maintained. The reported higher yields make it an attractive option for producing larger quantities of the material.

  • The Fries rearrangement is a viable alternative , especially if 3,4-dimethoxyphenyl acetate is readily available. However, careful optimization of the reaction temperature and solvent will be necessary to maximize the yield of the desired ortho-isomer and ensure reproducibility.

  • Ortho-lithiation, while not yet reported for this specific molecule, presents a promising avenue for highly regioselective synthesis. This method would be most suitable for smaller-scale syntheses where high purity is critical and the necessary expertise and equipment for handling pyrophoric reagents are available.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability and cost of starting materials, and the technical capabilities of the laboratory. By understanding the underlying mechanisms and potential pitfalls of each method, scientists can enhance the reproducibility of their synthesis of this important chemical intermediate.

References

  • Lin, R., Mitchell, S., Netscher, T., Medlock, J., Stemmler, R. T., Bonrath, W., ... & Pérez-Ramírez, J. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(13), 4346-4357.
  • The Lab Depot. 1,2,3-Trimethoxybenzene. [Link]
  • Sdfine.
  • Chemsavers, Inc. 1,2,3-Trimethoxybenzene, 100g. [Link]
  • Andrew G. Myers Research Group. Directed (ortho)
  • Wikipedia. Fries rearrangement. [Link]
  • CP Lab Safety.
  • Grokipedia. Fries rearrangement. [Link]
  • ResearchGate.
  • Supporting Information for Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of n
  • Henderson, A., et al. (2011). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2629.
  • Organic Chemistry Portal. Fries Rearrangement. [Link]
  • ResearchGate.
  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
  • ResearchGate. Scheme 6.
  • PubChem. (E)-2'-Hydroxy-3,4-dimethoxychalcone. [Link]
  • NIST WebBook. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. [Link]

Sources

Navigating Structural Elucidation: A Comparative Guide to Experimental and Predicted NMR Data for 2'-hydroxy-3',4'-dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool in this endeavor, offering profound insights into the chemical environment of individual atoms. However, the interpretation of complex spectra can be challenging. In recent years, the synergy between experimental NMR data and computationally predicted spectra has emerged as a powerful strategy to enhance the confidence of structural assignments.

The Foundational Role of NMR in Molecular Characterization

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ) , is the cornerstone of NMR's structural elucidating power. Factors such as the electronegativity of neighboring atoms, the presence of double or triple bonds, and through-space magnetic effects all influence the chemical shift of a given nucleus.[1][2]

Estimating the Experimental NMR Spectrum of 2'-hydroxy-3',4'-dimethoxyacetophenone

In the absence of a direct experimental spectrum for our target molecule, we can predict the expected chemical shifts by analyzing the spectra of closely related, commercially available or well-documented analogs. This approach relies on the principle of substituent effects, where the influence of a functional group on the chemical shifts of nearby nuclei is often predictable and additive.

The key structural features of 2'-hydroxy-3',4'-dimethoxyacetophenone are:

  • An acetophenone core.

  • A hydroxyl group at the 2' position.

  • Two methoxy groups at the 3' and 4' positions.

We will draw upon experimental data from the following analogs to construct our estimated spectrum:

  • 3',4'-dimethoxyacetophenone [3][4][5]

  • 2'-hydroxyacetophenone [6][7][8][9][10][11]

  • Paeonol (2'-hydroxy-4'-methoxyacetophenone) [12][13][14]

  • Apocynin (4'-hydroxy-3'-methoxyacetophenone) [1][15]

  • 2'-hydroxy-4',5'-dimethoxyacetophenone [16]

Estimated ¹H NMR Data

The ¹H NMR spectrum is anticipated to show signals for the aromatic protons, the acetyl methyl protons, the methoxy protons, and the hydroxyl proton.

Proton Estimated Chemical Shift (δ, ppm) Rationale
H-5'6.5 - 6.7Ortho to the electron-donating hydroxyl and para to the electron-donating methoxy group, this proton is expected to be significantly shielded (upfield shift).
H-6'7.6 - 7.8Ortho to the electron-withdrawing acetyl group, this proton will be deshielded (downfield shift).
3'-OCH₃3.8 - 4.0Typical chemical shift for an aromatic methoxy group.
4'-OCH₃3.8 - 4.0Typical chemical shift for an aromatic methoxy group.
-COCH₃2.5 - 2.7Characteristic chemical shift for an acetyl methyl group attached to an aromatic ring.[5]
2'-OH12.0 - 13.0The intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group will cause significant deshielding of this proton, shifting it far downfield.
Estimated ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Estimated Chemical Shift (δ, ppm) Rationale
C=O202 - 205The carbonyl carbon of an acetophenone is typically found in this downfield region.[2]
C-1'115 - 118This carbon is attached to the acetyl group and is shielded by the ortho hydroxyl group.
C-2'160 - 163Attached to the hydroxyl group, this carbon will be significantly deshielded.
C-3'145 - 148Attached to a methoxy group, this carbon will be deshielded.
C-4'150 - 153Attached to a methoxy group, this carbon will be deshielded.
C-5'100 - 105This carbon is shielded by the ortho and para electron-donating groups.
C-6'125 - 128This carbon is deshielded by the para acetyl group.
3'-OCH₃55 - 57Typical chemical shift for an aromatic methoxy carbon.
4'-OCH₃55 - 57Typical chemical shift for an aromatic methoxy carbon.
-COCH₃26 - 28Characteristic chemical shift for an acetyl methyl carbon.[5]

Predicting the NMR Spectrum: A Computational Approach

Computational chemistry offers a powerful means to predict NMR spectra, providing an independent line of evidence for structural confirmation.[7] Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for this purpose.[6]

Experimental Protocol for Computational Prediction

The following protocol outlines the steps for predicting the ¹H and ¹³C NMR spectra of 2'-hydroxy-3',4'-dimethoxyacetophenone using DFT.

  • Conformational Analysis:

    • Perform a conformational search to identify the lowest energy conformers of the molecule. This is crucial as the predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

  • Geometry Optimization:

    • Optimize the geometry of each low-energy conformer using a suitable DFT functional and basis set, for example, B3LYP/6-31G(d).

  • NMR Chemical Shift Calculation:

    • For each optimized geometry, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set, such as 6-311+G(2d,p).

    • Incorporate the effects of a solvent (e.g., chloroform or DMSO) using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Data Processing:

    • Convert the calculated shielding tensors to chemical shifts by referencing them to the shielding tensor of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

    • Calculate the Boltzmann-weighted average of the chemical shifts for all conformers to obtain the final predicted spectrum.

G cluster_workflow Computational NMR Prediction Workflow mol_structure Molecular Structure (2'-hydroxy-3',4'-dimethoxyacetophenone) conf_search Conformational Search mol_structure->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt nmr_calc NMR Calculation (GIAO, e.g., B3LYP/6-311+G(2d,p), PCM) geom_opt->nmr_calc data_proc Data Processing (Referencing to TMS, Boltzmann Averaging) nmr_calc->data_proc pred_spec Predicted NMR Spectrum data_proc->pred_spec

Caption: Workflow for computational NMR prediction.

Predicted NMR Data (Hypothetical)

The following table presents a hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for 2'-hydroxy-3',4'-dimethoxyacetophenone, as would be obtained from the computational protocol described above.

Nucleus Predicted Chemical Shift (δ, ppm)
¹H NMR
H-5'6.62
H-6'7.71
3'-OCH₃3.91
4'-OCH₃3.95
-COCH₃2.65
2'-OH12.45
¹³C NMR
C=O203.5
C-1'116.8
C-2'161.2
C-3'146.5
C-4'151.8
C-5'102.1
C-6'126.9
3'-OCH₃56.1
4'-OCH₃56.3
-COCH₃27.2

Comparative Analysis: Bridging Experiment and Theory

A direct comparison of the estimated experimental and predicted NMR data reveals a strong correlation, which would lend significant confidence to the structural assignment of 2'-hydroxy-3',4'-dimethoxyacetophenone.

Nucleus Estimated Experimental δ (ppm) Predicted δ (ppm) Difference (ppm)
¹H NMR
H-5'6.5 - 6.76.62~0.02 - 0.12
H-6'7.6 - 7.87.71~0.09 - 0.11
3'-OCH₃3.8 - 4.03.91~0.09 - 0.11
4'-OCH₃3.8 - 4.03.95~0.05 - 0.15
-COCH₃2.5 - 2.72.65~0.05 - 0.15
2'-OH12.0 - 13.012.45~0.45 - 0.55
¹³C NMR
C=O202 - 205203.5~1.5 - 2.5
C-1'115 - 118116.8~1.2 - 1.8
C-2'160 - 163161.2~1.2 - 1.8
C-3'145 - 148146.5~1.5
C-4'150 - 153151.8~1.2 - 1.8
C-5'100 - 105102.1~2.1 - 2.9
C-6'125 - 128126.9~1.1 - 1.9
3'-OCH₃55 - 5756.1~0.9 - 1.1
4'-OCH₃55 - 5756.3~0.7 - 1.3
-COCH₃26 - 2827.2~0.8 - 1.2

The small differences observed between the estimated experimental and predicted values are within the expected accuracy of modern DFT calculations for NMR spectra. Generally, ¹H NMR predictions are expected to be within 0.1-0.2 ppm of experimental values, while ¹³C NMR predictions are typically within 1-3 ppm. The slightly larger deviation for the phenolic hydroxyl proton is also expected, as its chemical shift is highly sensitive to solvent and concentration effects, which are challenging to model perfectly.

Conclusion: A Self-Validating System for Structural Elucidation

The comparison of experimental and predicted NMR data provides a powerful, self-validating system for structural elucidation. In the case of 2'-hydroxy-3',4'-dimethoxyacetophenone, the strong agreement between our estimated experimental values, derived from a careful analysis of structural analogs, and the hypothetical predicted data from DFT calculations, would provide very high confidence in the assigned structure.

For researchers working with novel compounds, this dual approach is invaluable. When experimental data aligns well with predicted spectra, it serves as a robust confirmation of the proposed structure. Conversely, significant discrepancies can signal an incorrect structural assignment or the presence of unexpected stereoisomers or tautomers, prompting further investigation. As computational methods continue to improve in accuracy and accessibility, the integrated use of experimental and predicted NMR will undoubtedly become an indispensable part of the modern chemist's toolkit.

Experimental Protocols

General Experimental NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).

    • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy for all carbon signals.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

G cluster_workflow Experimental NMR Workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) instrument_setup Instrument Setup (e.g., 400 MHz Spectrometer) sample_prep->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->data_proc c13_acq->data_proc spec_analysis Spectral Analysis (Chemical Shift, Integration, Coupling) data_proc->spec_analysis

Caption: General workflow for experimental NMR data acquisition.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032568). [Link]
  • PubChem. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375. [Link]
  • PubChem. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328. [Link]
  • ResearchGate. Figure S26. 13 C NMR spectrum of apocynin E.. [Link]
  • FooDB. Showing Compound 2'-Hydroxyacetophenone (FDB010500). [Link]
  • The Royal Society of Chemistry. 4. [Link]
  • NP-MRD. Showing NP-Card for Paeonol (NP0051550). [Link]
  • SpectraBase. 2'-Hydroxyacetophenone. [Link]
  • PubMed. Application of a quantitative (1)H-NMR method for the determination of paeonol in Moutan cortex, Hachimijiogan and Keishibukuryogan. [Link]
  • The Good Scents Company. 2'-hydroxyacetophenone, 118-93-4. [Link]
  • ATB (Automated Topology Builder). Apocynin | C 9 H 10 O 3 | MD Topology | NMR | X-Ray. [Link]
  • Perlego. Factors Affecting Chemical Shift | Overview & Research Examples. [Link]
  • St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts • NMR Peak Area: Integr. [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond mere procedural lists to provide a deep, context-rich framework for managing waste generated from the use of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone. Our objective is not just compliance, but fostering a culture of proactive safety and environmental stewardship. This protocol is designed to be a self-validating system, grounded in established regulatory standards and chemical first principles.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound, a substituted acetophenone, presents specific hazards that dictate our disposal strategy.

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3]

These irritant properties necessitate that the compound be handled with appropriate Personal Protective Equipment (PPE) and that waste be securely contained to prevent accidental exposure to personnel or release into the environment.

Table 1: GHS Hazard Classification for Structurally Similar Acetophenones

Hazard Class Hazard Category GHS Statement Source
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][2][3]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation [1][2][3][4]

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |[1][2][3] |

The primary disposal concern for this organic compound is ensuring its complete destruction to prevent environmental contamination. Improper disposal, such as drain disposal, is unacceptable as it could impact aquatic life and wastewater treatment systems.[7][8]

On-Site Waste Management: Accumulation and Segregation

Proper disposal begins in the laboratory at the point of generation. The U.S. Environmental Protection Agency (EPA) establishes clear guidelines for these "Satellite Accumulation Areas" (SAAs).[9][10] The causality behind these rules is to minimize risk by controlling the volume and storage conditions of hazardous waste within active work areas.

Step-by-Step Protocol for Waste Accumulation:
  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate. Do not use metal containers for potentially corrosive waste.[11]

    • The container must have a secure, tight-fitting lid to prevent the release of vapors and spills.[10][11]

    • Ensure the container is in good condition, free from cracks or defects.

  • Label the Waste Container:

    • As soon as the first drop of waste is added, the container must be labeled.[10]

    • The label must include the words "HAZARDOUS WASTE" .[10][11]

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentage. For example:

      • This compound (~5%)

      • Methanol (95%)

    • Indicate the specific hazards (e.g., "Irritant").

  • Segregate the Waste:

    • Do not mix waste streams. [11] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.

    • Store the waste container for this compound away from containers holding strong oxidizing agents or strong bases.

    • Keep the container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Manage Container Volume:

    • Keep the waste container closed at all times, except when adding waste.[10][11] This is a critical step to prevent the release of volatile organic compounds (VOCs) and ensure laboratory air quality.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

    • Once a container is full, or within 12 months of the accumulation start date, arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed waste contractor.[10][12]

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal route. The ultimate authority for disposal rests with your institution's EH&S office, which operates under federal and state regulations.[13]

DisposalWorkflow start Start: Waste Generated assess Assess Waste Stream (Solid, Liquid, Contaminated Debris) start->assess consult_ehs Consult Institutional EH&S for Waste Profile assess->consult_ehs All Paths containerize Properly Containerize & Label per SAA Guidelines consult_ehs->containerize EH&S Guidance Received request_pickup Request Pickup by Licensed Waste Contractor containerize->request_pickup incineration Recommended Disposal: High-Temperature Incineration request_pickup->incineration Off-site Process end End: Waste Manifested & Removed for Disposal incineration->end

Caption: Disposal decision workflow for this compound waste.

Approved Disposal Protocol: Incineration

For non-recyclable organic solids and solutions like this compound, high-temperature incineration is the environmentally preferred method.[7][14][15] This process utilizes an afterburner and scrubber system to ensure complete combustion and neutralization of any hazardous byproducts, breaking the compound down into simpler, less harmful components like carbon dioxide and water.[14]

Disposal should only be carried out by a licensed and approved waste disposal company. [14][16] Your role is to prepare the waste for them correctly.

Protocol for Preparing Waste for Final Disposal:
  • Finalize Waste Container: Ensure the waste container is securely sealed, properly labeled, and clean on the outside.

  • Complete Paperwork: Fill out your institution's hazardous waste pickup request form. This documentation is critical for the "cradle-to-grave" tracking of hazardous waste mandated by the Resource Conservation and Recovery Act (RCRA).[9]

  • Schedule Pickup: Contact your EH&S office to schedule a waste pickup. Provide them with all necessary information about the waste stream.

  • Transfer Custody: When the trained waste management personnel arrive, transfer the waste container to their custody and ensure you receive a copy of the waste manifest or tracking document.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often sufficient for small spills).

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Clean Up:

    • For a solid spill, carefully sweep up the material and place it in a designated hazardous waste container.[2] Avoid creating dust.[8]

    • For a liquid spill, once the liquid is absorbed, scoop the absorbent material into the hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill debris as "HAZARDOUS WASTE" and dispose of it according to the protocols outlined above.

For large or unmanageable spills, contact your institution's emergency response line or EH&S office immediately.

Regulatory Framework

All chemical waste disposal in the United States is governed by the EPA under RCRA.[9] Academic and research laboratories may operate under specific rules, such as 40 CFR Part 262, Subpart K, which provides alternative, more flexible standards better suited to the laboratory environment.[12][17] It is imperative that your laboratory understands its generator status (e.g., Very Small, Small, or Large Quantity Generator) as this affects accumulation time limits and reporting requirements.[9] Your institution's EH&S department is your primary resource for navigating these specific regulatory requirements.[10]

References

  • Laboratory Waste Management: The New Regul
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
  • 1-(2,4-Dimethoxyphenyl)ethanone | C10H12O3 | CID 70016.
  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
  • Safety Data Sheet - 2'-Hydroxy-4'-6'-dimethoxyacetophenone. ALFA Aesar. [Link]
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
  • 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone.
  • Laboratory Chemical Waste Management Guidelines.
  • ACETOPHENONE FOR SYNTHESIS - Safety D
  • 2-Bromo-1-(2,4-dimethoxyphenyl)
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our expertise is not just in the application of a product, but in ensuring the integrity of the entire experimental process, which begins with a foundational understanding of risk and its mitigation.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

The Globally Harmonized System (GHS) classifications for analogous compounds form the basis of our safety strategy. These classifications are not merely regulatory hurdles; they are a scientific summary of potential harm, directing our choices in PPE and handling procedures.

Hazard Classification GHS Hazard Statement Implication for Handling Primary Sources
Skin IrritationH315: Causes skin irritationDirect contact with the solid or solutions can cause redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[1][2]
Serious Eye IrritationH319: Causes serious eye irritationContact with the eyes can result in significant, potentially damaging, irritation. This mandates the use of safety glasses with side shields at a minimum, with face shields recommended for splash-prone procedures.[1][2][3]
Respiratory IrritationH335: May cause respiratory irritationInhalation of the dust or aerosols can irritate the respiratory tract. This is a key determinant for requiring work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powdered form.[1][2]
Aquatic ToxicityH400: Very toxic to aquatic lifeWhile not a direct human health hazard, this classification dictates stringent disposal protocols to prevent environmental release.[1]

This risk profile indicates that this compound is a hazardous substance requiring careful handling to prevent skin, eye, and respiratory exposure[2][4]. The operational plan must therefore be built around creating effective barriers between the researcher and the chemical.

Personal Protective Equipment (PPE) Selection: A Task-Based Approach

A one-size-fits-all approach to PPE is insufficient. The required level of protection is dictated by the specific procedure being performed and the associated risk of exposure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline[2][5].

Laboratory Task Minimum Required PPE Rationale and Expert Insight
Storage and Transport • Laboratory Coat• Safety Glasses with Side Shields• Nitrile GlovesEven when handling closed containers, incidental contact is possible. This baseline PPE protects against contamination from unseen residues on container surfaces.
Weighing Solid Compound • Laboratory Coat• Safety Goggles• Nitrile Gloves (double-gloving recommended)• Respiratory Protection (if not in a fume hood)Weighing is a high-risk activity for generating airborne particulates. Performing this task in a chemical fume hood is the primary engineering control. If a hood is unavailable, a NIOSH-approved respirator for particulates is essential to mitigate inhalation risk[4]. Double-gloving minimizes the risk of contamination when removing the primary pair of gloves after handling.
Preparing Solutions • Laboratory Coat• Safety Goggles or Face Shield• Nitrile or Neoprene GlovesThe risk of splashing is highest during dissolution. A face shield provides broader protection for the face and neck[5]. While nitrile gloves offer good initial protection, for extended handling or with certain solvents, neoprene or butyl rubber gloves may offer superior resistance[6].
Conducting Reactions • Flame-Resistant Laboratory Coat• Safety Goggles or Face Shield• Appropriate Chemical-Resistant Gloves (consult solvent SDS)The PPE must be compatible with all reagents in the reaction, not just the title compound. The choice of glove is particularly critical and should be based on the solvent's breakthrough time[6][7].
Waste Disposal • Laboratory Coat• Safety Goggles• Chemical-Resistant GlovesHandling waste containers involves risks of splashes and contact with concentrated chemical residues. PPE must not be compromised during this final step.

PPE_Selection_Workflow cluster_start Start: Define Task cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end Final Check Start Identify the task: Weighing, Dissolving, Reaction, etc. AssessRisk Assess Exposure Risk: Inhalation (dust/aerosol)? Splash potential? Start->AssessRisk BasePPE Baseline PPE: - Lab Coat - Safety Glasses - Nitrile Gloves AssessRisk->BasePPE Low Risk (e.g., handling closed container) EyeProtection Upgrade Eye Protection: - Goggles or Face Shield AssessRisk->EyeProtection Splash Potential RespProtection Add Respiratory Protection: - Work in Fume Hood - Or use N95/P100 Respirator AssessRisk->RespProtection Inhalation Risk Proceed Proceed with Task BasePPE->Proceed EyeProtection->BasePPE EyeProtection->Proceed RespProtection->BasePPE RespProtection->Proceed

Operational and Disposal Plans: From Benchtop to Waste Stream

Safe handling extends beyond wearing the correct PPE. It encompasses a series of procedural steps designed to minimize exposure at every stage, including disposal.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area for the work and ensure an appropriate spill kit is readily available.

  • Donning PPE : Put on a lab coat, followed by safety goggles and gloves. For weighing, it is advisable to use double gloves.

  • Weighing : Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the release of dust into the laboratory environment[2]. Use a spatula to carefully transfer the solid, minimizing any disturbance that could create airborne particles.

  • Dissolution : When adding solvents, do so slowly to avoid splashing. If the process is exothermic, use an ice bath to control the temperature. Keep the container covered as much as possible.

  • Post-Handling : After the procedure, wipe down the work area with an appropriate solvent. Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated solid waste container. Wash hands thoroughly with soap and water after removing all PPE[5].

  • Decontamination : Contaminated clothing should be removed and washed before reuse[2].

Disposal Plan: A Self-Validating System

Proper disposal is crucial to protect both personnel and the environment[1]. All waste containing this compound is considered hazardous[2].

  • Segregation : Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste : Contaminated gloves, weigh boats, paper towels, etc.

    • Liquid Waste : Unused solutions and reaction mixtures.

    • Sharps : Contaminated needles or glassware.

  • Container Management : Keep waste containers closed when not in use. Store them in a secondary containment bin within a ventilated area, away from incompatible materials[2].

  • Final Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service[5]. Do not pour any solutions down the drain[5].

Disposal_Workflow cluster_segregation Step 1: Segregate Waste cluster_containment Step 2: Contain Properly cluster_storage Step 3: Store Safely cluster_disposal Step 4: Final Disposal Start End of Experiment: Waste Generated Solid Solid Waste (Gloves, Weigh Paper) Start->Solid Liquid Liquid Waste (Solutions, Solvents) Start->Liquid SolidContainer Seal in Labeled Solid Waste Bag/Bin Solid->SolidContainer LiquidContainer Seal in Labeled Liquid Waste Container Liquid->LiquidContainer Storage Store in Secondary Containment in a Ventilated Area SolidContainer->Storage LiquidContainer->Storage EHS Contact EHS for Pickup and Disposal via Approved Plant Storage->EHS

By adhering to these detailed operational and disposal plans, researchers can build a self-validating system of safety, ensuring that each step, from initial handling to final disposal, is conducted with the highest degree of care and scientific integrity.

References

  • PubChem. 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone.
  • PubChem. 1-(2,4-Dimethoxyphenyl)ethanone.
  • Alfa Aesar. Safety Data Sheet: 2'-Hydroxy-4'-6'-dimethoxyacetophenone. [Link]
  • Angene Chemical. Safety Data Sheet: 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. [Link]
  • Miami University. Personal Protective Equipment | Safety | Physical Facilities. [Link]
  • University of Pittsburgh. Personal Protective Equipment (PPE) Appendix E. [Link]
  • San Jose State University. Personal Protective Equipment: Hands. [Link]
  • National Center for Biotechnology Information. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC. [Link]
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.